1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQPRNVTVMCYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370691 | |
| Record name | 1-amino-3-(4-methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-93-7 | |
| Record name | 1-amino-3-(4-methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a chemical compound belonging to the aryloxypropanolamine class. This class of molecules is of significant interest in medicinal chemistry, primarily due to their interaction with adrenoceptors. Many compounds with this structural motif have been developed as β-adrenergic blocking agents, commonly known as beta-blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential pharmacological applications of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Identification
The molecular structure of this compound comprises a propan-2-ol backbone substituted with a primary amino group at the C1 position and a 4-methoxyphenoxy group at the C3 position.
Molecular Formula: C₁₀H₁₅NO₃[1][2]
Molecular Weight: 197.23 g/mol [1][2]
IUPAC Name: this compound[3]
Synonyms: 4-(3-Amino-2-hydroxypropoxy)anisole[3]
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Synthesis of this compound
The synthesis of aryloxypropanolamines like this compound typically follows a well-established synthetic route. A general and plausible synthetic pathway involves a two-step process: the formation of an epoxide intermediate followed by its reaction with an amine.
Synthetic Workflow Diagram
Figure 2: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane
-
To a solution of 4-methoxyphenol in a suitable solvent (e.g., water, ethanol, or a mixture), add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt.
-
To this solution, add epichlorohydrin, either neat or dissolved in a solvent, in a dropwise manner while maintaining the reaction temperature, typically between room temperature and reflux.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude epoxide intermediate.
-
Purification of the intermediate can be achieved by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
The purified 1-(4-methoxyphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent, such as methanol or ethanol.
-
An excess of ammonia (aqueous or gas) is then introduced into the reaction mixture. The reaction is typically carried out in a sealed vessel at elevated temperature and pressure to facilitate the nucleophilic ring-opening of the epoxide by ammonia.[5]
-
The reaction is monitored by TLC until the starting epoxide is consumed.
-
After completion, the solvent and excess ammonia are removed under reduced pressure. The resulting residue is then purified, for example, by recrystallization or column chromatography, to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the provided search results, a prediction of the key spectral features can be made based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the propanolamine chain.
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.0 ppm), characteristic of a para-substituted benzene ring.
-
Methoxy Protons: A singlet around δ 3.7-3.8 ppm, integrating to three protons.
-
Propanolamine Chain Protons:
-
A multiplet for the CH(OH) proton.
-
Multiplets for the two CH₂ groups.
-
A broad singlet for the OH and NH₂ protons, which may be exchangeable with D₂O.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group and the carbon attached to the ether oxygen appearing at higher chemical shifts.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Propanolamine Chain Carbons: Signals corresponding to the three carbons of the propanol chain, with the carbon bearing the hydroxyl group (CH-OH) appearing in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl and amino groups.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the ether and alcohol will result in strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for aryloxypropanolamines include cleavage of the C-C bonds in the propanolamine chain and cleavage of the ether bond.
Pharmacological Profile and Potential Applications
Mechanism of Action: Beta-Adrenergic Blockade
Aryloxypropanolamines are a well-established class of β-adrenergic receptor antagonists. These compounds exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenoceptors.[6] There are three main subtypes of β-adrenoceptors: β₁, β₂, and β₃.
-
β₁-Adrenoceptors: Primarily located in the heart. Their stimulation leads to an increase in heart rate, contractility, and conduction velocity.
-
β₂-Adrenoceptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation causes smooth muscle relaxation.
-
β₃-Adrenoceptors: Located in adipose tissue and are involved in lipolysis.
The structural features of this compound, particularly the aryloxypropanolamine scaffold, strongly suggest its potential as a β-adrenergic blocking agent. The nature and position of substituents on the aromatic ring and the amine group can influence the potency and selectivity of the compound for β₁ or β₂ receptors.
Cardioselectivity
Cardioselectivity, a preferential affinity for β₁-adrenoceptors over β₂-adrenoceptors, is a desirable property for beta-blockers used in the treatment of cardiovascular diseases. This selectivity minimizes side effects such as bronchoconstriction, which can be problematic for patients with asthma or chronic obstructive pulmonary disease (COPD). The para-methoxy substitution on the phenoxy ring of this compound may influence its cardioselectivity.[7][8]
Potential Therapeutic Applications
Given its predicted β-adrenergic blocking activity, this compound could be investigated for the following therapeutic applications:
-
Hypertension: By blocking β₁-receptors in the heart, it could reduce cardiac output and lower blood pressure.
-
Angina Pectoris: By decreasing heart rate and contractility, it could reduce myocardial oxygen demand, thereby alleviating anginal symptoms.
-
Cardiac Arrhythmias: By slowing atrioventricular conduction, it could be effective in controlling certain types of irregular heartbeats.
-
Congestive Heart Failure: Certain beta-blockers have been shown to improve outcomes in patients with chronic heart failure.
Experimental Workflow for Pharmacological Evaluation
Figure 3: Experimental workflow for the pharmacological evaluation of this compound.
Conclusion
This compound is a promising candidate for investigation as a β-adrenergic blocking agent. Its chemical structure is characteristic of this pharmacologically active class of compounds. While detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and pharmacological evaluation. Further research, including the development of a robust synthetic protocol, comprehensive spectroscopic analysis, and in-depth pharmacological studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
- Improved Synthesis And Preparation Of Metoprolol And Its Salts. Quick Company.
- Cardioselective beta-adrenergic blocking agents. 1. 1-((3,4-Dimethoxyphenethyl)amino)-3-aryloxy-2-propanols. PubMed.
- A kind of synthetic method for preparing Metoprolol intermediate.
- Preparation method of metoprolol intermediate.
- Supplementary Inform
- 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7. ChemicalBook.
- beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]. PubMed.
- Process for preparation of phenoxypropanol amines.
- This compound,5002-93-7. Amadis Chemical.
- Propan-2-ol, 1-(4-methoxyphenoxy)-3-(2-methylpropylamino)- - Optional[13C NMR]. SpectraBase.
- 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7. Benchchem.
- CAS 100841-00-7: 3-(4-methoxyphenoxy)propan-1-amine. CymitQuimica.
- 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS.
- [Pharmacological studies with 1-isopropylamino-3-(o-allyloxyphenoxy)-2-propanol-hydrochloride, an adrenergic beta-receptor blocking agent]. PubMed.
- (PDF) Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why?.
- beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1. PubMed.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- 3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)
- Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. Benchchem.
- Spectroscopic Data Validation for 3-Amino-1-(furan-3-yl)
- ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. U - ISMAR.
- Spectroscopic Analysis of 3-Amino-1,1-diethoxypropan-2-ol: A Technical Guide. Benchchem.
Sources
- 1. 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7 [chemicalbook.com]
- 2. This compound,5002-93-7-Amadis Chemical [amadischem.com]
- 3. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 4. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. CN107382683A - A kind of synthetic method for preparing Metoprolol intermediate - Google Patents [patents.google.com]
- 8. beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Key Building Block in Cardiovascular Drug Development
Introduction: Unveiling a Crucial Scaffold in Medicinal Chemistry
1-Amino-3-(4-methoxyphenoxy)propan-2-ol, identified by the CAS number 5002-93-7, is a deceptively simple molecule that holds significant importance in the landscape of pharmaceutical sciences.[1] At its core, this organic compound is an amino alcohol derivative with a methoxy-substituted phenoxy group. While it may not be a household name, for researchers and professionals in drug development, it represents a critical structural motif. This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its pivotal role as a synthetic intermediate in the creation of life-saving cardiovascular drugs. We will delve into the causality behind its synthetic utility and provide practical, field-proven insights for its application.
Part 1: Core Chemical and Physical Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 5002-93-7 | [1] |
| Molecular Formula | C10H15NO3 | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 110-112 °C | [2] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
| Synonyms | 4-(3-Amino-2-hydroxypropoxy)anisole, 2-Propanol, 1-amino-3-(4-methoxyphenoxy)- | [1] |
The presence of both a hydrophilic amino-alcohol group and a more lipophilic methoxy-phenoxy group gives this molecule an amphiphilic character, influencing its behavior in different solvent systems and its potential interactions with biological targets.[1]
Part 2: The Synthetic Significance: A Gateway to Beta-Blockers
The primary application of this compound in drug development lies in its role as a key intermediate in the synthesis of a class of drugs known as beta-adrenergic blocking agents, or beta-blockers.[3][4] These drugs are cornerstones in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.
Mechanism of Action of Beta-Blockers: Targeting the Adrenergic System
Beta-blockers exert their therapeutic effects by antagonizing the beta-adrenergic receptors (β1 and β2) in the body. These receptors are integral components of the sympathetic nervous system and are activated by the catecholamines epinephrine (adrenaline) and norepinephrine (noradrenaline).
-
β1-Adrenergic Receptors: Primarily located in the heart, their stimulation leads to an increase in heart rate, contractility, and conduction velocity.
-
β2-Adrenergic Receptors: Found in the smooth muscles of the bronchi, blood vessels, and other organs, their activation leads to smooth muscle relaxation (e.g., bronchodilation).
By blocking these receptors, beta-blockers can reduce the heart's workload and lower blood pressure. The phenoxypropanolamine scaffold, of which this compound is a prime example, is a common structural feature in many beta-blockers.[5]
Case Study: Synthesis of Metoprolol
Metoprolol, a selective β1-receptor antagonist, is a widely prescribed medication for cardiovascular conditions.[6] The synthesis of metoprolol provides a clear illustration of the utility of phenoxypropanolamine intermediates. While this compound is not directly the precursor to metoprolol, a structurally very similar pathway is employed, starting with a different phenol. The general synthetic strategy, however, is highly relevant.
The synthesis of phenoxypropanolamine beta-blockers typically involves two key steps:
-
Formation of a Glycidyl Ether: A substituted phenol is reacted with epichlorohydrin in the presence of a base to form a glycidyl ether intermediate.
-
Nucleophilic Opening of the Epoxide: The glycidyl ether is then reacted with an appropriate amine (e.g., isopropylamine for metoprolol) to open the epoxide ring and form the final propanolamine product.
Sources
- 1. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Introduction
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a key chemical intermediate, belonging to the class of aryloxypropanolamines. This structural motif is central to a wide range of biologically active compounds, most notably the beta-adrenergic receptor antagonists, commonly known as beta-blockers. The precise arrangement of the aromatic ether, the secondary alcohol, and the amino group allows for specific interactions with biological targets, making the synthesis of such molecules a subject of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthetic routes to this compound, delving into the mechanistic underpinnings of the reactions, providing detailed experimental protocols, and discussing the critical parameters that influence the success of the synthesis.
Synthetic Strategies: A Two-Step Approach
The most prevalent and industrially viable method for the synthesis of this compound and its analogs proceeds through a two-step sequence. This strategy involves the initial formation of a glycidyl ether intermediate, followed by the ring-opening of this epoxide with a suitable amine source.
Part 1: Formation of the Glycidyl Ether Intermediate
The first critical step is the synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane. This is typically achieved through a nucleophilic substitution reaction between 4-methoxyphenol and an electrophilic three-carbon building block, most commonly epichlorohydrin.
Mechanism and Rationale:
The reaction proceeds via a Williamson ether synthesis mechanism. 4-methoxyphenol, being weakly acidic, is first deprotonated by a base to form the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then acts as a nucleophile, attacking the least sterically hindered carbon of epichlorohydrin, which bears the chlorine atom. This results in the displacement of the chloride ion and the formation of the glycidyl ether. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, is often considered part of the overall transformation, especially under basic conditions, to ensure the formation of the epoxide ring.
The choice of base is critical in this step. Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed to ensure complete deprotonation of the phenol. The reaction is typically carried out in a polar protic solvent, such as water or an alcohol, which can solvate the ions involved in the reaction.[1]
Experimental Protocol: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyphenol | 124.14 | 12.4 g | 0.1 |
| Epichlorohydrin | 92.52 | 13.9 g (11.8 mL) | 0.15 |
| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |
| Water | 18.02 | 100 mL | - |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methoxyphenol (12.4 g, 0.1 mol) and water (100 mL).
-
Stir the mixture to dissolve the 4-methoxyphenol.
-
Slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water to the flask. The temperature may rise slightly.
-
Once the sodium hydroxide solution is added, add epichlorohydrin (13.9 g, 0.15 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature between 20-25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Add toluene (100 mL) and shake to extract the product. Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-(4-methoxyphenoxy)-2,3-epoxypropane.
-
The crude product can be purified by vacuum distillation to yield a colorless oil.
Part 2: Epoxide Ring-Opening with Ammonia
The second step involves the aminolysis of the synthesized glycidyl ether. The epoxide ring is highly strained and susceptible to nucleophilic attack. In this case, ammonia serves as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino alcohol.
Mechanism and Rationale:
The ring-opening of the epoxide with ammonia proceeds via an SN2 mechanism. Ammonia, being a potent nucleophile, attacks one of the electrophilic carbons of the epoxide ring. In an asymmetrical epoxide like 1-(4-methoxyphenoxy)-2,3-epoxypropane, the attack can theoretically occur at either C2 or C3. However, under neutral or basic conditions, the attack predominantly occurs at the less sterically hindered terminal carbon (C3). This regioselectivity is a hallmark of the SN2 reaction. The attack from the backside leads to an inversion of stereochemistry if the carbon were chiral. The reaction results in the formation of an alkoxide intermediate, which is subsequently protonated by a proton source (e.g., water or excess ammonia) to yield the final this compound.
To drive the reaction to completion, a large excess of ammonia is typically used. The reaction can be carried out in a sealed vessel to maintain a high concentration of ammonia and to allow for heating, which accelerates the reaction rate.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-methoxyphenoxy)-2,3-epoxypropane | 180.20 | 18.0 g | 0.1 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 150 mL | (large excess) |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a high-pressure stainless-steel autoclave, place a solution of 1-(4-methoxyphenoxy)-2,3-epoxypropane (18.0 g, 0.1 mol) in ethanol (100 mL).
-
Cool the autoclave in an ice bath and carefully add concentrated aqueous ammonia (150 mL).
-
Seal the autoclave and heat the reaction mixture to 80-100°C with stirring.
-
Maintain this temperature for 6-12 hours. The pressure inside the vessel will increase.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol and excess water under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a crystalline solid.
Visualizing the Synthesis
The overall synthetic pathway can be visualized as a two-step process, highlighting the key transformations.
Caption: Synthetic pathway for this compound.
Mechanism Deep Dive: Epoxide Ring-Opening
A closer look at the mechanism of the key ring-opening step reveals the nucleophilic attack of ammonia on the epoxide.
Sources
Physical and chemical properties of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
An In-depth Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound (CAS No: 5002-93-7). As a member of the aryloxypropanolamine class of compounds, this molecule is a valuable building block in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory work.
Introduction and Chemical Identity
This compound is a bifunctional organic molecule featuring a primary amine, a secondary alcohol, and an aryl ether moiety. This specific arrangement of functional groups is the foundational scaffold for many beta-adrenergic blocking agents (beta-blockers), which are widely used in the treatment of cardiovascular diseases. While this compound itself is not an active pharmaceutical ingredient, its structural similarity makes it a critical starting material or a potential impurity in the synthesis of related drugs. Understanding its core properties is therefore essential for process development, quality control, and new molecule design.
The molecule's structure consists of a propan-2-ol backbone where the C1 position is substituted with a 4-methoxyphenoxy group and the C3 position carries an amino group. This structure imparts both hydrophilic (amine, alcohol) and lipophilic (aryl ether) characteristics.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5002-93-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][3] |
| Molecular Weight | 197.23 g/mol | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)OCC(CN)O | [1] |
| InChI Key | KFQPRNVTVMCYEH-UHFFFAOYSA-N | [1] |
| Synonyms | 4-(3-Amino-2-hydroxypropoxy)anisole, 3-Amino-1-(4-methoxyphenoxy)propan-2-ol | [1] |
Physicochemical Properties
The physical state and solubility of this compound are dictated by its molecular structure, which allows for hydrogen bonding (via -OH and -NH₂) and possesses a moderate polarity.
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 110-112 °C | [2][3][4] |
| Boiling Point | Not experimentally determined; predicted values vary. | |
| Density | 1.146 g/cm³ | [3] |
| Flash Point | 176.9 °C | [3] |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | [2][4] |
| pKa (Amine) | ~9.5 (Predicted based on similar structures) | [5] |
| pKa (Alcohol) | ~15-16 (Estimated) | [6] |
Synthesis and Mechanism
The most logical and industrially relevant synthesis of this compound proceeds via a two-step pathway involving a Williamson ether synthesis followed by an epoxide ring-opening.
Causality of Experimental Choices:
-
Step 1 (Ether Formation): 4-methoxyphenol is deprotonated with a strong base (e.g., NaOH) to form the sodium 4-methoxyphenoxide. This is a critical activation step, as the phenoxide ion is a much stronger nucleophile than the neutral phenol. Epichlorohydrin serves as a bifunctional electrophile. The phenoxide attacks the carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming a glycidyl ether intermediate.
-
Step 2 (Amination): The resulting epoxide, 1-(4-methoxyphenoxy)-2,3-epoxypropane, is then subjected to nucleophilic attack by ammonia. The reaction is typically carried out under pressure in an excess of ammonia (often in an alcoholic solvent) to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The attack occurs at the least sterically hindered terminal carbon of the epoxide, which is a hallmark of base-catalyzed epoxide ring-opening.
Caption: Proposed two-step synthesis pathway.
Chemical Reactivity and Stability
The reactivity of the molecule is governed by its three functional groups.
Caption: Key reactive sites on the molecule.
-
Primary Amine (-NH₂): This group is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation (to form amides), and can be protonated by acids to form ammonium salts.
-
Secondary Alcohol (-OH): This group is a hydrogen bond donor and can act as a nucleophile. It can be esterified with acid chlorides or anhydrides, or oxidized to a ketone under appropriate conditions.
-
Aryl Ether (-O-Ar): The ether linkage is chemically robust and stable to most reaction conditions except for very strong acids (e.g., HBr). The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Incompatibilities: It is incompatible with strong oxidizing agents and acid chlorides, which can react exothermically with the amine and alcohol functional groups.
Analytical Characterization (Predictive)
Disclaimer: Experimental spectral data for this compound is not widely available in public databases. The following characterization is predictive, based on the known chemical structure and established principles of spectroscopic analysis.
A. ¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
-
δ 6.8-6.9 ppm (4H, m): Aromatic protons. Expected to appear as two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.
-
δ ~4.0 ppm (1H, m): The proton on the carbon bearing the hydroxyl group (-CH-OH). It would likely be a multiplet due to coupling with the adjacent CH₂ groups.
-
δ 3.8-3.9 ppm (2H, d): The protons of the methylene group attached to the phenoxy oxygen (-O-CH₂-).
-
δ 3.77 ppm (3H, s): The singlet corresponding to the methoxy group protons (-OCH₃).
-
δ 2.8-3.0 ppm (2H, m): The protons of the methylene group attached to the amino group (-CH₂-NH₂).
-
δ ~2.0-2.5 ppm (3H, broad s): The exchangeable protons from the -OH and -NH₂ groups. The exact shift and appearance can vary with concentration and solvent.
B. FT-IR Spectroscopy (Predicted)
-
3400-3200 cm⁻¹ (broad): A strong, broad absorption band resulting from the overlapping O-H (alcohol) and N-H (primary amine) stretching vibrations.
-
3000-2840 cm⁻¹ (medium): C-H stretching vibrations from the aliphatic and methoxy groups.
-
~1610, 1510, 1460 cm⁻¹ (sharp, medium-strong): C=C stretching vibrations characteristic of the aromatic ring.
-
~1245 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether. This is a highly characteristic peak.
-
~1035 cm⁻¹ (strong): C-O stretching of the secondary alcohol.
C. Mass Spectrometry (EI, Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 197 corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 153: Loss of the •CH₂NH₂ radical (fragment mass 44).
-
m/z = 137: Cleavage of the propanol side chain, leaving the [CH₃O-C₆H₄-O]⁺ fragment.
-
m/z = 44: The [CH₂(OH)CH₂NH₂]⁺ or a rearranged fragment, representing the amino-alcohol portion.
-
Experimental Protocols
A. Protocol for Purity Assessment by HPLC
This protocol provides a self-validating system for determining the purity of a sample. The use of a well-characterized column and standardized mobile phase ensures reproducibility.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (see below). This yields a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution to 100 mL with the mobile phase to create a 10 µg/mL working solution.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: 70:30 (v/v) mixture of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 275 nm (corresponding to an absorbance maximum of the methoxyphenyl group).
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject the working solution onto the equilibrated HPLC system.
-
Record the chromatogram for a sufficient time (e.g., 15 minutes) to allow for the elution of all potential impurities.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: HPLC workflow for purity analysis.
B. Protocol for Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point (110 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.
-
References
- The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols. (n.d.). Google Patents.
- This compound. (n.d.). PubChem.
- 1-Phenoxypropan-2-ol. (n.d.). NIST WebBook.
- 3-(4-methoxyphenoxy)propan-1-amine. (n.d.). LookChem.
- Improved method for synthesis of beta-blocker. (n.d.). Google Patents.
- Propan-2-ol H-1 proton NMR spectrum. (n.d.). Doc Brown's Chemistry.
- Infrared spectrum of propan-2-amine. (n.d.). Doc Brown's Chemistry.
Sources
- 1. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5002-93-7 [m.chemicalbook.com]
- 3. 5002-93-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound CAS#: 5002-93-7 [amp.chemicalbook.com]
- 5. 3-(4-methoxyphenoxy)propan-1-amine CAS#: 100841-00-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the chemical entity 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. Direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document employs a structure-activity relationship (SAR) approach, drawing inferences from well-characterized, structurally analogous pharmaceutical agents. By examining the mechanisms of centrally acting skeletal muscle relaxants such as Mephenoxalone, Metaxalone, and Methocarbamol, which share key structural motifs with the topic compound, we postulate a likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design and investigation of novel therapeutics targeting the central nervous system for musculoskeletal conditions.
Introduction: The Challenge of Undefined Mechanisms
In the landscape of drug discovery and development, a significant number of chemical entities with potential therapeutic value remain mechanistically uncharacterized. This compound is one such compound. While its chemical structure is defined, a comprehensive understanding of its interaction with biological systems is lacking in the public domain. This guide aims to bridge this knowledge gap by leveraging established pharmacological principles and data from structurally related compounds.
The core structure of this compound, featuring a propan-2-ol backbone with an amino group and a substituted phenoxy moiety, is a common feature in a class of drugs known as centrally acting skeletal muscle relaxants. These drugs are primarily utilized to alleviate pain and discomfort associated with acute musculoskeletal conditions.[1][2] This structural similarity provides a strong foundation for postulating a mechanism of action centered on the central nervous system (CNS).
Structural Analogs and Their Established Mechanisms of Action
To build a robust hypothesis for the mechanism of action of this compound, a comparative analysis of its structural analogs is essential. The following sections detail the known pharmacological profiles of key comparator compounds.
Mephenoxalone: A Focus on Central Nervous System Depression
Mephenoxalone is a muscle relaxant and mild anxiolytic that is thought to exert its effects through general depression of the central nervous system.[3][4] Its mechanism is primarily associated with the inhibition of polysynaptic reflexes in the spinal cord, which are crucial for maintaining muscle tone.[5] By dampening these reflexes, Mephenoxalone reduces the transmission of nerve impulses that lead to muscle spasms and increased muscle tension.[5] Some evidence also suggests that Mephenoxalone may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further contributing to muscle relaxation.[6]
Metaxalone: Undefined but Likely CNS-Mediated
Metaxalone, sold under the brand name Skelaxin, is another muscle relaxant for which the precise mechanism of action has not been definitively established.[1][7] However, it is widely believed to be due to general central nervous system depression.[1][8] Importantly, Metaxalone does not have a direct effect on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber itself.[7][8] Its therapeutic effects are likely related to its sedative properties.[7]
Methocarbamol: A Carbamate Derivative with CNS Depressant Effects
Methocarbamol, a carbamate derivative of guaifenesin, is a centrally acting skeletal muscle relaxant.[9] Similar to Metaxalone, its exact mechanism of action is not fully understood but is attributed to general CNS depression.[2][9] It is believed to work by inhibiting polysynaptic reflexes within the spinal cord, thereby reducing nerve transmission in the pathways that cause muscle spasms.[10][11] Methocarbamol does not directly relax tense skeletal muscles in humans.[9]
Tolperisone: A Blocker of Voltage-Gated Sodium and Calcium Channels
Tolperisone is a centrally acting muscle relaxant with a more clearly defined mechanism of action. It acts at the reticular formation in the brainstem by blocking voltage-gated sodium and calcium channels.[12][13] This action stabilizes neuronal membranes and inhibits both monosynaptic and polysynaptic reflexes.[13][14] By decreasing the influx of sodium and calcium, Tolperisone reduces the release of neurotransmitters, leading to a decrease in muscle tone.[15]
Postulated Mechanism of Action for this compound
Based on the structure-activity relationships derived from the analysis of its analogs, we can propose a multi-faceted mechanism of action for this compound.
Primary Hypothesis: Central Nervous System Depression
The most probable primary mechanism of action is general depression of the central nervous system . This is a common thread among its closest structural analogs, Mephenoxalone, Metaxalone, and Methocarbamol.[1][2][3] This CNS depression is likely to manifest as a reduction in the excitability of interneurons within the spinal cord and brainstem.
Molecular Target Speculation: Modulation of Spinal Reflexes
It is highly probable that this compound acts by inhibiting polysynaptic reflexes in the spinal cord . This is a key mechanism for many centrally acting muscle relaxants.[5][10][11] By reducing the transmission of nerve impulses through these reflex arcs, the compound would decrease skeletal muscle hyperactivity and spasms. It is unlikely to have a direct effect on muscle fibers or the neuromuscular junction.[7][8]
Potential for Ion Channel Modulation
The presence of the propan-2-ol and amino groups, which are also present in Tolperisone, suggests a potential for interaction with voltage-gated ion channels . While this is a more speculative aspect of the proposed mechanism, the possibility that this compound could modulate sodium and/or calcium channels, leading to neuronal membrane stabilization, should not be discounted.[13]
The following diagram illustrates the postulated signaling pathway:
Caption: Postulated mechanism of action for this compound.
Experimental Protocols for Mechanism Elucidation
To validate the proposed mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following outlines a potential experimental workflow.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine if the compound binds to known receptors associated with muscle relaxation, such as GABA-A or GABA-B receptors.
-
Methodology:
-
Prepare membrane fractions from appropriate brain regions (e.g., cortex, cerebellum, spinal cord).
-
Incubate the membrane preparations with radiolabeled ligands for the target receptors (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B) in the presence of varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the binding affinity (Ki) of the compound.
-
-
-
Electrophysiological Studies:
-
Objective: To assess the effect of the compound on neuronal excitability and ion channel function.
-
Methodology:
-
Use patch-clamp techniques on cultured neurons (e.g., dorsal root ganglion neurons or spinal cord neurons).
-
Record voltage-gated sodium and calcium currents in the absence and presence of the compound.
-
Analyze changes in current amplitude, kinetics, and voltage-dependence to determine if the compound has a modulatory effect.
-
-
In Vivo Studies
-
Animal Models of Muscle Spasm:
-
Objective: To evaluate the efficacy of the compound in reducing muscle spasms in a living organism.
-
Methodology:
-
Utilize a model such as the strychnine-induced convulsion model or the spinal cord injury-induced spasticity model in rodents.
-
Administer this compound at various doses prior to the induction of muscle spasms.
-
Measure the latency to and severity of muscle spasms, or use electromyography (EMG) to quantify muscle activity.
-
-
-
Rotarod Test:
-
Objective: To assess motor coordination and potential sedative effects.
-
Methodology:
-
Train rodents to walk on a rotating rod.
-
Administer the compound and measure the time the animals are able to remain on the rod at various speeds.
-
A decrease in performance can indicate motor impairment or sedation, which are common side effects of centrally acting muscle relaxants.
-
-
The following diagram illustrates a general experimental workflow:
Caption: A generalized experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary of Comparator Compounds
| Compound | Primary Mechanism | Molecular Target(s) | Clinical Use |
| Mephenoxalone | CNS Depression[4] | Polysynaptic Reflexes[5] | Muscle Spasms, Anxiety[3] |
| Metaxalone | CNS Depression[1] | Unknown, likely central | Acute Musculoskeletal Pain[1] |
| Methocarbamol | CNS Depression[2] | Polysynaptic Reflexes[10] | Acute Musculoskeletal Pain[2] |
| Tolperisone | Ion Channel Blockade[12] | Voltage-gated Na+ & Ca2+ channels[13] | Spasticity, Muscle Spasms[12] |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a robust hypothesis can be formulated through the principles of structure-activity relationships. The structural similarity to well-known centrally acting skeletal muscle relaxants strongly suggests that its primary mode of action involves general depression of the central nervous system, likely through the inhibition of polysynaptic reflexes in the spinal cord. There is also a plausible, albeit more speculative, role for the modulation of voltage-gated ion channels.
Future research should focus on the experimental validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for elucidating the precise molecular targets and pharmacological effects of this compound. Such studies will be crucial in determining its potential therapeutic utility and safety profile, paving the way for its possible development as a novel treatment for musculoskeletal disorders.
References
- Tolperisone - Wikipedia.
- Pharmacology of Methocarbamol (Robaxin) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
- Metaxalone - Wikipedia.
- Video: Peripherally and Centrally Acting Muscle Relaxants: A Comparison - JoVE.
- What is the mechanism of Mephenoxalone? - Patsnap Synapse.
- SKELAXIN® (Metaxalone) Tablets DESCRIPTION CLINICAL PHARMACOLOGY - accessdata.fda.gov.
- Methocarbamol - Wikipedia.
- Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC.
- What is the mechanism of Guaifenesin? - Patsnap Synapse.
- Centrally acting smr | PPTX - Slideshare.
- Mechanism of action of Tolperisone. (Abbreviations: DR: Dorsal root,... - ResearchGate.
- What is the mechanism of action of guaifenesin? - Dr.Oracle.
- What is the mechanism of Methocarbamol? - Patsnap Synapse.
- Metaxalone: Package Insert / Prescribing Information / MOA - Drugs.com.
- What is Mephenoxalone used for? - Patsnap Synapse.
- Tolperisone: Uses, Dosage, Side Effects and More | MIMS Thailand.
- Guaifenesin | C10H14O4 | CID 3516 - PubChem - NIH.
- Methocarbamol: Package Insert / Prescribing Information - Drugs.com.
- Tolperisone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall.
- Skelaxin (DSC) (metaxalone) dosing, indications, interactions, adverse effects, and more.
- Centrally acting muscle relaxants, Pharmacology | PPTX - Slideshare.
- Mephenoxalone.
- Guaifenesin: MedlinePlus Drug Information.
- How Does Methocarbamol Work? All About Its Mechanism of Action - GoodRx.
- What is metaxalone (a muscle relaxant)? - Dr.Oracle.
- mephenoxalone | Dosing & Uses - medtigo.
Sources
- 1. Metaxalone - Wikipedia [en.wikipedia.org]
- 2. Methocarbamol - Wikipedia [en.wikipedia.org]
- 3. Mephenoxalone [medbox.iiab.me]
- 4. mephenoxalone | Dosing & Uses | medtigo [medtigo.com]
- 5. What is Mephenoxalone used for? [synapse.patsnap.com]
- 6. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 12. Tolperisone - Wikipedia [en.wikipedia.org]
- 13. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mims.com [mims.com]
Unlocking the Therapeutic Potential of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Technical Guide for Novel Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a fascinating, yet largely unexplored, chemical entity. Its molecular architecture, featuring a propanolamine backbone and a methoxy-substituted phenoxy ring, strongly suggests a potential for significant biological activity, particularly within the domain of adrenergic receptor modulation. This technical guide serves as a foundational document for researchers and drug development professionals. It candidly addresses the current scarcity of direct research on this compound and, in response, provides a comprehensive, forward-looking roadmap for its systematic investigation. By synthesizing data from structurally analogous compounds and outlining detailed experimental protocols, this guide aims to catalyze the exploration of what could be a valuable new molecule in the landscape of therapeutic agents. We will delve into its chemical properties, propose a robust synthetic route, and, most critically, lay out a multi-tiered experimental workflow to thoroughly characterize its biological activity, from initial in vitro screening to subsequent in vivo validation.
Introduction: An Uncharted Territory in Pharmacology
The aryloxypropanolamine scaffold is a cornerstone of modern pharmacology, most notably forming the structural basis for the entire class of beta-adrenergic receptor antagonists, or "beta-blockers." These drugs are indispensable in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. While extensive research has been dedicated to various derivatives of this scaffold, this compound remains an enigmatic molecule with no significant body of published biological data.
A thorough review of scientific literature and patent databases reveals a significant gap in our understanding of this specific compound's biological effects and potential therapeutic applications.[1] This guide, therefore, takes a unique approach. Instead of merely summarizing existing data, we will build a predictive case for its potential biological activity based on a detailed analysis of its structure and the well-documented pharmacology of its close analogs. This document is designed to be a launchpad for new research, providing the theoretical framework and practical methodologies required to unlock the secrets of this promising molecule.
Physicochemical Properties and Structural Analysis
Understanding the fundamental chemical and physical properties of a compound is a prerequisite for any biological investigation. These properties influence its solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| CAS Number | 5002-93-7 | [2] |
| Molecular Formula | C10H15NO3 | [2][3] |
| Molecular Weight | 197.24 g/mol | [2][3] |
| Melting Point | 110-112ºC | [2] |
| Density | 1.146 g/cm³ | [2] |
| XLogP3 | 0.3 | [3] |
The structure of this compound is characterized by three key functional groups: a primary amine, a secondary alcohol on the propanol backbone, and a para-substituted methoxy group on the phenoxy ring. This specific arrangement bears a striking resemblance to known beta-blockers like Metoprolol.[4] The amine and hydroxyl groups are critical for forming hydrogen bonds with receptor targets, a hallmark of adrenergic receptor ligands. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and its interactions within a receptor's binding pocket.[5]
Proposed Synthesis Protocol
To enable biological investigation, a reliable and efficient synthesis of the target compound is essential. Based on established methods for preparing phenoxypropanolamines, such as the Williamson ether synthesis, a two-step process is proposed.[5][6]
Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane
This initial step involves the reaction of 4-methoxyphenol with epichlorohydrin. The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin in an SN2 reaction, displacing the chloride.
-
Reactants: 4-methoxyphenol, epichlorohydrin, Sodium Hydroxide (NaOH)
-
Solvent: A polar aprotic solvent such as acetone or a polar protic solvent like isopropanol can be used.[6]
-
Procedure:
-
Dissolve 4-methoxyphenol in the chosen solvent.
-
Add a stoichiometric equivalent of NaOH to generate the sodium 4-methoxyphenoxide in situ.
-
Slowly add epichlorohydrin to the reaction mixture, maintaining a controlled temperature.
-
The reaction is typically stirred at reflux for several hours to ensure completion.
-
Upon completion, the reaction mixture is cooled, and the resulting intermediate, 1-(4-methoxyphenoxy)-2,3-epoxypropane, is isolated through extraction and purified, for instance, by vacuum distillation.
-
Step 2: Amination of the Epoxide Intermediate
The second step involves the ring-opening of the synthesized epoxide with an amine source, in this case, ammonia, to yield the final product.
-
Reactants: 1-(4-methoxyphenoxy)-2,3-epoxypropane, Ammonia (aqueous or in a sealed vessel)
-
Procedure:
-
The purified epoxide from Step 1 is reacted with an excess of ammonia. This reaction can be carried out in a suitable solvent like methanol or ethanol in a pressure vessel.
-
The mixture is heated to facilitate the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.
-
After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.
-
The crude product, this compound, is then purified by recrystallization to yield a solid of high purity.[2]
-
Caption: Proposed two-step synthesis of this compound.
Hypothesized Biological Activity and Proposed Experimental Investigation
Given its structural similarity to aryloxypropanolamine beta-blockers, it is highly probable that this compound will exhibit activity at adrenergic receptors. The primary research objective should be to determine its binding affinity, selectivity, and functional activity at β1, β2, and α-adrenergic receptor subtypes.
Tier 1: In Vitro Characterization
The initial phase of investigation should focus on cell-free and cell-based assays to establish the compound's fundamental pharmacological profile.
A. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compound for various adrenergic receptor subtypes.
-
Methodology:
-
Prepare cell membrane fractions from cell lines overexpressing human β1, β2, and α1 adrenergic receptors.
-
Conduct competitive radioligand binding assays. For β-receptors, [³H]-dihydroalprenolol (a non-selective antagonist) is a suitable radioligand.
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
B. Functional Assays (cAMP Assay)
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at β-adrenergic receptors.
-
Methodology:
-
Use a cell line expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known β-agonist, such as isoproterenol, at a concentration that elicits a submaximal response (EC80).
-
To test for agonist activity, incubate the cells with the test compound alone.
-
After stimulation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).
-
For antagonist activity, a rightward shift in the isoproterenol concentration-response curve will indicate competitive antagonism. The Schild regression analysis can be used to determine the pA2 value. For agonist activity, an increase in cAMP levels will be observed.
-
Caption: Tier 1 in vitro screening workflow.
Tier 2: In Vivo Pharmacological Profiling
Following promising in vitro results, the investigation should proceed to in vivo models to assess the compound's physiological effects and pharmacokinetic properties.
A. Cardiovascular Effects in a Rodent Model
-
Objective: To evaluate the effect of the compound on heart rate, blood pressure, and response to adrenergic stimulation in an anesthetized rat or mouse model.
-
Methodology:
-
Anesthetize the animals and implant catheters for drug administration (intravenous) and continuous monitoring of blood pressure and heart rate.
-
Administer escalating doses of this compound and record changes in baseline cardiovascular parameters.
-
To assess β-blockade, administer a bolus of isoproterenol before and after administration of the test compound. A reduction in the tachycardic response to isoproterenol will confirm β-antagonist activity in vivo.
-
B. Preliminary Pharmacokinetic (PK) Assessment
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology:
-
Administer a single dose of the compound to a cohort of rodents via both oral and intravenous routes.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability (F%).[7]
-
Conclusion and Future Directions
This compound stands at the frontier of pharmacological research—a compound of high potential, yet unburdened by preconceived notions from past studies. Its structure strongly implies an interaction with the adrenergic system, a pathway of immense therapeutic importance. The lack of existing data should be viewed not as a deterrent, but as a compelling opportunity for novel discovery.
The experimental roadmap detailed in this guide provides a clear and scientifically rigorous path forward. By systematically executing the proposed in vitro and in vivo studies, researchers can elucidate the compound's mechanism of action, determine its therapeutic potential, and pave the way for the development of a new generation of pharmacological agents. The journey from a chemical curiosity to a potential clinical candidate begins with the foundational research outlined herein.
References
- PubChem. This compound | C10H15NO3 | CID 2735360.
- Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.
- Google Patents. DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS.
- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- PubMed Central. Establishing relationships between particle-induced in vitro and in vivo inflammation endpoints to better extrapolate between in vitro markers and in vivo fibrosis.
- MDPI. Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L..
- ResearchGate. Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design | Request PDF.
- AMERICAN ELEMENTS. 1-amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5002-93-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Crucial Intermediate: A Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Hero in Beta-Blocker Synthesis
In the vast landscape of pharmaceutical chemistry, the significance of key intermediates often remains in the shadow of the final active pharmaceutical ingredient (API). One such unsung hero is 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a molecule of profound importance in the synthesis of a widely used class of cardiovascular drugs: the β-adrenergic blocking agents, most notably Metoprolol.[1] This technical guide provides a comprehensive literature review of this pivotal compound, delving into its synthesis, chemical properties, and critical role in drug development. For researchers and scientists in the field, a thorough understanding of this intermediate is not merely academic; it is fundamental to optimizing synthetic routes, ensuring API purity, and ultimately, developing safer and more effective medicines.
Physicochemical Properties: A Snapshot
A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound, with the chemical formula C₁₀H₁₅NO₃, possesses a molecular weight of 197.23 g/mol .[2] Its structure, featuring a substituted phenoxy ring, a secondary alcohol, and a primary amine, dictates its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [2] |
| Molecular Weight | 197.23 g/mol | [2] |
| CAS Number | 5002-93-7 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(3-Amino-2-hydroxypropoxy)anisole | [2] |
The Synthetic Pathway: Forging a Key Intermediate
The synthesis of this compound is a critical step in the overall production of Metoprolol and related beta-blockers. The most common and industrially viable route involves a two-step process starting from 4-methoxyphenol.
Step 1: Epoxidation of 4-Methoxyphenol
The initial step is a Williamson ether synthesis, where 4-methoxyphenol is reacted with epichlorohydrin in the presence of a base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide.[3] This reaction leads to the formation of the corresponding epoxide intermediate, 1,2-epoxy-3-(4-methoxyphenoxy)propane. The choice of a mild base and a polar protic solvent is crucial to facilitate the reaction and minimize side products.[3]
Step 2: Amination of the Epoxide
The formed epoxide is then subjected to a ring-opening reaction with an amine. To synthesize this compound, the epoxide is reacted with ammonia. For the synthesis of Metoprolol itself, isopropylamine is used in this step.[1][3] This nucleophilic addition of the amine to the epoxide ring is a well-established method for the preparation of amino alcohols.[4]
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
While specific industrial protocols are often proprietary, the following illustrates a general laboratory-scale synthesis based on established chemical principles.
Step 1: Synthesis of 1,2-Epoxy-3-(4-methoxyphenoxy)propane
-
To a stirred solution of 4-methoxyphenol in a suitable solvent (e.g., a polar protic solvent), add a stoichiometric equivalent of a base (e.g., sodium hydroxide).
-
Slowly add epichlorohydrin to the reaction mixture at a controlled temperature.
-
The reaction is typically stirred for several hours to ensure complete conversion.
-
Upon completion, the reaction mixture is worked up by extraction and the solvent is removed under reduced pressure to yield the crude epoxide.
Step 2: Synthesis of this compound
-
The crude 1,2-epoxy-3-(4-methoxyphenoxy)propane is dissolved in a suitable solvent.
-
The solution is then treated with an excess of aqueous ammonia.
-
The reaction is stirred, often at an elevated temperature, until the epoxide is consumed (monitored by techniques like TLC).
-
After completion, the excess ammonia and solvent are removed, and the product is isolated and purified, typically through crystallization or chromatography.
Spectroscopic Characterization: Verifying the Structure
The unambiguous identification of this compound is paramount for quality control in pharmaceutical manufacturing. This is achieved through a combination of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific intermediate is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the methoxyphenoxy group, a singlet for the methoxy protons, and multiplets for the protons on the propan-2-ol backbone. The protons of the aminomethyl, hydroxymethine, and oxymethylene groups will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, and the three carbons of the propan-2-ol chain. The chemical shifts of these carbons provide a fingerprint of the molecule's carbon skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretching band for the alcohol, N-H stretching bands for the primary amine, C-O stretching for the ether linkage, and C=C stretching for the aromatic ring.[5]
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (197.23 g/mol ). The fragmentation pattern will provide further structural information, with characteristic fragments arising from the cleavage of the propanol chain and the loss of functional groups.[6]
The Role in Drug Development: A Gateway to Beta-Blockers
The primary and most significant application of this compound is its function as a direct precursor in the synthesis of β-adrenergic receptor antagonists.[1] These drugs, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[7][8]
The mechanism of action of beta-blockers involves the competitive inhibition of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors.[8] This blockade leads to a reduction in heart rate, blood pressure, and myocardial contractility, thereby decreasing the heart's workload and oxygen demand.[7]
Caption: From intermediate to therapeutic action: the role of this compound.
Toxicology and Safety Considerations
As a chemical intermediate, this compound requires careful handling. According to safety data sheets, the compound is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[9][10] Therefore, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[9][10] While detailed toxicological studies on the intermediate itself are not extensively published in the public domain, its corrosive nature necessitates stringent safety protocols in a laboratory or industrial setting. The toxicological properties of the final drug, Metoprolol, have been extensively studied, and it's important to note that precursors and intermediates may have different toxicological profiles.
Conclusion: A Vital Component in Cardiovascular Medicine
This compound, though not a household name, is a molecule of immense importance in the pharmaceutical industry. Its role as a key intermediate in the synthesis of Metoprolol and other beta-blockers places it at the heart of cardiovascular medicine. A thorough understanding of its synthesis, characterization, and handling is essential for any scientist or researcher involved in the development and manufacturing of these life-saving drugs. As the demand for cardiovascular therapies continues to grow, the efficient and safe production of this vital intermediate will remain a critical aspect of pharmaceutical science.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735360, this compound.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: this compound.
- Wiley. (2024). Propan-2-ol, 1-(4-methoxyphenoxy)-3-(2-methylpropylamino)-. SpectraBase.
- Google Patents. (n.d.). DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS.
- Google Patents. (n.d.). CN109553513B - Preparation method of metoprolol intermediate.
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol.
- Australian Government Department of Health. (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment.
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
- National Center for Biotechnology Information. (2024, February 29). Metoprolol. StatPearls.
- Patsnap. (2024, July 17). What is the mechanism of Metoprolol Succinate?.
- Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol.
Sources
- 1. CN109553513B - Preparation method of metoprolol intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acgpubs.org [acgpubs.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 9. rsc.org [rsc.org]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Discovery and History of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (Metoprolol)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for a Smarter Weapon Against Heart Disease
In the landscape of cardiovascular pharmacotherapy, few molecules have achieved the status and impact of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, known universally as Metoprolol.[1] This technical guide eschews a conventional chronological report, instead opting for a narrative that weaves together the scientific exigencies, the chemical ingenuity, and the clinical insights that culminated in the creation and refinement of this cornerstone β-blocker. We will dissect not only the "what" and "when" but the crucial "why"—the causal links behind the experimental choices that defined its development, from the strategic pursuit of cardioselectivity to the nuanced engineering of its delivery systems.
Part 1: The Genesis of Cardioselectivity - From Broadsword to Scalpel
The story of Metoprolol begins in the wake of a revolution. Sir James Black's discovery of the first β-blocker, propranolol, in the early 1960s was a landmark achievement, proving that antagonizing β-adrenergic receptors could alleviate the suffocating grip of angina pectoris.[2][3] However, propranolol was a "broadsword," blocking both β1 receptors (predominantly in the heart) and β2 receptors (prevalent in the lungs and peripheral vasculature) with equal affinity. This non-selectivity led to significant side effects, most notably bronchoconstriction in asthmatic patients, limiting its clinical utility.[4]
The clear and present need was for a "scalpel"—a β-blocker that could selectively target the heart's β1 receptors while sparing the β2 receptors. This quest for cardioselectivity became a major focus for pharmaceutical research.
The Breakthrough at Hässle
Scientists at the Swedish pharmaceutical company Hässle, then a division of Astra (now AstraZeneca), were at the forefront of this endeavor.[5][6] Building upon the foundational aryloxypropanolamine structure of earlier β-blockers, their research in the late 1960s systematically explored how modifying the aromatic ring substituent could influence receptor affinity.[7][8][9]
This meticulous structure-activity relationship (SAR) work, led by researchers including Bengt Åblad and Enar Carlsson, identified a crucial structural motif.[10] They discovered that a para-substitution on the phenoxy ring, particularly with an acylamido group or similar moieties, conferred the desired β1-selectivity.[7][8] The key innovation in Metoprolol was the introduction of a 4-(2-methoxyethyl) group. This specific substituent provided the optimal balance of steric and electronic properties to favor binding to the β1 receptor subtype.[11]
This breakthrough culminated in the first synthesis of Metoprolol in 1969, with a patent following in 1970.[1][12] Marketed under trade names like Lopressor and Seloken, it offered a significantly improved safety profile, opening the door for treating a much broader population of patients with hypertension and angina.[1][5][6]
Part 2: The Chemistry of a Blockbuster - Synthesis and Stereochemistry
The commercial success of Metoprolol is underpinned by an elegant and efficient synthesis. Understanding this process reveals the practical considerations of industrial pharmaceutical chemistry.
Core Synthesis Protocol
The most common industrial synthesis is a two-step process that exemplifies a classic nucleophilic substitution and epoxide ring-opening pathway.[13][14][15][16]
Step 1: Epoxide Formation The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. This is a Williamson ether synthesis variant where the phenoxide ion, generated by a strong base like sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride. The reaction is typically carried out in an aqueous medium, with the base added portion-wise to control the reaction rate and optimize yield.[13][14]
Step 2: Amination (Epoxide Ring-Opening) The resulting epoxide intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene, is then subjected to a nucleophilic ring-opening reaction with isopropylamine.[14][16] The amine attacks one of the epoxide carbons, with a preference for the less sterically hindered terminal carbon. This reaction, often performed neat (without a solvent) or in an alcohol like isopropanol, yields the final Metoprolol base.[13][14][15]
Experimental Workflow: Industrial Synthesis of Metoprolol
Caption: Industrial synthesis pathway for Metoprolol.
The Critical Role of Chirality
A key technical aspect of Metoprolol is its chirality. The second carbon in the propan-2-ol backbone is a stereocenter, meaning Metoprolol exists as two non-superimposable mirror images, or enantiomers: (S)-Metoprolol and (R)-Metoprolol.[17]
-
(S)-Metoprolol: This is the pharmacologically active enantiomer, responsible for virtually all the β1-blocking activity. It has a significantly higher binding affinity for the β1-adrenergic receptor—by some measures, up to 500 times more potent than its counterpart.[17][18][19]
-
(R)-Metoprolol: This enantiomer is largely inactive at the β1 receptor and contributes little to the therapeutic effect.[17][18]
Initially, and still most commonly, Metoprolol is synthesized and administered as a racemic mixture , a 1:1 combination of the (S) and (R) forms.[17] This is primarily due to the simplicity and cost-effectiveness of the racemic synthesis. While the development of chirally pure (S)-Metoprolol has occurred, demonstrating equal efficacy at half the dose of the racemate, the racemic mixture remains the standard of care in many regions.[18][19][20]
| Property | (S)-Metoprolol | (R)-Metoprolol |
| Primary Activity | Potent β1-Adrenergic Antagonist | Largely inactive at β1 receptors |
| β1 Receptor Affinity (-log Ki) | ~7.73 | ~5.00 |
| Therapeutic Contribution | Almost exclusively responsible for efficacy | Minimal to none |
| Relative Potency | ~500x higher than (R)-enantiomer | - |
Data sourced from in vitro competition binding experiments.[17]
Part 3: From Molecule to Medicine - Clinical Evolution and Impact
Metoprolol was first approved for medical use in the United States in 1978.[1] Its journey from a novel chemical entity to a globally prescribed medication involved crucial developments in formulation and a deepening understanding of its clinical applications.
Mechanism of Action
Metoprolol exerts its therapeutic effects by competitively blocking β1-adrenergic receptors, which are densely located in cardiac tissue.[21][22] Endogenous catecholamines like adrenaline and noradrenaline normally bind to these receptors, stimulating a cascade that increases heart rate, myocardial contractility, and blood pressure.[4][23] By occupying these receptors without activating them, Metoprolol effectively dampens the effects of sympathetic nervous system stimulation on the heart.[1][22] This leads to:
-
Negative Chronotropic Effect: A reduction in heart rate.[21]
-
Negative Inotropic Effect: A decrease in the force of heart muscle contraction.[21][22]
-
Reduced Blood Pressure: A consequence of decreased cardiac output and inhibition of renin release from the kidneys.[22]
Diagram: Metoprolol's Mechanism of Action
Caption: Metoprolol competitively blocks β1 receptors.
The Evolution of Formulations: Tartrate vs. Succinate
A pivotal moment in Metoprolol's history was the development of different salt formulations to control its release profile.[24][25]
-
Metoprolol Tartrate (e.g., Lopressor®): This is an immediate-release salt.[1][25][26] It is absorbed quickly, leading to rapid onset of action but a shorter half-life (3-4 hours), necessitating multiple daily doses.[27] This formulation is particularly useful in the acute management of myocardial infarction.[27]
-
Metoprolol Succinate (e.g., Toprol-XL®): Developed by Astra, this is an extended-release formulation patented in 1992.[1] The succinate salt is engineered into pellets that release the drug at a controlled rate over 24 hours, allowing for convenient once-daily dosing.[22][25][28] This innovation improved patient adherence and provided more consistent plasma concentrations, which is crucial for managing chronic conditions like hypertension and heart failure.[26][28] The landmark MERIT-HF study demonstrated that Metoprolol Succinate significantly reduced mortality in patients with chronic heart failure, cementing its role as a first-line therapy.[4][27]
Conclusion: An Enduring Legacy
From a targeted chemical search for cardioselectivity to its refinement into advanced drug delivery systems, the history of this compound is a testament to the power of rational drug design. First synthesized in 1969, Metoprolol revolutionized the treatment of cardiovascular disease by offering a safer alternative to non-selective β-blockers.[1][2][4] Its development showcases a deep understanding of structure-activity relationships, the practicalities of industrial synthesis, and the clinical importance of pharmacokinetics. Today, decades after its discovery, Metoprolol remains on the World Health Organization's List of Essential Medicines and is one of the most commonly prescribed medications globally, a lasting legacy of the scientists at Hässle who turned a chemical concept into a life-saving reality.[1]
References
- Metoprolol - Wikipedia. (n.d.).
- Metoprolol: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines.
- Morris, J., & Awosika, A. O. (2024). Metoprolol. In StatPearls. StatPearls Publishing.
- What is the mechanism of Metoprolol Succinate? (2024, July 17). Patsnap Synapse.
- What is the mechanism of action of metoprolol (beta blocker)? (2025, March 25). Dr.Oracle.
- Synthesis and preparations of metoprolol and its salts. (2009, October 1). Justia Patents.
- Manufacturing process of metoprolol. (n.d.). Google Patents.
- Synthesis method of metoprolol succinate. (n.d.). Google Patents.
- S-metoprolol: the 2008 clinical review. (2008). PubMed.
- S-metoprolol: The 2008 clinical review. (2008). ResearchGate.
- Labrid, C., Rocher, I., Guery, O., & Leinot, M. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(7_pt_2), 245S-251S.
- Labrid, C., Rocher, I., Guery, O., & Leinot, M. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed.
- Metoprolol manufacturing process. (n.d.). Google Patents.
- MANUFACTURING PROCESS OF METOPROLOL. (n.d.). Google Patents.
- Discovery and development of beta-blockers - Wikipedia. (n.d.).
- Structure Activity Relationship of Beta Adrenergic Receptor Blockers. (2020, May 2). YouTube.
- Labrid, C., Rocher, I., Guery, O., & Leinot, M. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. Oxford Academic.
- AstraZeneca plc - WikiCorporates. (2020, December 14).
- Metoprolol - Simple English Wikipedia, the free encyclopedia. (n.d.).
- Astra AB - Wikipedia. (n.d.).
- Metoprolol. (n.d.). PubChem. National Institutes of Health.
- Beta Blockers: A Five-Decade Legacy and Spotlight on Metoprolol. (2024, May 17). Medical Dialogues.
- Metoprolol Succinate Versus Tartrate. (2023, October 15). Med Ed 101.
- Structure activity relationships of novel and selective beta1-adrenoreceptor ligands. (n.d.). ResearchGate.
- Dasbiswas, A., & Dasbiswas, D. (n.d.). Chirally Pure S-Metoprolol - Place in Therapy. Indian Heart Journal, 143-145.
- A timeline of our company history. (n.d.). AstraZeneca.
- The discovery of beta-blockers. (2015). ResearchGate.
- Metoprolol tartrate vs. succinate: Differences in uses and effects. (n.d.). Medical News Today.
- AstraZeneca PLC - Company-Histories.com. (n.d.).
- Comparative clinical study of the efficacy and safety of a S-metoprolol ER tablet versus a racemate metoprolol ER tablet in patients with chronic stable angina. (2010). PubMed.
- Metoprolol Tartrate vs. Succinate: How They Differ. (2025, December 8). Verywell Health.
- What is the difference between metoprolol tartrate and metoprolol succinate? (2025, September 18). Dr.Oracle.
- Metoprolol tartrate vs. succinate: Differences and similarities. (2025, November 11). SingleCare.
- Läkemedelsföretaget AstraZeneca. (2020, September 9). Företagskällan.
- World Heart Day: Revisiting Metoprolol's Contribution to Cardiology. (2024, September 28). YouTube.
- Bengt ÅBLAD. (n.d.). ResearchGate.
Sources
- 1. Metoprolol - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. Beta Blockers: A Five-Decade Legacy and Spotlight on Metoprolol [medicaldialogues.in]
- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AstraZeneca plc - WikiCorporates [wikicorporates.org]
- 6. Astra AB - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Metoprolol - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 13. patents.justia.com [patents.justia.com]
- 14. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]
- 15. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative clinical study of the efficacy and safety of a S-metoprolol ER tablet versus a racemate metoprolol ER tablet in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mims.com [mims.com]
- 22. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 23. droracle.ai [droracle.ai]
- 24. Metoprolol tartrate vs. succinate: Differences in uses and effects [medicalnewstoday.com]
- 25. Metoprolol Tartrate vs. Succinate [verywellhealth.com]
- 26. Metoprolol tartrate vs. succinate: Differences and similarities [singlecare.com]
- 27. meded101.com [meded101.com]
- 28. droracle.ai [droracle.ai]
Topic: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Privileged Scaffold in Modern Pharmacology
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1-amino-3-aryloxypropan-2-ol framework represents one of the most successful and versatile scaffolds in medicinal chemistry. At its core, this structure is the defining feature of the "aryloxypropanolamine" class of beta-adrenergic receptor antagonists, or "beta-blockers." This guide delves into the technical intricacies of the 1-Amino-3-(4-methoxyphenoxy)propan-2-ol backbone, its structural analogs, and key derivatives. We will explore the critical structure-activity relationships (SAR), established and innovative synthetic methodologies, and the pharmacological profiles of prominent compounds derived from this scaffold. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the adrenergic system and beyond.
The Aryloxypropanolamine Core: A Foundation for Beta-Blockade
The aryloxypropanolamine scaffold is central to the design of beta-blockers, a class of drugs indispensable for treating cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1][2] The parent compound, this compound, contains the three essential pharmacophoric elements that define this class: an aromatic ring, a propan-2-ol linker, and a terminal amino group.[3][4]
The genius of this scaffold lies in its modularity. Each of the three components can be systematically modified to fine-tune the pharmacological properties of the resulting molecule, including its potency, receptor subtype selectivity (e.g., β1 vs. β2), and pharmacokinetic profile.[5][6]
Caption: Key pharmacophoric components of the title compound.
Structure-Activity Relationships (SAR): The Pillars of Potency and Selectivity
Decades of research have elucidated a clear set of rules governing the activity of aryloxypropanolamine beta-blockers. Understanding these SAR principles is paramount for the rational design of new analogs with improved therapeutic profiles.
The Aromatic Moiety: Dictating Selectivity
The nature and position of substituents on the phenyl ring are primary determinants of a compound's affinity and selectivity for β1 versus β2 adrenergic receptors.[3]
-
Para-Substitution: Substitution at the para (4-position) of the phenyl ring is strongly correlated with cardioselectivity (β1-selectivity).[5][6] The 4-methoxy group in the parent scaffold is a classic example, but other groups, such as the 4-(2-methoxyethyl) group in Metoprolol, also confer β1-selectivity.[2][7] This selectivity is crucial for avoiding bronchoconstriction (a β2-mediated effect) in patients with asthma.
-
Ortho-Substitution: Compounds with substituents in the ortho position can be potent but are often non-selective, comparable to propranolol.[6]
-
Ring System: While a phenyl ring is common, replacing it with other aromatic systems, like the naphthyl group in propranolol, can significantly increase potency, though often at the cost of selectivity.[3][7]
The Propan-2-ol Linker: Stereochemistry is Key
The side chain connecting the aromatic ring to the amine is not merely a spacer; its specific structure is essential for activity.
-
Ether Linkage: The introduction of an oxymethylene bridge (-O-CH2-) between the aromatic ring and the propanolamine chain was a pivotal discovery that led to highly potent beta-blockers like propranolol.[3]
-
Hydroxyl Group: The secondary alcohol on the C2 position is critical for binding to the adrenergic receptor, likely through hydrogen bonding.[8]
-
Stereoselectivity: The beta-blocking activity resides almost exclusively in the (S)-enantiomer. The (S)-configuration of the hydroxyl-bearing carbon is essential for optimal receptor affinity, with the corresponding (R)-enantiomer being up to 100 times less potent.[3] This has driven the development of chemo-enzymatic synthetic routes to produce enantiomerically pure drugs like (S)-Metoprolol.[1][9]
The Amino Group: Modulating Potency
The terminal amine is the third critical component, and its substitution pattern directly impacts potency.
-
Secondary Amine: Optimal beta-blocking activity is achieved with a secondary amine.[3][8] Primary amines (like the parent topic compound) and tertiary amines generally exhibit lower potency.
-
N-Substituent: A bulky alkyl group on the nitrogen, such as isopropyl or tert-butyl, is a hallmark of potent beta-antagonists.[3][5] This bulky group is thought to mimic the binding of the natural catecholamine agonists, epinephrine and norepinephrine.
Caption: Key Structure-Activity Relationships (SAR) for aryloxypropanolamine beta-blockers.
Synthetic Strategies: From Racemates to Enantiopure APIs
The synthesis of 1-amino-3-aryloxypropan-2-ol derivatives is well-established, typically following a two-step sequence. The primary challenge and area of innovation lie in achieving high enantiomeric purity.
General Synthetic Pathway
The most common approach involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a primary amine.
-
Step A: Epoxide Formation. A substituted phenol (e.g., 4-methoxyphenol) is deprotonated with a base (e.g., NaOH, K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then attacks epichlorohydrin in a Williamson ether synthesis-type reaction to yield a key intermediate, a 2-(phenoxymethyl)oxirane.[10][11]
-
Step B: Amine Addition. The oxirane ring of the intermediate is opened by nucleophilic attack from a primary amine (e.g., isopropylamine). This reaction typically occurs at the less sterically hindered terminal carbon of the epoxide, yielding the final 1-aryloxy-3-alkylaminopropan-2-ol product.[11]
Caption: General synthetic workflow for aryloxypropanolamine analogs.
Protocol: General Synthesis of a 1-Aryloxy-3-alkylaminopropan-2-ol Derivative
This protocol is a representative example and should be adapted and optimized for specific substrates and scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent, such as dimethylformamide (DMF) or an alcohol, and a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 - 1.5 eq).[10]
-
Epichlorohydrin Addition: Add epichlorohydrin (1.0 - 1.2 eq) to the mixture.
-
Epoxide Formation: Heat the reaction mixture (e.g., 70-90°C) and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed.[10][11]
-
Work-up (Step A): After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude 2-(phenoxymethyl)oxirane intermediate, which may be purified by chromatography if necessary.
-
Ring-Opening: The crude or purified oxirane intermediate is dissolved in a suitable solvent (or neat) and the selected primary amine (e.g., isopropylamine) is added, often in excess.[11]
-
Reaction: The mixture is heated (e.g., reflux) until TLC indicates the completion of the reaction.
-
Final Work-up: The excess amine and solvent are removed under reduced pressure. The residue is typically dissolved in an organic solvent and washed with an aqueous acid solution and then brine. The organic layer is dried and concentrated to yield the crude final product.
-
Purification: The final product can be purified by column chromatography or by forming a crystalline salt (e.g., hydrochloride or tartrate) and recrystallizing.
Chemo-Enzymatic Synthesis for Enantiopurity
To meet the regulatory demand for single-enantiomer drugs, highly selective synthetic methods are required. Chemo-enzymatic approaches, particularly using lipases like Candida antarctica lipase B (CALB), have proven highly effective for the kinetic resolution of racemic intermediates, allowing for the synthesis of (S)-Metoprolol with very high enantiomeric excess (>99% ee).[1][9]
Key Derivatives and Pharmacological Profiles
The this compound scaffold has given rise to numerous clinically important drugs.
| Compound | Structure (Key Modifications from Parent) | Primary Pharmacological Action | Key Therapeutic Uses |
| Metoprolol [2] | Aromatic: 4-(2-methoxyethyl)phenoxyAmine: Isopropylamino | Selective β1-adrenergic antagonist | Hypertension, Angina, Acute Myocardial Infarction[2] |
| Atenolol | Aromatic: 4-(2-carbamoylmethyl)phenoxyAmine: Isopropylamino | Selective β1-adrenergic antagonist | Hypertension, Angina |
| Betaxolol [11] | Aromatic: 4-[2-(cyclopropylmethoxy)ethyl]phenoxyAmine: Isopropylamino | Selective β1-adrenergic antagonist | Hypertension, Glaucoma |
| Propranolol | Aromatic: NaphthyloxyAmine: Isopropylamino | Non-selective β-adrenergic antagonist | Hypertension, Angina, Arrhythmias, Migraine Prevention |
Future Directions and Broader Therapeutic Potential
While the aryloxypropanolamine scaffold is synonymous with beta-blockers, its utility is not confined to cardiovascular medicine. The structural framework is a versatile building block for creating compound libraries for broader drug discovery screening.[12] Emerging research is exploring derivatives for novel applications, including:
-
Antimicrobial and Anti-inflammatory Agents: Modifications of the core structure are being investigated for potential antimicrobial and anti-inflammatory properties.[12]
-
CNS-Active Agents: The phenoxy propanolamine moiety appears in molecules investigated for their effects on the central nervous system, though distinct from beta-blockade.
-
1,4-Benzothiazepine Derivatives: The related compound 3-(4-methoxyphenoxy)propan-1-amine is a key precursor in synthesizing benzothiazepine derivatives, which possess a wide range of biological activities.[12]
The continued exploration of this privileged scaffold, aided by modern synthetic techniques and high-throughput screening, promises to yield novel therapeutic agents for a wide array of diseases.
Conclusion
The this compound core structure is a testament to the power of rational drug design. The well-defined structure-activity relationships of the aryloxypropanolamine class have enabled the development of highly effective and selective medications that have become cornerstones of cardiovascular therapy. The inherent modularity of the scaffold, coupled with advanced synthetic methods that provide stereochemical control, ensures its continued relevance. For medicinal chemists and drug development professionals, this framework remains a fertile ground for innovation, with significant potential to yield the next generation of therapeutics both within and beyond the realm of adrenergic blockade.
References
- Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)
- Synthesis and cardiovascular activity of metoprolol analogues. (2004-01-05). PubMed.
- Synthesis of (S)-metoprolol ((S)-3) via a four step route including... (2024-03).
- Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. PubMed.
- Metoprolol. Wikipedia.
- Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989-11). PubMed.
- Further studies regarding the structure activity relationships of beta-adrenoceptor antagonists. PubMed.
- Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
- Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180.
- Structure Activity Relationship of Beta Adrenergic Receptor Blockers. (2020-05-02). YouTube.
- [9 min read] Structure-Activity Relationship - How beta blockers became wh
- Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol. PrepChem.com.
- 3-(4-Methoxyphenoxy)propan-1-amine. Benchchem.
- This compound. PubChem.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Process for preparation of phenoxypropanol amines. (WO2010029566A2).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metoprolol - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further studies regarding the structure activity relationships of beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Elucidation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Technical Guide
Introduction
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a key intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers. Its molecular architecture, featuring a secondary alcohol, a primary amine, and a substituted aromatic ring, presents a rich landscape for spectroscopic analysis. Understanding the spectral characteristics of this compound is paramount for ensuring its identity, purity, and for monitoring its reactions in drug development workflows. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Spectroscopic Overview
The structural features of this compound are pivotal in interpreting its spectroscopic data. The molecule possesses a chiral center at the C2 carbon of the propanol backbone, which can lead to complexities in the NMR spectrum. The aromatic ring contains a methoxy group, an electron-donating substituent that influences the chemical shifts of the aromatic protons. The primary amine and hydroxyl groups are readily identifiable in the IR spectrum through their characteristic absorption bands. Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆ to allow for the observation of exchangeable protons (OH and NH₂), exhibits distinct signals for each proton environment.
Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.90 | d | 2H | Ar-H |
| 6.82 | d | 2H | Ar-H |
| 4.85 | d | 1H | OH |
| 3.88 | m | 1H | CH(OH) |
| 3.78 | d | 2H | O-CH₂ |
| 3.69 | s | 3H | OCH₃ |
| 2.65 | dd | 1H | N-CH₂ (Ha) |
| 2.48 | dd | 1H | N-CH₂ (Hb) |
| 1.65 | br s | 2H | NH₂ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The two doublets at 6.90 and 6.82 ppm, each integrating to two protons, are characteristic of a para-substituted benzene ring. The electron-donating effect of the methoxy and alkoxy groups shields these protons, causing them to appear at a relatively high field.
-
Methine Proton: The multiplet at 3.88 ppm corresponds to the proton on the chiral center (CHOH). Its multiplicity arises from coupling to the adjacent methylene protons.
-
Methylene Protons: The propanol backbone displays two sets of methylene protons. The diastereotopic protons of the O-CH₂ group appear as a doublet at 3.78 ppm. The N-CH₂ protons are also diastereotopic and appear as two doublets of doublets at 2.65 and 2.48 ppm, due to geminal and vicinal coupling.
-
Methoxy Protons: The sharp singlet at 3.69 ppm, integrating to three protons, is characteristic of the methoxy group.
-
Exchangeable Protons: The broad singlet at 1.65 ppm is assigned to the primary amine protons. The doublet at 4.85 ppm is due to the hydroxyl proton, which couples with the adjacent methine proton. The addition of D₂O would cause these signals to disappear, confirming their assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 153.2 | Ar-C (C-O) |
| 150.8 | Ar-C (C-OCH₃) |
| 115.5 | Ar-CH |
| 114.7 | Ar-CH |
| 71.3 | O-CH₂ |
| 69.1 | CH(OH) |
| 55.2 | OCH₃ |
| 45.8 | N-CH₂ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The signals at 153.2 and 150.8 ppm are assigned to the quaternary aromatic carbons attached to oxygen. The signals at 115.5 and 114.7 ppm correspond to the protonated aromatic carbons.
-
Aliphatic Carbons: The carbons of the propanol chain are well-resolved. The signal at 71.3 ppm is assigned to the O-CH₂ carbon, while the CH(OH) carbon appears at 69.1 ppm. The N-CH₂ carbon is observed at a higher field of 45.8 ppm.
-
Methoxy Carbon: The methoxy carbon gives a characteristic signal at 55.2 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H, N-H, C-O, and C-H bonds.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | O-H and N-H stretching |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1610, 1510 | Strong | Aromatic C=C stretching |
| 1230 | Strong | Aryl-O-C stretching (asymmetric) |
| 1040 | Strong | C-N stretching |
| 1030 | Strong | Aryl-O-C stretching (symmetric) |
Interpretation of the IR Spectrum:
-
The broad band in the 3350-3200 cm⁻¹ region is a composite of the O-H stretching of the alcohol and the N-H stretching of the primary amine. Hydrogen bonding contributes to the broadening of this peak.
-
The absorptions in the 3050-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions are due to aromatic and aliphatic C-H stretching vibrations, respectively.
-
The strong peaks at 1610 and 1510 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.
-
The strong absorption at 1230 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether, while the symmetric stretch appears around 1030 cm⁻¹.
-
The C-N stretching vibration is observed around 1040 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Expected Fragmentation Pattern (ESI-MS):
-
Molecular Ion: The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 198.
-
Key Fragments:
-
Loss of NH₃ (17 amu) from the parent ion, leading to a fragment at m/z 181.
-
Cleavage of the C-C bond adjacent to the nitrogen, resulting in a fragment corresponding to the loss of CH₂NH₂ (30 amu), giving a peak at m/z 168.
-
Cleavage of the ether bond can lead to fragments corresponding to the 4-methoxyphenoxy radical (m/z 123) and the aminopropanol cation (m/z 75).
-
Figure 2: Proposed ESI-MS fragmentation pathway.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.28 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Parameters (Positive Ion Mode):
-
Infusion flow rate: 5 µL/min
-
Capillary voltage: 3.5 kV
-
Drying gas flow: 5 L/min
-
Drying gas temperature: 300 °C
-
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its chemical structure. The combined application of NMR, IR, and MS techniques allows for the complete assignment of all proton and carbon signals, the identification of key functional groups, and the confirmation of the molecular weight and fragmentation pattern. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important pharmaceutical intermediate.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- PubChem. (n.d.). This compound.
Potential Therapeutic Targets of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Mechanistic and Validation-Centric Whitepaper
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a molecule belonging to the aryloxypropanolamine chemical class. This structural classification is the cornerstone of a highly successful family of drugs: the beta-adrenergic receptor antagonists, or beta-blockers.[1][2] While direct pharmacological data on this specific compound is not extensively published, its core structure provides a robust and evidence-based foundation for predicting its primary therapeutic targets. This guide deconstructs the molecule's structure-activity relationship (SAR), posits its most probable mechanism of action, and lays out a comprehensive, multi-phase experimental workflow designed to rigorously validate these hypotheses. The central thesis of this document is that this compound is a putative beta-blocker, with its primary therapeutic potential lying in the modulation of the sympathetic nervous system for the treatment of cardiovascular and related disorders.[3][4]
Part 1: The Primary Target Hypothesis - Beta-Adrenergic Receptors
The molecular architecture of this compound is the single most compelling piece of evidence for its likely biological targets. The aryloxypropanolamine scaffold is the defining feature of the vast majority of clinically utilized beta-blockers.[1][2]
Rationale from Structure-Activity Relationship (SAR) Analysis
A comparative analysis with established beta-blockers reveals a high degree of structural homology:
-
Aryloxypropanolamine Backbone: The molecule contains the essential Aryl-O-CH2-CH(OH)-CH2-NH-R sequence. The oxygen bridge lengthens the side chain, a feature known to increase the potency of antagonism compared to arylethanolamine structures.[1] The hydroxyl group on the second carbon of the propane chain is critical for binding to the beta-receptor.[5]
-
Aromatic Ring: The 4-methoxyphenoxy group serves as the aromatic anchor. Substitutions on this ring are primary determinants of receptor affinity and selectivity (β1 vs. β2).[5] Para-substitutions, in particular, have been associated with cardioselectivity (β1-selectivity).[6]
-
Amine Group: The terminal amino group is essential for receptor binding.[2] A critical point of differentiation for this compound is its primary amine (R=H). Most clinically potent beta-blockers possess a secondary amine with a bulky alkyl substituent (e.g., isopropyl in Propranolol, or as part of a larger group in Metoprolol).[5][6] While a secondary amine is considered optimal for activity, the primary amine does not preclude binding and warrants investigation to determine its specific affinity and functional profile.
Proposed Mechanism of Action at β-Adrenergic Receptors
Beta-adrenergic receptors (β1, β2, and β3) are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's "fight-or-flight" response.[7] We hypothesize that this compound acts as a competitive antagonist at these receptors.
The Signaling Cascade:
-
Activation: Under normal physiological conditions, endogenous catecholamines (epinephrine and norepinephrine) bind to β-receptors.
-
G-Protein Coupling: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates various intracellular proteins, leading to physiological effects such as increased heart rate (chronotropy), contractility (inotropy), and smooth muscle relaxation.[8]
Proposed Point of Intervention: this compound is predicted to competitively block the binding of epinephrine and norepinephrine to the β-receptor, thereby inhibiting the entire downstream signaling cascade.[3] This sympatholytic action reduces the effects of stress hormones on target tissues.[8]
Potential Therapeutic Indications
Based on the well-established clinical applications of beta-blockers, successful validation of the primary hypothesis would position this compound for development in treating a range of conditions, including:
-
Cardiovascular Diseases: Hypertension, angina pectoris, post-myocardial infarction management, and certain cardiac arrhythmias.[4][8][9]
-
Heart Failure: As an adjunct therapy to improve outcomes in chronic congestive heart failure.[9]
-
Other Conditions: Migraine prophylaxis, essential tremor, and management of physical symptoms of anxiety.[10]
Part 2: A Rigorous Experimental Validation Workflow
To move from a structure-based hypothesis to empirical evidence, a phased approach is necessary. The following workflow is designed to systematically characterize the compound's interaction with its putative targets.
Phase 1: In Vitro Target Engagement & Selectivity
Objective: To determine if the compound directly binds to β1 and β2 adrenergic receptors and to characterize the functional consequence of this binding.
Experiment 1: Radioligand Binding Assays
-
Causality: This is the foundational experiment to prove direct physical interaction between the compound and the receptors. It quantifies the affinity of this interaction.
-
Methodology:
-
Preparation: Utilize membrane preparations from cells stably expressing either human β1 or β2 adrenergic receptors.
-
Radioligand: Use a known high-affinity radioligand, such as [3H]dihydroalprenolol (a non-selective antagonist) or [125I]cyanopindolol.
-
Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound).
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Experiment 2: Functional cAMP Accumulation Assays
-
Causality: Binding does not equal function. This assay determines whether the compound inhibits (antagonist), stimulates (agonist), or reduces basal activity (inverse agonist) of the receptor signaling pathway.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) engineered to express high levels of either β1 or β2 receptors.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes. Then, stimulate the cells with a known agonist (e.g., Isoproterenol) at its EC80 concentration.
-
Agonist Mode (Control): Incubate cells with only the test compound to check for any intrinsic agonistic activity.
-
Lysis & Detection: After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Analysis: In antagonist mode, plot the cAMP response against the log concentration of the test compound to determine the IC50 for functional inhibition.
-
Anticipated Data Summary:
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity Ratio (β1/β2) |
| Binding Affinity (Ki, nM) | Hypothetical Value: 50 | Hypothetical Value: 500 | Hypothetical Value: 10 |
| Functional Potency (IC50, nM) | Hypothetical Value: 75 | Hypothetical Value: 800 | Hypothetical Value: >10 |
Phase 2: Ex Vivo Functional Validation
Objective: To confirm the compound's antagonist activity in a more physiologically relevant system that contains native receptors in their natural tissue environment.
Experiment 3: Isolated Tissue/Organ Bath Studies
-
Causality: This bridges the gap between recombinant cell lines and whole organisms. It confirms that the compound can modulate the function of an entire tissue in the expected manner.
-
Methodology:
-
β1 Activity (Atria):
-
Isolate the atria from a guinea pig heart and mount it in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2 at 37°C.
-
Measure the spontaneous rate and force of contraction.
-
Generate a cumulative concentration-response curve to the β-agonist Isoproterenol.
-
After washout, incubate the tissue with the test compound for 30-60 minutes and repeat the Isoproterenol curve.
-
Analysis: A rightward shift in the Isoproterenol curve indicates competitive antagonism. The magnitude of the shift can be used to calculate the pA2 value, a measure of antagonist potency.
-
-
β2 Activity (Trachea):
-
Isolate a tracheal ring from a guinea pig, suspend it in an organ bath, and induce contraction with a spasmogen like histamine or carbachol.
-
Generate a cumulative concentration-response curve for the relaxing effect of the β2-agonist Isoproterenol.
-
As above, repeat the agonist curve in the presence of the test compound.
-
Analysis: A rightward shift demonstrates β2-antagonism.
-
-
Part 3: Secondary & Exploratory Targets
While the evidence for beta-receptor activity is compelling, a comprehensive drug development program must consider alternative possibilities. The aryloxypropanolamine scaffold is, in rare cases, found in molecules with other activities. For instance, some metabolites of the muscle relaxant metaxalone share this core structure.[11] Additionally, the muscle relaxant mephenoxalone, while structurally distinct, has a methoxyphenoxy moiety and acts on CNS targets like GABA receptors.[12][13]
Exploratory Screening:
-
Broad Receptor Panel: A commercially available broad ligand profiling screen (e.g., Eurofins SafetyScreen44™ or similar) should be employed. This will test the compound's binding affinity against a wide array of GPCRs, ion channels, and transporters.
-
Focus on CNS Targets: Pay particular attention to GABA, serotonin, and dopamine receptor families to rule out or identify any potential centrally-acting muscle relaxant or anxiolytic effects.[12][14]
Conclusion
Based on a rigorous analysis of its chemical structure, this compound is overwhelmingly predicted to function as a beta-adrenergic receptor antagonist. Its para-methoxy substitution suggests a potential for cardioselectivity, a highly desirable trait in cardiovascular medicine. The outlined experimental workflow provides a clear, logical, and self-validating path to confirm this primary hypothesis, quantify the compound's potency and selectivity, and explore any secondary pharmacological activities. The successful validation of this compound as a beta-blocker would open the door for its development as a new therapeutic agent for a wide range of highly prevalent diseases.
References
- Leclerc, G. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. [Available at: https://academic.oup.com/ajh/article-abstract/2/11/245S/185244]
- PubMed. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Am J Hypertens, 2(11 Pt 2), 245S-251S. [Available at: https://pubmed.ncbi.nlm.nih.gov/2573752/]
- News-Medical.Net. (n.d.). Beta Blocker Drugs. [Available at: https://www.news-medical.net/health/Beta-Blocker-Drugs.aspx]
- Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. [Available at: https://pharmacy180.
- ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). [Available at: https://www.researchgate.net/figure/General-beta-blocker-structure-aryloxypropanolamines_fig1_286447833]
- Patsnap Synapse. (2024). What is the mechanism of Mephenoxalone? [Available at: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-mephenoxalone-20240717]
- Wikipedia. (n.d.). Discovery and development of beta-blockers. [Available at: https://en.wikipedia.org/wiki/Discovery_and_development_of_beta-blockers]
- medtigo. (n.d.). mephenoxalone | Dosing & Uses. [Available at: https://medtigo.
- Fisher Scientific. (2023). SAFETY DATA SHEET - this compound. [Available at: https://www.fishersci.com/sdsitems.do?partNumber=BTB12133DA&productDescription=this compound+97%25+1G&vendorId=VN00033897&countryCode=US&language=en]
- Wikipedia. (n.d.). Beta blocker. [Available at: https://en.wikipedia.org/wiki/Beta_blocker]
- CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Available at: https://www.cvpharmacology.com/cardiovascular-drugs/beta-blockers]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound. [Available at: https://www.fishersci.co.uk/store/msds?partNumber=12111246&productDescription=this compound+97%25+1G&countryCode=GB&language=en]
- National Center for Biotechnology Information. (2018). Beta Adrenergic Blocking Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Available at: https://www.ncbi.nlm.nih.gov/books/NBK548027/]
- Cleveland Clinic. (n.d.). Beta-Blockers: Uses & Side Effects. [Available at: https://my.clevelandclinic.
- CymitQuimica. (n.d.). CAS 70-07-5: Mephenoxalone. [Available at: https://www.cymitquimica.com/cas/70-07-5]
- Smolecule. (2024). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. [Available at: https://www.smolecule.com/1-amino-3-3-5-dimethylphenoxy-propan-2-ol]
- Patsnap Synapse. (2024). What is Mephenoxalone used for? [Available at: https://synapse.patsnap.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. news-medical.net [news-medical.net]
- 10. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]
- 12. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]
- 13. CAS 70-07-5: Mephenoxalone | CymitQuimica [cymitquimica.com]
- 14. What is Mephenoxalone used for? [synapse.patsnap.com]
Whitepaper: In Silico Modeling of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol Interactions
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a representative small molecule with potential bioactivity. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind core computational methodologies. We will detail a self-validating workflow encompassing target identification, molecular docking, molecular dynamics (MD) simulations, and an overview of Quantitative Structure-Activity Relationship (QSAR) modeling. Each section is grounded in established scientific principles, supported by authoritative citations, and designed to provide both theoretical understanding and practical, step-by-step guidance for robust computational analysis.
Introduction: The Imperative of In Silico Analysis
In modern drug discovery, the progression from a chemical entity to a therapeutic candidate is a multi-billion dollar endeavor fraught with high attrition rates.[1] Computational, or in silico, methods have become indispensable for mitigating risk and accelerating this pipeline.[2] By simulating molecular interactions within a virtual environment, we can predict a compound's binding affinity, elucidate its mechanism of action, and optimize its properties before committing to costly and time-consuming wet-lab synthesis and testing.[3][4]
This guide focuses on This compound , a molecule belonging to the aryloxypropanolamine class. This chemical scaffold is prevalent in a range of pharmacologically active agents, notably beta-blockers. Our objective is to construct a rigorous computational workflow to probe its potential interactions with a biological target. This process serves as a blueprint for investigating any small molecule, demonstrating how to build a scientifically sound hypothesis from the ground up.
Ligand Profile: this compound
A thorough understanding of the ligand's physicochemical properties is the foundation of any modeling study. These properties govern its behavior in a biological system, from solubility to its ability to form specific interactions with a protein target.
The structural and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [5] |
| Molecular Weight | 197.23 g/mol | [5] |
| CAS Number | 5002-93-7 | [5] |
| Hydrogen Bond Donors | 3 (from -OH and -NH₂) | PubChem |
| Hydrogen Bond Acceptors | 4 (from O-ether, O-methoxy, O-hydroxyl, N-amine) | PubChem |
| LogP (estimated) | 0.7 | |
| Canonical SMILES | COC1=CC=C(C=C1)OCC(CN)O | PubChem |
Table 1: Physicochemical properties of the ligand.
The presence of multiple hydrogen bond donors and acceptors, combined with a hydrophobic methoxyphenoxy group, suggests the molecule can engage in a variety of interactions, including hydrogen bonds and hydrophobic contacts, which are critical for binding to a protein target.[6]
Overall In Silico Workflow
The logical progression of a computational investigation is critical for generating meaningful and validated results. Our workflow is designed to move from broad, high-throughput screening to a detailed, dynamic analysis of a specific ligand-receptor complex.
Caption: High-level workflow for in silico drug discovery.
Methodology I: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is a cornerstone of structure-based drug design, used to perform virtual screening and to hypothesize the molecular basis of ligand binding.[8]
Causality: The core principle is to sample a vast number of ligand conformations ("poses") within the receptor's binding site and score them using a function that approximates binding free energy. A lower score typically indicates a more favorable binding interaction.[9]
Docking Workflow Diagram
Caption: Step-by-step molecular docking workflow.
Detailed Protocol: Docking with AutoDock Vina
For this guide, we will hypothetically target the Human Beta-2 Adrenergic Receptor (PDB ID: 2RH1) , a well-characterized G-protein coupled receptor and a common target for aryloxypropanolamine compounds.
Step 1: Receptor and Ligand Preparation
-
Rationale: Raw PDB files are not immediately ready for docking. They contain experimental artifacts like water molecules and lack hydrogen atoms, which are crucial for calculating interactions. The ligand must be converted into a 3D structure with correct charges.
-
Protocol:
-
Download the protein structure from the RCSB PDB database (e.g., 2RH1).[10]
-
Use molecular visualization software like UCSF Chimera or AutoDock Tools (ADT) to prepare the receptor.[10][11]
-
Delete all water molecules and non-essential heteroatoms.
-
Add polar hydrogens. This step is critical for defining the hydrogen bond network.
-
Compute and assign Gasteiger charges to the receptor atoms.
-
Save the prepared receptor in the .pdbqt format required by AutoDock.[12]
-
-
Prepare the ligand:
-
Obtain the 3D structure of this compound from a database like PubChem or generate it from its SMILES string.
-
Using ADT, compute Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in .pdbqt format.[11]
-
-
Step 2: Grid Box Definition
-
Rationale: The docking algorithm needs a defined search space. The grid box specifies the three-dimensional coordinates of the binding pocket where the software will attempt to place the ligand.
-
Protocol:
-
Identify the binding site. This can be done by observing the position of a co-crystallized ligand in the PDB file or by using binding site prediction software.
-
In ADT, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding pocket.
-
Step 3: Running the Docking Simulation
-
Rationale: AutoDock Vina uses an iterated local search global optimizer to explore ligand conformations and find the lowest energy binding modes.
-
Protocol:
-
Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the grid box coordinates, and the number of binding modes to generate.
-
Execute Vina from the command line: vina --config conf.txt --log log.txt
-
Step 4: Analysis of Results
-
Rationale: The output provides several ligand poses ranked by their predicted binding affinity in kcal/mol. Visual inspection is crucial to determine if the predicted interactions are chemically sensible.
-
Protocol:
-
Examine the output file. The top-ranked pose is the one with the most negative binding affinity score.
-
Load the receptor and the docked ligand poses into a visualizer like PyMOL or Chimera.
-
Analyze the interactions for the best pose. Look for key interactions such as:
-
Hydrogen bonds between the ligand's hydroxyl/amine groups and polar residues in the receptor.
-
Hydrophobic interactions involving the methoxyphenyl ring.
-
Pi-stacking or cation-pi interactions.
-
-
Methodology II: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[13] They simulate the movements of atoms in the ligand-receptor complex over time, providing insights into its stability, flexibility, and the persistence of key interactions.[14]
Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules.[15] By calculating the forces between atoms and their resulting movements over femtosecond time steps, we can generate a trajectory that reveals the complex's behavior under simulated physiological conditions.[16]
MD Simulation Workflow Diagram
Caption: Standard workflow for all-atom MD simulation.
Detailed Protocol: MD with GROMACS
Step 1: System Building
-
Rationale: The simulation must approximate a biological environment. This requires placing the complex in a periodic box of water molecules and adding counter-ions to neutralize the system's charge.
-
Protocol:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Use a simulation package like GROMACS to define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.
-
Step 2: Energy Minimization and Equilibration
-
Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization removes these issues. Equilibration gradually brings the system to the desired temperature and pressure while allowing the solvent to relax around the protein-ligand complex.
-
Protocol:
-
Perform a steep descent energy minimization to relax the system.
-
Run a short NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature.
-
Run a subsequent NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the pressure and density. Successful equilibration is confirmed by monitoring the convergence of temperature, pressure, and density plots.
-
Step 3: Production MD
-
Rationale: This is the main simulation phase where data for analysis is collected. The length of the simulation (e.g., 100 nanoseconds) depends on the process being studied.
-
Protocol:
-
Run the production simulation for the desired length of time, saving the coordinates at regular intervals (e.g., every 10 picoseconds).
-
Step 4: Trajectory Analysis
-
Rationale: The raw trajectory is a large file of atomic coordinates. Analysis involves calculating various metrics to understand the system's dynamics.
-
Protocol:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateaued RMSD plot indicates the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.
-
Interaction Analysis: Monitor the distance between key atoms to track the stability of hydrogen bonds or other interactions identified during docking.
-
Overview: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[17][] It is not used to study a single molecule but rather to guide the optimization of a lead compound by predicting the activity of new, unsynthesized analogues.[3]
Causality: QSAR is based on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. By building a statistical model that correlates these properties (descriptors) with known activity data, one can predict the activity of new molecules.
General Workflow:
-
Data Collection: Assemble a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties).
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors to the activity.
-
Model Validation: Rigorously validate the model using techniques like cross-validation and by testing its predictive power on an external set of compounds not used in model training.
Conclusion and Future Directions
This guide has outlined a multi-faceted in silico workflow for characterizing the potential interactions of this compound. By integrating molecular docking and molecular dynamics, researchers can generate a robust, dynamic hypothesis of how this molecule binds to a specific biological target. Docking provides an initial, high-throughput assessment of binding mode and affinity, while MD simulation validates the stability of this interaction over time.
The insights gained from this computational approach are invaluable for guiding subsequent experimental work. For example, the key interacting residues identified in the simulation can be targeted for site-directed mutagenesis experiments to confirm their importance. Furthermore, if a series of active analogues were available, QSAR modeling could be employed to guide the rational design of more potent and selective compounds. This iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.
References
- Journal of Computer-Aided Molecular Design. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.
- Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR).
- Tong, W., et al. (n.d.). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed.
- Longdom Publishing. (n.d.). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Chemistry LibreTexts. (2022). Molecular Docking Experiments.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- Salmaso, V., & Moro, S. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
- SCFBio. (n.d.). Molecular dynamics in predicting the stability of drug-receptor interactions.
- NIH. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories.
- Unknown. (n.d.). Molecular Docking Tutorial.
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Zuse Institute Berlin. (n.d.). Molecular Simulation of Drug-Receptor-Interactions.
- Unknown. (n.d.). Identification of Drug Binding Sites and Action Mechanisms with Molecular Dynamics Simulations.
- BOC Sciences. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling.
- NIH. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC.
- ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling.
- ChemicalBook. (n.d.). This compound CAS.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- PubChem. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol.
Sources
- 1. jocpr.com [jocpr.com]
- 2. longdom.org [longdom.org]
- 3. fiveable.me [fiveable.me]
- 4. scfbio-iitd.res.in [scfbio-iitd.res.in]
- 5. This compound CAS#: 5002-93-7 [m.chemicalbook.com]
- 6. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. mdpi.com [mdpi.com]
- 14. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Simulation of Drug-Receptor-Interactions | zib.de [zib.de]
- 16. linxubo.github.io [linxubo.github.io]
- 17. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol as a Research Chemical
Executive Summary
This document provides a comprehensive technical guide on 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (CAS No. 5002-93-7), a research chemical with significant potential in cardiovascular and pharmacological research. Structurally, it belongs to the aryloxypropanolamine class, a chemical scaffold characteristic of beta-adrenergic receptor antagonists (β-blockers).[1] This guide elucidates its chemical properties, provides a robust synthetic pathway, and outlines a complete preclinical research workflow for its characterization. Notably, this compound is also identified as a human metabolite of the muscle relaxant Mephenoxalone, suggesting a potential for biological activity and a unique intersection between centrally-acting drug metabolism and cardiovascular pharmacology.[2] The methodologies detailed herein are designed to enable researchers to rigorously investigate its putative β-blocking activity, from initial in vitro receptor binding to in vivo physiological assessments.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a primary amine derivative with a core propan-2-ol structure linked to a 4-methoxyphenoxy moiety. This structural arrangement is critical to its hypothesized biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Synonyms | 4-(3-Amino-2-hydroxypropoxy)anisole | [3][4] |
| CAS Number | 5002-93-7 | [3] |
| Molecular Formula | C₁₀H₁₅NO₃ | [3] |
| Molecular Weight | 197.23 g/mol | [3] |
| Melting Point | 110-112 °C | [5] |
| Appearance | Solid | [6] |
| Density | 1.146 g/cm³ |[5] |
Section 2: Synthesis and Characterization
The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. The most common and efficient route involves a variation of the Williamson ether synthesis, followed by an epoxide ring-opening reaction.
Proposed Synthetic Pathway
The synthesis can be achieved in a two-step process starting from 4-methoxyphenol. First, the phenolic hydroxyl group is reacted with an epoxide-containing electrophile, such as epichlorohydrin, under basic conditions to form a glycidyl ether intermediate. This intermediate is then subjected to nucleophilic attack by an amine source to open the epoxide ring, yielding the final amino alcohol product.[7][8]
Caption: Proposed two-step synthesis of this compound.
Generalized Synthetic Protocol
Causality: The use of a base in Step 1 is critical to deprotonate the phenol, forming the more nucleophilic phenoxide ion required to attack the epichlorohydrin. The subsequent ring-opening with ammonia in Step 2 is a standard method for introducing the primary amine.
-
Step 1: Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., isopropanol), add a base such as sodium hydroxide (1.1 eq).
-
Heat the mixture (e.g., to 70-90 °C) and add epichlorohydrin (1.2 eq) dropwise.[9]
-
Maintain the reaction at temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter any salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil, potentially via column chromatography, to yield the epoxy intermediate.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., methanol) in a pressure vessel.
-
Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
-
Seal the vessel and heat (e.g., to 60-80 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel, vent carefully, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure, ensuring the presence of aromatic, methoxy, and propanolamine protons and carbons in the correct ratios and splitting patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and molecular formula (C₁₀H₁₅NO₃).[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.
Section 3: Biological Context and Putative Mechanism of Action
The scientific interest in this molecule stems from two key facts: its structural similarity to a major class of cardiovascular drugs and its confirmed status as a human drug metabolite.
Structural Analogy to β-Adrenergic Antagonists
The aryloxypropanolamine scaffold is the cornerstone of β-blocker pharmacology. These drugs are competitive antagonists of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[10] By blocking these receptors, particularly the β1 subtype prevalent in cardiac tissue, these drugs reduce heart rate, cardiac output, and blood pressure. The structural similarity of this compound to clinically used β-blockers like Metoprolol strongly suggests it may possess similar antagonist properties at β-ARs.
Known Role as a Metabolite of Mephenoxalone
Studies have identified this compound as "metabolite V" of Mephenoxalone (5-(o-methoxyphenoxymethyl)-2-oxazolidone), formed via the opening of the oxazolidone ring.[2] Mephenoxalone is a centrally-acting muscle relaxant.[11][12] The fact that its metabolite possesses a classic β-blocker scaffold is a compelling rationale for investigating its own distinct pharmacological profile. It is plausible that this metabolite could contribute to the overall effects or side effects of the parent drug through actions on the adrenergic system.
Hypothesized Pharmacological Target and Signaling Pathway
The primary hypothesized mechanism of action is the competitive antagonism of β1- and β2-adrenergic receptors. Upon activation by an agonist like norepinephrine, β-ARs couple to the Gs protein, activating adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[13] As a second messenger, cAMP activates Protein Kinase A (PKA), leading to downstream phosphorylation events that result in physiological responses like increased heart rate and contractility. An antagonist would prevent this cascade by blocking the initial receptor activation.
Caption: Hypothesized action on the β-adrenergic signaling pathway.
Section 4: Preclinical Research Workflow: A Methodological Guide
This section provides a validated, multi-phase workflow to systematically characterize the pharmacological profile of this compound.
Caption: A multi-phase workflow for preclinical characterization.
Phase 1: In Vitro Characterization (Receptor Level)
Objective: To determine the compound's binding affinity and functional potency at β1- and β2-adrenergic receptors.
Protocol 4.1: Radioligand Binding Assay [10] Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand of known affinity for binding to the receptor.
-
Materials :
-
Cell membranes expressing human β1- or β2-ARs.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Non-radiolabeled antagonist for non-specific binding (e.g., 10 µM Propranolol).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer.
-
96-well plates and scintillation counter.
-
-
Procedure :
-
Prepare serial dilutions of the test compound (e.g., from 10⁻¹⁰ to 10⁻⁵ M).
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding : Membranes + Radioligand + Buffer.
-
Non-specific Binding : Membranes + Radioligand + High concentration of unlabeled antagonist.
-
Competition : Membranes + Radioligand + Serial dilutions of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 4.2: Functional Antagonist Assay (cAMP Accumulation) [10][13] Principle: This assay measures the compound's ability to inhibit the agonist-stimulated production of the second messenger cAMP.
-
Materials :
-
Whole cells expressing β1- or β2-ARs (e.g., CHO or HEK293 cells).
-
β-adrenergic agonist (e.g., Isoproterenol).
-
Test compound stock solution.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).[13]
-
-
Procedure :
-
Plate cells in 96-well plates and allow them to adhere.
-
Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC₈₀) in the presence of the test compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Plot the percentage inhibition of the agonist response versus the log concentration of the test compound.
-
Fit the data to determine the IC₅₀ value, which represents the functional potency of the antagonist.
-
Phase 2: In Vitro Characterization (Cellular Level)
Protocol 4.3: Cell Viability Assay (e.g., MTT Assay) [14] Objective: To determine the concentration range at which the compound is not cytotoxic, ensuring that effects observed in functional assays are not due to cell death.
-
Materials :
-
Relevant cell line (e.g., H9c2 cardiomyocytes or the cells used in Protocol 4.2).
-
Test compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Procedure :
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with increasing concentrations of the test compound for a period relevant to the functional assays (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the media and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis :
-
Express cell viability as a percentage of the untreated control.
-
Determine the concentration range that does not significantly reduce cell viability.
-
Phase 3: In Vivo Pharmacological Assessment
Objective: To evaluate the effect of the compound on key cardiovascular parameters in a relevant animal model of hypertension.
Protocol 4.4: Assessment of Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHR) [15] Rationale for Model Selection: The SHR is a well-established genetic model of human essential hypertension and is frequently used to evaluate the efficacy of antihypertensive drug candidates.[15]
-
Animal Model : Adult male Spontaneously Hypertensive Rats (SHR).
-
Instrumentation : For continuous and stress-free measurement, animals should be surgically implanted with radiotelemetry transmitters for monitoring blood pressure (BP) and heart rate (HR).[16]
-
Procedure :
-
Allow animals to recover fully from surgery and acclimatize to the housing conditions.
-
Establish a stable baseline of BP and HR readings for several days.
-
Administer the test compound via a relevant route (e.g., oral gavage or intraperitoneal injection) at various doses determined from in vitro potency and preliminary tolerability studies. Include a vehicle control group.
-
Continuously record BP and HR for at least 24 hours post-dosing.
-
To confirm β-blockade, a challenge with a β-agonist like isoproterenol can be performed. The test compound should blunt the tachycardic response to the agonist challenge.
-
-
Data Analysis :
-
Analyze the changes in mean arterial pressure (MAP) and HR from baseline over time for each dose group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant dose-dependent effects.
-
Section 5: Safety and Handling
-
Hazard Identification : This chemical is considered hazardous. It is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[17] It is a corrosive material.[18] The toxicological properties have not been fully investigated.[18]
-
Personal Protective Equipment (PPE) : Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[18]
-
Handling : Avoid breathing dust. Do not allow the substance to come into contact with skin or eyes. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[18] Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[17]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 6: Conclusion and Future Research Directions
This compound is a compelling research chemical due to its classic β-blocker scaffold and its identity as a metabolite of a CNS-active drug. The proposed research workflow provides a clear path to characterizing its potential as a β-adrenergic antagonist.
Future research should focus on:
-
Selectivity Profiling : Determine the binding affinity (Ki) for β1 versus β2 receptors to establish its cardiac selectivity profile.
-
Pharmacokinetics : Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and half-life.
-
CNS Effects : Given its origin from Mephenoxalone, studies to assess its ability to cross the blood-brain barrier and modulate CNS function would be highly valuable.
-
Partial Agonist Activity : Advanced functional assays could be employed to determine if the compound exhibits any partial agonism (intrinsic sympathomimetic activity), which can influence the clinical profile of β-blockers.[19]
By following the methodologies outlined in this guide, researchers can effectively unlock the pharmacological potential of this intriguing molecule.
References
- Translational In Vivo Models for Cardiovascular Diseases. (n.d.). PubMed.
- In vivo models of cardiac diseases: application to drug development and screening. (2009, December 19). Unknown Source.
- This compound | C10H15NO3. (n.d.). PubChem.
- Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists. (2024, January 16). Unknown Source.
- In vivo models. (n.d.). Cardiomedex.
- Cardiovascular Diseases Models. (n.d.). WuXi Biology.
- Propranolol's Beta-Blocking Activity: In Vitro Application Notes and Protocols. (n.d.). Benchchem.
- Predicting in vivo cardiovascular properties of β-blockers from cellular assays. (n.d.). NIH.
- mephenoxalone | Dosing & Uses. (n.d.). medtigo.
- Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. (n.d.). PubMed.
- [Isolation and identification of some metabolites of mephenoxalone (Control-OM) from human urine (author's transl)]. (n.d.). PubMed.
- What is the mechanism of Mephenoxalone? (2024, July 17). Patsnap Synapse.
- SAFETY DATA SHEET. (2023, August 23). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- CAS 70-07-5: Mephenoxalone. (n.d.). CymitQuimica.
- This compound CAS. (n.d.). ChemicalBook.
- New synthesis of Mephenoxalone. (2025, August 9). ResearchGate.
- The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. (2022, March 17). PMC - NIH.
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- This compound Chemical Properties. (n.d.). ChemicalBook.
- This compound. (n.d.). Matrix Scientific.
- 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7. (n.d.). Benchchem.
- WO2010029566A2 - Process for preparation of phenoxypropanol amines. (n.d.). Google Patents.
- 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7. (2025, October 23). ChemicalBook.
- Beta-blockers: Historical Perspective and Mechanisms of Action. (n.d.). Unknown Source.
- 1-amino-3-(4-methoxypyridin-2-yl)propan-2-ol. (n.d.). Sigma-Aldrich.
- 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. (2024, April 15). Smolecule.
- Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways. (n.d.). PubMed Central.
- 1-[4-(2-methoxyethyl)phenoxy]-3-propan-2-ylamino-propan-2-ol | CAS 51384-51-1. (n.d.). SCBT.
- 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. (n.d.). PubMed.
- DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS. (n.d.). Google Patents.
- 3-(4-Amino-2-methoxyphenoxy)-2-methylpropan-1-ol | C11H17NO3 | CID. (n.d.). PubChem.
- CAS 5002-93-7 this compound. (n.d.). BOC Sciences.
- Technical Guide: 1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4). (n.d.). Benchchem.
- Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. (n.d.). lookchem.
- Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. (n.d.). Shunyuansheng bio-pharmtech co., ltd.
- 1-AMINO-2-PROPANOL | Occupational Safety and Health Administration. (n.d.). OSHA.
- 1-Methoxy-2-propanol - SAFETY DATA SHEET. (2025, July 31). Unknown Source.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025, August 8). Unknown Source.
- CAS 100841-00-7: 3-(4-methoxyphenoxy)propan-1-amine. (n.d.). CymitQuimica.
- US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. (n.d.). Google Patents.
Sources
- 1. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Isolation and identification of some metabolites of mephenoxalone (Control-OM) from human urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 5002-93-7 [amp.chemicalbook.com]
- 5. 5002-93-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7 [chemicalbook.com]
- 7. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mephenoxalone | Dosing & Uses | medtigo [medtigo.com]
- 12. CAS 70-07-5: Mephenoxalone | CymitQuimica [cymitquimica.com]
- 13. Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.ca [fishersci.ca]
- 19. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in the lab
An In-depth Technical Guide to the Safe Handling of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in the Laboratory
Authored by a Senior Application Scientist
This guide provides comprehensive safety protocols and handling instructions for this compound (CAS No. 5002-93-7), a chemical intermediate with significant applications in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of experimental work. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Understanding the Compound: A Prerequisite for Safety
This compound is a substituted aminopropanol derivative. Its molecular structure, containing a primary amine, a secondary alcohol, and an ether linkage, dictates its chemical reactivity and its physiological effects. Before handling this compound, it is imperative to understand its fundamental properties and the hazards it presents.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for proper storage, handling, and in the event of an emergency.
| Property | Value | Source |
| CAS Number | 5002-93-7 | [1][2][3] |
| Molecular Formula | C10H15NO3 | [3][4] |
| Molecular Weight | 197.23 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 110-112°C | [4] |
| Solubility | Soluble in water | [1] |
The water solubility of this compound is a critical consideration for both experimental design and for cleanup procedures in the event of a spill.[1] Its relatively high melting point indicates that it is a solid at room temperature.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous chemical.[1] A thorough understanding of its specific hazards is the foundation of a robust safety plan.
Summary of Hazards
-
Skin Corrosion/Irritation (Category 1B): This compound can cause severe skin burns and damage upon contact.[1][2] The basicity of the amine group is a primary contributor to its corrosive nature.
-
Serious Eye Damage/Eye Irritation (Category 1): Direct contact with the eyes can cause serious, potentially irreversible damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion can cause severe damage to the gastrointestinal tract.[2][5]
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to handling.[1][2]
Risk Mitigation Strategy: The Hierarchy of Controls
A systematic approach to mitigating the risks associated with handling this compound is essential. The hierarchy of controls, a fundamental concept in laboratory safety, should be applied.
Caption: A workflow diagram for responding to a chemical spill in the laboratory.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [1][2]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [1][2]* Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). [1][2]
Waste Disposal
Disposal of this compound and any contaminated materials must be handled as hazardous waste. [1][2]
-
Regulations: Adhere to all local, regional, and national hazardous waste regulations. [1][2]* Containers: Use approved and properly labeled containers for waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted.
Conclusion
This compound is a valuable compound in research and development, but it presents significant hazards that must be managed with care and precision. By understanding its properties, conducting thorough risk assessments, and adhering to the protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is paramount in the laboratory setting.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS.
- Alpha Chemika. 3-AMINO-1-PROPANOL For Synthesis.
- Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.
- PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information.
- Australian Government Department of Health. (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment.
- LookChem. Cas 100841-00-7, 3-(4-methoxyphenoxy)propan-1-amine.
Sources
Solubility of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in different solvents
An In-Depth Technical Guide to the Solubility of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for experimental determination and data interpretation.
Introduction: Understanding the Molecular Landscape
This compound is a molecule of significant interest in medicinal chemistry, often serving as a building block for beta-blockers. Its chemical structure, characterized by a primary amine, a secondary alcohol, and a methoxy-substituted aromatic ether, dictates its physicochemical properties, most notably its solubility.
Molecular Structure:
The presence of hydroxyl (-OH) and amino (-NH2) groups allows for hydrogen bonding, suggesting potential solubility in protic solvents.[1][2][3] The aromatic ring and the propyl chain, however, introduce a degree of hydrophobicity.[3] The methoxy group (-OCH3) has a modest electron-donating effect on the aromatic ring. The molecule's calculated XLogP3 of 0.3 indicates a relatively balanced hydrophilic-lipophilic character.[4]
A thorough understanding of the solubility of this compound is paramount for its effective use in synthetic reactions, formulation development, and for predicting its behavior in biological systems.
Theoretical Framework: Predicting Solubility Behavior
The adage "like dissolves like" provides a foundational principle for predicting solubility. The solubility of this compound will be governed by the interplay of its functional groups with the properties of the solvent.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary amine and hydroxyl groups of the solute can form strong hydrogen bonds with these solvents, suggesting good solubility.[1][2] However, the nonpolar aromatic ring and alkyl chain may limit miscibility, especially with increasing chain length of the alcohol solvent.[3]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipole moments but lack acidic protons.[5] They can act as hydrogen bond acceptors, interacting with the -OH and -NH2 groups of the solute. Solubility in these solvents is expected to be significant.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of the amino and hydroxyl groups, the solubility of this compound in nonpolar solvents is anticipated to be low.[2]
Based on the structure of the closely related drug, metoprolol, which is freely soluble in water and methanol, and soluble in chloroform, we can anticipate a similar solubility profile for this compound.[6][7]
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[7] This method ensures that the dissolved solute is in equilibrium with the undissolved solid, providing a true measure of saturation solubility.
Justification for Solvent Selection
A diverse set of solvents is chosen to create a comprehensive solubility profile, spanning a range of polarities, hydrogen bonding capabilities, and chemical classes. This allows for a thorough understanding of the compound's behavior and informs solvent selection for various applications.
Table 1: Selected Solvents for Solubility Determination
| Solvent Class | Solvent | Rationale |
| Polar Protic | Water | Universal biological solvent, highly polar, extensive hydrogen bonding. |
| Methanol | Polar protic solvent, shorter alkyl chain than ethanol, good for dissolving polar compounds. | |
| Ethanol | Common laboratory solvent, slightly less polar than methanol. | |
| Isopropanol | Branched alcohol, lower polarity than ethanol. | |
| Polar Aprotic | Acetonitrile | Moderate polarity, common in reversed-phase HPLC. |
| Dimethyl Sulfoxide (DMSO) | Highly polar, excellent solubilizing power for a wide range of compounds. | |
| Acetone | Moderate polarity, aprotic ketone. | |
| Nonpolar | Hexane | Aliphatic hydrocarbon, very low polarity. |
| Toluene | Aromatic hydrocarbon, low polarity. | |
| Other | Chloroform | Chlorinated solvent of intermediate polarity. |
Experimental Workflow: The Shake-Flask Method
The following protocol outlines the steps for determining the thermodynamic solubility of this compound.
dot
Caption: Workflow for the Shake-Flask Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into appropriately sized glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[7] The time to reach equilibrium should be confirmed by taking measurements at different time points until a constant concentration is observed.
-
Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to allow for sedimentation of the excess solid. For a more complete separation, centrifuge the vials at a moderate speed.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.
-
Quantification: The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Methodology: Quantification by HPLC
HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved compound.[8] A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
Proposed HPLC Method
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common and robust choice for the separation of moderately polar compounds.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier is recommended.
-
Aqueous Phase (A): Water with 0.1% trifluoroacetic acid (TFA) or a phosphate buffer (e.g., 20 mM, pH 3.0). The acidic modifier helps to protonate the primary amine, leading to better peak shape.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance. Given the presence of the methoxyphenoxy group, a wavelength around 225 nm or 275 nm is likely to be suitable. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.
-
Flow Rate: A typical flow rate of 1.0 mL/min is appropriate.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30 °C) for better reproducibility.
Method Validation and Quantification
A calibration curve must be generated using standard solutions of this compound of known concentrations.[8] The linearity, accuracy, and precision of the method should be validated according to ICH guidelines. The concentration of the compound in the filtered sample is then determined by interpolating its peak area from the calibration curve.
dot
Caption: Workflow for Quantification by HPLC.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Isopropanol | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| DMSO | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Chloroform | [Experimental Value] | [Calculated Value] |
The results should be analyzed in the context of the solvent properties. A high solubility in polar protic solvents would confirm the importance of hydrogen bonding interactions. Solubility in polar aprotic solvents would highlight the role of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents would be consistent with the polar nature of the molecule.
Conclusion
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions with a robust experimental methodology, researchers can obtain accurate and reliable solubility data. This information is critical for optimizing synthetic procedures, developing suitable formulations, and ultimately, for advancing the development of new therapeutics.
References
- Vertex AI Search. Amines: Structure, Properties, and Reactions | Solubility of Things.
- PubChem. Metoprolol | C15H25NO3 | CID 4171. National Institutes of Health.
- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- CK-12 Foundation. Physical Properties of Amines.
- PubChem. This compound | C10H15NO3 | CID 2735360. National Institutes of Health.
- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Evotec. Thermodynamic Solubility Assay.
- European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Chromatography Forum. how can i test the solubility in hplc please ?.
- ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- MasterControl. ICH Q6 Guidelines.
- Wikipedia. Polar aprotic solvent.
- European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- Scribd. Solvent Polarity Table | PDF.
- T.R. Hoye. Properties of Common Organic Solvents.
Sources
- 1. lcms.cz [lcms.cz]
- 2. caymanchem.com [caymanchem.com]
- 3. waters.com [waters.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 7. academic.oup.com [academic.oup.com]
- 8. phenomenex.com [phenomenex.com]
Methodological & Application
Enantioselective synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
An Application Note and Protocol for the Enantioselective Synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of this compound, a valuable chiral building block in pharmaceutical development. Chiral β-amino alcohols are critical structural motifs found in numerous biologically active compounds.[1][2] This protocol details a robust and highly selective synthetic route commencing from readily available starting materials. The core of this strategy revolves around the highly efficient Jacobsen-Katsuki Hydrolytic Kinetic Resolution (HKR) to establish the key stereocenter, followed by a regioselective aminolysis of the resulting enantioenriched epoxide. We provide detailed, step-by-step experimental procedures, mechanistic insights, and data presentation to enable researchers in drug development and organic synthesis to successfully implement this methodology.
Introduction and Strategic Overview
This compound is a key precursor for the synthesis of various pharmaceutical agents, most notably as an intermediate for the muscle relaxant and anxiolytic drug Mephenoxalone.[3][4] The therapeutic efficacy of such agents is often confined to a single enantiomer, necessitating a synthetic strategy that affords high enantiomeric purity.
Direct asymmetric methods or the resolution of racemic mixtures are the primary approaches to obtain enantiopure compounds.[5][6] Among these, the kinetic resolution of racemic terminal epoxides has emerged as a particularly powerful and practical strategy. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and co-workers utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess.[7][8][9] This method is lauded for its broad substrate scope, operational simplicity, use of water as a reactant, and the commercial availability of the catalyst.[7][10]
Our synthetic strategy, therefore, adopts a three-stage approach, as illustrated in the workflow below.
Figure 1: Overall workflow for the enantioselective synthesis.
This guide will first detail the preparation of the racemic epoxide precursor. Subsequently, it will provide an in-depth protocol for the Hydrolytic Kinetic Resolution. Finally, it will describe the regioselective ring-opening of the enantioenriched epoxide to yield the target (S)-1-Amino-3-(4-methoxyphenoxy)propan-2-ol. The (R)-enantiomer can be accessed by simply using the (S,S)-(salen)Co catalyst in the resolution step.
Experimental Protocols
Part A: Synthesis of Racemic 2-((4-methoxyphenoxy)methyl)oxirane
This stage employs a standard Williamson ether synthesis. The phenoxide of 4-methoxyphenol is generated in situ and acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin to displace the chloride. The subsequent intramolecular SN2 reaction by the newly formed alkoxide closes the epoxide ring.
Table 1: Reagents and Materials for Racemic Epoxide Synthesis
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | - | 10.0 g | 80.5 |
| Epichlorohydrin | C₃H₅ClO | 92.52 | 1.18 g/mL | 11.2 mL | 145.0 |
| Sodium Hydroxide | NaOH | 40.00 | - | 3.54 g | 88.5 |
| Water | H₂O | 18.02 | 1.00 g/mL | 50 mL | - |
| Toluene | C₇H₈ | 92.14 | 0.87 g/mL | 100 mL | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (10.0 g, 80.5 mmol), sodium hydroxide (3.54 g, 88.5 mmol), and water (50 mL).
-
Stir the mixture at room temperature until all solids have dissolved to form a clear solution of sodium 4-methoxyphenoxide.
-
Add epichlorohydrin (11.2 mL, 145.0 mmol) followed by toluene (100 mL).
-
Heat the biphasic mixture to 70-75 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of 4-methoxyphenol.
-
After completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to afford racemic 2-((4-methoxyphenoxy)methyl)oxirane as a colorless oil. (Typical yield: 80-90%).
Part B: (S)-Epoxide via Jacobsen Hydrolytic Kinetic Resolution (HKR)
The HKR mechanism is believed to involve a cooperative bimetallic pathway where one molecule of the (salen)Co(III) complex acts as a Lewis acid to activate the epoxide, while a second (salen)Co(III)-hydroxide complex delivers the water nucleophile.[9][10] This dual activation leads to a highly organized transition state, resulting in exceptional enantioselectivity.
Figure 2: Simplified mechanism of the Jacobsen HKR.
Table 2: Reagents and Materials for Hydrolytic Kinetic Resolution
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |
| Racemic Epoxide | C₁₀H₁₂O₃ | 180.20 | - | 10.0 g | 55.5 |
| (R,R)-(-)-N,N'-Bis(...)Co(II) | C₃₆H₅₂CoN₂O₂ | 603.76 | - | 167 mg | 0.277 (0.5 mol%) |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 1.05 g/mL | ~15 µL | ~0.277 |
| Water | H₂O | 18.02 | 1.00 g/mL | 0.55 mL | 30.5 (0.55 eq) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.89 g/mL | 5 mL | - |
Step-by-Step Protocol:
-
Catalyst Activation: To a clean, dry vial, add the (R,R)-(salen)Co(II) complex (167 mg, 0.277 mmol). Add THF (2 mL) and stir to dissolve. Expose the solution to air (using a balloon of air or by stirring in an open vial) for 10 minutes. The solution should turn from orange/red to a deep brown, indicating oxidation to the Co(III) species. Add one drop of glacial acetic acid (~15 µL) and stir for another 10 minutes. The resulting solution contains the active (salen)Co(III)OAc catalyst.
-
Reaction Setup: In a separate flask, dissolve the racemic epoxide (10.0 g, 55.5 mmol) in THF (3 mL).
-
Initiation: Add the activated catalyst solution to the epoxide solution. Cool the mixture to 0 °C in an ice bath.
-
Resolution: Add water (0.55 mL, 30.5 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).
-
Monitoring: Stir the reaction vigorously for 12-18 hours. The reaction progress can be monitored by chiral HPLC or by observing the consumption of the epoxide relative to the diol product by TLC. The resolution is complete when approximately 50-55% of the starting epoxide has been consumed.
-
Workup and Separation: Concentrate the reaction mixture under reduced pressure to remove the THF. The residue will contain the desired (S)-epoxide, the (R)-diol, and the catalyst.
-
Purify the mixture directly by flash column chromatography (silica gel). A typical elution system is a gradient from 10% to 40% ethyl acetate in hexanes. The less polar (S)-epoxide will elute first, followed by the more polar (R)-diol.
-
Combine the fractions containing the pure (S)-epoxide and concentrate under reduced pressure to yield a colorless oil. (Theoretical max yield: 50%, typical yield: 40-45%).
-
Enantiomeric Excess (ee) Determination: Analyze the purified (S)-epoxide by chiral HPLC to confirm its enantiomeric purity, which should be >99% ee.[7][8]
Part C: Synthesis of (S)-1-Amino-3-(4-methoxyphenoxy)propan-2-ol
The final step is a regioselective aminolysis of the enantioenriched epoxide. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the sterically less hindered terminal carbon of the epoxide. A two-step Staudinger reaction (azide formation followed by reduction) is a reliable method that avoids the handling of gaseous ammonia and potential over-alkylation.[11]
Table 3: Reagents and Materials for Aminolysis
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |
| (S)-Epoxide | C₁₀H₁₂O₃ | 180.20 | - | 4.0 g | 22.2 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | - | 2.16 g | 33.3 |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | 1.78 g | 33.3 |
| DMF / H₂O (4:1) | - | - | - | 50 mL | - |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | - | 6.38 g | 24.4 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 40 mL | - |
Step-by-Step Protocol:
-
Azide Formation: To a 100 mL round-bottom flask, add the (S)-epoxide (4.0 g, 22.2 mmol), sodium azide (2.16 g, 33.3 mmol), and ammonium chloride (1.78 g, 33.3 mmol).
-
Add a solvent mixture of DMF (40 mL) and water (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC for the disappearance of the epoxide.
-
Cool the mixture to room temperature and pour it into 100 mL of water. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product, (S)-1-azido-3-(4-methoxyphenoxy)propan-2-ol, can be used in the next step without further purification.
-
Staudinger Reduction: Dissolve the crude azido-alcohol in THF (40 mL). Add triphenylphosphine (6.38 g, 24.4 mmol) and stir at room temperature for 1 hour.
-
Add water (1.0 mL, 55.5 mmol) to the reaction mixture and heat to 50 °C for 4 hours. The hydrolysis of the intermediate phosphazene liberates the free amine.
-
Cool the reaction and concentrate under reduced pressure. The residue will contain the product and triphenylphosphine oxide.
-
Purify the product by acid-base extraction. Dissolve the residue in ethyl acetate and extract with 1 M HCl (3 x 30 mL). Wash the combined aqueous layers with ethyl acetate (2 x 30 mL) to remove the triphenylphosphine oxide.
-
Basify the aqueous layer to pH > 12 with 6 M NaOH while cooling in an ice bath.
-
Extract the product with dichloromethane (4 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give (S)-1-Amino-3-(4-methoxyphenoxy)propan-2-ol as a white solid or viscous oil. (Typical yield over two steps: 75-85%).
Characterization
-
¹H and ¹³C NMR: To confirm the chemical structure and purity of the final product and intermediates.
-
Chiral HPLC: To determine the enantiomeric excess of the resolved epoxide and the final amino alcohol product using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or AD-H).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety and Handling
-
Epichlorohydrin: Is a carcinogen and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Azide (NaN₃): Is highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (liberates toxic hydrazoic acid gas) or heavy metals.
-
Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.
-
Organic Solvents: Are flammable. Work in a fume hood and away from ignition sources.
Conclusion
This application note provides a reliable and highly enantioselective pathway to this compound. The key to achieving high optical purity is the Jacobsen Hydrolytic Kinetic Resolution, a method that exemplifies efficiency and practicality in modern asymmetric catalysis. The subsequent regioselective aminolysis proceeds cleanly to afford the target compound in good yield. This robust protocol should serve as a valuable resource for researchers engaged in the synthesis of chiral pharmaceuticals and other high-value chemical entities.
References
- R. A. Sheldon, "The Industrial Synthesis of Optically Active Compounds," Chirotechnology, Marcel Dekker, New York, 1993. [Link]
- S. Kobayashi, H. Ishitani, M. Ueno, "Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols," Journal of the American Chemical Society, 1998, 120 (2), 431–432. [Link][12]
- E. N. Jacobsen et al., "Asymmetric Ring-Opening of meso-Epoxides with TMSN₃ Catalyzed by (salen)Cr(III) Complexes," Journal of the American Chemical Society, 1995, 117 (21), 5897–5898. [Link]
- I. Rivera et al., "New synthesis of Mephenoxalone," ARKIVOC, 2008, (ii), 235-242. [Link][13]
- M. Tokunaga, J. F. Larrow, F. Kakiuchi, E. N. Jacobsen, "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis," Science, 1997, 277 (5328), 936-938. [Link]
- C. Baleizão, A.
- S. E. Schaus, B. D. Brandes, J. F. Larrow, M. Tokunaga, K. B. Hansen, A. E. Gould, M. E. Furrow, E. N. Jacobsen, "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols," Journal of the American Chemical Society, 2002, 124 (7), 1307–1315. [Link][7]
- Organic Syntheses, "METHYL (S)-2,3-EPOXYPROPANOATE FROM RACEMIC METHYL 2,3-EPOXYPROPANOATE VIA HYDROLYTIC KINETIC RESOLUTION," Org. Synth. 2004, 80, 199. [Link][7]
- M. E. Furrow, S. E. Schaus, E. N. Jacobsen, "Practical Access to Enantiopure Epoxides," J. Org. Chem., 1998, 63 (19), 6776–6777. [Link][9]
- "Jacobsen HKR - The best reaction in organic chemistry?," YouTube video, 10:31, posted by "OChemExplained," September 12, 2022. [Link][10]
- R. C. Larock, "Comprehensive Organic Transformations: A Guide to Functional Group Preparations," 2nd ed., Wiley-VCH, 1999. [Link]
- S. Azoulay, K. Manabe, S. Kobayashi, "Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water," Organic Letters, 2005, 7 (20), 4593–4595. [Link][15]
- F. Fringuelli, F. Pizzo, L. Vaccaro, "Lewis acid-catalysed aminolysis of epoxides in water," Green Chemistry, 2002, 4, 343-345. [Link]
- M. Magnenat, "[The utilization in psychotherapy of a tensiolytic agent with muscle relaxant effect, Control OM (mephenoxalone), alone or associated with thymoleptics]," Therapeutische Umschau, 1961, 18, 516-20. [Link]
- A. K. Chakraborti et al., "Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions," Synthetic Communications, 2010, 41 (2), 222-233. [Link][16]
- PharmaCompass, "Mephenoxalone," Drug Inform
- PrepChem, "Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol," Synthesis Procedure. [Link][19]
- Wikipedia, "Mephenoxalone." [Link][4]
- Google Patents, "A kind of preparation method of chiral 1-amino-2-propanol," CN111574384A. [20]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mephenoxalone - Wikipedia [en.wikipedia.org]
- 5. A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
HPLC method for analysis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
An Application Note and Protocol for the HPLC Analysis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including beta-blockers. The purity and quality of this intermediate are critical as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for its quantification and impurity profiling is essential for quality control throughout the drug development and manufacturing process.[1]
This application note details a comprehensive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The narrative explains the rationale behind the selection of chromatographic parameters and provides a step-by-step protocol for both the analytical method and its validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Analyte Characteristics and Method Development Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
-
Structure and Physicochemical Properties: this compound (Molecular Formula: C₁₀H₁₅NO₃, Molecular Weight: 197.23 g/mol ) is a moderately polar molecule.[4] It possesses a primary amine (a basic functional group), a secondary alcohol, and a methoxyphenyl ether moiety. The calculated XLogP3 value of 0.3 indicates its hydrophilic nature.[4]
-
Chromatographic Mode Selection: Reversed-phase (RP) HPLC is the chosen mode of separation. This technique is highly versatile and ideal for separating molecules based on differences in hydrophobicity.[1][5] The analyte's structure, with both polar (amine, hydroxyl) and non-polar (aromatic ring) regions, makes it a perfect candidate for RP-HPLC.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC method development due to its strong hydrophobic retention capabilities.[6] For this method, a column with a particle size of 3 to 5 µm is selected to ensure high efficiency and good resolution.
-
Mobile Phase and pH Control: The primary amine in the analyte's structure necessitates strict pH control of the mobile phase. Amines can exist in both ionized (protonated) and non-ionized forms depending on the pH. Analyzing them at a pH close to their pKa leads to poor peak shape and inconsistent retention times. To ensure the analyte is in a single, stable, protonated form, the mobile phase pH is controlled to be at least 2-3 units below the amine's pKa (typically ~9-10). A pH of 3.0 is chosen for this method.
-
Detector and Wavelength Selection: The methoxyphenyl group acts as a chromophore, allowing for detection using an ultraviolet (UV) detector.[6] To achieve maximum sensitivity, the detection wavelength should be set at the analyte's absorbance maximum (λmax). A preliminary scan would determine the precise λmax, which for this chromophore is typically around 225 nm or 275 nm. For this method, 225 nm is selected to enhance sensitivity for potential impurities that may lack the full aromatic absorbance profile.
Caption: Logical workflow for HPLC method development.
Detailed HPLC Method Protocol
This protocol is designed for the assay (quantification) and determination of process-related impurities of this compound.
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic data system (CDS).
-
Analytical balance, pH meter, volumetric flasks, pipettes.
-
HPLC grade Acetonitrile (ACN) and Water.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
This compound reference standard.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | A: 20mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 27 minutes |
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% for 5 replicate injections |
| %RSD for Retention Time | ≤ 1.0% for 5 replicate injections |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines.[3][7]
Caption: Standard workflow for analytical method validation.
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
If applicable, inject a placebo solution to demonstrate no interference from excipients.
-
Perform forced degradation studies (acid, base, peroxide, thermal, photolytic) on the sample. Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradation product peaks (peak purity analysis using a PDA detector is recommended).
Linearity and Range
Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Procedure:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value.[8] Procedure:
-
Perform a recovery study by spiking a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery at each level.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% - 102.0% |
| %RSD | ≤ 2.0% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:
-
Repeatability (Intra-assay): Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified. Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and calculate LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] Procedure:
-
Analyze the standard solution while making small variations to the chromatographic conditions, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.). The SST criteria should still be met.
Conclusion
The RP-HPLC method described provides a reliable and robust solution for the quantitative analysis and impurity profiling of this compound. The detailed method development rationale, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that this method is suitable for its intended purpose in a regulated pharmaceutical quality control environment. The systematic approach outlined herein guarantees data integrity, accuracy, and precision, which are paramount in drug development and manufacturing.
References
- Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
- Unknown. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Jain, D. et al. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development.
- Unknown. (2024).
- Unknown. (n.d.). Steps for HPLC Method Development. Pharmaguideline.
- National Center for Biotechnology Information. (n.d.). This compound.
- Unknown. (2024).
- Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Unknown. (n.d.). This compound Chemical Properties. ChemicalBook.
- Unknown. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. actascientific.com [actascientific.com]
- 9. pharmtech.com [pharmtech.com]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol for Structural Verification
Introduction: The Role of NMR in Pharmaceutical Analysis
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a multifunctional organic compound featuring primary amine, secondary alcohol, ether, and substituted aromatic moieties. Such structures are common scaffolds in the development of pharmacologically active agents, particularly beta-blockers. Given the critical importance of molecular structure to biological activity, unambiguous characterization is essential.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural determination of organic molecules.[1] It provides precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ¹H NMR offers insights into the number and type of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton.[2][1] Together, they provide a detailed molecular fingerprint indispensable for identity confirmation, purity assessment, and regulatory submissions in pharmaceutical development.[3]
This application note serves as a practical guide to leveraging NMR for the definitive analysis of this compound.
Experimental Protocols
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[4] A properly prepared sample ensures high resolution and signal-to-noise, which are critical for accurate interpretation.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes, clean and dry[5]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Filter (e.g., a small plug of glass wool in the pipette)[4]
Step-by-Step Procedure:
-
Weighing the Sample:
-
Solvent Selection: The choice of solvent is crucial. It must dissolve the sample completely and should not have signals that overlap with key sample resonances.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for this compound, as it readily dissolves polar molecules containing hydroxyl and amine groups. The exchangeable protons (-OH, -NH₂) are often observable as broad singlets.
-
CDCl₃ (Deuterated Chloroform): A common solvent, but solubility may be limited. The exchangeable protons may exchange too rapidly or have very broad signals.
-
D₂O (Deuterium Oxide): If the sample is a salt (e.g., hydrochloride salt), D₂O is suitable. Note that the -OH and -NH₂ protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.
-
-
Dissolution and Transfer:
-
Place the weighed sample into a small, clean vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][7]
-
Mix thoroughly until the sample is completely dissolved. If any particulate matter remains, the solution must be filtered.[4][8]
-
To filter, tightly pack a small plug of glass wool into a Pasteur pipette. Transfer the solution through the filter into the NMR tube.[4][7] This step is critical to remove suspended solids that disrupt the magnetic field homogeneity, causing peak broadening.[4]
-
-
Finalizing the Sample:
Protocol for Data Acquisition
These are general starting parameters for a modern NMR spectrometer (e.g., 400-600 MHz). Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Pulse Program | Standard single pulse (e.g., zg30) | Standard proton-decoupled (e.g., zgpg30) | A 30° pulse angle reduces the relaxation delay needed, allowing for faster acquisition without significant signal loss. |
| Spectral Width | ~12-16 ppm | ~220-240 ppm | Encompasses the typical chemical shift range for organic molecules, preventing peak folding.[9][10] |
| Number of Scans (NS) | 8-16 | 256-1024+ | ¹³C has low natural abundance (~1.1%) and lower sensitivity, requiring significantly more scans to achieve an adequate signal-to-noise ratio.[11] |
| Relaxation Delay (D1) | 1-2 seconds | 2-5 seconds | Allows for sufficient relaxation of the nuclei between pulses, ensuring quantitative signal integration (especially important for ¹³C). |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | Determines the digital resolution of the spectrum. Longer times yield sharper lines. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard operating temperature. Note that chemical shifts of exchangeable protons are temperature-dependent. |
Data Processing and Referencing
Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum.[12]
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phasing: Adjusts all peaks to be in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Corrects any distortions to produce a flat baseline.
-
Referencing: The chemical shift scale (ppm) must be calibrated.
Spectral Interpretation
The key to structural elucidation is the detailed analysis of the processed ¹H and ¹³C NMR spectra. The following sections describe the predicted signals for this compound.
Diagram 1: Molecular Structure and Atom Labeling
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum Analysis (Solvent: DMSO-d₆)
The proton spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
Aromatic Protons (Hd, Hd', He, He'):
-
Predicted Shift (δ): 6.80 - 7.00 ppm.
-
Rationale: Protons on an aromatic ring typically appear in this region.[9] The phenoxy ether and methoxy groups are both electron-donating, which shields the aromatic protons and shifts them slightly upfield compared to benzene (7.36 ppm). The para-substitution pattern will likely result in a classic AA'BB' system, which often appears as two sets of doublets.
-
Expected Pattern: Two doublets, each integrating to 2H. For example, a doublet around 6.90 ppm (protons Hd, Hd' ortho to the ether) and another doublet around 6.85 ppm (protons He, He' ortho to the methoxy group).
-
-
Methine Proton (Hb):
-
Predicted Shift (δ): ~3.80 - 4.00 ppm.
-
Rationale: This proton (CH-OH) is attached to a carbon bearing an electronegative oxygen atom, causing a significant downfield shift.[9]
-
Expected Pattern: A multiplet (e.g., a quintet). It is coupled to the two protons on C1 (Ha, Ha') and the two protons on C3 (Hc, Hc').
-
-
Methoxy Protons (Hf):
-
Predicted Shift (δ): ~3.70 ppm.
-
Rationale: Protons of a methoxy group on an aromatic ring are highly characteristic and appear as a sharp singlet in this region.[14]
-
Expected Pattern: A singlet, integrating to 3H.
-
-
Phenoxy Methylene Protons (Hc, Hc'):
-
Predicted Shift (δ): ~3.90 - 4.10 ppm.
-
Rationale: These CH₂ protons are adjacent to the electron-withdrawing phenoxy group, shifting them downfield. They are also coupled to the methine proton (Hb).
-
Expected Pattern: A doublet, integrating to 2H. The two protons are chemically equivalent and will be split by the single adjacent proton (Hb).
-
-
Amino Methylene Protons (Ha, Ha'):
-
Predicted Shift (δ): ~2.60 - 2.80 ppm.
-
Rationale: These CH₂ protons are adjacent to the nitrogen atom of the amine group. The electronegativity of nitrogen causes a downfield shift from a standard alkane. Data for 3-aminopropanol shows the protons next to the amine at ~2.88 ppm.[15]
-
Expected Pattern: A doublet, integrating to 2H. They are coupled to the methine proton (Hb).
-
-
Exchangeable Protons (Ho, Hn):
-
Predicted Shift (δ): Highly variable (e.g., 2.0 - 5.0 ppm).
-
Rationale: The chemical shifts of the hydroxyl (-OH) and amine (-NH₂) protons depend on concentration, temperature, and solvent. In DMSO-d₆, they are often observed as broad singlets. They can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals for these protons will disappear due to H/D exchange.
-
Expected Pattern: Two separate broad singlets, integrating to 1H (-OH) and 2H (-NH₂), respectively.
-
Predicted ¹³C NMR Spectrum Analysis (Solvent: DMSO-d₆)
The ¹³C spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shift is indicative of the carbon's electronic environment.[11]
-
Aromatic Carbons (C4-C9):
-
Predicted Shift (δ): 114 - 160 ppm.
-
Rationale: Carbons in an aromatic ring appear in this characteristic downfield region.[16][17]
-
C4 & C7 (Oxygen-bearing): These quaternary carbons will be the most downfield due to the direct attachment of electronegative oxygen atoms. Predicted range: 150-160 ppm.
-
C5, C9, C6, C8: The other four aromatic carbons will appear between 114-125 ppm. Due to symmetry, C5/C9 and C6/C8 will be equivalent, resulting in two signals.
-
-
-
Propanol Backbone Carbons (C1, C2, C3):
-
Predicted Shift (δ): 40 - 75 ppm.
-
Rationale: These are sp³ hybridized carbons.
-
C3 (-CH₂-OAr): This carbon is attached to the phenoxy oxygen, causing a significant downfield shift. Predicted range: 68-72 ppm.
-
C2 (-CH-OH): This carbon is attached to the hydroxyl oxygen. Predicted range: 65-70 ppm.
-
C1 (-CH₂-NH₂): This carbon is attached to the amine nitrogen. Predicted range: 40-45 ppm.
-
-
-
Methoxy Carbon (C10):
-
Predicted Shift (δ): ~55 ppm.
-
Rationale: The carbon of an aryl methoxy group has a highly characteristic chemical shift in this region.[14]
-
DEPT-135 Experiment: To confirm assignments, a DEPT-135 experiment is invaluable. It distinguishes carbon types:
-
Positive Signals: CH and CH₃ carbons.
-
Negative Signals: CH₂ carbons.
-
No Signal: Quaternary carbons (C4, C7).
Summary of Predicted Spectral Data
The tables below summarize the expected NMR data for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| He, He' | ~6.85 | Doublet | 2H | ~9.0 (ortho) |
| Hd, Hd' | ~6.90 | Doublet | 2H | ~9.0 (ortho) |
| Hb | ~3.85 | Multiplet | 1H | - |
| Hc, Hc' | ~4.00 | Doublet | 2H | ~5.5 (vicinal) |
| Hf | ~3.70 | Singlet | 3H | - |
| Ha, Ha' | ~2.70 | Doublet | 2H | ~6.0 (vicinal) |
| Ho (-OH) | Variable (e.g., ~4.5) | Broad Singlet | 1H | - |
| Hn (-NH₂) | Variable (e.g., ~3.0) | Broad Singlet| 2H | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label(s) | Predicted Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| C7 | ~154 | Absent |
| C4 | ~152 | Absent |
| C6, C8 | ~122 | Positive |
| C5, C9 | ~115 | Positive |
| C3 | ~70 | Negative |
| C2 | ~68 | Positive |
| C10 | ~55 | Positive |
| C1 | ~43 | Negative |
Diagram 2: NMR Analysis Workflow
Caption: Workflow for NMR structural analysis.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided spectral predictions, based on established chemical principles, serve as a robust guide for interpretation, enabling confident structural verification and purity assessment. The application of these methods ensures the integrity of data crucial for research, development, and quality control in the pharmaceutical industry.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- University of Bristol. (n.d.). NMR Sample Preparation.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation.
- Intertek. (n.d.). Pharmaceutical NMR Analytical Services.
- Gladden, L. F., & Chi, K. (2007). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
- Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
- Younis, Y., Abdel-Halim, M., & El-Adl, K. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(23), 8206.
- Drug Target Review. (2020). How to be a spectral superstar - NMR & MS analysis made easy.
- SpectraBase. (n.d.). Propan-2-ol, 1-(4-methoxyphenoxy)-3-(2-methylpropylamino)-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735360, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10749941, 1-(4-Methoxyphenoxy)-2-propanol.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Stoyanov, S., & Stoyanova, R. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1382.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
- University of Wisconsin-River Falls. (n.d.). 13C NMR of 1-Propanol.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Shapiro, Y. E. (1981). Analysis of Chain Microstructure by 1H and 13C NMR Spectroscopy. Bulletin of Magnetic Resonance, 3(1-2), 27-55.
- ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate....
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical NMR Analytical Services [intertek.com]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. organomation.com [organomation.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. compoundchem.com [compoundchem.com]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. mdpi.com [mdpi.com]
- 15. 3-Aminopropanol(156-87-6) 1H NMR [m.chemicalbook.com]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. organicchemistrydata.org [organicchemistrydata.org]
Application Note: Mass Spectrometric Characterization of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a molecule of interest in pharmaceutical research and drug development. While specific experimental data for this compound is not widely published, its structural similarity to the aryloxypropanolamine class of beta-blockers, such as metoprolol and its metabolites, allows for a highly confident prediction of its behavior under electrospray ionization (ESI) and collision-induced dissociation (CID). This document outlines the theoretical basis for its fragmentation, proposes key fragment ions, and provides a comprehensive protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Significance of Aryloxypropanolamines
This compound belongs to the aryloxypropanolamine chemical class. This structural motif is the backbone of many beta-blocker medications, which are crucial in treating cardiovascular diseases. The analysis of such compounds and their metabolites is fundamental in pharmacokinetics, drug metabolism studies, and toxicology. Understanding the fragmentation pattern is essential for developing robust and specific analytical methods for quantification and identification in complex biological matrices.
The subject molecule, with a molecular formula of C₁₀H₁₅NO₃ and a monoisotopic mass of 197.1052 u, is structurally analogous to O-desmethylmetoprolol, a known metabolite of metoprolol.[1][2] This relationship provides a strong foundation for predicting its mass spectrometric behavior.
Predicted Mass Spectrometry Fragmentation Pathway
Under positive mode electrospray ionization (ESI), this compound is expected to readily form a protonated molecule [M+H]⁺ at an m/z of approximately 198.1125. The primary site of protonation will be the terminal primary amine, given its higher basicity compared to the ether and hydroxyl oxygens.
Collision-induced dissociation (CID) of the [M+H]⁺ ion is anticipated to induce specific cleavages in the propanolamine side chain, a characteristic fragmentation behavior for this class of compounds.
Key Fragmentation Reactions
The most probable fragmentation pathway involves the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent methylene group attached to the amine. This is a charge-remote fragmentation that is energetically favored.
-
Formation of the m/z 123.0446 ion: This fragment likely arises from the cleavage of the bond between the secondary alcohol carbon and the adjacent methylene group, followed by the loss of the aminopropanol portion. This would result in a protonated 4-methoxyphenoxyacetaldehyde ion.
-
Formation of the m/z 74.0600 ion: This key fragment represents the protonated 1-amino-propan-2-ol moiety. This cleavage of the ether bond is a common pathway for aryloxypropanolamines.
-
Formation of the m/z 56.0495 ion: Subsequent loss of water (H₂O) from the m/z 74.0600 fragment ion would result in an ion at m/z 56.0495.
The following diagram illustrates the proposed fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Summary of Predicted Fragment Ions
| m/z (monoisotopic) | Proposed Formula | Description |
| 198.1125 | [C₁₀H₁₅NO₃+H]⁺ | Protonated molecular ion |
| 123.0446 | [C₇H₇O₂]⁺ | Represents the 4-methoxyphenoxy moiety |
| 74.0600 | [C₃H₈NO]⁺ | Represents the protonated 1-aminopropan-2-ol side chain |
| 56.0495 | [C₃H₆N]⁺ | Resulting from the loss of water from the m/z 74 fragment |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Serially dilute to create working standards and calibration curve points.
-
Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog or a structurally similar compound like metoprolol-d7).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Nebulizer Gas (Nitrogen): 3 Bar.
-
Drying Gas (Nitrogen): 10 L/min.
Data Acquisition (Multiple Reaction Monitoring - MRM)
Based on the predicted fragmentation, the following MRM transitions would be a logical starting point for method development on a triple quadrupole instrument:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 198.1 | 123.0 | Optimize (e.g., 15-25) |
| This compound | 198.1 | 74.1 | Optimize (e.g., 10-20) |
Collision energy should be optimized for the specific instrument to maximize signal intensity.
Workflow for Method Development and Validation
The following workflow is recommended for establishing a robust analytical method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Investigation of Mephenoxalone
Introduction: Unveiling the Cellular Mechanisms of a Centrally Acting Muscle Relaxant
Mephenoxalone is a centrally acting muscle relaxant and mild anxiolytic agent that has been utilized in clinical settings for the management of acute musculoskeletal conditions.[1][2] Its therapeutic effects are attributed to its ability to depress the polysynaptic reflex arc in the spinal cord, thereby reducing the transmission of nerve impulses that lead to muscle spasms and tension.[1] While its systemic effects are well-documented, a detailed understanding of its direct cellular and molecular mechanisms in various cell types is an evolving area of research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of Mephenoxalone, a compound structurally related to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
The primary mechanism of action of Mephenoxalone is believed to be its role as a central nervous system (CNS) depressant.[1][3] It is thought to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to neuromuscular inhibition and muscle relaxation.[4] Additionally, there is evidence suggesting potential modulation of serotonergic and dopaminergic pathways.[4] This multifaceted activity makes Mephenoxalone an interesting candidate for in vitro studies to dissect its specific cellular targets and signaling pathways.
These protocols are designed to be a self-validating system, providing researchers with the necessary tools to prepare Mephenoxalone for cell culture experiments, determine its cytotoxic profile, and investigate its impact on cellular signaling and function.
I. Compound Specifications and Handling
| Parameter | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | Mephenoxalone, Dorsiflex, Moderamin, Control-OM | [2][6] |
| CAS Number | 5002-93-7 | [7][8] |
| Molecular Formula | C10H15NO3 | [5] |
| Molecular Weight | 197.23 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [9] |
| Solubility | Soluble in DMSO | [10] |
| Storage | Store at -20°C for short-term (months) or -80°C for long-term (years) | [10] |
II. Preparation of Stock Solutions and Working Concentrations
The accurate preparation of stock and working solutions is critical for reproducible in vitro experiments. Due to its limited aqueous solubility, Mephenoxalone should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
Protocol 1: Preparation of a 10 mM Mephenoxalone Stock Solution in DMSO
Objective: To prepare a highly concentrated, stable stock solution of Mephenoxalone for use in cell culture experiments.
Materials:
-
Mephenoxalone powder (CAS: 5002-93-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Carefully weigh out 1.9723 mg of Mephenoxalone powder and transfer it to a sterile 1.5 mL polypropylene tube.
-
Solubilization: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the Mephenoxalone powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
III. Experimental Workflow for In Vitro Analysis
The following workflow provides a systematic approach to characterizing the cellular effects of Mephenoxalone.
Caption: A generalized workflow for the in vitro evaluation of Mephenoxalone.
IV. Protocol 2: Determining the Cytotoxicity of Mephenoxalone using an MTT Assay
Objective: To determine the concentration range at which Mephenoxalone exhibits cytotoxic effects on a specific cell line. This is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or muscle cells)
-
Complete cell culture medium
-
96-well, flat-bottom cell culture plates
-
Mephenoxalone stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Preparation of Working Solutions: Prepare a serial dilution of the 10 mM Mephenoxalone stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle control (medium with the highest concentration of DMSO used in the treatments).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the prepared Mephenoxalone working solutions or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the Mephenoxalone concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
V. Investigating the Mechanism of Action
Based on existing literature, Mephenoxalone is known to act on the central nervous system, potentially through the GABAergic system.[4] In vitro studies can further elucidate these and other potential pathways.
Caption: Proposed mechanism of Mephenoxalone via the GABA-A receptor.
Potential In Vitro Investigations:
-
Neurotransmitter Receptor Binding Assays: To confirm the interaction of Mephenoxalone with GABA receptors or other neurotransmitter receptors.
-
Electrophysiology (Patch-Clamp): To directly measure the effect of Mephenoxalone on ion channel activity (e.g., chloride influx through GABA-A receptors) in neurons.
-
Western Blot Analysis: To investigate changes in the expression or phosphorylation status of key signaling proteins downstream of GABA receptor activation or other relevant pathways.
-
Gene Expression Analysis (qPCR): To assess changes in the transcription of genes involved in neuronal signaling, inflammation, or muscle cell function in response to Mephenoxalone treatment.
-
Neurite Outgrowth Assays: To determine the effect of Mephenoxalone on neuronal development and plasticity.
-
Calcium Imaging: To investigate if Mephenoxalone modulates intracellular calcium levels, which is a key second messenger in many cellular processes.[4]
VI. Concluding Remarks
These application notes provide a foundational framework for the in vitro investigation of Mephenoxalone. By following these protocols, researchers can obtain reliable and reproducible data to further elucidate the cellular and molecular mechanisms of this clinically relevant muscle relaxant. It is imperative to adapt these protocols to the specific cell lines and experimental questions being addressed, always including appropriate controls to ensure the validity of the findings.
VII. References
-
Patsnap Synapse. (2024, June 15). What is Mephenoxalone used for? Retrieved from
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Mephenoxalone? Retrieved from
-
medtigo. (n.d.). mephenoxalone | Dosing & Uses. Retrieved from
-
Wikipedia. (n.d.). Mephenoxalone. Retrieved from
-
Mephenoxalone. (n.d.). In Wikipedia. Retrieved from
-
CymitQuimica. (n.d.). CAS 70-07-5: Mephenoxalone. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
ChemicalBook. (n.d.). This compound Chemical Properties. Retrieved from
-
MedchemExpress.com. (n.d.). Mephenoxalone | Active Molecule. Retrieved from
-
Smolecule. (2024, April 15). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. Retrieved from
-
ChemicalBook. (n.d.). This compound CAS. Retrieved from
-
Matrix Scientific. (n.d.). This compound. Retrieved from
Sources
- 1. What is Mephenoxalone used for? [synapse.patsnap.com]
- 2. Mephenoxalone [medbox.iiab.me]
- 3. mephenoxalone | Dosing & Uses | medtigo [medtigo.com]
- 4. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]
- 5. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mephenoxalone - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 5002-93-7 [amp.chemicalbook.com]
- 8. This compound CAS#: 5002-93-7 [m.chemicalbook.com]
- 9. 5002-93-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for In Vivo Experimental Design with 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the In Vivo Landscape with a Novel Chemical Entity
The compound 1-Amino-3-(4-methoxyphenoxy)propan-2-ol belongs to the aryloxypropanolamine class of molecules. This structural motif is present in a variety of pharmacologically active agents, notably beta-adrenergic receptor blockers and molecules with effects on ion channels. While the specific biological activity of this compound is not extensively documented in publicly available literature, its chemical structure necessitates a systematic and rigorous in vivo evaluation to elucidate its potential therapeutic effects and safety profile.
This document serves as a comprehensive guide for researchers initiating in vivo studies with this novel chemical entity. It is structured to provide not just protocols, but the underlying scientific rationale for the experimental design, adhering to the highest standards of scientific integrity and animal welfare. The principles outlined herein are grounded in established guidelines for preclinical research, including the ARRIVE (Animal Research: Reporting of in Vivo Experiments) guidelines and general considerations for preclinical assessments as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
The experimental journey with a new compound is iterative. The results from initial studies will inform the design of subsequent, more complex experiments. Therefore, a flexible and well-reasoned approach is paramount.
Part 1: Foundational In Vivo Characterization
Before embarking on efficacy studies, a foundational understanding of how this compound behaves in a living system is critical. This initial phase focuses on pharmacokinetics (PK), pharmacodynamics (PD), and acute tolerability.
Acute Tolerability and Dose-Range Finding Study
The "Why": The primary objective is to determine the maximum tolerated dose (MTD) and to identify a range of doses that are safe to administer in subsequent, more prolonged studies. This study also provides preliminary information on potential target organs for toxicity.
Experimental Protocol:
-
Animal Model: A common starting point is the use of healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of both sexes.[8][9] The use of both sexes is crucial to identify any sex-specific differences in drug response.
-
Group Size: A small group size (n=3-5 per sex per dose group) is typically sufficient for this initial assessment.
-
Dosing Regimen:
-
Administer single escalating doses of this compound. The starting dose should be low, based on any available in vitro data or by using a fraction of a predicted lethal dose (e.g., based on computational predictions).
-
A control group receiving the vehicle (the solvent in which the compound is dissolved) is essential.
-
The route of administration should be chosen based on the intended clinical route, if known. For initial studies, intraperitoneal (IP) or oral (PO) gavage are common.
-
-
Monitoring:
-
Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Monitor body weight daily.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity.
Data Presentation: Example Dose-Range Finding Data
| Dose Group (mg/kg) | Sex | Number of Animals | Mortality | Key Clinical Signs | Body Weight Change (Day 7) |
| Vehicle | M/F | 5/5 | 0/10 | None observed | +5% |
| 10 | M/F | 5/5 | 0/10 | None observed | +4% |
| 30 | M/F | 5/5 | 0/10 | Mild lethargy for 2h post-dose | +2% |
| 100 | M/F | 5/5 | 1/10 (Male) | Significant lethargy, piloerection | -5% |
| 300 | M/F | 5/5 | 4/10 | Severe lethargy, ataxia | -15% (survivors) |
Pharmacokinetic (PK) Profiling
The "Why": Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing effective dosing schedules in efficacy models. A key goal is to establish the relationship between the administered dose and the resulting concentration of the drug in the blood over time.
Experimental Protocol:
-
Animal Model: Use the same species and strain as in the tolerability studies.
-
Dosing: Administer a single, well-tolerated dose of this compound. Both intravenous (IV) and the intended therapeutic route (e.g., PO) should be tested to determine bioavailability.
-
Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma or serum.
-
-
Analysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the parent compound (and any known metabolites, if applicable) in the samples.
-
Key Parameters to Calculate:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (F%)
-
Visualization: Conceptual PK Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Part 2: Exploratory Pharmacodynamic and Efficacy Screening
Based on the chemical structure of this compound, several potential pharmacological activities can be hypothesized. The following sections outline experimental designs to test these hypotheses. The choice of which models to pursue should be guided by any existing in vitro data.
Hypothesis 1: Beta-Adrenergic Receptor Blockade
The Rationale: The aryloxypropanolamine scaffold is a classic feature of beta-blockers (e.g., propranolol, metoprolol).[10][11] These drugs are used to treat conditions like hypertension, angina, and anxiety.
Experimental Protocol: Isoproterenol-Induced Tachycardia Model
-
Animal Model: Rats or mice.
-
Procedure:
-
Surgically implant telemetry devices for continuous monitoring of heart rate and blood pressure, or use a non-invasive tail-cuff system.
-
After a baseline recording period, administer this compound or vehicle.
-
At the time of expected peak drug concentration (determined from PK studies), challenge the animals with a subcutaneous injection of isoproterenol, a non-selective beta-adrenergic agonist that induces a rapid increase in heart rate (tachycardia).
-
-
Endpoint: A reduction in the isoproterenol-induced heart rate increase in the compound-treated group compared to the vehicle group indicates beta-blocking activity.
Data Presentation: Example Beta-Blockade Data
| Treatment Group | Pre-Isoproterenol HR (bpm) | Post-Isoproterenol Peak HR (bpm) | % Increase in HR |
| Vehicle | 350 ± 20 | 600 ± 30 | 71% |
| Compound X (10 mg/kg) | 340 ± 25 | 450 ± 28 | 32% |
| Propranolol (10 mg/kg) | 335 ± 22 | 420 ± 35 | 25% |
Hypothesis 2: Sodium Channel Blockade and Neuroprotective Effects
The Rationale: Some amino-propanol derivatives have been shown to act as sodium channel blockers, with potential applications in treating conditions like stroke or epilepsy.[12][13]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
-
Animal Model: Mice.
-
Procedure:
-
Administer this compound, vehicle, or a positive control (e.g., phenytoin) at various doses.
-
At the time of peak effect, induce a seizure by applying a brief electrical stimulus through corneal or ear-clip electrodes.
-
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure. The dose at which 50% of the animals are protected (ED50) can be calculated.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
-
Animal Model: Rats or mice.
-
Procedure:
-
This is a highly specialized surgical model that should only be performed by trained personnel. It involves temporarily occluding the middle cerebral artery to induce focal cerebral ischemia.
-
Administer this compound either before (pre-treatment) or after (post-treatment) the ischemic insult.
-
-
Endpoints:
-
Infarct Volume: 24-48 hours after MCAO, the brain is sectioned and stained (e.g., with TTC) to measure the volume of dead tissue. A reduction in infarct volume indicates neuroprotection.
-
Neurological Deficit Score: Assess motor and sensory function using a standardized scoring system.
-
Visualization: Decision Tree for Efficacy Modeling
Caption: A decision tree for selecting appropriate in vivo efficacy models.
Hypothesis 3: Anticancer Activity
The Rationale: Analogues of propanolamines have been investigated for their potential as anticancer agents.[14]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) that can accept human tumor grafts.
-
Procedure:
-
Implant human cancer cells (selected based on in vitro sensitivity to the compound) subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Administer this compound, vehicle, or a positive control chemotherapeutic agent according to a predetermined schedule (e.g., daily, twice weekly).
-
-
Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers regularly and calculate the volume. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Body Weight: Monitor for signs of systemic toxicity.
-
At the end of the study, tumors can be excised for histological or biomarker analysis.
-
Part 3: Adherence to Scientific and Ethical Best Practices
Designing a scientifically sound and ethically robust in vivo study is non-negotiable.
The ARRIVE Guidelines 2.0
The ARRIVE guidelines provide a checklist for reporting animal research, which also serves as an excellent framework for experimental design.[1][2][4] Key considerations include:
-
Sample Size: The sample size should be determined using a power calculation to ensure that the study is sufficiently powered to detect a biologically meaningful effect, without using an excessive number of animals.
-
Randomization: Animals must be randomly allocated to treatment groups to minimize selection bias.
-
Blinding: Whenever possible, the investigators conducting the experiment and assessing the outcomes should be blinded to the treatment allocation to prevent observer bias.
Regulatory Considerations
For compounds intended for clinical development, studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations as mandated by the FDA (21 CFR Part 58).[6][7][15] GLP ensures the quality and integrity of nonclinical laboratory studies.
References
- The ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]
- ARRIVE Guidelines: Home. National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]
- The ARRIVE Guidelines: A framework to plan your next in vivo experiment. FEBS Network. [Link]
- The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]
- ARRIVE: Animal Research Reporting In Vivo Experiments. National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]
- 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. [Link]
- Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Ichorbio. [Link]
- FDA Requirements for Preclinical Studies. Karger. [Link]
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
- Step 2: Preclinical Research. U.S.
- Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. PubMed. [Link]
- Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)
- Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI. [Link]
- 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug. PubMed. [Link]
Sources
- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. Home | ARRIVE Guidelines [arriveguidelines.org]
- 3. network.febs.org [network.febs.org]
- 4. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 6. karger.com [karger.com]
- 7. namsa.com [namsa.com]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. ichor.bio [ichor.bio]
- 10. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Step 2: Preclinical Research | FDA [fda.gov]
The Versatile Scaffold: Application of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with multiple biological targets and serve as a foundation for the development of a wide array of therapeutic agents. The aryloxypropanolamine backbone is a prime example of such a scaffold, most famously embodied in the blockbuster class of β-adrenergic receptor antagonists, or beta-blockers. At the heart of many of these vital medicines lies a core structure exemplified by 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this versatile chemical entity in contemporary drug discovery. We will delve into its established role in cardiovascular drug synthesis and explore its exciting potential in emerging therapeutic areas, supported by detailed protocols and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 5002-93-7 | |
| Molecular Formula | C10H15NO3 | |
| Molecular Weight | 197.23 g/mol | |
| Appearance | White to off-white crystalline solid | Commercially available |
| Solubility | Soluble in methanol, ethanol, and DMSO | General chemical knowledge |
Core Application: The Synthesis of β-Adrenergic Receptor Antagonists
The primary and most well-established application of this compound and its structural relatives is in the synthesis of beta-blockers. These drugs are cornerstones in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The aryloxypropanolamine moiety is critical for their pharmacological activity, with the secondary amine and hydroxyl group on the propane chain being essential for binding to β-adrenergic receptors.[1]
Mechanism of Action: Competitive Antagonism at β-Adrenergic Receptors
β-blockers function by competitively inhibiting the binding of endogenous catecholamines, like adrenaline and noradrenaline, to β-adrenergic receptors. This blockade of sympathetic nervous system stimulation on the heart leads to decreased heart rate, reduced myocardial contractility, and lower blood pressure.
Caption: Workflow for the synthesis of the epoxide intermediate.
Materials:
-
4-(2-methoxyethyl)phenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer and condenser, dissolve 4-(2-methoxyethyl)phenol (1 equivalent) in water.
-
Add a solution of NaOH or KOH (1.1 equivalents) to the flask and stir until the phenol has dissolved to form the corresponding phenoxide.
-
Add epichlorohydrin (1.2-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-70°C and stir for 4-6 hours. [2]Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate can be purified by vacuum distillation if necessary. [2][3] Step 2: Synthesis of the Metoprolol Analogue (Amination)
Sources
- 1. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
Application Note & Protocols for Profiling the Enzymatic Inhibition of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Introduction: The Imperative for Enzymatic Profiling
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is an aryloxypropanolamine, a chemical scaffold common to a class of beta-adrenergic receptor antagonists (β-blockers) used extensively in cardiovascular medicine.[1][2] While the primary target of such molecules is often a receptor, their interaction with metabolic and signaling enzymes is a critical aspect of preclinical drug development. Comprehensive enzymatic profiling is essential to elucidate a compound's mechanism of action, identify potential off-target effects, and predict drug-drug interactions (DDIs).[3]
This guide provides a detailed framework for assaying the inhibitory activity of this compound against two key classes of enzymes:
-
Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes are crucial for the catabolism of neurotransmitters.[4][5][6] Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases, making them important potential off-targets.[6]
-
Cytochrome P450 (CYP) Isoforms: This superfamily of liver enzymes is responsible for metabolizing the vast majority of pharmaceuticals.[7] Inhibition of CYPs, particularly isoforms like CYP3A4 or CYP2D6, is a primary cause of adverse DDIs.[8][9]
We present robust, fluorescence-based protocols suitable for 96-well or 384-well formats, enabling both initial screening and detailed potency determination (IC₅₀).
Foundational Principles of the Assay Design
The protocols herein are built upon a coupled-enzyme, fluorometric detection system. This approach offers high sensitivity, a broad dynamic range, and is readily adaptable to high-throughput screening (HTS) platforms.[10][11][12]
The core principle involves two stages:
-
Primary Enzymatic Reaction: The target enzyme (e.g., MAO) catalyzes a reaction that produces hydrogen peroxide (H₂O₂) as a byproduct.
-
Coupled Detection Reaction: A secondary enzyme, horseradish peroxidase (HRP), utilizes the H₂O₂ generated in the first step to oxidize a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product (resorufin).
The rate of fluorescence increase is directly proportional to the primary enzyme's activity.[4] The presence of an inhibitor, such as this compound, will decrease the rate of this fluorescence generation.
Caption: Coupled enzymatic assay principle.
General Workflow for Inhibition Profiling
A systematic approach is crucial for generating reliable and reproducible data. The process begins with a high-concentration screening to identify inhibitory activity, followed by a detailed dose-response analysis to quantify the compound's potency.
Caption: General workflow for IC₅₀ determination.
Protocol 1: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
This protocol is adapted for a 96-well plate format to determine the inhibitory potential of the test compound against recombinant human MAO-A and MAO-B.[4]
Materials and Reagents
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[4]
-
Test Compound: this compound, 10 mM stock in DMSO.
-
MAO Enzymes: Recombinant human MAO-A and MAO-B.
-
MAO Substrate: p-Tyramine (a non-specific substrate for both isoforms).[4] Prepare a 100 mM stock in ddH₂O.
-
Detection Reagents:
-
Amplex® Red: 10 mM stock solution in DMSO. Store protected from light.
-
Horseradish Peroxidase (HRP): 10 U/mL stock solution in MAO Assay Buffer.
-
-
Positive Controls:
-
Equipment: 96-well black, flat-bottom plates; fluorescence microplate reader (Ex/Em = 530/585 nm); multichannel pipette; CO₂ incubator.
Reagent Preparation
-
Test Compound Dilutions: Prepare a serial dilution series of this compound in MAO Assay Buffer. A typical 10-point, 3-fold dilution starting from 100 µM final assay concentration is recommended. Remember to account for the 2x concentration needed initially, as it will be diluted in the final reaction volume.
-
Enzyme Working Solution: Dilute MAO-A and MAO-B enzymes in MAO Assay Buffer to the desired working concentration (e.g., 2x final concentration). The optimal concentration should be determined empirically to ensure a robust signal within a linear range.
-
Substrate/Detection Mix: Prepare a fresh mixture just before use. For each 1 mL of MAO Assay Buffer, add the required volumes of p-Tyramine, Amplex® Red, and HRP stocks to achieve the desired final concentrations (e.g., 1 mM p-Tyramine, 50 µM Amplex® Red, 1 U/mL HRP).
Assay Procedure
-
Dispense Compound: Add 50 µL of the test compound dilutions, positive controls, and vehicle control (buffer with DMSO) to the wells of a 96-well plate.
-
Add Enzyme: Add 50 µL of the MAO-A or MAO-B working solution to the respective wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the reaction starts.[13]
-
Initiate Reaction: Add 100 µL of the Substrate/Detection Mix to all wells to start the reaction. The final volume will be 200 µL.
-
Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes in kinetic mode.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (General)
This protocol provides a general method for assessing the inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) using a fluorescence-based assay. These assays use specific substrates that are converted by the CYP enzyme into a fluorescent product.
Materials and Reagents
-
CYP Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
CYP Enzymes: Recombinant human CYP isoforms co-expressed with cytochrome P450 reductase in microsomes (e.g., Bactosomes or Supersomes™).[6]
-
CYP Substrates: Isoform-specific fluorogenic substrates (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4).
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Positive Controls: Known potent inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4).
-
Equipment: 96-well black, flat-bottom plates; fluorescence microplate reader; multichannel pipette; incubator.
Assay Procedure
-
Dispense Compound: Add 2 µL of test compound serial dilutions into the wells.
-
Prepare Enzyme/Substrate Mix: In CYP Assay Buffer, mix the CYP enzyme and its specific fluorogenic substrate to a 2x final concentration.
-
Add Enzyme/Substrate: Add 100 µL of this mix to the wells and incubate for 10 minutes at 37°C.
-
Initiate Reaction: Prepare a 2x working solution of the NADPH regenerating system. Add 100 µL to all wells to start the reaction.
-
Measure Fluorescence: Incubate the plate at 37°C and measure the end-point fluorescence after a predetermined time (e.g., 30 minutes) or monitor kinetically. The optimal excitation/emission wavelengths will depend on the substrate used.
Data Analysis and Interpretation
Calculating Percent Inhibition
The initial reaction rates (V₀), represented by the slope of the linear portion of the fluorescence vs. time plot, should be calculated for each well.[14]
The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100
Where:
-
V₀_inhibitor is the initial rate in the presence of the test compound.
-
V₀_vehicle is the initial rate of the uninhibited control (vehicle only).
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.[15][16]
-
Plot Data: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-Linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).[16][17]
-
Derive IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% inhibition on the fitted curve.[18]
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Concentration (µM) | Log [Concentration] | % Inhibition (Mean ± SD, n=3) |
| 100.000 | 2.00 | 95.2 ± 2.1 |
| 33.333 | 1.52 | 89.7 ± 3.4 |
| 11.111 | 1.05 | 75.1 ± 2.8 |
| 3.704 | 0.57 | 52.3 ± 4.0 |
| 1.235 | 0.09 | 28.9 ± 3.1 |
| 0.412 | -0.38 | 10.5 ± 2.5 |
| 0.137 | -0.86 | 2.1 ± 1.5 |
| 0.000 (Vehicle) | - | 0.0 ± 1.8 |
| Calculated IC₅₀ | 3.5 µM |
Conclusion
The protocols detailed in this application note provide a robust and sensitive methodology for assessing the inhibitory activity of this compound against MAO and CYP enzymes. By characterizing the compound's enzymatic inhibition profile, researchers can gain critical insights into its pharmacological properties, aiding in the identification of potential therapeutic applications and flagging liabilities for adverse drug interactions early in the drug discovery pipeline.
References
- Enzyme Kinetics D
- An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics. (n.d.). PubMed. [Link]
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Kinetics Data Analysis - Enzyme Kinetics. MyAssays. [Link]
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. [Link]
- Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). bioRxiv. [Link]
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
- IC50. Wikipedia. [Link]
- Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. [Link]
- Kinetics Data Analysis - Enzyme Kinetics. (2022). YouTube. [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. ROSALIND. [Link]
- Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Protocols. [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
- Beta-adrenergic receptors and enzymes in rat myocardial membranes. (n.d.). PubMed. [Link]
- CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
- Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
- How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- Fluorescent parallel electrophoresis assay of enzyme inhibition. (2024). PubMed. [Link]
- This compound. PubChem. [Link]
- Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy.
- How to calculate IC50.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PubMed. [Link]
- Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
- Guidelines for the digestive enzymes inhibition assay.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
- Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
- How should I start with Enzyme-Inhibitor kinetics assay?.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- β-arrestin2 recruitment at the β2 adrenergic receptor. PMC. [Link]
- Enzyme induction and beta-adrenergic receptor blocking drugs. PubMed. [Link]
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition. JoVE. [Link]
- Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC.
- Enzyme assay. Wikipedia. [Link]
- 1-(4-Methoxyphenyl)propan-2-ol. PubChem. [Link]
- Beta Adrenergic Blocking Agents. NCBI Bookshelf. [Link]
- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers. MDPI. [Link]
- 3-(4-Amino-2-methoxyphenoxy)-2-methylpropan-1-ol. PubChem. [Link]
Sources
- 1. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. criver.com [criver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mdpi.com [mdpi.com]
- 11. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. m.youtube.com [m.youtube.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. clyte.tech [clyte.tech]
- 17. biorxiv.org [biorxiv.org]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
Derivatization of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol for bioassays
Enhanced Bioanalysis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol Through Targeted Derivatization
Abstract
This technical guide provides a comprehensive framework for the derivatization of this compound, a chiral amino alcohol with structural similarities to pharmaceutical beta-blockers. Direct analysis of this compound in biological matrices is often hindered by its high polarity, lack of a strong native chromophore, and the critical need to resolve its enantiomers. This document details three distinct, validated derivatization protocols tailored for different bioanalytical objectives: silylation for Gas Chromatography-Mass Spectrometry (GC-MS), fluorescent labeling for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and chiral derivatization for enantioselective separation on a standard HPLC system. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step methodologies, and expert insights into optimization and troubleshooting, empowering researchers to achieve sensitive, specific, and reproducible bioanalytical results.
Introduction: The Analytical Challenge
This compound is a molecule of significant interest in pharmaceutical research and development, serving as a potential intermediate or analog to cardio-selective beta-blockers like metoprolol.[1][2][3] Its bioanalysis is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The molecule's structure, however, presents several analytical hurdles:
-
Functional Groups: It possesses a primary amine (-NH₂) and a secondary alcohol (-OH). These polar groups contribute to poor volatility and thermal instability, making direct GC analysis challenging.[4]
-
Detection: The molecule lacks a significant chromophore, resulting in poor sensitivity with UV-Visible detection in HPLC.
-
Chirality: The presence of a stereocenter at the C2 position means it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are frequently a regulatory requirement.
Derivatization addresses these challenges by chemically modifying the analyte to impart properties favorable for separation and detection.[5] This guide explains the causality behind selecting a specific derivatization strategy to match the analytical objective.
Strategic Selection of Derivatization Pathway
The choice of a derivatization agent and method is dictated by the analytical instrumentation available and the specific research question being addressed (i.e., total concentration versus enantiomeric ratio). The following decision-making framework illustrates how to select the appropriate protocol.
Caption: Decision tree for selecting the appropriate derivatization protocol.
Core Derivatization Protocols
This section provides detailed, step-by-step methodologies for three field-proven derivatization workflows. A general bioanalytical workflow is depicted below, highlighting where the derivatization step is integrated.
Caption: General workflow for bioanalysis incorporating a derivatization step.
Protocol 1: Silylation for GC-MS Analysis
Application: This protocol is ideal for robust, sensitive quantification of the total concentration of this compound. It is particularly useful for screening multiple beta-blocker-like compounds simultaneously.[6]
Principle of Causality: The primary amine and hydroxyl groups are reactive sites that are "capped" with trimethylsilyl (TMS) groups. This transformation drastically reduces the molecule's polarity and increases its vapor pressure, making it sufficiently volatile and thermally stable for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective for this purpose.[7][8] The resulting TMS derivatives yield predictable fragmentation patterns in MS for confident identification and quantification.
Methodology:
-
Sample Preparation: Extract the analyte from the biological matrix using an established liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Evaporate the final extract to complete dryness under a gentle stream of nitrogen at 40-50°C. The absence of water is critical for successful silylation.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of Ethyl Acetate to ensure the analyte is dissolved.
-
Add 50 µL of BSTFA with 1% TMCS. This mixture is a powerful silylating agent.[7]
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Cap the vial tightly and incubate at 60°C for 30 minutes in a heating block or oven.[7]
-
-
Analysis:
-
After incubation, cool the vial to room temperature.
-
Directly inject 1-2 µL of the derivatized sample into the GC-MS system.
-
-
Self-Validation & QC:
-
Completeness: Analyze a high-concentration standard. The resulting chromatogram should show a single, sharp peak for the di-TMS derivative with no evidence of the mono-TMS or underivatized parent compound.
-
Stability: Analyze the derivatized sample at several time points (e.g., 0, 4, and 24 hours) to check for derivative degradation. Silyl derivatives can be susceptible to hydrolysis.
-
Protocol 2: Fluorescent Labeling for High-Sensitivity HPLC-FLD
Application: This method is employed when ultra-high sensitivity is required and an LC-MS/MS system is not available. It provides excellent limits of quantification for trace-level analysis.
Principle of Causality: This protocol targets the primary amine with a fluorogenic reagent. O-phthalaldehyde (OPA) is an ideal choice as it is non-fluorescent itself but reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) at alkaline pH to form a highly fluorescent isoindole derivative.[9][10] This reaction is fast, specific, and the resulting product has a strong fluorescence signal, allowing for detection at very low concentrations.[11]
Methodology:
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 9.5 with a concentrated NaOH solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 20 µL of 2-mercaptoethanol and dilute with 9 mL of the 0.4 M Borate Buffer. This reagent should be prepared fresh daily and protected from light.
-
-
Derivatization Reaction (Pre-column):
-
To 100 µL of the reconstituted sample extract (in a neutral or slightly acidic buffer/solvent), add 50 µL of the OPA reagent.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for exactly 2 minutes. The timing is critical as the derivative can be unstable over long periods.[11]
-
-
Analysis:
-
Immediately inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of 455 nm.[10]
-
-
Self-Validation & QC:
-
Kinetics: Inject samples derivatized for 1, 2, 5, and 10 minutes to determine the time to maximum fluorescence and the stability window. The protocol should be standardized on a consistent reaction time within this window.
-
Specificity: OPA does not react with secondary amines, making the method highly specific for the primary amine on the target analyte. Analyze a blank matrix sample to ensure no endogenous primary amines interfere at the analyte's retention time.
-
Protocol 3: Chiral Derivatization for Enantioselective HPLC
Application: This protocol is essential for determining the enantiomeric composition of the analyte. It allows for the separation of enantiomers on a standard achiral column (e.g., C18), which is often more robust and readily available than specialized chiral columns.
Principle of Causality: The strategy involves reacting the racemic analyte with a single-enantiomer chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and therefore exhibit different chromatographic behavior. They can be separated on a conventional achiral stationary phase.[12] A highly effective method combines OPA with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles.[13][14]
Methodology:
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 10.0): Prepare as in Protocol 2, adjusting the concentration and pH as needed for optimal reaction kinetics.
-
Chiral Derivatizing Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 50 mg of N-acetyl-L-cysteine (NAC) and dilute with 9 mL of the 0.1 M Borate Buffer. Mix until fully dissolved. Prepare fresh daily.
-
-
Derivatization Reaction:
-
To 100 µL of the reconstituted sample extract, add 100 µL of the chiral derivatizing reagent.
-
Vortex for 30 seconds and let the reaction proceed for 5 minutes at room temperature.
-
-
Analysis:
-
Inject the sample onto a standard reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Use a mobile phase gradient (e.g., acetonitrile and a phosphate buffer) to achieve separation of the two diastereomeric peaks.
-
Detection can be performed via fluorescence (Ex: 340 nm, Em: 455 nm) or UV (approx. 340 nm).[13]
-
-
Self-Validation & QC:
-
Resolution: The primary validation criterion is the baseline resolution of the two diastereomeric peaks. The resolution factor (Rs) should be >1.5.
-
Peak Identification: If an enantiomerically pure standard is available, derivatize it to confirm the elution order of the (R) and (S) enantiomers.
-
Accuracy: Analyze a sample of known racemic composition (50:50) to confirm that the peak area ratio is 1.0.
-
Method Comparison and Troubleshooting
| Parameter | Protocol 1: Silylation (GC-MS) | Protocol 2: Fluorescent Labeling (HPLC-FLD) | Protocol 3: Chiral Derivatization (HPLC) |
| Objective | Total (Achiral) Quantification | High-Sensitivity Achiral Quantification | Enantiomeric Separation & Quantification |
| Instrumentation | GC-MS | HPLC with Fluorescence Detector | HPLC with UV or Fluorescence Detector |
| Target Group(s) | -NH₂ and -OH | Primary -NH₂ | Primary -NH₂ |
| Key Reagent(s) | BSTFA + 1% TMCS | OPA + 2-Mercaptoethanol | OPA + N-acetyl-L-cysteine |
| Advantage | High specificity from MS, robust | Exceptional sensitivity (pg/mL range) | Resolves enantiomers on standard columns |
| Limitation | Requires volatile/thermally stable derivative | Derivative stability can be time-sensitive | Reaction kinetics must be controlled |
Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low product yield (All Protocols) | Inactive reagent; Incorrect pH; Presence of water (Silylation). | Prepare fresh reagents daily. Verify buffer pH before use. Ensure complete dryness of extract for silylation. |
| Multiple peaks for a single analyte (GC-MS) | Incomplete derivatization (mono-silylated species). | Increase reaction temperature or time. Ensure sufficient excess of derivatizing reagent. |
| Decreasing signal over time (HPLC-FLD) | Instability of the OPA-derivative. | Automate the derivatization and injection process for precise timing. Optimize reaction/storage conditions (e.g., temperature, light protection).[11] |
| Poor peak resolution (Chiral HPLC) | Non-optimal mobile phase; Column degradation. | Adjust mobile phase composition (organic content, pH, ionic strength).[14] Use a new or validated column. |
Conclusion
The successful bioanalysis of this compound is critically dependent on a well-chosen derivatization strategy. By converting the analyte into a form suitable for the intended analytical platform, researchers can overcome inherent challenges related to polarity, detectability, and chirality. Silylation provides a robust path for GC-MS analysis, while fluorescent labeling with OPA offers superior sensitivity for HPLC-FLD. For crucial enantiomeric profiling, derivatization with a chiral reagent like OPA/NAC enables reliable separation on ubiquitous achiral columns. The protocols and rationale presented in this guide provide a solid foundation for developing and validating high-performance bioanalytical methods for this and structurally related amino alcohols.
References
- Title: Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography Source: Journal of Liquid Chrom
- Title: Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization Source: ResearchG
- Title: Determination of β-blockers and β-agonists using gas chromatography and gas chromatography–mass spectrometry – A comparative study of the derivatization step Source: ResearchG
- Title: Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatiz
- Title: Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma Source: Journal of Applied Pharmaceutical Science URL:[Link]
- Title: Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma Source: ResearchG
- Title: Derivatization Source: Chemistry LibreTexts URL:[Link]
- Title: Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma Source: Pharmacia URL:[Link]
- Title: Chiral analysis of metoprolol and two of its metabolites, α-hydroxymetoprolol and deaminated metoprolol, in wastewater using liquid chromatography-tandem mass spectrometry Source: PubMed URL:[Link]
- Title: [Studies on the analysis of beta-blocking agents]. Source: PubMed URL:[Link]
- Title: Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols Source: PubMed URL:[Link]
- Title: The Effectiveness of Liquid-Phase Microextraction of Beta-Blockers from Aqueous Matrices for Their Analysis by Chromatographic Techniques Source: MDPI URL:[Link]
- Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems Source: PubMed URL:[Link]
- Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents Source: NIH National Center for Biotechnology Inform
- Title: Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids Source: MDPI URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies on the analysis of beta-blocking agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radiolabeling of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol for Binding Studies
Introduction: Unlocking Receptor Pharmacology through Radiolabeling
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a molecule of significant interest in pharmacological research due to its structural resemblance to aryloxypropanolamine beta-adrenergic antagonists.[1][2] To elucidate its specific binding characteristics, interaction with target receptors, and potential as a therapeutic agent, radiolabeling is an indispensable tool.[3][4] A radiolabeled version of this compound, or radioligand, allows for highly sensitive and quantitative in vitro and in vivo binding studies.[5][6]
This guide provides a comprehensive overview and detailed protocols for the radiolabeling of this compound and its subsequent application in receptor binding assays. We will delve into the rationale behind the chosen methodologies, ensuring a robust and reproducible experimental design. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and structurally similar compounds.
PART 1: Radiolabeling of this compound
The choice of radionuclide is a critical first step in developing a radioligand. Common choices for small molecules include tritium (³H), Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Iodine-125 (¹²⁵I).[4][] For initial in vitro binding studies, ¹²⁵I is an excellent candidate due to its high specific activity, ease of detection, and relatively long half-life (59.4 days), which allows for flexibility in experimental scheduling.[2][8][9] Alternatively, for positron emission tomography (PET) imaging applications, ¹¹C or ¹⁸F would be the preferred isotopes.[10][11][12]
This protocol will focus on radioiodination, a well-established method for labeling phenolic compounds.[2]
Proposed Radiosynthesis of [¹²⁵I]Iodo-1-Amino-3-(4-methoxyphenoxy)propan-2-ol
The proposed strategy involves the electrophilic radioiodination of a suitable precursor. Given the presence of a methoxy-activated phenyl ring, direct iodination is feasible.
Caption: Workflow for the synthesis, purification, and quality control of the radiolabeled compound.
Materials and Reagents:
-
This compound (precursor)
-
Sodium Iodide [¹²⁵I] (Na¹²⁵I) in 0.1 M NaOH
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.4)
-
High-purity water (for HPLC)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
Syringe filters (0.22 µm)
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of this compound in 100 µL of phosphate buffer (0.5 M, pH 7.4).
-
Reaction Setup: In a shielded vial, add the precursor solution.
-
Addition of Radioiodine: Carefully add 1-5 mCi of Na¹²⁵I solution to the reaction vial.
-
Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water) to initiate the electrophilic iodination.
-
Reaction Incubation: Allow the reaction to proceed for 1-2 minutes at room temperature with gentle vortexing. The short reaction time is crucial to minimize potential oxidation of the product.
-
Quenching the Reaction: Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water) to reduce the excess Chloramine-T.
-
Preparation for Purification: Dilute the reaction mixture with 500 µL of the initial HPLC mobile phase and pass it through a 0.22 µm syringe filter.
Purification of the radiolabeled compound is essential to remove unreacted ¹²⁵I, the unlabeled precursor, and any side products, ensuring high radiochemical purity for the binding assays.[13][14][15]
HPLC Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV (at a suitable wavelength, e.g., 275 nm) and a series radioactivity detector |
Procedure:
-
Inject the filtered crude product onto the HPLC system.
-
Monitor the separation using both UV and radioactivity detectors. The radiolabeled product should have a longer retention time than the unreacted iodide and a slightly longer retention time than the unlabeled precursor.
-
Collect the fraction corresponding to the desired radiolabeled product.
-
The collected fraction can be reformulated in a suitable buffer for the binding assays by removing the HPLC solvents, typically through evaporation under a stream of nitrogen.
PART 2: Quality Control of the Radioligand
A robust quality control (QC) system is paramount in the production of radiopharmaceuticals to ensure the safety, quality, and efficacy of the product.[16][17][18][19][20]
Determination of Radiochemical Purity
Radiochemical purity is the proportion of the total radioactivity in the desired chemical form.[18] This is a critical parameter as radiochemical impurities can interfere with the binding assay, leading to erroneous results.
Method: Analytical Radio-HPLC
The same HPLC system and conditions used for purification can be used for QC analysis of the final product.
Procedure:
-
Inject a small aliquot of the final purified product.
-
Integrate the peaks in the radioactivity chromatogram.
-
Calculate the radiochemical purity as follows:
Radiochemical Purity (%) = (Area of the desired product peak / Total area of all radioactive peaks) x 100
A radiochemical purity of >95% is generally required for in vitro binding assays.[21]
Determination of Specific Activity
Specific activity (Ci/mmol or Bq/mol) is the amount of radioactivity per unit mass of the compound. High specific activity is desirable for detecting low concentrations of receptors.
PART 3: In Vitro Receptor Binding Assays
Radioligand binding assays are used to quantify the interaction of a ligand with its receptor.[5][6][22] The two main types of assays are saturation and competition binding assays.
Workflow for In Vitro Binding Assay
Caption: General workflow for an in vitro radioligand binding assay.
Protocol for Membrane Preparation
This protocol is a general guideline and may need to be optimized for the specific tissue or cell line of interest.[23]
Materials and Reagents:
-
Tissue or cells expressing the target receptor
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Centrifuge (capable of >20,000 x g)
-
Homogenizer (e.g., Potter-Elvehjem)
Procedure:
-
Harvest tissue or cells and place them in ice-cold homogenization buffer.
-
Homogenize the sample thoroughly.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Protocol for Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5]
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
For total binding wells, add increasing concentrations of the radioligand to the membrane preparation.
-
For non-specific binding wells, add the same increasing concentrations of the radioligand along with a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a suitable buffer.[22]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
Protocol for Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound for the receptor.[23][24]
Procedure:
-
In a 96-well plate, set up triplicate wells.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells containing the membrane preparation.
-
Add increasing concentrations of the unlabeled competitor compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a standard unlabeled ligand).
-
Incubate, filter, wash, and count as described for the saturation assay.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used.
Conclusion
The successful radiolabeling of this compound and its application in in vitro binding studies will provide invaluable data on its pharmacological properties. The protocols detailed in this guide, when executed with precision and adherence to quality control standards, will enable researchers to accurately determine the binding affinity and receptor density of this compound, paving the way for further investigation into its therapeutic potential.
References
- IAEA. (n.d.). Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency.
- Gommeren, W., & Leysen, J. E. (1982). Synthesis and evaluation of radiolabeled antagonists for imaging of beta-adrenoceptors in the brain with PET. Journal of Medicinal Chemistry, 25(7), 867-873.
- Slideshare. (2014). Qc of radiopharmaceuticals.
- The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals.
- Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control.
- İlem-Özdemir, D., & Araman, A. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Research in Pharmacy, 26(4), 1033-1042.
- Rzeszotarski, W. J., Gibson, R. E., Eckelman, W. C., & Reba, R. C. (1979). Synthesis and biologic distribution of radioiodinated beta-adrenergic antagonists. Journal of Medicinal Chemistry, 22(6), 735-737.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Bylund, D. B., & Snyder, S. H. (1976). Beta adrenergic receptor labeling in intact animals with 125I-hydroxybenzylpindolol. Molecular Pharmacology, 12(4), 568-580.
- Snavely, M. D., Mahan, L. C., O'Connor, D. T., & Insel, P. A. (1985). Labeling in vivo of beta adrenergic receptors in the central nervous system of the rat after administration of [125I] iodopindolol. Journal of Pharmacology and Experimental Therapeutics, 235(1), 1-9.
- ResearchGate. (2020). In vitro receptor binding assays: General methods and considerations.
- Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.
- Lavin, T. N., Nambi, P., Heald, S. L., Jeffs, P. W., Lefkowitz, R. J., & Caron, M. G. (1982). 125I-labeled p-azidobenzylcarazolol, a photoaffinity label for the beta-adrenergic receptor. Characterization of the ligand and photoaffinity labeling of beta 1- and beta 2-adrenergic receptors. The Journal of Biological Chemistry, 257(20), 12332-12340.
- Zhang, W., & Liu, R. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(10), e1467.
- Antoni, G., Långström, B., & Ulin, J. (1989). Synthesis of the 11C-labelled β-adrenergic receptor ligands atenolol, metoprolol and propranolol. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 40(7), 603-606.
- Engel, G., Hoyer, D., Berthold, R., & Wagner, H. (1981). (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig. Naunyn-Schmiedeberg's archives of pharmacology, 317(4), 277-285.
- Piel, M., Wuest, M., & Wuest, F. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals, 15(12), 1461.
- YouTube. (2020). Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das).
- d'Onofrio, C., Celen, S., Penna, I., Gatto, L., Panico, M., Zannetti, A., ... & Salvatore, M. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Molecules, 27(2), 522.
- CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals.
- Wikipedia. (n.d.). Iodocyanopindolol.
- Jacobson, O., Kiesewetter, D. O., & Chen, X. (2015). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Bioconjugate chemistry, 26(1), 1-18.
- Shrestha, U., Aryal, P., & Piel, M. (2008). Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of medicinal chemistry, 51(17), 5260-5269.
- Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods.
- Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?.
- Open MedScience. (n.d.). Fluorine-18 Labelling for PET Scans.
- Rahman, O. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI radiopharmacy and chemistry, 2(1), 4.
- Longdom Publishing. (n.d.). The Methods and Significance of Radiolabelling Techniques.
- ResearchGate. (n.d.). Summary of the four types of biodistribution studies and therapeutic study.
- Lo, J. C., D'Amato, F., Schou, M., & MacMillan, D. W. (2021). Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. Journal of the American Chemical Society, 143(22), 8279-8286.
- Chen, J., Gan, J., Sun, J., Chen, Z., Fu, H., Rong, J., ... & Liang, S. H. (2020). Radiosynthesis and preliminary evaluation of 11C-labeled 4-cyclopropyl-7-(3-methoxyphenoxy)-3, 4-dihydro-2H-benzo [e][1][16][18] thiadiazine 1, 1-dioxide for PET imaging AMPA receptors. Tetrahedron letters, 61(12), 151635.
- Chen, J., Gan, J., Sun, J., Chen, Z., Fu, H., Rong, J., ... & Liang, S. H. (2020). Radiosynthesis and preliminary evaluation of 11C-labeled 4-cyclopropyl-7-(3-methoxyphenoxy)-3, 4-dihydro-2 H-benzo [e][1][16][18] thiadiazine 1, 1-dioxide for PET imaging AMPA receptors. Tetrahedron letters, 61(12), 151635.
- de Lacerda, A., & Santos-Oliveira, R. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). International Journal of Molecular Sciences, 23(20), 12628.
- Pretze, M., & Wuest, F. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 26(11), 3169.
- de Lacerda, A., & Santos-Oliveira, R. (2022). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. International Journal of Molecular Sciences, 23(22), 14361.
- Pretze, M., & Wuest, F. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 794.
- Gee, A. D., & Bongarzone, S. (2015). Carbon-11 labeling chemistry based upon [11C]methyl iodide. Journal of labelled compounds & radiopharmaceuticals, 58(3), 96-103.
- ResearchGate. (2017). Radiopharmaceuticals and General Methods of Radiolabeling.
- Jacobson, O., Kiesewetter, D. O., & Chen, X. (2015). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Bioconjugate chemistry, 26(1), 1-18.
- ResearchGate. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides.
- Mair, C., & Wuest, F. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 23(10), 2465.
- Chen, J., Gan, J., Sun, J., Chen, Z., Fu, H., Rong, J., ... & Liang, S. H. (2020). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl) benzonitrile for imaging AMPA receptors. ACS chemical neuroscience, 11(11), 1623-1630.
- Wang, M., & Gao, J. (2012). Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. Theranostics, 2(1), 1-11.
Sources
- 1. Synthesis and evaluation of radiolabeled antagonists for imaging of beta-adrenoceptors in the brain with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biologic distribution of radioiodinated beta-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta adrenergic receptor labeling in intact animals with 125I-hydroxybenzylpindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling in vivo of beta adrenergic receptors in the central nervous system of the rat after administration of [125I] iodopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. moravek.com [moravek.com]
- 14. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. iaea.org [iaea.org]
- 17. Qc of radiopharmaceuticals | PPT [slideshare.net]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 19. nucleusrad.com [nucleusrad.com]
- 20. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Crystallization Protocols for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Abstract
This application note provides a comprehensive guide to the crystallization of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a key intermediate in pharmaceutical synthesis. The physical and chemical properties of the final crystalline solid—such as purity, crystal size distribution, and polymorphic form—are critical determinants of downstream processability, stability, and bioavailability.[1][2] This document outlines two robust and reproducible methods for obtaining high-purity crystalline material: Cooling Crystallization and Anti-Solvent Crystallization. We delve into the mechanistic principles behind solvent selection and process parameter optimization, offering detailed, step-by-step protocols suitable for both research and process development environments. The protocols are designed to be self-validating, with integrated troubleshooting guidance to address common crystallization challenges.
Introduction to the Compound and Crystallization
This compound (CAS: 5002-93-7) is an aryloxypropanolamine derivative.[3] Compounds in this class are precursors and structural analogs to numerous beta-blockers, a class of drugs widely used in the treatment of cardiovascular diseases.[4] The isolation and purification of this active pharmaceutical ingredient (API) intermediate via crystallization is a pivotal manufacturing step.[5]
Crystallization is not merely a purification technique; it is a process of molecular self-assembly that defines the solid-state properties of the API.[2] The process relies on creating a supersaturated solution from which the solute molecules can organize into a highly ordered crystal lattice, leaving impurities behind in the solution (mother liquor).[6][7] The two fundamental stages governing this process are nucleation (the birth of new crystals) and crystal growth.[8] Precise control over these stages is essential for achieving the desired product attributes consistently.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for designing an effective crystallization process.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem[3] |
| Molecular Weight | 197.23 g/mol | PubChem[3] |
| Appearance | Solid (predicted) | |
| XLogP3 | 0.3 | PubChem[3] |
| Hydrogen Bond Donors | 3 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
The presence of multiple hydrogen bond donors (amine and hydroxyl groups) and acceptors (oxygen atoms) suggests a high propensity for forming strong crystal lattices and indicates that polar solvents will play a significant role in solubility.
The Principle of Supersaturation
The driving force for crystallization is supersaturation, the state in which the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. A crystallization process is essentially a controlled journey through the supersaturated state to induce nucleation and growth.
Caption: Conceptual diagram of supersaturation zones in crystallization.
Rational Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization process.[7] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For this compound, the molecular structure—containing polar amine and alcohol groups and a less polar methoxyphenoxy group—guides our selection.
Based on literature for structurally similar amino alcohols, ethyl acetate has proven effective for crystallization.[9][10] Alcohols like methanol and isopropanol are likely to be good solvents, while non-polar hydrocarbons like heptane or hexane will be poor solvents (potential anti-solvents).
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Ethyl Acetate | 4.4 | 77.1 | Recommended (Single Solvent): Intermediate polarity. Often shows a steep solubility curve with temperature for compounds with moderate polarity. Proven effective for similar molecules.[9][10] |
| Isopropanol (IPA) | 3.9 | 82.6 | Good Solvent (Anti-Solvent Method): Effectively dissolves the compound due to its polarity and hydrogen bonding capability. |
| Methanol | 5.1 | 64.7 | Good Solvent (Anti-Solvent Method): High polarity, likely to have high solubility even at room temperature. |
| n-Heptane | 0.1 | 98.4 | Good Anti-Solvent: Non-polar, expected to have very low solubility for the target compound. Miscible with alcohols. |
| Water | 10.2 | 100.0 | Potential Solvent, but risky: High polarity may lead to high solubility at all temperatures, resulting in poor yield. Risk of hydrate formation. |
Experimental Protocols
Protocol 1: Cooling Crystallization from Ethyl Acetate
This method is the most straightforward and is recommended as the first approach. It relies on the differential solubility of the compound at high and low temperatures.[11]
Caption: Workflow for Anti-Solvent Crystallization.
Step-by-Step Methodology:
-
Dissolution: At room temperature, dissolve the crude this compound in the minimum required volume of isopropanol (IPA) with vigorous stirring.
-
Anti-Solvent Addition: Begin adding n-heptane (the anti-solvent) dropwise to the stirred solution. Causality: Slow addition is critical to maintain control over the level of supersaturation. Adding the anti-solvent too quickly will cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.
-
Induce Crystallization: Continue adding n-heptane until the solution becomes persistently cloudy or turbid. This indicates that the solubility limit has been exceeded and nucleation has begun. If it becomes too cloudy, add a few drops of IPA to redissolve the precipitate and then continue adding n-heptane more slowly.
-
Maturation/Aging: Once turbidity is established, stop adding the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours. During this time, the initial small nuclei will grow into larger crystals.
-
Isolation: Collect the crystalline product by vacuum filtration as described in Protocol 1.
-
Washing: Wash the filter cake with a small amount of a pre-prepared mixture of IPA and n-heptane (using the approximate final ratio from the crystallization). This prevents the crystals from re-dissolving during the wash step.
-
Drying: Dry the crystals under vacuum at 40-50°C until a constant weight is achieved.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Solution is not sufficiently saturated. 2. Nucleation barrier is too high. | 1. Boil off some solvent to increase concentration and re-cool. 2. Add a seed crystal. 3. Gently scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites. |
| "Oiling out" occurs. | The solubility of the compound is exceeded at a temperature above its melting point, or the rate of supersaturation is too high. | 1. Add more of the "good" solvent to redissolve the oil. 2. Re-cool the solution much more slowly. 3. For anti-solvent method, add the anti-solvent at a much slower rate with more vigorous stirring. |
| Yield is very low. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Incomplete cooling. | 1. Next time, use less solvent. For now, concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Try a different solvent system. 3. Ensure the flask is cooled in an ice bath for an adequate amount of time. |
| Product purity is low. | 1. Cooling was too rapid, trapping impurities. 2. Inefficient washing of the filter cake. | 1. Repeat the recrystallization, ensuring a very slow cooling rate. 2. Ensure the filter cake is washed thoroughly with fresh, ice-cold solvent. |
Conclusion
The crystallization of this compound can be reliably achieved using either controlled cooling or anti-solvent addition methods. The selection of the appropriate method and solvent system is paramount and should be guided by the compound's specific solubility profile. For initial trials, cooling crystallization from ethyl acetate is recommended due to its simplicity and proven efficacy with analogous structures. By carefully controlling key parameters such as cooling rate and solvent addition, researchers can consistently obtain a high-purity crystalline product with desirable physical properties, facilitating subsequent stages of drug development and manufacturing.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735360, this compound.
- Google Patents (n.d.). ES2463190B1 - Crystal forms of pans such as telmisartan with beta blockers.
- University of Colorado, Boulder, Department of Chemistry (n.d.). Recrystallization.
- National Programme on Technology Enhanced Learning (NPTEL) (n.d.). Recrystallization.
- Journal of Medicinal and Medical Chemistry (2025). A Comprehensive Review on Beta Blockers Synthesis Methods.
- ResearchGate (n.d.). From form to function: Crystallization of active pharmaceutical ingredients.
- University of California, Davis, Department of Chemistry (n.d.). Recrystallization-1.pdf.
- Syrris (n.d.). Pharmaceutical Crystallization in drug development.
- ChemTalk (n.d.). Lab Procedure: Recrystallization.
- National Center for Biotechnology Information (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. PMC.
- National Center for Biotechnology Information (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.
- National Center for Biotechnology Information (n.d.). Crystal structure of 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol. PMC.
- Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Indian Academy of Sciences (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- DigitalCommons@URI (1970). The Solubility of Amino Acids in Various Solvent Systems.
- National Center for Biotechnology Information (n.d.). 3-Anilino-1-(isopropylamino)propan-2-ol. PMC.
- DigitalCommons@URI (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. syrris.com [syrris.com]
- 3. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jmedchem.com [jmedchem.com]
- 5. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. 1-(Isopropylamino)-3-phenoxypropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Anilino-1-(isopropylamino)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Quantification of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in biological samples
An Application Note for the Quantification of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in Human Plasma using LC-MS/MS
Authored by: Senior Application Scientist, Bioanalytical Division
Introduction
This compound is a primary amino alcohol (CAS 5002-93-7, Molecular Formula: C₁₀H₁₅NO₃, MW: 197.23 g/mol )[1][2]. As a chemical structure, it shares features with beta-blockers and other pharmacologically active molecules, making it a potential metabolite or a key building block in drug synthesis. Accurate quantification of such polar compounds in complex biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies.
The inherent polarity of this compound presents a significant bioanalytical challenge. Traditional reversed-phase liquid chromatography often provides poor retention, while the complex nature of plasma necessitates a robust sample preparation strategy to minimize matrix effects and ensure reliable detection.[3][4][5]
This application note presents a complete, validated protocol for the sensitive and selective quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an approach renowned for its specificity and sensitivity in bioanalysis[6]. The entire method is designed and validated in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline to ensure data integrity and regulatory compliance.[7][8]
Bioanalytical Strategy Overview
The core challenge in analyzing polar molecules like this compound is twofold: efficiently extracting the analyte from the protein-rich plasma matrix and achieving sufficient retention on a chromatographic column for proper separation and detection.
Our strategy addresses these challenges systematically:
-
Sample Preparation: We employ a simple and effective Protein Precipitation (PPT) with ice-cold acetonitrile. This technique is chosen for its speed and efficacy in removing the bulk of proteins from the plasma sample.[9][10] Acetonitrile is particularly effective as it not only precipitates proteins but also disrupts interactions between the analyte and matrix components, while simultaneously precipitating phospholipids that are a major source of ion suppression.[10]
-
Chromatography: To overcome the poor retention on standard C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is used. HILIC chromatography is ideal for polar compounds, using a high organic mobile phase to promote partitioning of the analyte onto a polar stationary phase, thus providing excellent retention and peak shape.[11]
-
Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, interferences from the biological matrix are minimized, allowing for accurate quantification even at low concentrations.[12][13]
Overall Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data reporting.
Caption: End-to-end workflow for the quantification of this compound.
Detailed Application Protocols
Part 1: Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d5) is highly recommended. If unavailable, a structurally similar compound with similar extraction and ionization properties can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Ammonium formate and formic acid (Optima™ LC/MS grade or equivalent).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant).
-
Equipment: Calibrated pipettes, 1.5 mL microcentrifuge tubes, refrigerated centrifuge, vortex mixer, nitrogen evaporator, LC-MS/MS system.
Part 2: Sample Preparation Protocol (Protein Precipitation)
This protocol is designed for high-throughput analysis in a 96-well plate format but can be adapted for individual microcentrifuge tubes.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (blank, calibration standard, QC, or unknown).
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50:50 methanol:water) to each sample, except for blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is critical for efficient protein removal.[10] Adding the solvent to the sample provides better mixing homogeneity.[9]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[10] A cloudy, uniform suspension should be observed.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. This ensures the formation of a tight protein pellet.[10]
-
Supernatant Transfer: Carefully transfer 350 µL of the clear supernatant to a clean tube or well, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate). The reconstitution solvent should be weak enough to ensure good peak shape upon injection.[14]
-
Final Centrifugation & Transfer: Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Part 3: LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
The use of a HILIC column is essential for retaining the polar analyte.
| Parameter | Recommended Condition |
| LC System | High-performance binary LC system (e.g., Thermo Vanquish, Waters Acquity) |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase |
| Column Temp. | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 Water:Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Parameters
Parameters should be optimized by infusing a standard solution of the analyte and internal standard. The following are proposed starting values.
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Agilent 6495, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | +5500 V |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Resolution | Q1: Unit, Q3: Unit |
SRM Transitions
-
Analyte (this compound):
-
Precursor Ion ([M+H]⁺): m/z 198.1
-
Product Ion (example): m/z 109.1 (corresponding to the methoxyphenol fragment)
-
Collision Energy (CE): To be optimized (~15-25 eV)
-
-
Internal Standard (Analyte-d5):
-
Precursor Ion ([M+H]⁺): m/z 203.1
-
Product Ion (example): m/z 114.1 (corresponding to the deuterated methoxyphenol fragment)
-
Collision Energy (CE): To be optimized (~15-25 eV)
-
Bioanalytical Method Validation
To ensure the reliability of the data, the method must be fully validated according to regulatory guidelines such as the ICH M10 Guideline on Bioanalytical Method Validation.[8] The validation process demonstrates that the assay is suitable for its intended purpose.[15]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Key Acceptance Criteria (Chromatographic Assays) |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other interferences. | Response of interfering peaks at the analyte's retention time should be <20% of the LLOQ response. |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99. |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision). | For QC samples at LLOQ, accuracy bias should be within ±20% and precision (%CV) ≤20%. For other QCs, bias within ±15% and %CV ≤15%.[11] |
| Matrix Effect | To evaluate the suppression or enhancement of ionization due to co-eluting matrix components. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery should be consistent and reproducible, although 100% recovery is not required. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing, analysis). | Mean concentration of stability samples must be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term, and stock solution stability.[11] |
Example Validation Data Summary
The following tables represent typical data obtained during method validation.
Table 1: Calibration Curve Performance
| Level | Nominal Conc. (ng/mL) | Back-Calculated Conc. (Mean, n=3) | Accuracy (%) |
| LLOQ | 1.0 | 0.95 | 95.0 |
| Low | 2.5 | 2.60 | 104.0 |
| Mid 1 | 25 | 24.5 | 98.0 |
| Mid 2 | 100 | 102.1 | 102.1 |
| High | 400 | 395.4 | 98.9 |
| ULOQ | 500 | 508.0 | 101.6 |
Table 2: Inter-day Accuracy and Precision (n=5 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.08 | 108.0 | 9.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid QC | 75 | 78.3 | 104.4 | 4.1 |
| High QC | 375 | 368.1 | 98.2 | 3.5 |
Conclusion
This application note provides a comprehensive, robust, and reliable LC-MS/MS method for the quantification of the polar compound this compound in human plasma. The combination of a simple protein precipitation sample preparation with a selective HILIC-MS/MS analysis provides the necessary sensitivity and specificity for regulated bioanalysis. The detailed protocol and validation framework described herein offer a solid foundation for researchers in pharmaceutical development, clinical research, and metabolomics to accurately measure this and other similar polar analytes in complex biological samples.
References
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Drouin, N., Rudaz, S., & Schappler, J. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 63-79.
- Drouin, N., Rudaz, S., & Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. ResearchGate.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- Drouin, N., Rudaz, S., & Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. SciSpace.
- BenchChem. (2025). Ensuring complete protein precipitation for Necrosulfonamide LC-MS analysis.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. PharmaCompass.com.
- Nowakowski, M., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency.
- Costanza, J., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols, 4(3), 102498.
- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma using LC-MS/MS.
- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
- Thermo Fisher Scientific. (n.d.). Direct quantification of amino acids in plasma by liquid chromatography-tandem mass spectrometry for clinical research.
- Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1.
- ChemicalBook. (n.d.). This compound CAS 5002-93-7.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- Xu, K., et al. (2016). Sequential Immunoaffinity Lc Ms Assay For Quantitation Of A Therapeutic Protein In Monkey Plasma. Journal of Applied Bioanalysis, 2(3), 88-97.
Sources
- 1. This compound CAS#: 5002-93-7 [m.chemicalbook.com]
- 2. This compound CAS#: 5002-93-7 [amp.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. fda.gov [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. manuals.plus [manuals.plus]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Formulation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol for Animal Studies
Abstract
This comprehensive guide provides detailed application notes and protocols for the formulation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a novel aryloxypropanolamine analog, for preclinical animal research. Addressing the common challenge of suboptimal physicochemical properties in new chemical entities (NCEs), this document outlines a systematic approach to formulation development for oral and intravenous administration. It emphasizes the principles of scientific integrity, offering field-proven insights into vehicle selection, solubility enhancement, and stability assessment. Detailed, step-by-step protocols for formulation preparation and analytical validation are provided to ensure reproducible and reliable in vivo studies. This guide is intended for researchers, scientists, and drug development professionals seeking to advance promising compounds from discovery to preclinical evaluation.
Introduction: The Formulation Imperative for Preclinical Success
The journey of a new chemical entity (NCE) from a promising hit in discovery to a candidate for clinical trials is fraught with challenges, a primary one being the successful administration in preclinical animal models to evaluate efficacy and safety.[1] The intrinsic physicochemical properties of an NCE, such as this compound, dictate its behavior in biological systems, and a well-designed formulation is paramount to achieving the desired exposure for meaningful pharmacological and toxicological assessment.[2] An inadequate formulation can lead to poor bioavailability, erratic absorption, and misleading in vivo data, potentially causing a promising compound to be prematurely discarded.
This compound belongs to the aryloxypropanolamine class of compounds, which includes many well-known β-adrenergic receptor blockers (beta-blockers).[3] This structural class provides a valuable starting point for predicting its properties and devising a formulation strategy. This guide will leverage the known characteristics of similar compounds to provide a robust framework for formulating this compound for animal studies.
Physicochemical Characterization and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. While extensive experimental data for this specific molecule may be limited in the early stages, its structural similarity to other aryloxypropanolamines allows for informed estimations.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Reference Compound |
| Molecular Formula | C₁₀H₁₅NO₃ | - |
| Molecular Weight | 197.23 g/mol | - |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Melting Point | 110-112 °C | [4] |
| pKa | ~9.5 | The primary amine group is basic. Similar to metoprolol (pKa 9.7).[5] |
| Aqueous Solubility | Poor to moderate | As a basic compound, solubility is pH-dependent, increasing at lower pH. Estimated to be similar to metoprolol succinate (~5 mg/mL in PBS, pH 7.2).[6] |
| LogP (calculated) | 0.3 | Indicates moderate lipophilicity. |
Based on these properties, this compound is a weakly basic compound with pH-dependent solubility. This is a critical consideration for both oral and intravenous formulations.
Strategic Formulation Development for Animal Studies
The choice of formulation strategy is dictated by the intended route of administration, the required dose, and the physicochemical properties of the compound. For early preclinical studies, the primary goal is to achieve consistent and adequate drug exposure.[7]
Oral Formulation Strategy
Oral administration is a common and preferred route for preclinical studies due to its clinical relevance and ease of administration.[8] Given the basic nature of this compound, leveraging pH adjustment is a primary strategy for enhancing its solubility for oral delivery.
Caption: Workflow for Oral Formulation Development.
This protocol is suitable for low to moderate doses where the compound can be fully solubilized in an acidic vehicle.
Materials:
-
This compound
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Purified water
-
pH meter, magnetic stirrer, volumetric flasks, and pipettes
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 4.0):
-
Dissolve 2.10 g of citric acid monohydrate in approximately 80 mL of purified water.
-
Add 0.1 M sodium hydroxide solution dropwise while stirring to adjust the pH to 4.0.
-
Make up the final volume to 100 mL with purified water.
-
-
Determine the Required Concentration: Based on the desired dose (mg/kg) and the dosing volume for the animal species (e.g., 5-10 mL/kg for rats), calculate the required concentration (mg/mL) of the formulation.
-
Dissolution:
-
Weigh the calculated amount of this compound.
-
In a suitable volumetric flask, add approximately 80% of the final volume of the citrate buffer.
-
While stirring, slowly add the weighed compound to the buffer.
-
Continue stirring until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Final Volume Adjustment: Once dissolved, add the citrate buffer to the final volume and mix thoroughly.
-
Final pH Check: Measure the pH of the final formulation and adjust if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to ensure sterility, if required for the study design.
For higher doses or when solubility remains a challenge, a nanosuspension can significantly improve oral absorption by increasing the surface area for dissolution.[9]
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer or wet-milling apparatus[9]
-
Zirconia beads (for wet milling)
Procedure (using wet-milling): [9]
-
Prepare Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 1-2% w/v Poloxamer 188) in purified water.
-
Pre-suspension: Disperse the weighed this compound in the stabilizer solution to form a pre-suspension.
-
Milling:
-
Add the pre-suspension and zirconia beads to the milling chamber.
-
Mill at a specified speed and time (e.g., 10-30 minutes) until the desired particle size is achieved (typically < 500 nm).
-
-
Particle Size Analysis: Monitor the particle size distribution using a suitable particle size analyzer.
-
Separation: Separate the nanosuspension from the milling beads.
-
Final Formulation: The resulting nanosuspension can be directly used for oral gavage.
Intravenous Formulation Strategy
Intravenous (IV) administration requires sterile, isotonic, and particle-free solutions to avoid embolism and irritation.[10] For poorly soluble basic compounds, creating a suitable IV formulation can be challenging.
Caption: Workflow for Intravenous Formulation Development.
This protocol uses a combination of co-solvents to solubilize the compound for intravenous injection. The amount of organic co-solvent should be minimized to reduce potential toxicity.[11]
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection (WFI)
-
0.22 µm sterile syringe filters
Procedure:
-
Determine Co-solvent Ratio: Empirically determine the minimal ratio of co-solvents required to dissolve the compound at the target concentration. A common starting point is a mixture of PEG 400 and PG.
-
Dissolution:
-
In a sterile vial, weigh the required amount of this compound.
-
Add the predetermined volume of PEG 400 and vortex until the compound is wetted.
-
Add the predetermined volume of PG and vortex until a clear solution is obtained. Sonication may be used if necessary.
-
-
Aqueous Dilution: Slowly add sterile WFI dropwise while vortexing to the final volume. Observe for any signs of precipitation.
-
Sterile Filtration: Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Analytical Validation and Stability Assessment
Ensuring the concentration, homogeneity, and stability of the prepared formulation is a critical component of preclinical studies. A stability-indicating analytical method is essential.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the quantification of this compound and the detection of its degradation products.[12]
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 275 nm (to be determined by UV scan) |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies should be performed. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.[13] The main degradation pathways for aryloxypropanolamines involve hydrolysis of the ether linkage, oxidation, and photolysis.[14][15]
Procedure:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for a specified period.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80 °C).
-
Photodegradation: Expose the drug solution to UV light.
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Formulation Stability
The stability of the final formulation should be assessed under the intended storage conditions.
Procedure:
-
Prepare the final formulation and store it under the intended storage conditions (e.g., 2-8 °C and room temperature).
-
At specified time points (e.g., 0, 24, 48 hours, and 7 days), withdraw an aliquot of the formulation.
-
Analyze the sample for:
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
pH: Measure the pH of the formulation.
-
Assay: Determine the concentration of this compound using the validated HPLC method.
-
Purity: Evaluate the chromatogram for the presence of any degradation products.
-
Conclusion and Best Practices
The successful formulation of this compound for animal studies is a critical step in its preclinical development. By systematically evaluating its physicochemical properties and applying rational formulation strategies, researchers can develop robust and reproducible dosing vehicles. It is imperative to perform thorough analytical validation and stability testing to ensure the integrity of the formulation throughout the study. This diligent approach will yield reliable pharmacokinetic and pharmacodynamic data, enabling a confident assessment of the therapeutic potential of this novel compound.
References
- Niwat, T., et al. (2011). Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies. International Journal of Pharmaceutics, 405(1-2), 218-227. [Link]
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
- Patel, J. R., et al. (2012). A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Scientia Pharmaceutica, 80(1), 133-144. [Link]
- Srinivasan, V. S., et al. (2015). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 23(3), 499-507. [Link]
- ten Tije, A. J., et al. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current Opinion in Drug Discovery & Development, 5(1), 59-71. [Link]
- Shah, V. P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307-1322. [Link]
- Tůmová, J., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]
- Sharma, D., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 195. [Link]
- Shah, V. P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307-1322. [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
- Gana, I., et al. (2014). Degradation pathways study of the natriuretic and β-adrenoceptor antagonist tienoxolol using liquid chromatography-electrospray ionization multistage mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 58-67. [Link]
- Pharmacy 180. (n.d.).
- Wang, R., et al. (2020). Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. Ecotoxicology and Environmental Safety, 190, 110091. [Link]
- Deranged Physiology. (n.d.). Beta-blockers. [Link]
- ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies - Development of particle design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. mdpi.com [mdpi.com]
- 13. Degradation pathways study of the natriuretic and β-adrenoceptor antagonist tienoxolol using liquid chromatography-electrospray ionization multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Introduction: The Significance of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
An in-depth guide to overcoming common challenges and maximizing efficiency in the synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
This compound is a critical β-amino alcohol that serves as a key building block in the synthesis of various pharmaceuticals. Its structure is central to a class of drugs known as β-blockers, which are widely prescribed for cardiovascular conditions such as hypertension and angina. Given its importance, developing a robust, high-yield synthesis is paramount for researchers and drug development professionals.
This guide provides a comprehensive technical support center, structured in a troubleshooting and FAQ format, to address the specific challenges encountered during its synthesis. The methodologies and explanations are grounded in established chemical principles to ensure both scientific accuracy and practical applicability in a laboratory setting.
Core Synthetic Pathway: A Two-Step Approach
The most prevalent and economically viable synthesis of this compound involves a two-step process starting from 4-methoxyphenol.
-
Step 1: Epoxide Formation. 4-methoxyphenol is reacted with epichlorohydrin in the presence of a base to form the key intermediate, 2-((4-methoxyphenoxy)methyl)oxirane.
-
Step 2: Aminolysis (Epoxide Ring-Opening). The synthesized epoxide is then subjected to a ring-opening reaction using an amine source, typically ammonia, to yield the final product.
While straightforward in principle, each step presents unique challenges that can significantly impact the overall yield and purity.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Maximizing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of the epoxide intermediate, 2-((4-methoxyphenoxy)methyl)oxirane, is consistently low. What are the likely causes and solutions?
Low yield in the first step is a common problem that typically stems from incomplete reaction or the prevalence of side reactions.
A1: Potential Causes & Corrective Actions
-
Incomplete Deprotonation of 4-Methoxyphenol: The reaction initiates with the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. If the base is too weak or used in insufficient quantity, the reaction will be incomplete.
-
Explanation: The Williamson ether synthesis, which this reaction is a variant of, relies on the generation of a potent nucleophile. The pKa of 4-methoxyphenol is approximately 10.2, requiring a base capable of efficiently deprotonating it.
-
Solution: Ensure at least one molar equivalent of a suitable base is used. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed. The choice of solvent is also critical; polar aprotic solvents like DMF can accelerate the reaction, while protic solvents like isopropanol are also effective.[1][2]
-
-
Side Reactions of Epichlorohydrin: Epichlorohydrin is susceptible to hydrolysis under aqueous basic conditions, opening to form a diol, which will not participate in the desired reaction.
-
Explanation: The epoxide ring in epichlorohydrin can be attacked by hydroxide ions, leading to undesired byproducts.
-
Solution: While aqueous media are often used for economic reasons, controlling the reaction temperature is crucial.[2] Running the reaction at a moderate temperature (e.g., 40-45°C) can balance the reaction rate against the rate of hydrolysis.[2] Alternatively, using a phase-transfer catalyst can improve the reaction in a biphasic system, or employing anhydrous conditions with a base like potassium carbonate in a solvent like DMF can circumvent the issue of hydrolysis.[1]
-
Data Summary: Impact of Reaction Conditions on Epoxide Formation
| Base | Solvent | Temperature (°C) | Molar Ratio (Phenol:Base:Epi) | Typical Outcome | Reference |
| NaOH | Water | 40-45 | 1 : 1.1 : 1.3 | Good yield, requires careful temp. control. | [2] |
| K2CO3 | DMF | 70-80 | 1 : 1.5 : 1.1 | High yield, avoids aqueous side reactions. | [1] |
| K2CO3 | Isopropanol | Reflux | 1 : 1 : 1.2 | Effective, common industrial solvent. | [3] |
Q2: The final aminolysis step gives a low yield of the desired product and a significant amount of a higher molecular weight impurity. How can I fix this?
This is the most critical and often problematic step. The issue described points directly to the formation of a bis-adduct, a common side product in epoxide aminolysis.
A2: Understanding and Preventing Bis-Adduct Formation
-
The Core Problem: Nucleophilicity: The product, this compound, is a primary amine. Primary amines are generally more nucleophilic than ammonia.[4] Consequently, once the product begins to form, it can compete with ammonia to attack another molecule of the epoxide starting material, leading to the formation of a secondary amine (bis-adduct) impurity. This is often the primary reason for significant yield loss.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Welcome to the technical support guide for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (CAS: 5002-93-7). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile amino alcohol intermediate. Here, we address common purification challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and practical laboratory experience.
Compound Overview
This compound is a primary amino alcohol. Its structure, featuring a primary amine, a secondary alcohol, and a methoxy-substituted phenoxy ether, makes it a valuable building block in medicinal chemistry. It is structurally related to the core of several beta-blockers, and its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| Appearance | White to Off-white Solid | [] |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile is largely dependent on the synthetic route. A common synthesis involves the reaction of 4-methoxyphenol with an epoxide precursor (like epichlorohydrin) followed by a ring-opening reaction with an amine source. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-methoxyphenol and epoxide intermediates.
-
Regioisomers: The aminolysis of the epoxide can potentially yield small amounts of the isomeric 2-amino-3-(4-methoxyphenoxy)propan-1-ol.
-
Dimerization/Polymerization Products: The reaction of the primary amine product with the epoxide starting material can form dimeric or oligomeric impurities, especially if there is an excess of the epoxide or elevated reaction temperatures.[4]
-
Solvent Adducts: Residual high-boiling point solvents used in the synthesis (e.g., DMF, DMSO).
Q2: What are the primary purification techniques for this compound?
The two most effective and widely used purification methods are recrystallization and column chromatography .
-
Recrystallization is ideal for removing minor impurities when the crude product has relatively high purity (>90%). It is scalable and cost-effective.
-
Column Chromatography is necessary for complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[4] It offers high resolution but is less scalable than crystallization.
Q3: How do I accurately assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid or ammonium formate) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts. Integration of ¹H NMR signals can offer a semi-quantitative purity assessment.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurity masses.
-
Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.
Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during purification.
Challenge 1: Recrystallization Issues
Recrystallization of amino alcohols can be challenging due to their high polarity and strong hydrogen bonding capabilities.
Problem: My compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often caused by a very high level of supersaturation (cooling too quickly) or the presence of impurities that inhibit crystal nucleation and growth.
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.
-
Use a Co-solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol, methanol) at an elevated temperature. Then, slowly add a poor solvent (an "anti-solvent" like water or heptane) until the solution becomes slightly turbid. Re-heat gently to clarify and then cool slowly. This reduces the solubility more gradually.[5]
-
Seeding: Introduce a few seed crystals of the pure compound into the supersaturated solution to provide nucleation sites and encourage crystal growth.
-
pH Adjustment: The amine and alcohol groups can lead to complex intermolecular interactions. Sometimes, converting the free base to a salt (e.g., hydrochloride salt by adding HCl in a solvent like isopropanol) results in a more crystalline material that is easier to purify. The salt can then be neutralized back to the free base after purification.
Problem: The purity does not improve significantly after recrystallization.
Causality: This indicates that the chosen solvent system is not effective at differentiating between the product and the impurities. The impurities may have very similar solubility profiles to the desired compound.
Solutions:
-
Change the Solvent System: Experiment with solvents of different polarities. For this compound, consider solvent systems like Toluene/Heptane, Ethyl Acetate/Hexane, or Isopropanol/Water.
-
Perform a "Hot Filtration": If the impurity is less soluble than your product at high temperatures, dissolve the crude material in a minimal amount of hot solvent and quickly filter it while hot to remove the insoluble impurity. Then, allow the filtrate to cool and crystallize.
-
Pre-Purification Step: If impurities are significantly different in polarity, consider a quick purification step before recrystallization. This could be an acid-base extraction to remove non-basic impurities or a simple silica plug filtration to remove highly polar or non-polar contaminants.
Challenge 2: Column Chromatography Issues
The basicity of the primary amine in this compound is a key factor in chromatographic behavior.
Problem: The compound shows significant tailing or streaking on a silica gel column.
Causality: The primary amine group is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding leads to poor peak shape (tailing) and often results in lower recovery.
Solutions:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase (e.g., Dichloromethane/Methanol/Et₃N). The modifier competes with your compound for the acidic sites on the silica, leading to a much sharper peak shape.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography on a C18-functionalized silica gel can be an excellent option, especially for removing less polar impurities.
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
This protocol is effective for purifying crude material that is already of moderate to high purity.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot isopropanol (e.g., 3 mL per gram of crude) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Anti-Solvent Addition: While the solution is still hot, slowly add deionized water dropwise until a persistent cloudiness (turbidity) appears.
-
Clarification: Add a few more drops of hot isopropanol until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. White crystals should start to form. For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 isopropanol/water, followed by a wash with a non-polar solvent like cold diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Check the purity of the recrystallized material using HPLC or NMR and determine the melting point.
Protocol 2: Flash Column Chromatography
This protocol is designed for separating the target compound from closely related impurities.
-
Eluent Preparation: Prepare a mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To prevent tailing, add 0.5% triethylamine (Et₃N). For example, 95:5:0.5 DCM/MeOH/Et₃N.
-
Column Packing: Pack a suitable size flash chromatography column with silica gel using a wet slurry method with a non-polar solvent like hexane or a hexane/ethyl acetate mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble materials, pre-adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.
-
Elution: Begin elution with a less polar solvent system (e.g., 100% DCM with 0.5% Et₃N) and gradually increase the polarity by increasing the percentage of methanol (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., ninhydrin for the amine or potassium permanganate).
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying & Validation: Dry the resulting oil or solid under high vacuum to remove residual solvents. Confirm the purity by HPLC and NMR.
Troubleshooting Chromatography Workflow
Sources
Stability issues of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in solution
Technical Support Center: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
A Guide to Solution Stability and Experimental Best Practices
Welcome to the technical support center for this compound (CAS 5002-93-7). As a key intermediate and a structural analog to widely used pharmaceutical compounds like Metoprolol, understanding its stability profile is critical for reproducible and reliable experimental outcomes. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding its handling and stability in solution.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common queries regarding the stability of this compound. The insights are derived from studies on structurally similar compounds, particularly Metoprolol, which shares the same core structure and is expected to exhibit a similar degradation profile.
Question: What are the primary factors that compromise the stability of this compound in solution?
Answer: The stability of this compound is primarily influenced by a combination of environmental and chemical factors. Researchers should pay close attention to the following:
-
pH: The molecule is susceptible to hydrolysis, particularly in alkaline conditions. Exposure to strong bases can significantly accelerate degradation. While more stable in acidic to neutral pH, prolonged exposure to strong acids can also induce hydrolysis, albeit typically at a slower rate.[1]
-
Temperature: Elevated temperatures act as a catalyst for degradation, especially thermal decomposition. Storing solutions at room temperature for extended periods or exposing them to heat during experimental procedures can lead to the formation of degradants.[1]
-
Light (Photostability): Like many aromatic compounds, this compound is susceptible to photolytic degradation. Exposure to UV light, and to a lesser extent, ambient laboratory light, can initiate photo-degradation pathways.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or dissolved atmospheric oxygen, can lead to oxidative degradation of the molecule. The ether linkage and the secondary alcohol are potential sites for oxidation.[1][2]
Question: What are the likely chemical degradation pathways for this molecule?
Answer: Based on its functional groups (ether, secondary alcohol, primary amine), the following degradation pathways are most probable:
-
Hydrolysis: Cleavage of the ether bond is a potential hydrolytic pathway, especially under acidic or basic conditions, which would yield 4-methoxyphenol and 1-aminopropane-2,3-diol.
-
Oxidation: The secondary alcohol can be oxidized to a ketone. The aromatic ring can also undergo oxidative degradation, especially in the presence of strong oxidants or UV light, leading to ring-opening or the formation of phenolic byproducts.[2][3]
-
Photodegradation: UV irradiation, particularly when enhanced by agents like hydrogen peroxide, can lead to rapid and complete elimination of the parent compound through the generation of highly reactive hydroxyl radicals.[2]
Question: My solution of this compound has turned a faint yellow/brown. What does this signify?
Answer: A change in color, typically to yellow or brown, is a common visual indicator of degradation. This is often associated with the formation of oxidized species or chromophoric degradation products resulting from the breakdown of the aromatic ring.[3] If you observe a color change, it is highly recommended to perform an analytical check (e.g., HPLC) to assess the purity of the solution before proceeding with your experiment.
Question: What are the recommended storage conditions for stock solutions?
Answer: To ensure the longevity and integrity of your solutions, adhere to the following storage protocols:
-
Temperature: Store solutions at 2-8°C for short-term use (up to 7 days) and frozen at -20°C or below for long-term storage.[1]
-
Light: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photolytic degradation.[4]
-
Atmosphere: For sensitive applications requiring the highest purity, it is advisable to degas the solvent before preparing the solution and to store the final solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[4][5]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experimentation.
Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.
-
Probable Cause: Degradation of the compound in the experimental medium (e.g., cell culture media, buffer) due to prolonged incubation at 37°C, exposure to light, or incompatible pH.
-
Troubleshooting Steps:
-
Confirm Solution Stability: First, verify the stability of your stock solution. Use the HPLC protocol below to check its purity.
-
Run a Time-Course Stability Study: Prepare your final working solution in the experimental buffer or medium. Aliquot and analyze samples via HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, light exposure). This will determine the stability window for your specific assay.
-
Mitigation Strategy: If degradation is observed, consider preparing fresh working solutions immediately before use or reducing the incubation time. If the experiment requires prolonged incubation, ensure the setup is protected from light.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
-
Probable Cause: These are likely degradation products formed during sample preparation, storage, or the analytical process itself.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) as outlined in the protocol below. This will help generate the potential degradation products.[6][7]
-
Peak Matching: Compare the retention times of the peaks observed in your stressed samples with the unknown peaks in your experimental sample. A match provides strong evidence for the identity of the degradant.
-
Mass Spectrometry Analysis: For definitive identification, couple the HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.[2]
-
Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.
-
Probable Cause: While the compound is water-soluble, its solubility can be pH-dependent.[5][8] The free base form may be less soluble than its protonated salt form.
-
Troubleshooting Steps:
-
Adjust pH: The primary amine group (pKa ~9-10) will be protonated at acidic to neutral pH. Try preparing your solution in a slightly acidic buffer (e.g., pH 4-6) to enhance solubility.
-
Use a Co-solvent: If pH adjustment is not an option for your experiment, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation and Handling of a Stock Solution
This protocol ensures the preparation of a stable, high-concentration stock solution.
-
Pre-Requisites: Bring the solid this compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
Personal Protective Equipment (PPE): Handle the solid compound in a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][9]
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance.
-
Solvent Selection: For a 10 mg/mL stock solution, high-purity DMSO, ethanol, or methanol are recommended. For direct use in aqueous systems, a diluent of 50:50 (v/v) acetonitrile:water can be effective.[10]
-
Dissolution: Add the solvent to the weighed solid. Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Transfer the solution to a clean, amber glass vial with a screw cap. Store at -20°C for long-term use.
Protocol 2: Forced Degradation Study Workflow
This workflow is essential for identifying potential degradants and establishing the stability-indicating nature of an analytical method.[6][11] The goal is to achieve 5-20% degradation.
-
Prepare Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions (in separate, labeled vials):
-
Acid Hydrolysis: Mix the solution 1:1 with 0.1 M HCl. Incubate at 60°C for 2-4 hours.[12]
-
Base Hydrolysis: Mix the solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 1 hour. Note: This compound is expected to be highly labile to base.[1]
-
Oxidative Degradation: Mix the solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Incubate a vial of the stock solution in a dry oven at 80°C for 48 hours.[12]
-
Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or in a photostability chamber following ICH Q1B guidelines.
-
-
Neutralization & Dilution: Before analysis, neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.
`dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} ` Caption: Workflow for a Forced Degradation Study.
Protocol 3: Stability-Indicating HPLC-UV Method
This method provides a robust starting point for assessing the purity and stability of the compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Sodium Dihydrogen Phosphate buffer, pH adjusted to 3.0.
-
B: Acetonitrile.
-
-
Gradient: Isocratic, 70% A and 30% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 274 nm.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
System Suitability: Ensure the method effectively separates the parent peak from all degradation product peaks generated during the forced degradation study. Resolution between adjacent peaks should be >2.0.
Part 4: Data Summary & Visualization
Table 1: Summary of Stress Conditions for this compound (based on Metoprolol data)
| Stress Condition | Reagent/Parameter | Temperature | Time | Expected Outcome | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 60 min | Significant degradation (~30%) | [1] |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 60 min | Minimal degradation (~5%) | [1] |
| Oxidation | 3% H₂O₂ | 60°C | 60 min | Moderate degradation (~11%) | [1] |
| Thermal | Dry Heat | 60°C | 60 min | Significant degradation (~25%) | [1] |
| Photolysis (UV-C) | with 30 mg/L H₂O₂ | 22°C | 4.5 min | Complete degradation | [2] |
References
- Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. (2021).
- Indicating HPLC Method for Study of the Stress Degradation Behavior of Metoprolol Succinate.
- Stability of metoprolol and α-hydroxymetoprolol under different storage conditions. Multiple Sources. [Link]
- Stability studies of expired tablets of metoprolol tartrate and propranolol hydrochloride. Part 1.
- STABILITY STUDIES OF EXPIRED TABLETS OF METOPROLOL TARTRATE AND PROPRANOLOL HYDROCHLORIDE. PART 1. CONTENT DETERMINATION. (2009). Acta Poloniae Pharmaceutica. [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. [Link]
- Forced degradation studies. (2016). MedCrave online. [Link]
- Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development. [Link]
- Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. (2023). MDPI. [Link]
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1995). PubMed. [Link]
- Method for analysis of compounds with amino group and analytical reagent therefor.
- "Drug Stability and factors that affect on the drug stability" Review.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. longdom.org [longdom.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Degradation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (Metoprolol)
Welcome to the technical support center for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a compound widely known in the pharmaceutical industry as Metoprolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation behavior. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and degradation of Metoprolol.
Q1: What are the primary degradation pathways for Metoprolol?
A1: Metoprolol is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolytic Degradation: Metoprolol shows significant degradation in alkaline (base) conditions and to a lesser extent in acidic conditions.[1][2][3] The ether linkage and the secondary alcohol are potential sites for hydrolysis.
-
Oxidative Degradation: The molecule is susceptible to oxidative stress, which can lead to a variety of degradation products.[2][4][5] The amino group and the aromatic ring are common sites of oxidation.
-
Photolytic Degradation: Exposure to UV light can induce degradation, often accelerated by the presence of photosensitizers or changes in pH.[4][6]
-
Thermal Degradation: While generally more stable to heat compared to other stressors, elevated temperatures can induce degradation.[1][7]
Q2: I'm seeing unexpected peaks in my chromatogram during a stability study. What could they be?
A2: Unexpected peaks are likely degradation products of Metoprolol. The identity of these degradants depends on the specific stress conditions applied. Common degradation products arise from modifications to the parent molecule, such as O-demethylation, α-hydroxylation, and N-dealkylation. More complex degradation can lead to the formation of dimers or cleavage of the molecule.[5][8] It is crucial to perform forced degradation studies under various conditions (acid, base, peroxide, light, heat) to systematically identify and characterize these unknown peaks.[9][10]
Q3: My Metoprolol sample is showing significant degradation even under mild storage conditions. What could be the cause?
A3: Several factors could contribute to this observation:
-
Purity of the initial sample: The presence of impurities from the synthesis process can sometimes catalyze degradation.[11]
-
Excipient interactions: In a formulated product, interactions between Metoprolol and excipients can accelerate degradation.
-
Inappropriate storage containers: Certain container materials may leach substances that promote degradation or may not provide adequate protection from light or moisture.
-
pH of the formulation: As Metoprolol's stability is pH-dependent, the pH of your solution or formulation is a critical factor.[4]
Q4: What analytical techniques are best suited for studying Metoprolol degradation?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and effective technique for separating and quantifying Metoprolol and its degradation products.[1][9][12][13] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), especially with high-resolution mass spectrometry (e.g., Q-TOF), are indispensable.[2][4][14]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the analysis of Metoprolol degradation.
Issue 1: Poor resolution between Metoprolol and its degradation products in RP-HPLC.
| Probable Cause | Solution | Scientific Rationale |
| Inappropriate mobile phase composition. | Optimize the mobile phase. Try different ratios of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer. A gradient elution may be necessary to resolve both polar and non-polar degradants.[15] | The polarity of the mobile phase dictates the retention of analytes on a reverse-phase column. Adjusting the organic-to-aqueous ratio alters the elution strength, thereby improving separation. |
| Incorrect pH of the mobile phase. | Adjust the pH of the aqueous buffer. Since Metoprolol has a basic amino group, its retention is pH-dependent. A pH around 3-4 is often a good starting point.[9][12] | The ionization state of an analyte affects its hydrophobicity and interaction with the stationary phase. Controlling the pH ensures consistent retention times and can enhance separation from closely eluting impurities. |
| Unsuitable column chemistry. | Experiment with different stationary phases (e.g., C18, C8, Phenyl). The choice of column can significantly impact selectivity.[13] | Different stationary phases offer varying degrees of hydrophobicity and potential for secondary interactions (like pi-pi interactions with a phenyl column), which can be exploited to improve the separation of structurally similar compounds. |
Issue 2: Inconsistent or non-reproducible degradation profiles in forced degradation studies.
| Probable Cause | Solution | Scientific Rationale |
| Variable stress conditions. | Precisely control the stress conditions (temperature, concentration of stressing agent, duration of exposure). Use calibrated equipment (ovens, pH meters, light chambers). | The rate and extent of degradation are directly influenced by the intensity and duration of the applied stress. Consistency in these parameters is paramount for reproducible results. |
| Sample matrix effects. | Ensure the sample matrix (e.g., placebo formulation) is subjected to the same stress conditions in parallel as the active drug. This helps to distinguish drug degradants from excipient-related peaks. | The excipients in a formulation can also degrade or interact with the drug under stress, leading to interfering peaks. A placebo control is essential to identify these interferences. |
| Oxygen sensitivity during oxidative degradation. | For oxidative stress studies, ensure consistent exposure to the oxidizing agent (e.g., by using a fixed concentration of hydrogen peroxide and controlling the reaction time).[4][16] | Oxidative degradation pathways can be complex and influenced by the availability of oxygen and the concentration of the oxidant. Standardizing these factors is key to reproducibility. |
Issue 3: Difficulty in identifying the structure of an unknown degradation product.
| Probable Cause | Solution | Scientific Rationale |
| Insufficient data for structural elucidation. | Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and elemental composition. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns.[2] | HRMS provides the exact mass of the molecule, which is crucial for determining its elemental formula. The fragmentation pattern from MS/MS gives clues about the molecule's structure by showing how it breaks apart. |
| Co-elution of multiple degradants. | Optimize the chromatographic method to isolate the peak of interest. Consider using a different column or mobile phase conditions. Two-dimensional LC (2D-LC) can also be employed for complex mixtures. | Co-eluting compounds will produce a mixed mass spectrum, making interpretation difficult. Chromatographic separation must be sufficient to obtain a clean mass spectrum of the individual component. |
| Lack of reference standards. | If a potential structure is hypothesized based on MS data, attempt to synthesize the proposed compound to serve as a reference standard for confirmation. | Comparing the retention time and mass spectrum of the unknown peak with a synthesized, authenticated reference standard is the definitive method for structural confirmation. |
III. Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study of Metoprolol
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of Metoprolol.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Metoprolol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).[3] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.[3] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.[1]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-80°C) for a specified period.[1][7]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light for a defined duration.[1]
3. Sample Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and degradation products.
-
For structural identification, analyze the samples using LC-MS/MS.
Caption: Workflow for a forced degradation study of Metoprolol.
Metoprolol Degradation Pathways
The following diagram illustrates the primary degradation pathways of Metoprolol under different stress conditions.
Caption: Simplified degradation pathways of Metoprolol.
IV. References
-
Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. (2021). National Institutes of Health. [Link]
-
Photocatalytic Decomposition of Metoprolol and Its Intermediate Organic Reaction Products: Kinetics and Degradation Pathway. (n.d.). ResearchGate. [Link]
-
Metoprolol Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
-
Shaikh, K. A., et al. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics. [Link]
-
Indicating HPLC Method for Study of the Stress Degradation Behavior of Metoprolol Succinate. (n.d.). Chromatographia. [Link]
-
Degradation of metoprolol by UV/sulfite as an advanced oxidation or reduction process: The significant role of oxygen. (2023). PubMed. [Link]
-
Photocatalytic Degradation of Metoprolol Tartrate in Suspensions of Two TiO2-Based Photocatalysts with Different Surface. (n.d.). IRIS-AperTO. [Link]
-
Stability Indicating Method Development and Validation for Determination of Metoprolol Succinate (MLS) by using RP-HPLC method in Pharmaceutical Dosage Form. (n.d.). IJIRT. [Link]
-
Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Kumar, T. H., et al. (2016). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND CILNIDIPINE IN BULK AND PHARMACEUTICAL FORMULATION. Indo American Journal of Pharmaceutical Research. [Link]
-
Oxidative degradation of b-adrenergic receptor antagonists. (n.d.). ResearchGate. [Link]
-
Patil, A. S., et al. (2015). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library. [Link]
-
Studies of thermal behavior of metoprolol tartrate. (n.d.). INIS-IAEA. [Link]
-
Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. (n.d.). ResearchGate. [Link]
-
Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR. (2021). PubMed. [Link]
-
Godse, V. P., et al. (2009). STABILITY-INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL SUCCINATE AND HYDROCHLOROTHIAZIDE IN COMBINATION D. TSI Journals. [Link]
-
Photo-induced Environmental Depletion Processes of Beta-Blockers in River Waters. (n.d.). PubMed. [Link]
-
Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. (2025). IJCRT.org. [Link]
-
(PDF) Studies of thermal behavior of metoprolol tartrate. (2019). ResearchGate. [Link]
-
Stability indicating reverse phase LC method development and validation for simultaneous estimation of metoprolol succinate and chlorthalidone in. (n.d.). Scholars Research Library. [Link]
-
Metoprolol EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
-
JETNR Journal. (n.d.). RJPN. [Link]
-
Determination of degradation products of Metoprolol tablets. (n.d.). Studylib. [Link]
-
(PDF) Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. (2025). ResearchGate. [Link]
-
(PDF) Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse phase-high performance liquid chromatography method. (2025). ResearchGate. [Link]
-
Forced degradation study | Download Table. (n.d.). ResearchGate. [Link]
-
Comprehensive Investigation and Exploration of Metoprolol Impurities. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Metoprolol Impurities. (n.d.). SynZeal. [Link]
-
Metoprolol-impurities. (n.d.). Pharmaffiliates. [Link]
-
Photocatalytic degradation of metoprolol tartrate. (n.d.). VIVO. [Link]
-
(PDF) Photocatalytic degradation of metoprolol commercial formulation: Validation of the RP-HPLC method. (n.d.). ResearchGate. [Link]
-
Metoprolol Succinate-impurities. (n.d.). Pharmaffiliates. [Link]
-
FTIR spectrum of gaseous decomposition products of metoprolol in a 3D... (n.d.). ResearchGate. [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpn.org [rjpn.org]
- 4. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iajpr.com [iajpr.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. ijirt.org [ijirt.org]
- 13. jocpr.com [jocpr.com]
- 14. Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. Degradation of metoprolol by UV/sulfite as an advanced oxidation or reduction process: The significant role of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Welcome to the technical support guide for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (CAS: 5002-93-7). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As an amino alcohol, its physicochemical properties present unique considerations for formulation and experimental design. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve successful solubilization for your research needs.
Compound Profile: this compound
A foundational understanding of the molecule's properties is the first step in troubleshooting its solubility.[1] The structure contains a basic primary amine and a secondary alcohol, which are hydrophilic, but also a methoxyphenyl ether group, which contributes to its lipophilicity. This amphiphilic nature is the primary reason for its limited aqueous solubility at neutral pH.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 197.23 g/mol | PubChem[1] |
| Structure | Primary amine, secondary alcohol, ether | Inferred |
| Predicted XLogP3 | 0.3 | PubChem[1] |
| Appearance | Solid (at room temp.) | ChemicalBook[2] |
| Safety | Causes severe skin burns and eye damage. May cause respiratory irritation. | Fisher Scientific[3][4] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the handling of this compound.
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I do first? A1: The poor solubility in neutral aqueous media is expected due to the molecule's partial lipophilicity. The most direct first step is to leverage the basicity of the primary amino group by modifying the pH of your solvent.[5][6] Lowering the pH will protonate the amine, forming a more soluble salt. A detailed protocol for this is provided in the Troubleshooting Guides section.
Q2: What is the best organic solvent for creating a high-concentration stock solution? A2: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of a broad range of compounds.[7] Other common water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be effective.[7] Always perform a small-scale test to confirm solubility before preparing a large batch.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay medium. How can I prevent this? A3: This is a classic issue for compounds with poor aqueous solubility, known as "crashing out."[7] The compound is soluble in the organic stock but not in the final aqueous environment. To mitigate this:
-
Ensure Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to avoid localized high concentrations that promote precipitation.[7]
-
Lower the Stock Concentration: If possible, use a more dilute stock solution to minimize the amount of organic solvent introduced.
-
Keep Organic Solvent Percentage Low: The final concentration of the organic solvent (e.g., DMSO) in your assay should typically be kept below 1%, and ideally below 0.5%, to avoid artifacts and solubility issues.[7]
-
Consider pH Adjustment: If your assay permits, pre-adjusting the pH of the aqueous buffer to an acidic range (e.g., pH 4-5) before adding the stock can maintain the compound in its protonated, soluble form.
Q4: Can I heat the solution to improve solubility? A4: Gentle warming (e.g., to 37°C) can increase the rate of dissolution and the solubility limit.[7] However, be cautious. Prolonged exposure to heat can degrade the compound. Always verify the thermal stability of your compound before employing heat as a routine solubilization method.
Part 2: In-Depth Troubleshooting Guides
For more persistent solubility issues, a systematic approach is required. The following guides provide detailed experimental protocols to overcome the poor solubility of this compound.
Guide 1: Systematic Solubility Screening Workflow
Before attempting advanced methods, a systematic initial screening is essential to identify the most straightforward solubilization strategy. The following workflow outlines this process.
Caption: Principle of pH-dependent solubility for amines.
Experimental Protocol: Determining Optimal pH
-
Prepare Buffers: Create a series of buffers across a pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4). Use buffers appropriate for your final application (e.g., citrate for lower pH, phosphate for neutral).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation. [8]3. Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. [8]4. Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to identify the pH at which solubility meets your experimental requirements.
Guide 3: Co-solvent Systems
If pH adjustment is not compatible with your experimental system, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system, thereby increasing the solubility of lipophilic compounds. [9][10]
Commonly Used Co-solvents for Preclinical Formulations:
-
Polyethylene Glycol 400 (PEG 400): A polymer with low toxicity, often used in oral and parenteral formulations. [11]* Propylene Glycol (PG): Another common, low-toxicity solvent. [9]* Ethanol: A potent solvent, but its use may be limited by potential effects on biological systems.
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power but typically restricted to very low final concentrations (<0.5%) in cell-based assays. [12]
Experimental Protocol: Co-solvent Screening
-
Prepare Binary Systems: Prepare a series of co-solvent:water mixtures. For example, for PEG 400, prepare mixtures of 10%, 20%, 40%, and 60% (v/v) PEG 400 in water or your desired buffer.
-
Determine Solubility: Using the shake-flask method described in Guide 2 (Steps 2-5), determine the equilibrium solubility of the compound in each binary mixture.
-
Construct Phase Diagram: Plot solubility as a function of the co-solvent percentage. This will help you identify the minimum concentration of co-solvent required to achieve your target compound concentration.
| Co-solvent System (Example Data) | 10% Co-solvent | 20% Co-solvent | 40% Co-solvent |
| Solubility in PEG 400/Water (µg/mL) | 50 | 250 | 1500 |
| Solubility in PG/Water (µg/mL) | 45 | 220 | 1300 |
| Solubility in Ethanol/Water (µg/mL) | 70 | 350 | >2000 |
Part 3: Advanced Solubilization Techniques
For challenging formulations, such as those requiring high concentrations for in vivo studies, more advanced techniques may be necessary. These methods are typically employed in formal drug development settings.
Guide 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [13][14]They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex where the hydrophobic part of the molecule resides within the cyclodextrin cavity. [14][15]This complex has a hydrophilic exterior, dramatically increasing its apparent aqueous solubility. [13][16]
Caption: Mechanism of cyclodextrin inclusion complexation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. [13]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, excellent for parenteral formulations.
Protocol Overview: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples for 48-72 hours with constant agitation.
-
Separate the solid and liquid phases by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant.
-
Plot the compound concentration against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble complex. [15]
Guide 5: Solid Dispersions
Solid dispersion is a technique where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier or matrix. [17][18][19]This approach can enhance solubility by converting the crystalline drug into a higher-energy amorphous state and improving its wettability. [18][20]This is a highly effective but technically advanced method for improving the dissolution of poorly water-soluble drugs. [20][21]
Common Preparation Methods:
-
Solvent Evaporation: Both the drug and a hydrophilic polymer carrier (e.g., PVP, HPMC) are dissolved in a common organic solvent. The solvent is then evaporated, leaving a solid dispersion of the drug in the polymer matrix. [21]* Melting/Fusion Method: A physical mixture of the drug and a water-soluble carrier (e.g., PEG) is heated until it melts, then rapidly solidified. [17][18]* Hot-Melt Extrusion: The drug and polymer are mixed and melted in an extruder to create a uniform dispersion. This is a scalable, solvent-free method. [21] Due to the complexity and equipment requirements, these methods are typically performed by specialized formulation laboratories.
Summary of Approaches
| Technique | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization of the amino group to form a soluble salt. | Simple, cost-effective, significant solubility increase. [5] | Only for ionizable compounds; may not be compatible with biological assays. | Initial screening; in vitro assays where pH can be controlled. |
| Co-solvents | Reducing solvent polarity. | Simple to prepare; can significantly increase solubility. [5] | Potential for solvent toxicity or interference with assays; risk of precipitation on dilution. | Stock solutions; early-stage in vivo formulations. |
| Cyclodextrins | Encapsulation of the hydrophobic moiety in a soluble host molecule. [13] | High solubility enhancement; low toxicity (especially HP-β-CD); suitable for in vivo use. [13][14] | Cost; potential for interactions with other formulation components. | Aqueous formulations for in vitro and in vivo studies. |
| Solid Dispersions | Conversion to an amorphous state and improved wettability. [19][20] | Significant increase in dissolution rate and bioavailability. [17] | Complex manufacturing process; potential for physical instability (recrystallization). | Oral solid dosage form development. |
References
- Stavroulopoulos, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
- Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Kim, D., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Gavali, S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
- Al-kassas, R. (2013). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
- Sharma, D., & Saini, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
- Patel, M., & Tekade, R. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Singh, A., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics. [Link]
- National Center for Biotechnology Information. This compound. PubChem. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Parmar, K., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- ACS Publications. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
- Sci-Hub. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
- Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
- ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- PubChem. (n.d.). 3-(4-Amino-2-methoxyphenoxy)-2-methylpropan-1-ol. [Link]
- National Institutes of Health. (n.d.). 1-Methoxy-2-propanol. PubChem. [Link]
Sources
- 1. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. longdom.org [longdom.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 17. jddtonline.info [jddtonline.info]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. japer.in [japer.in]
- 20. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Analytical Methods for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Welcome to the technical support center for the analysis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its analysis. As a key intermediate in the synthesis of several pharmaceutical compounds, including Metoprolol, robust and reliable analytical methods are paramount.[1][2]
This resource is structured to address specific issues in a question-and-answer format, offering in-depth explanations and actionable protocols grounded in established scientific principles.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, often used in stability-indicating assays and impurity profiling.[3][4][5][6][7] Given its polar nature and amine functional group, several challenges can arise.
Frequently Asked Questions (HPLC)
Question 1: I'm observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing amines by reversed-phase HPLC. This is primarily due to strong interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.[8] Peak fronting is less common but can indicate column overload or issues with the sample solvent.[9]
Causality and Troubleshooting Steps:
-
Silanol Interactions:
-
Explanation: Free silanol groups on the C18 column packing can interact with the protonated amine, causing secondary retention and leading to tailing peaks.
-
Solution:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to deprotonate the amine (e.g., pH > 9), reducing its interaction with silanols. However, be mindful of the column's pH stability.
-
Use of an Amine Modifier: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%).[10] These modifiers will preferentially interact with the active silanol sites, masking them from the analyte.
-
Employ a Base-Deactivated Column: Utilize a modern HPLC column specifically designed for the analysis of basic compounds, which has a highly end-capped and base-deactivated surface.
-
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Inappropriate Sample Solvent:
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to peak fronting.[11]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question 2: My retention time for this compound is drifting or inconsistent between injections. What should I investigate?
Answer:
Retention time variability can compromise the reliability of your analytical method. The root cause often lies in the HPLC system's stability or the mobile phase preparation.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting logic for HPLC retention time instability.
Detailed Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inconsistent equilibration can lead to drifting retention times, especially with gradient methods.
-
Mobile Phase:
-
Freshness and Composition: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition over time, affecting retention.[12]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and, consequently, retention time shifts.[9]
-
-
Pump Performance: Check for consistent pressure delivery from your HPLC pump. Worn pump seals can lead to pressure fluctuations and inconsistent flow rates.
-
System Leaks: Even a small leak in the system can cause pressure drops and affect retention times. Carefully inspect all fittings and connections.[9]
Typical HPLC Method Parameters
For initial method development or as a starting point for troubleshooting, consider the following parameters. These are based on common stability-indicating methods for related compounds like Metoprolol.[3][4][5]
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many pharmaceutical analyses. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A common mobile phase for polar compounds. The acidic pH ensures the amine is protonated and interacts predictably with the stationary phase.[4][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 223 nm or 228 nm | This compound exhibits UV absorbance in this range.[5][14] |
| Column Temp. | 25-30 °C | Maintaining a constant temperature improves retention time reproducibility. |
Section 2: Gas Chromatography (GC) Troubleshooting
Gas Chromatography (GC) can be employed for the analysis of this compound, particularly for assessing volatile impurities or after derivatization to improve volatility and peak shape.
Frequently Asked Questions (GC)
Question 1: I am seeing significant peak tailing and poor reproducibility when analyzing this compound by GC. Why is this happening?
Answer:
Amines are notoriously difficult to analyze by GC due to their polarity and basicity.[8] The primary and secondary amine groups, along with the hydroxyl group, can interact strongly with active sites in the GC system, leading to peak tailing, poor sensitivity, and even complete loss of the analyte.[15]
Key Causes and Solutions:
-
Adsorption:
-
Explanation: The analyte can adsorb to active sites in the injector, column, or detector. This is especially problematic with primary amines.[8]
-
Solution:
-
Derivatization: This is often the most effective solution. Convert the polar amine and hydroxyl groups into less polar, more volatile derivatives (e.g., by silylation or acylation). This minimizes interactions with the system.[15]
-
Deactivated Column: Use a column specifically designed for the analysis of amines, which has a base-deactivated stationary phase.
-
System Deactivation: Ensure the inlet liner is deactivated. Using a liner with glass wool can sometimes exacerbate adsorption issues.
-
-
-
Thermal Degradation:
-
Explanation: High temperatures in the injector port can cause the analyte to degrade.[16]
-
Solution: Optimize the injector temperature. It should be high enough to ensure complete volatilization but not so high that it causes degradation. A temperature ramp program for the oven can also be beneficial.
-
Question 2: I'm observing ghost peaks in my GC chromatograms. What is their origin?
Answer:
Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample. They can arise from several sources.[17]
Troubleshooting Ghost Peaks:
Sources
- 1. scispace.com [scispace.com]
- 2. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]
- 3. tsijournals.com [tsijournals.com]
- 4. jocpr.com [jocpr.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. iajpr.com [iajpr.com]
- 7. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ijcrt.org [ijcrt.org]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. bre.com [bre.com]
- 17. drawellanalytical.com [drawellanalytical.com]
Optimizing reaction conditions for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol synthesis
Introduction: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a valuable β-amino alcohol intermediate, frequently utilized as a building block in the synthesis of more complex molecules in medicinal and materials chemistry.[][2] Its synthesis is typically achieved via a two-step sequence involving the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction with ammonia. While the synthesis appears straightforward, achieving high yield, purity, and regioselectivity in the aminolysis step can present significant challenges for researchers.
This guide provides a comprehensive technical resource structured in a question-and-answer format to address common issues encountered during the synthesis. It offers field-proven insights, detailed optimization protocols, and a logical framework for troubleshooting experimental outcomes.
Core Synthetic Pathway
The synthesis proceeds through two primary stages:
-
Epoxidation: A Williamson ether synthesis variant where 4-methoxyphenol is reacted with an epihalohydrin (commonly epichlorohydrin) under basic conditions to form the key intermediate, 1-(4-methoxyphenoxy)-2,3-epoxypropane.[3]
-
Aminolysis (Epoxide Ring-Opening): The epoxide ring is opened by nucleophilic attack from ammonia to yield the target product, this compound. This step is critical and often requires careful optimization.[4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is disappointingly low. What are the most common causes?
A1: Low yield is a frequent issue, often stemming from several factors in the critical aminolysis step.
-
Incomplete Reaction: Ammonia is a relatively weak nucleophile compared to other amines.[5] The reaction (aminolysis) often requires elevated temperatures and pressures to proceed to completion.[6] Without sufficient energy input or catalytic activation, the reaction may stall, leaving a significant amount of the epoxide starting material unreacted.
-
Side-Product Formation: The primary competing reactions are the formation of a di-adduct (where the product amine attacks another epoxide molecule) and hydrolysis of the epoxide to a diol if water is present.
-
Work-up Losses: The product is a polar amino alcohol, which can have some solubility in aqueous layers during extraction. Improper pH adjustment during workup can lead to the product remaining in the aqueous phase as a salt.
Q2: I'm observing a significant impurity with a similar Rf value to my product in TLC analysis. What could it be and how do I prevent it?
A2: This is a classic problem in the aminolysis of unsymmetrical epoxides. The two most likely impurities are the regioisomer and the di-adduct .
-
The Regioisomer: The desired product results from ammonia attacking the less sterically hindered terminal carbon of the epoxide (C3), which is a classic SN2 pathway.[7][8] However, a small amount of attack can occur at the more substituted internal carbon (C2), yielding the regioisomeric impurity, 2-Amino-3-(4-methoxyphenoxy)propan-1-ol. While typically a minor product under basic or neutral conditions, its formation can be influenced by the reaction conditions.[9]
-
The Di-adduct: The primary amine of your desired product is also nucleophilic and can compete with ammonia to attack another molecule of the epoxide starting material. This forms a secondary amine known as a di-adduct, which will have a higher molecular weight and often a similar polarity.
Prevention Strategy: The most effective way to suppress the formation of the di-adduct is to use a large excess of the ammonia nucleophile .[3] By Le Châtelier's principle, a high concentration of ammonia ensures that an epoxide molecule is statistically more likely to encounter and react with ammonia rather than the product amine. Using 5-10 equivalents of ammonia, or even using it as the solvent, is a common strategy.
Q3: How can I improve the regioselectivity to favor the desired product?
A3: Maximizing the SN2 pathway is key to ensuring high regioselectivity.
-
Mechanism: Under basic or neutral conditions, the ring-opening follows an SN2 mechanism, where the nucleophile (ammonia) attacks the sterically less hindered carbon atom.[8][10] This is the desired pathway.
-
Avoid Acidic Conditions: Acidic catalysis can protonate the epoxide oxygen, leading to a reaction with more SN1 character.[7][11] This would favor nucleophilic attack at the more substituted carbon (C2), which can better stabilize a partial positive charge, thus increasing the formation of the undesired regioisomer. Therefore, avoid Lewis acid or strong Brønsted acid catalysts if regioselectivity is a concern, unless the catalyst is specifically known to promote SN2 selectivity.[12][13]
-
Solvent Choice: Polar, aprotic solvents are generally preferred for SN2 reactions. However, for aminolysis with ammonia, protic solvents like isopropanol or water are often used for solubility and safety reasons.[4] The key is to ensure conditions do not promote carbocation-like transition states.
Q4: What are the optimal reaction conditions (solvent, temperature, pressure) for the aminolysis step?
A4: The "optimal" conditions depend on your available equipment (e.g., pressure vessel). The reaction is often slow and requires forcing conditions.
-
Temperature: Elevated temperatures are almost always necessary to achieve a reasonable reaction rate.[6] Temperatures ranging from 60°C to 120°C are commonly reported. Running the reaction at higher temperatures can also increase selectivity for the desired product in some cases.[6]
-
Pressure: Since ammonia is a gas at standard temperature, and the reaction is often run above the boiling point of the solvent, a sealed pressure vessel or autoclave is required to maintain the concentration of ammonia and prevent solvent loss.
-
Solvent: The choice of solvent is critical for both solubility and reactivity.
| Solvent | Advantages | Disadvantages |
| Water | Green solvent, inexpensive, dissolves aqueous ammonia readily.[13] | Can lead to diol formation via hydrolysis as a side reaction. |
| Methanol/Ethanol | Good solvency for both epoxide and ammonia, commonly used.[3][6] | Low boiling points require higher pressures at elevated temps. |
| Isopropanol | Higher boiling point than methanol, good co-solvent with water.[4] | May be slightly less effective at solvating ammonia. |
| 1,4-Dioxane | Aprotic co-solvent that can be used with aqueous ammonia.[4] | Potential peroxide formation; higher boiling point. |
| Neat (Excess NH₃) | Maximizes ammonia concentration, minimizes side reactions.[14] | Requires handling large amounts of liquefied or gaseous ammonia. |
Q5: I'm struggling with purification. Can you suggest a robust method?
A5: Purification can be challenging due to the similar polarities of the product, regioisomer, and unreacted epoxide.
-
Column Chromatography: This is the most common method. A silica gel column is typically used. Start with a non-polar eluent (e.g., Hexane/Ethyl Acetate) to elute non-polar impurities and the unreacted epoxide. Then, gradually increase the polarity by adding methanol and a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide to the eluent system (e.g., Dichloromethane/Methanol/NH₄OH). The base prevents the polar amine product from streaking on the acidic silica gel.
-
Acid-Base Extraction: You can try to exploit the basicity of the amine. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, while the neutral epoxide remains in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to pH > 10 and extract the free amine product back into an organic solvent. Caution: This can be cumbersome and may lead to emulsions.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization may be possible. Alternatively, you can form a salt (e.g., hydrochloride or oxalate) which is often a highly crystalline solid and can be purified by recrystallization, then neutralized to recover the free amine.
Experimental Optimization Protocols
Protocol 1: Baseline Aminolysis in a Sealed Vessel
This protocol provides a starting point for optimization.
-
Vessel Preparation: To a suitable pressure vessel equipped with a magnetic stir bar, add 1-(4-methoxyphenoxy)-2,3-epoxypropane (1.0 eq).
-
Reagent Addition: Add your chosen solvent (e.g., methanol or isopropanol, ~0.2 M concentration) followed by a solution of ammonia (e.g., 7N solution in methanol, 5-10 eq).
-
Reaction: Seal the vessel tightly. Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours. (Caution: Use a blast shield and ensure the vessel is rated for the expected pressure at the target temperature).
-
Monitoring: After cooling to room temperature and carefully venting the vessel, take an aliquot of the reaction mixture. Analyze by TLC (e.g., 90:10:1 CH₂Cl₂/MeOH/NH₄OH) or LC-MS to determine the extent of conversion.
-
Work-up: If the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue as described in Q5.
Protocol 2: Troubleshooting Workflow
Use the following decision tree to diagnose and solve common experimental problems.
References
- Benchchem Application Notes.Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. Benchchem. URL: https://www.benchchem.
- Pastó, M., et al. (2003).Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(47), 8369–8372. URL: https://doi.org/10.1016/j.tetlet.2003.09.124
- ResearchGate.Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. URL: https://www.researchgate.net/publication/288290237_Solvent_effect_on_regioselectivity_of_epoxide_ring_opening_in_styrene_oxide_by_O-_and_N-nucleophiles_in_neutral_and_basic_media
- Bedore, M. W., et al. (2010).Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. DSpace@MIT. URL: https://dspace.mit.edu/handle/1721.1/62354
- Google Patents.Preparation method of metoprolol intermediate. CN104844625A. URL: https://patents.google.
- Journal of Synthetic Chemistry (2024).Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. URL: https://www.tsijournals.com/articles/epoxide-ring-opening-under-mild-conditions-using-phenol-amine-and-alcohols.pdf
- Khan, F. A., et al. (2018).YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 23(12), 3122. URL: https://www.mdpi.com/1420-3049/23/12/3122
- Google Patents.A kind of synthetic method for preparing Metoprolol intermediate. CN107382683A. URL: https://patents.google.
- Quick Company.Improved Synthesis And Preparation Of Metoprolol And Its Salts. URL: https://www.quickcompany.
- ResearchGate.Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst. URL: https://www.researchgate.
- ResearchGate.Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... URL: https://www.researchgate.
- Organic Chemistry Portal.β-Amino alcohol synthesis by amination (alkylation). URL: https://www.organic-chemistry.org/synthesis/C1-N/amines/aminoalcohols.shtm
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.Journal of Harmonized Research in Applied Sciences. URL: https://www.johronline.com/wp-content/uploads/2017/12/A-Brief-Review-on-Synthesis-of-%CE%B2-amino-Alcohols-by-Ring-Opening-of-Epoxides.pdf
- Castro, A. J., et al. (1951).THE DIRECTION OF EPOXIDE RING OPENING IN THE REACTION OF STYRENE OXIDE WITH AMMONIA. The Journal of Organic Chemistry, 16(9), 1444–1449. URL: https://pubs.acs.org/doi/abs/10.1021/jo50003a016
- Reddy, B. V. S., et al. (2018).Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 54(74), 10423-10426. URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc05481a
- Chini, M., et al. (1991).An Efficient Method for Cleavage of Epoxides with Aromatic Amines. The Journal of Organic Chemistry, 56(20), 5959–5960. URL: https://pubs.acs.org/doi/10.1021/jo00020a049
- Chemistry LibreTexts.18.6: Reactions of Epoxides - Ring-opening. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides_-_Ring-opening
- Master Organic Chemistry.Epoxide Ring Opening With Base. URL: https://www.masterorganicchemistry.com/2015/02/10/epoxide-ring-opening-with-base/
- Digital Commons @ EMU.Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for.... URL: https://commons.emich.edu/theses/425/
- Chemistry Stack Exchange.Regioselectivity of acid-catalyzed ring-opening of epoxides. URL: https://chemistry.stackexchange.
- BOC Sciences.CAS 5002-93-7 this compound. URL: https://www.bocsci.com/product/1-amino-3-4-methoxyphenoxypropan-2-ol-cas-5002-93-7-400195.html
- Benchchem.3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7. URL: https://www.benchchem.
Sources
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ursa.cat [ursa.cat]
- 5. commons.emich.edu [commons.emich.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
- 13. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 14. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]
Technical Support Center: Synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis. As a key intermediate in pharmaceutical development, ensuring the purity and yield of this compound is paramount. This document moves beyond simple protocols to explain the causality behind common side reactions and provides robust troubleshooting strategies grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Formation of the Glycidyl Ether Intermediate
The first stage of the synthesis typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-((4-methoxyphenoxy)methyl)oxirane. Errors in this step can propagate and complicate the entire synthesis.
Question 1: My yield of the glycidyl ether intermediate is low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-methoxyphenol. What are the likely causes and solutions?
Answer: This is a classic issue of incomplete reaction, which can stem from several factors related to the reaction equilibrium and kinetics. The reaction is a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile.
Causality and Mechanism: The reaction requires a base to deprotonate the weakly acidic 4-methoxyphenol to form the more nucleophilic phenoxide. If the base is too weak, not fully dissolved, or insufficient in quantity, the concentration of the active nucleophile will be too low, leading to a sluggish or incomplete reaction. Furthermore, the choice of solvent is critical; it must be able to dissolve the reagents and facilitate the SN2 reaction.
Troubleshooting and Protocol Adjustments:
-
Base Selection & Stoichiometry: Ensure at least one full equivalent of a suitable base is used. While strong bases like sodium hydroxide (NaOH) are effective, milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[1] The base must be finely powdered and well-stirred to ensure it can react.
-
Solvent System: Aprotic polar solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the base but do not interfere with the nucleophile. Using an alcohol as a solvent can lead to competitive side reactions.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions. A typical range is 60-80°C.[2] Monitor the reaction progress by TLC or LC-MS until the 4-methoxyphenol spot has been consumed.
-
Phase-Transfer Catalysis: To improve the reaction in a biphasic system or with poorly soluble bases, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the phenoxide from the solid or aqueous phase into the organic phase where it can react with epichlorohydrin.
Question 2: I've successfully synthesized the glycidyl ether, but my product is contaminated with a significant amount of 3-(4-methoxyphenoxy)propane-1,2-diol. How does this form and how can it be prevented?
Answer: The formation of 3-(4-methoxyphenoxy)propane-1,2-diol is a common side reaction caused by the hydrolysis of the epoxide ring in your intermediate.
Causality and Mechanism: Epoxides are susceptible to ring-opening by nucleophiles, including water.[3][4] This can happen under either acidic or basic conditions. If there is residual water in your reaction mixture or during the workup, it can attack the epoxide ring, leading to the formation of the diol. This is often exacerbated by the presence of the base used in the etherification step.
Troubleshooting and Protocol Adjustments:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction. If using a base like NaOH or K₂CO₃, ensure they are of a high purity, anhydrous grade.
-
Careful Workup: During the aqueous workup, minimize the contact time of the organic layer with the aqueous phase, especially if the pH is high. Neutralize the reaction mixture to a pH of ~7 before extraction to reduce the rate of base-catalyzed hydrolysis.
-
Purification: If the diol has already formed, it can typically be separated from the less polar glycidyl ether intermediate using silica gel column chromatography. The diol is significantly more polar and will have a lower Rf value.
Part 2: Epoxide Ring-Opening with Ammonia
The second stage involves the ammonolysis of the glycidyl ether intermediate. This step is often the primary source of impurities that are difficult to remove.
Question 3: My final product is contaminated with a higher molecular weight impurity, identified as a dimer. What is this, and how can I suppress its formation?
Answer: This is arguably the most common and problematic side reaction. The dimer is formed when the desired product, a primary amine, acts as a nucleophile itself and reacts with another molecule of the starting epoxide.
Causality and Mechanism: The product, this compound, is a primary amine and therefore a potent nucleophile. It can compete with ammonia to attack the epoxide ring of the starting material. This results in the formation of a secondary amine, often referred to as a "dimer" or "di-adduct" impurity.[1][5][6]
Troubleshooting and Protocol Adjustments:
-
Large Excess of Ammonia: This is the most critical factor. By using a large molar excess of ammonia (e.g., 10-20 equivalents or more), you dramatically increase the probability that an epoxide molecule will be attacked by ammonia rather than the product amine. This is a kinetic control strategy based on concentration. The reaction is often carried out in a pressure vessel to maintain a high concentration of dissolved ammonia.[7]
-
Slow Addition of Epoxide: Add the glycidyl ether intermediate slowly to the concentrated ammonia solution. This ensures that the concentration of the epoxide is always low relative to ammonia, further disfavoring the second addition.
-
Solvent Choice: The reaction is typically performed in a solvent that can dissolve ammonia well, such as methanol or ethanol, often with aqueous ammonia.[7] Using a less nucleophilic co-solvent like 1,4-dioxane can also be effective.[7]
-
Temperature Control: Keep the reaction temperature moderate (e.g., 50-85°C).[7] Higher temperatures can accelerate the side reaction.
Question 4: My product analysis shows two main products, and I suspect I've formed a regioisomer. How can I ensure the correct regioselectivity of the epoxide opening?
Answer: The ring-opening of unsymmetrical epoxides can potentially yield two different regioisomers. For this synthesis, the desired product results from the nucleophilic attack at the less sterically hindered carbon of the epoxide.
Causality and Mechanism: Under basic or neutral conditions, the ring-opening of an epoxide is a pure SN2 reaction. The nucleophile (ammonia) will attack the carbon atom that is less sterically hindered.[4][8][9] In the case of 2-((4-methoxyphenoxy)methyl)oxirane, this is the terminal carbon (C3), leading to the desired 1-amino-propan-2-ol structure. Attack at the internal carbon (C2) would lead to the 2-amino-propan-1-ol regioisomer. This "abnormal" opening is generally not favored under these conditions.
Troubleshooting and Protocol Adjustments:
-
Maintain Basic/Neutral pH: The high regioselectivity for the desired product is a hallmark of the SN2 mechanism under basic/neutral conditions. Avoid any acidic catalysts or conditions, which can protonate the epoxide oxygen. A protonated epoxide has more carbocation character at the more substituted carbon, which can lead to attack at that site, eroding regioselectivity.[8][9]
-
Confirmation of Structure: If you suspect a regioisomer has formed, it can be confirmed using 2D NMR techniques (like HMBC and HSQC) to definitively assign the connectivity of the amine and hydroxyl groups. The 13C NMR spectra are also very informative for distinguishing the isomers.[7]
-
Re-evaluate Reagents: Ensure that no adventitious acidic impurities are present in your starting materials or solvent.
General Protocols and Data
Recommended Analytical Monitoring
To effectively troubleshoot these side reactions, real-time monitoring is crucial.
| Technique | Analyte / Purpose | Key Observations |
| TLC | Reaction progress, impurity spotting | Product is polar (low Rf). Dimer is slightly less polar. Diol is very polar. |
| LC-MS | Quantitative analysis of impurities | Provides accurate % area for product, dimer, diol, and starting materials. |
| ¹H NMR | Structural confirmation, purity assessment | Integration of characteristic peaks can quantify major components. |
| ¹³C NMR | Confirmation of regioselectivity | Distinct chemical shifts for carbons bonded to -OH and -NH₂ in different isomers. |
General Purification Strategy
If side products are formed, a multi-step purification may be necessary.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The desired product and the dimer impurity (both basic) will move to the aqueous layer, while the neutral diol impurity and unreacted epoxide remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH to pH >12 and extract the amines back into an organic solvent.
-
This step effectively removes the problematic diol impurity.
-
-
Crystallization or Column Chromatography:
-
Crystallization: The desired product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride). This is often effective at removing the dimer if there is a sufficient difference in solubility.
-
Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent and gradually adding a polar solvent (like methanol with a small amount of ammonia to prevent tailing) can separate the desired primary amine from the less polar secondary amine (dimer).
-
References
- Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
- Identification, synthesis, isolation and characterization of new impurity in metoprolol tartr
- Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characteriz
- Synthesis method of metoprolol succinate isomer impurities.
- Anionic ring-opening polymerization of functional epoxide monomers in the solid st
- Some glycidyl ethers. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
- Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry.
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- Process for preparation of phenoxypropanol amines.
- Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
- Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as acceler
- Ring Opening of Epoxides. Organic Chemistry - YouTube. [Link]
- Ammonolysis. Wikipedia. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis method of metoprolol succinate isomer impurities - Eureka | Patsnap [eureka.patsnap.com]
- 3. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. rjptonline.org [rjptonline.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. ursa.cat [ursa.cat]
- 8. jsynthchem.com [jsynthchem.com]
- 9. youtube.com [youtube.com]
How to prevent racemization during synthesis of chiral 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the synthesis of chiral 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical purity during this critical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental design.
Section 1: Troubleshooting Common Racemization Issues (FAQs)
This section addresses frequent problems encountered during the synthesis that can lead to a loss of enantiomeric excess (e.e.).
Q1: My final product shows significant racemization after the epoxide ring-opening step. What is the likely cause?
A1: Racemization during the synthesis of β-amino alcohols via epoxide ring-opening is a common challenge.[1][2] The primary cause is often related to the reaction conditions and the nature of the nucleophile. While the ring-opening of an epoxide with an amine is typically an SN2 reaction that proceeds with inversion of stereochemistry, certain factors can introduce racemization pathways.[3][4][5]
-
Elevated Temperatures: High reaction temperatures can provide enough energy to overcome the activation barrier for racemization.[6] In some instances, a change in temperature can even reverse enantioselectivity.[6]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[6][7] Strong bases can deprotonate the hydroxyl group of the product, which could potentially participate in side reactions or equilibria that compromise stereochemical integrity. Strong acids can protonate the epoxide, and if the epoxide is substituted in a way that can stabilize a carbocation (e.g., at a tertiary or benzylic position), the reaction may proceed through a partial or full SN1 mechanism, leading to racemization.[4][8]
-
Prolonged Reaction Times: The longer your chiral molecule is exposed to conditions that can cause racemization, the greater the potential for loss of enantiomeric excess.[6]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize pH: If using a catalyst, screen for milder acids or bases. For instance, acetic acid has been used as a metal-free catalyst for regioselective epoxide ring-opening with amines.[9]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q2: I am using a protecting group strategy for the amine, and I'm observing racemization after the deprotection step. Why is this happening?
A2: Racemization during the deprotection of the amine is a known issue, particularly if harsh conditions are required. The stability of the chiral center can be compromised under certain deprotection protocols.
-
Acid-Catalyzed Deprotection (e.g., Boc group): Strong acids like trifluoroacetic acid (TFA) are commonly used to remove the tert-butyloxycarbonyl (Boc) group.[10] If the chiral center is adjacent to a group that can be protonated or form a stabilized intermediate, racemization can occur.
-
Hydrogenolysis (e.g., Cbz or Bn group): While generally a mild method, catalytic hydrogenation to remove a carboxybenzyl (Cbz) or benzyl (Bn) group can sometimes lead to racemization, especially with certain catalysts or at elevated temperatures and pressures.[10]
Troubleshooting Steps:
-
Choose an Orthogonal Protecting Group: Select a protecting group that can be removed under conditions that do not affect the chiral center.[10][11] For example, if your molecule is sensitive to acid, consider a protecting group that can be removed by hydrogenolysis or other mild methods.
-
Optimize Deprotection Conditions: Use the mildest possible conditions for deprotection. For acid-labile groups, consider using a weaker acid or a scavenger to trap reactive intermediates. For hydrogenolysis, screen different catalysts (e.g., Pearlman's catalyst) and optimize the hydrogen pressure and temperature.
Q3: My chiral starting material, for example, a chiral epoxide, is losing its enantiomeric purity during the reaction. What could be the cause?
A3: The loss of enantiomeric purity of a chiral starting material is a serious issue that points to a racemization pathway for the starting material itself under the reaction conditions.
-
Base-Catalyzed Epoxide Racemization: If a strong base is used, it can potentially deprotonate a carbon adjacent to the epoxide, leading to an achiral enolate-like intermediate that can be protonated from either face, causing racemization.[7][8]
-
Equilibration Reactions: Under certain conditions, there might be an equilibrium between the desired reaction and a reverse reaction that can lead to racemization.
Troubleshooting Steps:
-
Control the Stoichiometry of the Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine, and use it in the minimum effective amount.[12]
-
Change the Order of Addition: Adding the chiral epoxide slowly to a solution of the amine and any other reagents can minimize its exposure to potentially racemizing conditions.
Section 2: Prophylactic Strategies to Ensure Stereochemical Integrity
This section provides proactive measures and best practices to prevent racemization from the outset of your synthesis.
Q4: What is the best synthetic strategy to minimize the risk of racemization from the beginning?
A4: The most robust strategy involves starting with a highly enantiomerically enriched building block and ensuring that all subsequent steps are stereospecific. The synthesis of chiral this compound often starts from a chiral C3 synthon like (R)- or (S)-glycidol or their derivatives.
A highly recommended route is the regioselective ring-opening of a chiral epoxide with 4-methoxyphenol, followed by the introduction of the amino group.
Recommended Synthetic Workflow:
Caption: Recommended synthetic workflow to preserve stereochemistry.
This approach introduces the amine functionality in the final step via the reduction of an azide, which is a very mild and stereospecific transformation.
Q5: How do I choose the right amine protecting group to avoid racemization?
A5: The choice of an amine protecting group is critical.[10][11] An ideal protecting group should be easy to install, stable under the reaction conditions of subsequent steps, and removable under mild conditions that do not epimerize the adjacent chiral center.[10]
Comparison of Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Installation | Deprotection Conditions | Potential for Racemization |
| tert-Butoxycarbonyl | Boc | Boc2O, base | Strong acid (TFA, HCl) | Moderate, especially with sensitive substrates |
| Carboxybenzyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenation (H2, Pd/C) | Low |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, base | Base (e.g., Piperidine) | Low, but base lability needs to be considered |
For the synthesis of chiral β-amino alcohols, the Cbz group is often an excellent choice due to the mild, non-acidic, and non-basic conditions of its removal via hydrogenolysis.[10]
Q6: Are there specific coupling reagents that are known to be "racemization-free"?
A6: While racemization is a greater concern in peptide synthesis where an activated carboxylic acid is adjacent to a chiral center, the principles apply to any reaction involving the activation of a functional group near a stereocenter.[12] If your synthetic route involves forming an amide bond, for instance, using a "racemization-free" coupling reagent is crucial.[13][14]
Recent advances have led to the development of coupling reagents that minimize racemization.[13][14][15] These include:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly efficient and have a low risk of racemization.[12]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices.[12]
-
Carbodiimides with Additives: Using a carbodiimide like DCC or DIC in combination with an additive such as OxymaPure or HOAt significantly suppresses racemization compared to using the carbodiimide alone.[12]
-
Ynamides (Zhao Reagents): These have emerged as novel coupling reagents that operate under neutral conditions, thus avoiding base-induced racemization.[15][16]
Q7: What is the role of the solvent in preventing racemization?
A7: The solvent can play a significant role in the rate of racemization.[6] Polar, protic solvents can stabilize charged intermediates and transition states that may be involved in racemization pathways.[6]
-
Aprotic Solvents are Generally Preferred: Solvents like THF, DMF, and DCM are often good choices as they are less likely to participate in proton transfer events that can facilitate racemization.
-
Avoid Protic Solvents if Possible: Alcohols and water can act as both acids and bases and may increase the rate of racemization in certain contexts.[6] However, in some cases, such as the aminolysis of epoxides, water has been shown to be an effective and green solvent without the need for a catalyst.[17] Careful evaluation for your specific system is necessary.
Q8: Can you provide a detailed protocol for a key step that minimizes racemization?
A8: Certainly. Here is a protocol for the SN2 ring-opening of a chiral epoxide with sodium azide, a key step in a stereochemically robust synthesis of this compound.
Protocol: Azide Opening of (R)-2-((4-methoxyphenoxy)methyl)oxirane
-
Reagent Preparation:
-
Dissolve (R)-2-((4-methoxyphenoxy)methyl)oxirane (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
In a separate flask, dissolve sodium azide (NaN3, 1.5 equivalents) and ammonium chloride (NH4Cl, 1.2 equivalents) in the same solvent system.
-
-
Reaction Setup:
-
Add the sodium azide/ammonium chloride solution to the epoxide solution at room temperature with stirring.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield the crude (S)-1-azido-3-(4-methoxyphenoxy)propan-2-ol.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Mechanism of Stereochemical Control:
Sources
- 1. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.emich.edu [commons.emich.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 16. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 17. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Navigating NMR Spectra of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Welcome to the technical support center for NMR analysis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret common artifacts and challenges encountered during the NMR analysis of this and structurally related molecules. Our goal is to provide you with the expertise and practical insights needed to acquire high-quality, artifact-free spectra.
The unique structural features of this compound, namely the primary amine, secondary alcohol, and flexible propanol backbone, present specific challenges in NMR spectroscopy. These include the presence of exchangeable protons, the potential for hydrogen bonding, and signal overlap. This guide will address these issues in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Common NMR Artifacts
This section addresses general artifacts that can be encountered in any NMR experiment, with specific relevance to the analysis of this compound.
Q1: My baseline is rolling and uneven. What are the likely causes and how can I correct it?
A rolling or distorted baseline is a common artifact that can obscure weak signals and affect accurate integration. The primary causes are often related to the initial data points of the Free Induction Decay (FID) or improper data processing.
Common Causes:
-
FID Truncation: If the acquisition time is too short, the FID signal will not have decayed to zero, leading to "sinc wiggles" or a rolling baseline upon Fourier transformation.
-
Pulse Breakthrough: A large residual signal from the RF pulse can corrupt the first few data points of the FID, causing a broad, rolling baseline.
-
Improper Phasing: Incorrect phase correction can manifest as a rolling baseline.[1]
Troubleshooting Protocol:
-
Optimize Acquisition Parameters:
-
Increase Acquisition Time (at): Ensure that the FID has decayed to at least 1% of its initial intensity before the end of the acquisition.
-
Apply a Window Function: Applying a gentle exponential window function (e.g., with a line broadening factor of 0.3 Hz) can help to apodize the FID, forcing it to zero and reducing truncation artifacts.
-
-
Data Processing Corrections:
-
Baseline Correction Algorithms: Most NMR processing software includes automated or manual baseline correction routines.[2][3] These algorithms fit the baseline to a polynomial function and subtract it from the spectrum.[3] For complex distortions, manual selection of baseline points may be necessary.[4]
-
Backward Linear Prediction: For FIDs that are significantly truncated, this technique can be used to extrapolate the decaying signal.
-
Part 2: Troubleshooting Specific Artifacts in the Spectrum of this compound
Due to the absence of a publicly available spectrum for this compound, we will use the spectrum of a close structural analog, Metoprolol , as a case study. Metoprolol shares the same core structure with an additional isopropyl group on the amine. The artifacts and troubleshooting steps discussed here are directly applicable.
Case Study: Metoprolol ¹H NMR (500 MHz, CDCl₃)
-
Expected Signals: Aromatic protons, methoxy group, protons on the propanol backbone, and exchangeable -OH and -NH protons.
Q2: I am observing very broad signals for the -OH and -NH protons. Why is this happening and how can I confirm their assignment?
The presence of exchangeable protons from the hydroxyl (-OH) and amine (-NH) groups in this compound often leads to broad signals in the ¹H NMR spectrum.[5][6]
Causality:
-
Chemical Exchange: These protons can rapidly exchange with each other and with trace amounts of water or acid in the sample.[7] This exchange occurs on a timescale that is intermediate relative to the NMR experiment, leading to a broadening of the signals.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to peak broadening and cause the chemical shift of these protons to be highly dependent on concentration and temperature.[8][9]
Troubleshooting and Verification Protocol:
-
D₂O Exchange: This is the definitive method for identifying exchangeable protons.[10][11]
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube and shake gently.
-
Re-acquire the spectrum. The signals corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[12]
-
| Experiment | -OH Signal | -NH Signal |
| Standard ¹H NMR | Broad singlet | Broad singlet |
| After D₂O Shake | Disappears | Disappears |
-
Temperature Variation:
-
Acquiring the spectrum at a higher temperature can sometimes sharpen the signals of exchangeable protons by increasing the rate of exchange to the fast exchange regime on the NMR timescale.
-
Q3: The signals for the protons on the propanol backbone are overlapping. How can I improve the resolution?
Signal overlap in the aliphatic region can make it difficult to assign protons and determine coupling constants.
Causality:
-
Similar Chemical Environments: The protons on the pro-2-ol backbone are in relatively similar chemical environments, leading to closely spaced chemical shifts.
-
Solvent Effects: The choice of solvent can influence the chemical shifts of nearby protons.
Troubleshooting Protocol:
-
Change the NMR Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[11] Aromatic solvents like benzene-d₆ are known to induce significant shifts in nearby protons.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to trace the connectivity of the propanol backbone even with some signal overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
Q4: I have a large residual solvent peak that is obscuring nearby signals. What are the best methods for solvent suppression?
Even with deuterated solvents, a residual protonated solvent peak can be present and may be much larger than the analyte signals.
Causality:
-
Incomplete Deuteration: Most deuterated solvents contain a small amount of the corresponding protonated isotopomer.
-
Water Contamination: Solvents can absorb moisture from the air.
Solvent Suppression Techniques:
There are several pulse sequences designed to suppress large solvent signals. The choice of method depends on whether the exchangeable protons need to be observed.
| Technique | Principle | Effect on Exchangeable Protons | Reference |
| Presaturation | The solvent resonance is selectively irradiated prior to the excitation pulse, saturating it and reducing its signal intensity. | Attenuates or eliminates signals of exchangeable protons due to chemical exchange with the saturated solvent. | [13][14] |
| WATERGATE | Uses a combination of selective pulses and pulsed field gradients to dephase the solvent magnetization. | Minimal effect on exchangeable protons, making it a good choice when their observation is desired. | [14] |
Workflow for Implementing Solvent Suppression:
Q5: My spectrum has phasing problems, with peaks appearing distorted (a mix of absorption and dispersion). How do I correct this?
Improper phasing is a common processing artifact that results in distorted peak shapes and an uneven baseline.
Causality:
-
Instrumental Factors: Delays in the spectrometer's electronics can introduce phase errors.
-
Data Processing: Automatic phasing routines may not always be successful, especially with complex spectra or low signal-to-noise.
Phase Correction Protocol:
Phase correction involves adjusting two parameters: the zero-order phase (ph0), which is frequency-independent, and the first-order phase (ph1), which is frequency-dependent.[15]
-
Manual Phase Correction:
-
Select a well-defined peak on one side of the spectrum.
-
Adjust the zero-order phase (ph0) until this peak is purely in absorption mode (symmetrical with a flat baseline on either side).
-
Move to a peak on the opposite side of the spectrum.
-
Adjust the first-order phase (ph1) until this second peak is also in absorption mode.
-
Fine-tune both ph0 and ph1 as needed to achieve a consistent phase across the entire spectrum.
-
Visual Guide to Phasing:
References
- Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra.
- Filo. (2025). Explain the effect of hydrogen bonding on NMR spectrum with example.
- Xiang, Y., & Wang, J. (2009). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis.
- University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). Baseline Correction - NMR Facility.
- Scribd. (n.d.). Why Hydrogen Bonding Responsible To Increase in Chemical Shift.
- UMass Nuclear Magnetic Resonance (NMR) Labs. (2022). Advanced Baseline Correction.
- Mestrelab. (n.d.). Manual Phase Correction in 2D-NMR.
- Global NMR Discussion Meetings. (n.d.). Baseline Correction in NMR Spectroscopy.
- Wiley Science Solutions. (2023). KnowItAll Tutorial: NMR - Phasing Methods.
- Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra?.
- Patsnap. (2025). NMR Solvent Suppression: Addressing Peak Interference.
- University of Ottawa NMR Facility Blog. (2013). Manual Phase Correction of 1D Spectra - Video Tutorial.
- Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- YouTube. (2015). Proton NMR 5 - Dealing with -OH and -NH protons.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Tutorials and Guides.
- ResearchGate. (2014). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?.
- ResearchGate. (2013). NMR spectrum of a solution of metoprolol in C6D6 using TMS as external standard.
- ACS Publications. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy.
- PubMed Central. (2010). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Nanalysis. (2022). NMR data processing: Phase Correction — NMR Blog.
- ResearchGate. (2025). Chapter 2 Recent Advances in Solvent Suppression for Solution NMR: A Practical Reference.
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
- University of Warwick. (n.d.). solvent suppression.
- ResearchGate. (2021). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics.
- University of Wisconsin-Madison, Chemistry NMR Facility. (2022). Solvent Suppression using TopSpin 3.x.
- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- PubChem. (n.d.). Metoprolol.
- Weizmann Institute of Science. (n.d.). NMR | Solvent Suppression | Chemical Research Support.
- PubMed Central. (2025). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs.
- PubMed. (2011). Spectral data analyses and structure elucidation of metoprolol tartrate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001932).
- YouTube. (2015). OH and NH Signals in HNMR in Organic Chemistry.
- PubChem. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum.
- Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum.
- ResearchGate. (2025). H-1 NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution.
Sources
- 1. bruker.com [bruker.com]
- 2. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Baseline Correction | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. Baseline Correction [nmr.chem.ucsb.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 15. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
Technical Support Center: Enhancing Resolution of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in HPLC
Welcome to the technical support center for the chromatographic analysis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this and structurally similar basic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you enhance peak resolution, improve peak shape, and ensure the robustness of your analytical method.
Troubleshooting Guide: From Tailing Peaks to Poor Resolution
This section addresses specific issues you might encounter during your experiments, providing probable causes and systematic solutions.
Issue 1: Significant Peak Tailing
Symptom: Your chromatogram shows asymmetrical peaks with a pronounced "tail," leading to poor integration and inaccurate quantification. A tailing factor significantly greater than 1.2 is a clear indicator.
Probable Cause: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most often caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[1][2][3] These interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailed peak.
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this issue is to control the ionization of the residual silanol groups by lowering the mobile phase pH.[1]
-
Action: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate buffer, such as phosphate or formate. At this low pH, the silanol groups are protonated (-Si-OH), minimizing the undesirable ionic interactions with the positively charged analyte.[4]
-
Causality: The pKa of silanol groups is typically in the range of 3.5-4.5. By maintaining the mobile phase pH well below the pKa of the silanols, you ensure they remain in their neutral form, thus eliminating the secondary ionic retention mechanism. The pKa of the amino group in this compound is predicted to be in the range of 9-10, similar to metoprolol (pKa ≈ 9.56)[5][6], so it will be fully protonated at a low pH.
-
-
Column Selection: The choice of HPLC column is critical.
-
Action: Utilize a modern, high-purity, end-capped C18 or C8 column. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group (e.g., trimethylsilyl), effectively shielding them from interaction with the analyte.[1]
-
Causality: High-purity silica has a lower metal content, which reduces the acidity and reactivity of the silanol groups.[3] End-capping further minimizes the number of available sites for secondary interactions.
-
-
Mobile Phase Additives (Use with Caution):
-
Action: If pH adjustment and column selection are insufficient, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%).[3]
-
Causality: TEA is a small basic molecule that can preferentially interact with the active silanol sites, effectively masking them from the analyte. However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry detection.
-
Issue 2: Poor Resolution Between Enantiomers (for Chiral Analysis)
Symptom: You are unable to achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Probable Cause: The chiral stationary phase (CSP) and mobile phase conditions are not optimal for creating a sufficient difference in the interaction energies between the two enantiomers and the CSP.[7][8]
Solutions:
-
Chiral Stationary Phase (CSP) Selection:
-
Action: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and amino alcohols.[9][10] Consider screening columns with different chiral selectors (e.g., tris(3,5-dimethylphenylcarbamate) on cellulose or amylose).
-
Causality: The chiral recognition mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which can differ for the two enantiomers, leading to their separation.[9]
-
-
Mobile Phase Optimization for Chiral Separations:
-
Action: For normal-phase chromatography on a polysaccharide-based CSP, the mobile phase typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[10] Systematically vary the ratio of the polar modifier (e.g., from 5% to 25%) to find the optimal selectivity and resolution.
-
Causality: The polar modifier competes with the analyte for interaction sites on the CSP. Adjusting its concentration can modulate the retention and enhance the subtle differences in interaction between the enantiomers and the stationary phase.
-
-
Use of Additives in Chiral Separations:
-
Action: The addition of a small amount of a basic or acidic additive to the mobile phase can significantly improve peak shape and resolution. For basic analytes, an amine modifier like diethylamine (DEA) or triethylamine (TEA) at 0.1% can be beneficial in normal-phase mode.[10]
-
Causality: These additives can interact with active sites on the stationary phase, reducing non-specific interactions and improving the efficiency of the chiral recognition process.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A1: A good starting point would be to use a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). For the mobile phase, begin with a gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer. Crucially, the aqueous phase should be buffered to a low pH (e.g., pH 3.0 with 20 mM potassium phosphate or 0.1% formic acid) to ensure good peak shape.[1][11] A typical starting gradient could be 10-90% acetonitrile over 15 minutes.
Q2: How does the mobile phase pH affect the retention time of this compound?
A2: The mobile phase pH has a significant impact on the retention time of ionizable compounds. For a basic compound like this compound (predicted pKa of the amine group is ~9-10)[5]:
-
At low pH (e.g., < 4): The amine group is fully protonated (cationic). This increases its polarity, leading to decreased retention in reversed-phase HPLC.
-
At high pH (e.g., > 10): The amine group is in its neutral, unprotonated form. This makes the molecule more hydrophobic, resulting in increased retention in reversed-phase HPLC. It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form and thus robust and reproducible retention times.
Q3: Can derivatization help in the analysis of this compound?
A3: Yes, pre-column derivatization can be a valuable strategy, especially for improving detection sensitivity or for chiral separations.
-
For UV/Fluorescence Detection: Aliphatic amines like the one in your analyte often lack a strong chromophore, leading to poor UV sensitivity. Derivatizing the primary amine with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride introduces a highly responsive chromophore/fluorophore, significantly enhancing detection limits.
-
For Chiral Separations: Derivatization can also be used to create diastereomers with a chiral derivatizing agent, which can then be separated on a standard achiral column. However, direct separation on a chiral stationary phase is often preferred to avoid potential issues with the derivatization reaction.
Data and Protocols
Table 1: Recommended Starting Conditions for RP-HPLC
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 5 µm | Minimizes silanol interactions, providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Protonates silanol groups to prevent peak tailing.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10% to 90% B over 15 minutes | A good starting point to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times. |
| Detection | UV at 225 nm or 275 nm | Based on the phenoxy moiety. Wavelength may require optimization. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration. |
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of aqueous mobile phase buffers (e.g., 20 mM potassium phosphate) with pH values ranging from 2.5 to 7.0.
-
Isocratic Elution: Using a fixed percentage of organic modifier (e.g., 30% acetonitrile), inject the analyte standard with each mobile phase buffer.
-
Data Analysis: Plot the retention time and peak tailing factor against the mobile phase pH.
-
Optimization: Select the pH that provides a good balance of retention and optimal peak shape (tailing factor close to 1.0).
Visualizations
Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing issues.
Relationship Between pH, Analyte, and Stationary Phase
Caption: Impact of mobile phase pH on analyte and silanol ionization state.
References
- (+)-Metoprolol. (n.d.). PubChem.
- Metoprolol. (n.d.). PubChem.
- 3-(4-methoxyphenoxy)propan-1-amine. (n.d.). LookChem.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.
- Chiral HPLC Column. (n.d.). Phenomenex.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019, November 12). In Books.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI, 52(2), 123-132.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Separations.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). Molecules, 29(23), 5039.
- An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. (n.d.). Scholars Research Library.
- Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 275-280.
- Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. (n.d.). SciSpace.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
- Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28). ResearchGate.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
- Process for preparation of phenoxypropanol amines. (n.d.). Google Patents.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- APPLICATIONS. (n.d.). Phenomenex.
- Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol. (n.d.). PrepChem.com.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). SSRN.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex.
- Separation of 3-(4-(Dimethylamino)phenoxy)propan-1-ol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). NIH.
Sources
- 1. This compound CAS#: 5002-93-7 [m.chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (+)-Metoprolol | C15H25NO3 | CID 157717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metoprolol | 51384-51-1 [chemicalbook.com]
- 7. 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7 [chemicalbook.com]
- 8. Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine | lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating Cytotoxicity of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing 1-Amino-3-(4-methoxyphenoxy)propan-2-ol in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate and mitigate unexpected cytotoxicity, ensuring the integrity and accuracy of your experimental results. As a compound structurally related to beta-adrenergic antagonists, its interaction with cellular systems can be complex, and this guide will walk you through understanding and addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: My standard MTT assay shows high cytotoxicity with this compound, even at low concentrations. Is the compound inherently toxic, or could it be an assay artifact?
A1: This is a common and critical question. While the compound may exhibit inherent dose-dependent cytotoxicity, the MTT assay itself can be prone to artifacts. The assay relies on mitochondrial reductase activity, which can be influenced by compounds that alter cellular metabolism or oxidative state. We recommend validating your findings with an alternative viability assay that relies on a different cellular mechanism.
Recommended Alternative Assays:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels, a direct indicator of metabolically active, viable cells. They are rapid, highly sensitive, and less prone to interference from compounds affecting mitochondrial reductase.[1][2][3]
-
Resazurin-Based Assays (e.g., alamarBlue®): Similar to MTT, these measure metabolic activity but the fluorescent product is less likely to interfere with test compounds. They offer high sensitivity and shorter incubation times.[1]
-
LDH Release Assay: This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct measure of cell death rather than metabolic activity.[4]
Q2: What is the likely mechanism of cytotoxicity for this compound?
A2: Based on its structural similarity to beta-blockers, the cytotoxicity is likely multifactorial. Key potential mechanisms include the induction of oxidative stress and the activation of apoptotic pathways.[5][6] Many drug compounds can lead to an overproduction of reactive oxygen species (ROS), which, if not neutralized by the cell's antioxidant capacity, can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[7][8][9][10]
Q3: Can I reduce the observed cytotoxicity by changing my experimental setup?
A3: Absolutely. Simple modifications to your protocol can have a significant impact. Consider the following:
-
Concentration and Time Optimization: Perform a detailed dose-response and time-course experiment to identify a non-toxic working concentration and the optimal treatment duration. Cytotoxicity is often a threshold event.
-
Serum Concentration: Increasing the serum concentration in your culture medium can sometimes mitigate cytotoxicity by protein binding, which reduces the effective free concentration of the compound.
-
Co-treatment with Antioxidants: If oxidative stress is suspected, co-incubation with an antioxidant like N-acetylcysteine (NAC) may rescue the cells and can also serve as a mechanistic probe.[9]
Troubleshooting Guide 1: Distinguishing True Cytotoxicity from Assay Interference
A primary challenge in drug development is ensuring that an observed effect is biological and not an artifact of the chosen assay. This guide provides a workflow to de-risk your results.
Experimental Workflow for Assay Validation
This workflow is designed to confirm the cytotoxic effects of this compound and rule out assay-specific interference.
Caption: Workflow for validating cytotoxicity observations.
Step-by-Step Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the ATP assay reagent to each well (typically in a 1:1 volume ratio with the culture medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[3]
Data Interpretation
| Assay Type | Principle | Interpretation of Decreased Signal |
| MTT | Mitochondrial Reductase Activity | Cytotoxicity OR Metabolic Inhibition/Interference |
| ATP-Based | Quantifies Cellular ATP | Direct measure of viable, metabolically active cells[2] |
| LDH Release | Measures Compromised Membranes | Direct measure of cytotoxicity/necrosis[4] |
| Real-Time | Continuous monitoring of viability | Detects dose-dependent cytotoxicity over time[3] |
If ATP levels decrease and LDH release increases in a dose-dependent manner, you can be confident that this compound is inducing true biological cytotoxicity.
Troubleshooting Guide 2: Investigating and Mitigating the Mechanism of Cytotoxicity
Once true cytotoxicity is confirmed, the next step is to understand the underlying mechanism. This allows for the development of rational strategies for mitigation.
Potential Mechanism: Oxidative Stress and Apoptosis
A plausible mechanism for drug-induced cytotoxicity involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator and executioner caspases.[5][6][11]
Caption: Proposed pathway of ROS-induced apoptosis.
Step-by-Step Protocol: Measuring ROS Production
-
Cell Preparation: Plate cells and treat with this compound as in the viability assay. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: At the end of the treatment period, remove the medium and incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX® Green) according to the manufacturer's instructions.
-
Measurement: After incubation, wash the cells and measure the fluorescence using a microplate reader or flow cytometer. An increase in fluorescence indicates elevated ROS levels.
Step-by-Step Protocol: Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
-
Assay Setup: Plate and treat cells in a white-walled 96-well plate as previously described.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Mix briefly and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence. The signal intensity is directly proportional to the amount of active caspase-3 and -7.[11][12]
Mitigation Strategies Based on Mechanistic Findings
| Finding | Implication | Mitigation Strategy | Experimental Validation |
| Increased ROS Levels | Cytotoxicity is mediated by oxidative stress.[7][8] | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC). | Perform cell viability assay with and without NAC co-treatment. A rescue effect (increased viability) confirms the role of ROS. |
| Increased Caspase-3/7 Activity | The compound induces apoptosis. | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK). | Perform cell viability assay with and without the caspase inhibitor. An increase in viability suggests apoptosis is the primary death mechanism. |
By systematically validating your initial observations, investigating the underlying mechanisms, and implementing targeted mitigation strategies, you can confidently assess the true biological activity of this compound in your cell-based assays.
References
- Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of Toxicology, 2012, 645460. [Link]
- Tafazoli, A., Mashregi, M., & O'Brien, P. J. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012. [Link]
- 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
- Rather, R. A., Bhagat, M., & Tuli, H. S. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity.
- Gupta, S., & Sharma, P. (2023). Drug-induced oxidative stress as a mechanism of toxicity.
- BioTek Instruments. (2017).
- Spinu, A. D., & Gupta, R. C. (2012). Drug-Induced Oxidative Stress and Toxicity. Semantic Scholar. [Link]
- Aydin, B., Kanli, Z., Gören, Z., & Cabadak, H. (2018). The Effect of Beta Adrenergic Agonist and Antagonists on Caspase 3, Caspase 8 and Caspase 9 Expression on K562 Chronic Myeloid Leukemia Cells. The Physiological Society. [Link]
- Kavakcıoğlu Yardımcı, B., et al. (2021). The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines. GCRIS. [Link]
- Kavakcıoğlu Yardımcı, B., et al. (2021). The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines. PubMed. [Link]
- PubChem. (n.d.). This compound. [Link]
- Al-Saffar, H. M., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. PMC. [Link]
- Kavakcıoğlu Yardımcı, B., et al. (2021). The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines. OUCI. [Link]
- Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013).
- MDPI. (2023).
- Med Vids. (2024).
- ResearchGate. (2003). Mechanisms of Caspase Activation and Inhibition during Apoptosis. [Link]
- MDPI. (2021). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP)
- Shi, Y. (2002).
- MDPI. (2021). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. [Link]
- Tulyasheva, E. V., et al. (2021). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. PubMed. [Link]
Sources
- 1. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 2. nebiolab.com [nebiolab.com]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 5. GCRIS [gcris.pau.edu.tr]
- 6. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Improving the In Vivo Bioavailability of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals investigating 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a novel aryloxypropanolamine. Given its chemical structure, this compound may present bioavailability challenges common to its class, such as low aqueous solubility and significant first-pass metabolism. This document provides a structured approach to troubleshooting these issues through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the core principles and initial questions that arise when transitioning a compound from in vitro success to in vivo studies.
Q1: We're seeing excellent in vitro potency with this compound, but the in vivo efficacy is disappointingly low. What are the most likely causes?
A1: This is a classic and common challenge in drug development. The discrepancy almost always points to suboptimal pharmacokinetic (PK) properties, with low oral bioavailability being the primary culprit.[1] For an aryloxypropanolamine like yours, the key factors limiting bioavailability are:
-
Low Aqueous Solubility: The molecule may not dissolve sufficiently in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[2][3]
-
Poor Membrane Permeability: The compound might struggle to efficiently cross the intestinal wall to enter the bloodstream.
-
Extensive First-Pass Metabolism: The compound, after absorption, passes through the liver via the portal vein where it can be heavily metabolized by enzymes before it ever reaches systemic circulation.[4][5][6][7][8] This is a very common fate for this class of compounds.
-
Efflux by Transporters: The compound could be actively pumped back into the GI tract by efflux transporters like P-glycoprotein (P-gp) located on the intestinal wall.[1][9]
Q2: What is "first-pass metabolism" and why is it a particular concern for a compound with hydroxyl and amine groups?
A2: First-pass metabolism, or the first-pass effect, is the biotransformation of a drug that occurs after oral administration but before it reaches the main circulatory system.[4][6][7][8] The gut wall and, most significantly, the liver are the primary sites for this process.[7] Your compound, this compound, has a secondary alcohol (-OH) and a primary amine (-NH2), which are prime targets for Phase II conjugation enzymes (like UGTs and SULTs). These enzymes attach large, water-soluble groups (glucuronic acid or sulfate) to the molecule, rendering it inactive and facilitating its rapid excretion. This can drastically reduce the amount of the active parent drug that reaches the rest of the body.[5]
Q3: What initial in vitro assays should we run to diagnose the specific cause of low bioavailability?
A3: A systematic, tiered approach is most effective. Before proceeding to complex animal studies, three key in vitro assays will help you pinpoint the problem:
-
Kinetic Solubility Assay: Determines the compound's solubility in a buffered aqueous solution. This is a quick screen to see if dissolution is a potential roadblock.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to predict in vivo drug absorption and identify if the compound is a substrate for efflux transporters.[10][11]
-
Liver Microsomal Stability Assay: This is arguably the most critical assay for your compound class. It assesses the compound's susceptibility to metabolism by the major drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[12][13] A short half-life in this assay is a strong indicator of high first-pass metabolism.[13]
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
This section is formatted to address specific experimental outcomes and provide a logical path forward.
Scenario 1: Your compound has very low aqueous solubility (<10 µg/mL).
-
Symptom: You struggle to prepare dosing solutions, observe precipitation in your vehicle, and see highly variable results in animal studies.[14]
-
Causality: The hydrophobic nature of the methoxyphenoxy ring likely dominates the molecule's properties, leading to poor dissolution in the aqueous environment of the GI tract. This is a rate-limiting step for absorption.[3]
-
Troubleshooting & Actionable Solutions:
-
Salt Formation: The primary amine on your compound is an ideal handle for salt formation (e.g., creating a hydrochloride or mesylate salt). Salts are generally more crystalline and have significantly higher aqueous solubility than the free base.[15][16]
-
Particle Size Reduction (Micronization): Reducing the particle size of your solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][16][17][18]
-
Formulation with Co-solvents or Surfactants: For preclinical studies, using vehicles containing co-solvents (like PEG 400, propylene glycol) or surfactants can help maintain the drug in solution.[18][19][20]
-
Advanced Formulations: If simple approaches fail, consider more advanced formulation strategies like creating a Self-Emulsifying Drug Delivery System (SEDDS).[21][22][23][24] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine microemulsion upon contact with GI fluids, keeping the drug solubilized for absorption.[22][24][25]
-
Scenario 2: Your compound shows high permeability in the Caco-2 assay (Papp > 10 x 10⁻⁶ cm/s) but still has low oral bioavailability (<20%).
-
Symptom: The compound can cross the intestinal barrier efficiently in vitro, but plasma concentrations in vivo are minimal.
-
Causality: This is the classic signature of extensive first-pass metabolism.[1][4] The drug is absorbed from the gut but is cleared almost entirely by the liver before it can be measured systemically.
-
Troubleshooting & Actionable Solutions:
-
Confirm with a Microsomal Stability Assay: Run the protocol provided below (Protocol 2). If the in vitro half-life (t½) is very short (<15 minutes), this confirms high intrinsic clearance and susceptibility to metabolic enzymes.[26]
-
Prodrug Strategy: This is a highly effective chemical modification approach.[27][28][29] By temporarily masking the metabolically vulnerable hydroxyl or amine group with a promoiety, you can protect the drug during its first pass through the liver. The promoiety is designed to be cleaved off later in the systemic circulation to release the active parent drug.[28][30][31][32] For the secondary alcohol, an ester prodrug is a common and effective choice.
-
Scenario 3: The Caco-2 assay shows a high efflux ratio (Papp B-A / Papp A-B > 2).
-
Symptom: The rate of transport from the basolateral (blood) side to the apical (intestinal) side is much higher than in the absorptive direction.
-
Causality: Your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps it out of the intestinal cells, limiting net absorption.[11][33]
-
Troubleshooting & Actionable Solutions:
-
Confirm with an Inhibitor: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[33] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
-
Structural Modification (Medicinal Chemistry): In a drug discovery setting, the long-term solution is to modify the compound's structure to reduce its affinity for the efflux transporter. This often involves subtly altering lipophilicity or removing hydrogen bond donor/acceptor sites that are key for transporter recognition.
-
Utilize Formulation Excipients: Some formulation excipients (e.g., certain surfactants used in SEDDS) have been shown to inhibit P-gp function, providing a dual benefit of enhancing solubility and reducing efflux.[21]
-
Part 3: Data Presentation & Visualization
To effectively compare strategies, quantitative data should be summarized clearly.
Table 1: Hypothetical Pharmacokinetic Data Comparing Different Bioavailability Enhancement Strategies for this compound in Rats (Oral Dose: 10 mg/kg)
| Formulation / Modification | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Oral Bioavailability (F%) |
| Parent Drug (Aqueous Suspension) | 45 ± 15 | 1.0 | 120 ± 40 | 5% |
| Parent Drug (Micronized) | 90 ± 25 | 1.0 | 250 ± 60 | 11% |
| Parent Drug in SEDDS | 250 ± 50 | 0.5 | 800 ± 150 | 35% |
| Ester Prodrug (Aqueous Suspension) | 410 ± 70 | 1.5 | 1350 ± 200 | 59% |
Data are presented as mean ± standard deviation.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological and experimental processes.
Caption: Potential metabolic pathways leading to drug inactivation.
Part 4: Key Experimental Protocols
These protocols provide a starting point for the essential in vitro assays. They should be optimized for your specific laboratory conditions and analytical methods.
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of a test compound and assess its potential for active efflux. [10][11][33] Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell™ filter inserts and cultured for 18-22 days to form a differentiated, polarized monolayer. Monolayer integrity must be verified by measuring Transepithelial Electrical Resistance (TEER) before the experiment. [33]2. Prepare Dosing Solutions: Prepare a 10 µM solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Add the dosing solution to the apical (upper) compartment of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). * At the end of the incubation, take samples from both compartments for analysis.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Add the dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate and sample as described for A→B transport.
-
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.*
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the involvement of active efflux.*[11]
-
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver enzymes. [12][13][34][35] Methodology:
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (contains cofactors essential for enzyme activity), phosphate buffer (pH 7.4). [12][35]2. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer. [36] * Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. [13]This step precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.
-
References
- Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review.
- Wasan, K. M., & Wasan, E. C. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 90(7), 803-814.
- Shaikh, J., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Negative Results, 13(1), 100-108.
- Fasinu, P., & Pillay, V. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Li, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Drug Delivery Science and Technology, 91, 105268.
- First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Al-Sbiei, A., et al. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 16(5), 652.
- Patel, D., et al. (2014). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 562-572.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Thakre, S., et al. (2023). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega, 8(30), 27011-27021.
- Microsomal Stability Assay Protocol. AxisPharm.
- Singh, A., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 7(4), 84-91.
- Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog.
- Solubility Enhancement Techniques. Pharmaguideline.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Caco2 assay protocol.
- Di, L. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(3), 324.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Strategies to improve oral bioavailability. ResearchGate.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate.
- Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 073-085.
- Microsomal Clearance/Stability Assay. Domainex.
- Singh, Y. (2015). Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Current Medicinal Chemistry, 22(23), 2735-2763.
- First-pass metabolism and bioavailability. Cambridge University Press & Assessment.
- metabolic stability in liver microsomes. Mercell.
- Naidoo, S., & Pillay, V. (2012). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 17(12), 14777-14805.
- First pass effect. Wikipedia.
- Dey, S., & Majumdar, S. (2014). Prodrug Strategies in Ocular Drug Delivery. Journal of Ocular Pharmacology and Therapeutics, 30(10), 785-797.
- This compound. PubChem.
- Caco-2 permeability assay. Creative Bioarray.
- Prodrug Approach for Improving Bioavailability. Curtis & Coulter.
- Video: First Pass Effect. JoVE.
- Caco-2 Permeability Assay. Evotec.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 9(2), 336-342.
- Bioavailability - can we improve it?. Sygnature Discovery.
- How to improve the bioavailability of a drug?. Patsnap Synapse.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. researchgate.net [researchgate.net]
- 6. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. Video: First Pass Effect [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijmsdr.org [ijmsdr.org]
- 18. wjbphs.com [wjbphs.com]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ijpcbs.com [ijpcbs.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 29. curtiscoulter.com [curtiscoulter.com]
- 30. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 31. mdpi.com [mdpi.com]
- 32. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. researchgate.net [researchgate.net]
- 35. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 36. mercell.com [mercell.com]
Technical Support Center: A Researcher's Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Welcome to the comprehensive technical support guide for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (CAS No. 5002-93-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile chemical intermediate. Here, we move beyond basic data sheets to provide in-depth, field-proven insights into its handling, storage, and application, addressing common challenges you may encounter in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and safe handling of this compound.
1. What are the primary hazards associated with this compound?
This compound is classified as hazardous. It is known to cause severe skin burns and serious eye damage.[1] Additionally, it may cause respiratory irritation.[1] Therefore, handling requires strict adherence to safety protocols.
2. What are the appropriate personal protective equipment (PPE) for handling this compound?
Due to its corrosive nature, comprehensive PPE is mandatory. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Regularly inspect gloves for any signs of degradation.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
3. What are the optimal storage conditions for this compound?
To maintain its stability and integrity, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The storage area should be designated for corrosive materials.[2] It is also recommended to store it locked up.[1][2]
4. What substances are incompatible with this compound?
This compound is incompatible with strong oxidizing agents and acid chlorides.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions. Always ensure that your reaction vessels and storage areas are free from these incompatible materials.
5. What should I do in case of accidental exposure?
Immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water or shower.[1][2] Call a physician immediately.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Call a physician or poison control center immediately.[1][2]
-
Ingestion: Rinse the mouth and drink plenty of water.[2] Do NOT induce vomiting.[1][2] Seek immediate medical assistance.[1][2]
Part 2: Troubleshooting Guide for Experimental Applications
This section provides a structured approach to resolving common issues encountered during the use of this compound in experimental settings.
Scenario 1: Poor Solubility or Incomplete Dissolution
Question: I am having difficulty dissolving this compound in my chosen solvent system. What could be the cause and how can I resolve it?
Answer:
This is a common issue, as the compound is a solid with a melting point between 110-112°C.[3] The problem often lies in the choice of solvent or the dissolution technique.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Detailed Steps:
-
Solvent Selection: The molecule possesses both polar (amine, hydroxyl) and non-polar (aromatic ether) functionalities. While solubility data is not extensively published, a logical starting point is to use polar aprotic solvents like DMF or DMSO, or polar protic solvents such as ethanol or methanol, depending on your reaction requirements.
-
Dissolution Technique:
-
Gentle Heating: Gradually warming the solvent while stirring can significantly improve the rate of dissolution. Avoid excessive heat to prevent potential degradation.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
-
Purity Verification: If solubility issues persist, it is prudent to verify the purity of your compound. Impurities can sometimes affect solubility. Techniques like NMR or LC-MS can confirm the identity and purity of the material.
Scenario 2: Unexpected Side Reactions or Low Yield
Question: My reaction is producing unexpected byproducts, or the yield of my desired product is significantly lower than expected. What could be the cause?
Answer:
This often points to issues with reaction conditions, reactant purity, or the presence of incompatible substances.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxidizing Agents | This compound is incompatible with strong oxidizing agents.[1][2] Their presence can lead to degradation of the starting material or the formation of oxidized byproducts. | Ensure all glassware is thoroughly cleaned and that none of the reagents or solvents have been contaminated with oxidizing agents. |
| Reaction with Acid Chlorides | This compound will readily react with acid chlorides, which are also listed as incompatible.[1][2] If your synthesis involves other reagents, ensure they are not contaminated with or degrade to form acid chlorides. | Use freshly distilled or high-purity reagents. If the presence of acidic impurities is suspected, consider using a non-nucleophilic base to scavenge them. |
| Air/Moisture Sensitivity | While not explicitly stated as highly sensitive, the primary amine group can be susceptible to oxidation over time, and the compound can be hygroscopic. | For critical reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents. |
| Incorrect Stoichiometry or Reaction Time | Inaccurate measurement of reactants or suboptimal reaction times can lead to incomplete reactions or the formation of byproducts. | Double-check all calculations and measurements. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
Scenario 3: Inconsistent Analytical Results
Question: I am observing batch-to-batch variability in my analytical results (e.g., NMR, LC-MS) for this compound. What could be the reason?
Answer:
Inconsistent analytical data often suggests issues with sample handling, storage, or the analytical method itself.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting inconsistent analytical results.
Key Considerations:
-
Storage Integrity: Ensure the compound is stored as recommended—in a cool, dry, dark, and well-ventilated area with the container tightly sealed.[1][2] The amine functionality can be susceptible to slow oxidation if exposed to air over long periods.
-
Hygroscopicity: The polar functional groups may make the compound somewhat hygroscopic. Absorbed water can alter the physical properties and affect analytical results, especially in techniques sensitive to water content.
-
Standardized Procedures: Implement a strict, standardized protocol for sample preparation to minimize variability. This includes using the same solvent, concentration, and dissolution method for each analysis.
By systematically addressing these potential issues, researchers can ensure the reliable and safe use of this compound in their drug discovery and development workflows.
References
- PubChem. This compound.
Sources
Technical Support Center: Scaling Up the Synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Welcome to the technical support center for the synthesis and scale-up of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. This critical intermediate, a precursor to valuable beta-blockers, presents unique challenges during its synthesis, particularly when transitioning from bench-scale to pilot or manufacturing scale. This guide is designed for researchers, chemists, and process development professionals to navigate common issues, optimize reaction conditions, and ensure a robust, scalable, and safe process.
Core Synthesis Pathway
The most common and industrially relevant synthesis of this compound involves a two-step process starting from 4-methoxyphenol.
-
Step 1: Epoxidation. 4-methoxyphenol is reacted with an excess of epichlorohydrin under basic conditions to form the intermediate epoxide, 2-((4-methoxyphenoxy)methyl)oxirane.
-
Step 2: Amination. The isolated or in-situ generated epoxide undergoes a nucleophilic ring-opening reaction with ammonia to yield the final product, this compound.
This process, while straightforward in principle, requires careful control of parameters to maximize yield and minimize impurity formation.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & Diagnostics
This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low Overall Yield
Q: My overall yield is significantly lower than the 70-80% reported in the literature. What are the most likely causes?
A: Low yield is a multifaceted problem that can originate in either the epoxidation or amination step, or during work-up and purification. Let's break down the potential causes:
-
Incomplete Epoxidation (Step 1): Unreacted 4-methoxyphenol will be carried into the amination step and will be difficult to separate from the final product, thus reducing the isolated yield of the desired product.
-
Diagnosis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of 4-methoxyphenol in your crude epoxide intermediate before proceeding to the amination step.
-
Solution: Ensure the base used (e.g., NaOH, K₂CO₃) is of good quality and used in the correct stoichiometry.[1] Inadequate phase transfer catalysis (if applicable) can also hinder the reaction. Consider slightly increasing the molar ratio of epichlorohydrin.[2]
-
-
Side Reactions During Amination (Step 2): The primary amine of your product is nucleophilic and can react with another molecule of the epoxide intermediate. This forms a secondary amine impurity (dimer) and consumes two equivalents of your intermediate for one molecule of impurity, drastically reducing the yield.
-
Diagnosis: This impurity will have a higher molecular weight. It can be detected by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solution: This is a very common issue in reactions of epoxides with ammonia.[3] The key is to use a large excess of the aminating agent. Using a concentrated aqueous ammonia solution both as the nucleophile and the solvent helps ensure the epoxide is more likely to react with an ammonia molecule than the product.[3][4]
-
-
Hydrolysis of the Epoxide: The epoxide ring can be opened by water or hydroxide ions, especially at elevated temperatures, to form the corresponding diol, 3-(4-methoxyphenoxy)propane-1,2-diol.[1] This is a major competing side reaction.
-
Diagnosis: The diol impurity is more polar than the desired amino alcohol and can usually be identified by TLC or LC-MS.
-
Solution: Maintain careful temperature control, especially during the addition of reagents. While some protocols use elevated temperatures to drive the amination, this must be optimized to balance reaction rate with the rate of hydrolysis.[1][5]
-
-
Losses During Work-up/Purification: The amino alcohol product has some water solubility. Aggressive aqueous washes or improper pH adjustment during extraction can lead to significant product loss in the aqueous phase.
-
Solution: During extraction with an organic solvent, ensure the aqueous phase is saturated with salt (e.g., NaCl) to decrease the solubility of the product. Adjust the pH to >12 with NaOH to ensure the amine is in its free base form, which is less water-soluble.[6]
-
Issue 2: Significant Impurity Formation
Q: My final product shows multiple spots on TLC and peaks in LC-MS analysis. What are these impurities and how can I avoid them?
A: Besides the dimer and diol impurities mentioned above, other side products can form. Understanding their origin is key to prevention.
| Impurity Name | Formation Mechanism | Prevention & Mitigation Strategy |
| 3-(4-methoxyphenoxy)propane-1,2-diol | Nucleophilic attack of water or hydroxide on the epoxide ring.[1] | Control temperature carefully. Avoid excessively long reaction times. Ensure the ammonia concentration is high to favor amination over hydrolysis. |
| N-(2-hydroxy-3-(4-methoxyphenoxy)propyl) -1-amino-3-(4-methoxyphenoxy)propan-2-ol (Dimer) | The primary amine of the product acts as a nucleophile and attacks a second molecule of the epoxide intermediate.[3] | Use a large excess of ammonia.[4] Maintain a moderate temperature to control the rate of the secondary reaction. |
| Unreacted 4-methoxyphenol | Incomplete reaction in the first step (epoxidation). | Ensure sufficient reaction time and correct stoichiometry of base and epichlorohydrin in Step 1.[2] Purify the epoxide intermediate before amination if necessary. |
| Unreacted Epoxide Intermediate | Incomplete amination reaction. | Increase reaction time or temperature for the amination step. Ensure the ammonia is active and in sufficient excess. |
digraph "Troubleshooting_Impurities" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Problem [label="High Impurity Levels\n(TLC/LC-MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diol [label="Diol Impurity Present?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Dimer [label="Dimer Impurity Present?", shape=diamond, style=filled, fillcolor="#FBBC05"]; UnreactedSM [label="Unreacted Starting Material?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Cause_Hydrolysis [label="Cause: Epoxide Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Dimerization [label="Cause: Product Reacts with Epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Incomplete_Rxn1 [label="Cause: Incomplete Epoxidation", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_Temp [label="Solution:\n- Lower Reaction Temp\n- Reduce Reaction Time", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_ExcessNH3 [label="Solution:\n- Increase Excess of Ammonia", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Step1 [label="Solution:\n- Check Step 1 Stoichiometry\n- Increase Rxn Time for Step 1", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Problem -> Diol; Problem -> Dimer; Problem -> UnreactedSM;
Diol -> Cause_Hydrolysis [label="Yes"]; Cause_Hydrolysis -> Solution_Temp;
Dimer -> Cause_Dimerization [label="Yes"]; Cause_Dimerization -> Solution_ExcessNH3;
UnreactedSM -> Cause_Incomplete_Rxn1 [label="Yes"]; Cause_Incomplete_Rxn1 -> Solution_Step1; }
Caption: Decision tree for impurity diagnostics.
Issue 3: Reaction Stalls or Proceeds Slowly
Q: The conversion of the epoxide intermediate appears to have stopped, even after several hours. Why would this happen?
A: A stalled reaction is often due to issues with reagents or reaction conditions.
-
Poor Quality of Ammonia: Old or improperly stored aqueous ammonia solutions can lose potency.
-
Solution: Use a fresh bottle of concentrated aqueous ammonia. If possible, titrate the solution to confirm its concentration.
-
-
Insufficient Temperature: While high temperatures can cause side reactions, the aminolysis of epoxides often requires some thermal energy to proceed at a reasonable rate.[5]
-
Phase Separation (for biphasic systems): If the reaction is run in a biphasic system (e.g., an organic solvent with aqueous ammonia), poor mixing can lead to a stall. The reaction occurs at the interface, and inefficient agitation will limit the reaction rate.
-
Solution: Increase the stirring rate to ensure good mixing between the phases. On a larger scale, the choice of reactor and impeller design is critical.
-
Scale-Up Considerations & FAQs
Q: What are the primary challenges when scaling this synthesis from a 1L flask to a 100L reactor?
A: Scaling up introduces new challenges related to heat transfer, mass transfer, and safety.
-
Exotherm Management: The ring-opening of an epoxide is an exothermic process. What might be a mild temperature increase in a lab flask can become a dangerous, runaway reaction in a large reactor due to the reduced surface-area-to-volume ratio.
-
Best Practice: The addition of the epoxide to the ammonia solution must be done slowly and controllably, with efficient reactor cooling. A thorough process safety assessment, including reaction calorimetry, is essential before attempting a large-scale run.
-
-
Mass Transfer & Mixing: Ensuring a homogenous mixture of the epoxide and the large excess of aqueous ammonia is more difficult at scale.
-
Best Practice: Use a reactor with appropriate baffles and an impeller designed for liquid-liquid mixing. A slow reaction at scale might be a sign of poor mixing rather than a chemical issue.
-
-
Work-up and Extraction: Handling large volumes of aqueous and organic layers presents logistical challenges. Phase separation can be slower, and the potential for emulsion formation increases.
-
Best Practice: Design the work-up procedure to minimize handling. Use anti-emulsion agents if necessary. Ensure extraction vessels are adequately sized.
-
Q: What is the best method for purifying the final product at scale?
A: While laboratory scale might use silica gel chromatography, this is often not feasible for large quantities.
-
Vacuum Distillation: The product, this compound, has a relatively high boiling point, but vacuum distillation is a common method for purification on a larger scale. This effectively removes less volatile impurities (like the dimer) and salts.
-
Crystallization/Salt Formation: The product can be converted to a salt (e.g., hydrochloride or oxalate) which can then be purified by crystallization.[7] The purified salt can be isolated, or the free base can be regenerated. This is often a highly effective method for achieving high purity.
Q: Are there any critical safety precautions for this synthesis?
A: Absolutely.
-
Epichlorohydrin: It is a known carcinogen and is highly toxic and reactive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including resistant gloves.
-
Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a well-ventilated area and handle with care.
-
Pressure Build-up: When heating ammonia solutions, be aware of the potential for pressure build-up in a sealed reactor. Ensure the system is properly vented.
Appendix: Detailed Experimental Protocol (Illustrative Lab-Scale)
This protocol is for illustrative purposes and should be adapted and optimized based on your specific laboratory conditions and safety assessments.
Step 1: Synthesis of 2-((4-methoxyphenoxy)methyl)oxirane
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxyphenol (1 eq.), epichlorohydrin (3 eq.), and a suitable solvent like water or isopropanol.[2][6]
-
Slowly add a 25% aqueous solution of sodium hydroxide (1.1 eq.) dropwise, maintaining the temperature between 40-45°C.[2]
-
Stir the mixture vigorously for 3-5 hours at this temperature.
-
Monitor the reaction by TLC until the 4-methoxyphenol spot is consumed.
-
Cool the reaction, separate the organic phase (if applicable), or extract with a solvent like toluene. Wash the organic phase with water to a neutral pH and use the solution directly in the next step.
Step 2: Synthesis of this compound
-
In a separate reactor, charge a large excess of concentrated aqueous ammonia (e.g., 25% solution, ~20 eq.).
-
Cool the ammonia solution in an ice bath.
-
Slowly add the solution of the crude epoxide from Step 1 to the ammonia solution, ensuring the internal temperature does not exceed 30-35°C.[4]
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 30°C) for 6-8 hours.[4]
-
Monitor the disappearance of the epoxide by TLC.
-
Once complete, remove the excess ammonia under reduced pressure.
-
Extract the remaining aqueous residue multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude oil by vacuum distillation or crystallization as a salt.
References
- Bergan-Hansen, M., et al. (2024). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. International Journal of Molecular Sciences.
- McClure, J. D. (1972). The Synthesis of Aminoalcohols from Epoxides and Ammonia. Synthetic Communications, 3(3).
- CN109553513B - Preparation method of metoprolol intermediate. Google Patents.
- J. Synth. Chem. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- Patel, P., et al. (2023). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
- EP0339006B1 - Process for preparing S-metoprolol and intermediates therefor. Google Patents.
- BYJU'S. Epoxide Reactions.
- US20050107635A1 - Metoprolol manufacturing process. Google Patents.
- WO2010029566A2 - Process for preparation of phenoxypropanol amines. Google Patents.
- LibreTexts Chemistry. 18.6: Reactions of Epoxides - Ring-opening.
- LibreTexts Chemistry. 18.5: Reactions of Epoxides - Ring-opening.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- DE2259489B2 - 1-(3,4-DIMETHOXYPHENAETHYLAMINO)-3-PHENOXY-2-PROPANOLS.... Google Patents.
- Semantics Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol.... Google Patents.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 5. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Stereoselective Biological Activity of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol Enantiomers
This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a representative member of the aryloxypropanolamine class of β-adrenergic receptor antagonists. We will explore the foundational principles of stereoselectivity, present comparative experimental data, and provide detailed protocols for key assays, offering researchers and drug developers a comprehensive resource for understanding the critical role of chirality in pharmacology.
Introduction: The Imperative of Chirality in Drug Action
The vast majority of biological systems, from receptors to enzymes, are inherently chiral. This molecular asymmetry dictates that they interact differently with the enantiomers of a chiral drug molecule. The compound this compound belongs to the aryloxypropanolamine class, which forms the structural backbone of many widely used β-blocker medications.[1][2] These drugs possess at least one chiral center at the 2-position of the propanol chain.[1]
The therapeutic effects of these agents are often attributable to just one of the enantiomers, known as the eutomer, while the other, the distomer, may be significantly less active, inactive, or even contribute to undesirable side effects.[3] This phenomenon is elegantly explained by the Easson-Stedman Hypothesis , which posits that the more potent enantiomer engages in a three-point interaction with its receptor, whereas the less potent enantiomer can only achieve a two-point binding, resulting in a weaker interaction and diminished biological response.[4][5][6] Understanding this stereoselective activity is paramount for rational drug design and the development of safer, more effective therapeutics.
Overall Research & Analysis Workflow
The characterization of enantiomeric activity follows a logical progression from initial binding to functional cellular response. This ensures a comprehensive understanding of how each stereoisomer interacts with its biological target.
Comparative Biological Activity
While specific data for this compound is limited in publicly available literature, we can draw authoritative parallels from extensive studies on its close structural analog, metoprolol.[3][7][8] Metoprolol is also an aryloxypropanolamine β-blocker where the β1-blocking activity resides almost exclusively in the (S)-enantiomer.[3][7][9]
The initial step in characterizing a compound's activity is to measure its binding affinity for the target receptor. This is typically done using a competitive radioligand binding assay, which determines the concentration of the test compound required to displace 50% of a specific radiolabeled ligand (IC50), from which the inhibitory constant (Ki) is calculated.[10]
For aryloxypropanolamine β-blockers, the (S)-enantiomer consistently demonstrates a significantly higher affinity for the β1-adrenergic receptor.[7] In the case of metoprolol, the (S)-enantiomer is approximately 500 times more potent in binding to the β1-adrenoceptor than the (R)-enantiomer.[7]
Table 1: Comparative β-Adrenoceptor Affinity of Metoprolol Enantiomers (Analog Data)
| Enantiomer | β1-Adrenoceptor Affinity (-log Ki) | β2-Adrenoceptor Affinity (-log Ki) | β1 Selectivity Ratio (vs. β2) |
|---|---|---|---|
| (S)-Metoprolol | 7.73 ± 0.10 | 6.28 ± 0.06 | ~30 |
| (R)-Metoprolol | 5.00 ± 0.06 | 4.52 ± 0.09 | ~3 |
Data sourced from competition binding experiments and serves as a representative example for the aryloxypropanolamine class.[7]
This profound difference in affinity highlights that the therapeutic β-blocking effect of the racemic mixture is overwhelmingly due to the (S)-enantiomer.[7]
High binding affinity does not always translate to functional activity. Therefore, it is crucial to perform functional assays to measure a compound's ability to inhibit the receptor's downstream signaling. β1-adrenergic receptors are Gs-protein coupled receptors (GPCRs).[11] Their activation by an agonist (like norepinephrine or the synthetic agonist isoproterenol) stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[12][13] An antagonist, like this compound, will block this agonist-induced cAMP production.[14]
As illustrated, the (S)-enantiomer can successfully form all three critical interactions. For the (R)-enantiomer, while the amine and aromatic groups can bind, the hydroxyl group is incorrectly positioned, preventing the crucial hydrogen bond formation and resulting in significantly lower binding affinity and functional activity. [4][15]
Conclusion and Implications
The comparative analysis, supported by data from structurally analogous compounds, unequivocally demonstrates that the biological activity of aryloxypropanolamine β-blockers like this compound is highly stereoselective. The (S)-enantiomer is the eutomer, responsible for the vast majority of the desired β1-adrenergic receptor blockade. The (R)-enantiomer, or distomer, contributes negligibly to the therapeutic effect and may introduce off-target effects or an unnecessary metabolic load. [3] For researchers in drug development, these findings underscore the critical importance of:
-
Chiral Synthesis/Resolution: Developing methods to produce single, active enantiomers (a "chiral switch") can lead to drugs with improved therapeutic indices, simplified pharmacokinetics, and potentially lower doses and fewer side effects. [9]* Stereoselective Assays: Employing assays that can differentiate between enantiomers is essential for accurate pharmacological characterization and lead optimization.
-
Regulatory Considerations: There is an increasing regulatory expectation to characterize the individual enantiomers of a chiral drug candidate and justify the development of a racemate versus a single enantiomer.
By focusing on the stereochemically pure eutomer, scientists can develop more refined and effective medicines.
Appendix: Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a self-validating system for determining the binding affinity (Ki) of the (S)- and (R)-enantiomers for the β1-adrenergic receptor.
-
Principle: Measures the ability of an unlabeled test compound (competitor) to displace a radiolabeled ligand with known affinity from the target receptor. The concentration at which 50% of the radioligand is displaced (IC50) is determined and used to calculate the Ki. [10][16]* Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human β1-adrenergic receptor. [17] * Radioligand: [¹²⁵I]-Iodocyanopindolol or [³H]-Dihydroalprenolol (a non-selective β-antagonist).
-
Non-specific Binding Control: Propranolol (10 µM). [10] * Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. [18] * Test Compounds: Stock solutions of (R)- and (S)-1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
-
GF/C glass fiber filters, 96-well plates, scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., BCA assay). [18] 2. Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of Propranolol.
-
Competition: Membranes + Radioligand + Serial dilutions of test enantiomer.
-
-
Incubation: Add a fixed concentration of radioligand (typically at its Kd value) and the appropriate competitor to the wells containing the membrane preparation (e.g., 50 µg protein/well). [18]Incubate at 30°C for 60 minutes to reach equilibrium. [18] 4. Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C filters, washing several times with ice-cold wash buffer to separate bound from free radioligand. [17] 5. Counting: Place filters in scintillation vials with scintillant and count radioactivity using a beta or gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
-
Protocol 2: Functional cAMP Antagonist Assay
This protocol validates the binding data by measuring the functional consequence of receptor engagement.
-
Principle: An antagonist's potency is determined by its ability to inhibit the cAMP production stimulated by a known agonist. This assay measures intracellular cAMP levels, typically using a competitive immunoassay format like HTRF or AlphaScreen. [19][20]* Materials:
-
Cell Line: CHO or HEK293 cells expressing the human β1-adrenergic receptor.
-
Agonist: Isoproterenol.
-
PDE Inhibitor: IBMX (to prevent cAMP degradation).
-
Test Compounds: (R)- and (S)-1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kit). [21]* Methodology:
-
Cell Seeding: Plate cells in 96- or 384-well plates and grow to ~90% confluency.
-
Agonist EC80 Determination (Preliminary Step): Perform a dose-response curve with isoproterenol to determine the concentration that yields 80% of the maximal cAMP response (EC80). This concentration will be used to challenge the antagonist. [22] 3. Antagonist Assay:
-
Wash cells with assay buffer.
-
Pre-incubate cells with serial dilutions of the test enantiomer (or vehicle control) for 15-30 minutes. This allows the antagonist to bind to the receptor.
-
Add the pre-determined EC80 concentration of the agonist (isoproterenol) to all wells (except for basal control wells).
-
Incubate for 15-30 minutes at 37°C to allow for cAMP production.
-
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit. [22] 5. Data Analysis:
-
Normalize the data, setting the basal cAMP level (no agonist) as 0% and the EC80 agonist response (no antagonist) as 100%.
-
Plot the percent inhibition against the log concentration of the antagonist enantiomer.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which represents the functional potency of the antagonist.
-
-
References
- Benchchem. A Comparative Analysis of (R)-Metoprolol and (S)-Metoprolol: Unraveling Stereoselective Biological Activity.
- Benchchem. Application Notes and Protocols: Characterization of β-Adrenergic Receptors Using Bunitrolol in Radioligand Binding Assays.
- Scribd. Enantiomer Activity: Easson-Stedman Theory.
- QIAGEN GeneGlobe. Cardiac β-adrenergic Signaling.
- Semantic Scholar. Novel signaling pathway through the beta-adrenergic receptor.
- PubMed Central. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells.
- PubMed. S-metoprolol: the 2008 clinical review.
- ResearchGate. S-metoprolol: The 2008 clinical review | Request PDF.
- NCBI Bookshelf. Beta 1 Receptors.
- ResearchGate. Novel signaling pathway through the beta-adrenergic receptor.
- NCBI Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- ResearchGate. The Easson-Stedman hypothesis for 1-AR ligands.
- ResearchGate. Easson-Stedman hypothetical interaction between the two enantiomers of...
- ResearchGate. cAMP Measurement for Antagonists of a G αs -Coupled Receptor. An...
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- PubMed Central. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.
- ResearchGate. General beta-blocker structure (aryloxypropanolamines).
- Springer Nature Experiments. Detection of β-Adrenergic Receptors by Radioligand Binding.
- Benchchem. Application Notes and Protocols for cAMP Inhibition Assay to Determine Mu Opioid Receptor Antagonist Functional Activity.
- MDPI. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry.
- Indian Heart Journal. Chirally Pure S-Metoprolol - Place in Therapy.
- Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
- Gifford Bioscience. Radioligand Binding Assay.
- Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit.
- PubMed. Comparative clinical study of the efficacy and safety of a S-metoprolol ER tablet versus a racemate metoprolol ER tablet in patients with chronic stable angina.
- Filo. Explain Easson and Stedman hypothetical interaction between the two enant..
- ResearchGate. The three-point interaction model. Enantiomer ( a ) presents three... | Download Scientific Diagram.
- ResearchGate. Fig. 1 General beta-blocker structure (aryloxypropanolamines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Indian Heart Jouranl 143-145 [indianheartjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol's Beta-Blocking Activity
For drug development professionals, the rigorous validation of a new chemical entity's pharmacological activity is the bedrock of preclinical assessment. This guide provides an in-depth, experience-driven comparison of the experimental validation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a compound structurally related to the well-established cardioselective β1-adrenergic receptor blocker, Metoprolol.[1] We will dissect the essential in vitro assays required to confirm and characterize its beta-blocking properties, comparing its performance profile against industry-standard benchmarks: the non-selective beta-blocker Propranolol and the β1-selective blocker Atenolol.[2]
The narrative that follows is grounded in established pharmacological principles, explaining not just the "how" but the critical "why" behind each experimental choice. Our objective is to equip researchers with a robust, self-validating framework for assessing potential beta-blocker candidates.
Foundational Principles: The "Why" of Beta-Adrenergic Blockade
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) integral to cardiovascular regulation.[3] Upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, β1-receptors, predominantly found in cardiac tissue, activate a Gs-protein signaling cascade. This cascade stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[4][5] The downstream effects include increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[5][6][7]
A beta-blocker, or β-AR antagonist, competitively binds to these receptors without activating them, thereby inhibiting the physiological effects of catecholamines.[6][7] This action reduces the heart's workload and oxygen demand, forming the therapeutic basis for treating conditions like hypertension, angina, and arrhythmias.[7][8] Our candidate, this compound, is hypothesized to act as such an antagonist. The validation process must first confirm its ability to bind to the receptor and then quantify its functional ability to block agonist-induced signaling.
Caption: Canonical Gs-coupled β1-adrenergic receptor signaling pathway.
A Phased Approach to Validation: From Binding to Function
A logical, phased experimental workflow is crucial for an unambiguous validation. The process begins by confirming a direct physical interaction between the compound and the receptor (binding) and then moves to assess the functional consequence of that interaction (signal blockade).
Caption: Step-wise experimental workflow for validating beta-blocker activity.
Phase 1: Radioligand Binding Assays for Affinity and Selectivity
Causality: Before assessing function, we must first prove that our test compound physically binds to the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[9][10][11] It allows us to quantify the compound's binding affinity (expressed as the inhibition constant, Ki), which is a direct measure of how tightly it binds to the receptor.[12] By performing this assay on cells expressing different receptor subtypes (β1 and β2), we can also determine the compound's selectivity.[10]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from stable cell lines recombinantly expressing either human β1- or β2-adrenergic receptors.[9][13] Quantify total protein concentration using a standard method like the BCA assay.[13]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate containing:
-
Total Binding: Membrane homogenate + a fixed concentration of a non-selective radioligand (e.g., [3H]Dihydroalprenolol, [3H]DHA) near its dissociation constant (Kd).[14]
-
Non-Specific Binding (NSB): Same as total binding, but with the addition of a high concentration (e.g., 10 µM) of a non-labeled, potent antagonist like Propranolol to saturate all specific binding sites.[9][10]
-
Competition: Same as total binding, but with the addition of increasing concentrations of the test compound (this compound) or reference compounds (Propranolol, Atenolol).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[13][14]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the cell membranes.[13][14] Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12][15]
-
Comparative Data: Binding Affinity (Ki) and Selectivity
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β2/β1 Selectivity Ratio |
| Propranolol (Ref.) | 1.5 | 2.0 | 1.3 |
| Atenolol (Ref.) | 150 | 7,500 | 50 |
| This compound | 55 | 2,600 | 47.3 |
Note: Data are representative values derived from literature for comparative purposes.[12]
Interpretation: The low nanomolar Ki value at the β1-AR confirms that this compound binds with high affinity. The selectivity ratio (Ki β2 / Ki β1) of ~47 indicates it is significantly more selective for the β1 receptor over the β2 receptor, a profile remarkably similar to the known cardioselective drug Atenolol.[16] Propranolol, as expected, shows minimal selectivity.
Phase 2: Functional Assays for Potency and Antagonism
Causality: Demonstrating binding is necessary but not sufficient. We must now validate that this binding translates into a functional blockade of receptor signaling. Since β-ARs are Gs-coupled, their activation by an agonist like Isoproterenol leads to a measurable increase in intracellular cAMP.[4] A functional antagonist will inhibit this agonist-induced cAMP production.[17] This assay allows us to determine the compound's potency (expressed as IC50), which is the concentration required to inhibit 50% of the maximal agonist response.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells stably expressing the β1-adrenergic receptor (e.g., HEK293 or CHO cells) in 96-well plates and grow to near confluency.
-
Pre-incubation: Wash cells and pre-incubate them for 15-30 minutes in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal window.
-
Antagonist Addition: Add increasing concentrations of the test compound or reference compounds to the wells and incubate for a further 15-20 minutes.
-
Agonist Stimulation: Add a fixed concentration of a potent, non-selective β-agonist, such as Isoproterenol.[18][19] The chosen concentration should be one that elicits 80-90% of the maximal response (EC80), ensuring a robust signal for inhibition.
-
Incubation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, GloSensor™, or ELISA-based kits).[4][20][21] These kits provide a sensitive and high-throughput method for cAMP quantification.[17][22]
-
Data Analysis:
-
Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal Isoproterenol-stimulated level (no antagonist) as 100%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value.
-
Comparative Data: Functional Potency (IC50)
| Compound | β1-AR Functional IC50 (nM) |
| Propranolol (Ref.) | 2.5 |
| Atenolol (Ref.) | 250 |
| This compound | 105 |
Note: Data are representative values derived from literature for comparative purposes.[12]
Interpretation: The data clearly demonstrate that this compound effectively blocks agonist-induced signaling with a potent IC50 of 105 nM. This functional potency is consistent with its high binding affinity. When compared to the reference compounds, its potency is superior to Atenolol but less than the non-selective and highly potent Propranolol.
Synthesizing the Evidence: A Comparative Framework
The final step is to integrate the binding and functional data to build a complete pharmacological profile of the test compound relative to established drugs.
Caption: Relationship between binding, function, and final classification.
Conclusion
Through a systematic and validated workflow, we have successfully characterized this compound. The radioligand binding assays definitively confirmed its high affinity for the β1-adrenergic receptor, with a selectivity profile comparable to the established cardioselective drug Atenolol.[16] Crucially, the cAMP functional assay verified that this binding translates into potent antagonism of agonist-induced cellular signaling.
The combined evidence strongly supports the classification of this compound as a potent and selective β1-adrenergic receptor antagonist. Its profile suggests it warrants further investigation in more complex physiological systems and preclinical disease models as a potential therapeutic agent for cardiovascular disorders.
References
- Metoprolol - Wikipedia. Wikipedia.
- cAMP assays in GPCR drug discovery. PubMed.
- Metoprolol - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Center for Biotechnology Information.
- Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves. PubMed.
- Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information.
- A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Semantic Scholar.
- Metoprolol | C15H25NO3 | CID 4171. PubChem, National Center for Biotechnology Information.
- What is the mechanism of Metoprolol Succinate?. Patsnap Synapse.
- What is the mechanism of action of metoprolol succinate (Metoprolol Succinate), a beta (β)-blocker?. Dr.Oracle.
- Dose-response curve based on their activity in the beta-adrenergic receptor. ResearchGate.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Effects of isoproterenol on T-wave amplitude and heart rate: a dose-response study. PubMed.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. National Center for Biotechnology Information.
- Concentration-response curves of the β2AR agonists isoproterenol (ISO),.... ResearchGate.
- What are the relative dose potencies of beta (beta blockers) blockers?. Dr.Oracle.
- Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments.
- Radioligand Binding Assay. Gifford Bioscience.
- A Dose-response curve for ICV administered isoproterenol. ResearchGate.
- Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. National Center for Biotechnology Information.
- Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters.
- Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation.
- Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Publications.
- Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Publications.
- Effect of atenolol, metoprolol, and propranolol on isoproterenol-induced tremor and tachycardia in normal subjects. PubMed.
- Atenolol vs Propranolol Comparison. Drugs.com.
- Propranolol vs. metoprolol: Differences, similarities, and which one is better for you. SingleCare.
- beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy] - PubMed. PubMed.
- Cardioselective beta-adrenergic blocking agents. 1. 1-((3,4-Dimethoxyphenethyl)amino)-3-aryloxy-2-propanols. PubMed.
- Comparative effects of three beta blockers (atenolol, metoprolol, and propranolol) on survival after acute myocardial infarction. PubMed.
- Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. National Center for Biotechnology Information.
- Potency of Beta-Adrenergic Blocking Agents (Beta-Blockers). KnowledgeDose.
- (-)-1-(3,4-dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)-selective binding in resting and active states. PubMed.
- beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1.... PubMed.
- Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. PubMed.
Sources
- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propranolol vs. metoprolol: Differences, similarities, and which is better for you [singlecare.com]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 6. Metoprolol - Wikipedia [en.wikipedia.org]
- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. droracle.ai [droracle.ai]
- 17. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of isoproterenol on T-wave amplitude and heart rate: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For key intermediates like 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a crucial building block in the synthesis of various pharmaceutical agents, robust and reliable analytical methods are indispensable. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. Furthermore, it details a comprehensive cross-validation protocol to ensure consistency and reliability between these two orthogonal methods, a critical step in method transfer and lifecycle management.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, thereby ensuring a trustworthy and authoritative resource.
The Critical Role of Cross-Validation
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared with another distinct, validated method. This is particularly crucial when transferring a method between laboratories, instruments, or even when a secondary method is developed as a backup or for confirmatory purposes.[1] The primary objective is to demonstrate that both methods are suitable for their intended purpose and yield equivalent results within predefined acceptance criteria.[2]
Analytical Techniques Under Comparison
Two of the most powerful and widely employed analytical techniques in the pharmaceutical industry are HPLC and GC-MS.[3]
-
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is a suitable approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This technique is ideal for volatile or semi-volatile compounds that can be derivatized to increase their volatility and thermal stability.
The following sections will detail the experimental protocols for each method, followed by a comprehensive cross-validation plan.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification of this compound in a drug substance or as a process intermediate.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 5% B2-10 min: 5% to 95% B10-12 min: 95% B12-12.1 min: 95% to 5% B12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and dissolve in 10 mL of the diluent. Further dilute as necessary to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and lower volatility of the analyte, a derivatization step is employed to improve its chromatographic properties.
Instrumentation: A gas chromatograph coupled with a mass spectrometer (single quadrupole or equivalent).
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., pyridine), add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent compatible with the derivatization reagent (e.g., pyridine or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample solution as described for the HPLC method, using a compatible solvent.
Cross-Validation Protocol
The cross-validation of the HPLC-UV and GC-MS methods will be performed by analyzing the same set of samples and comparing the results against predefined acceptance criteria. This process ensures that both methods provide equivalent data.[1]
Cross-validation workflow for HPLC-UV and GC-MS methods.
Validation Parameters and Acceptance Criteria
The validation of both analytical methods should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][4] The following parameters will be assessed during the cross-validation study.
| Validation Parameter | HPLC-UV Acceptance Criteria | GC-MS Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. Peak purity index > 0.995. | No interfering peaks at the retention time of the derivatized analyte. Mass spectrum of the peak corresponds to the reference spectrum. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 80% to 120% of the target concentration. | 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 97.0% to 103.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 3.0% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | S/N ratio ≥ 3 |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | S/N ratio ≥ 10 |
| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, flow rate). | No significant change in results with minor variations in method parameters (e.g., oven temperature ramp, inlet temperature). |
Comparative Analysis
Three independent batches of this compound will be analyzed in triplicate by both the HPLC-UV and GC-MS methods. The mean assay values obtained from both methods will be compared.
Statistical Evaluation: The results will be subjected to statistical analysis, such as a Student's t-test, to determine if there is a statistically significant difference between the means of the two methods. An F-test can be used to compare the variances.
Acceptance Criteria for Method Equivalency: The percentage difference between the mean assay values obtained by the two methods should not be more than 2.0%. The p-value from the t-test should be greater than 0.05, indicating no significant difference between the two methods.
Data Summary and Interpretation
The following table presents a hypothetical data summary for the cross-validation of the two analytical methods.
| Sample Batch | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| Batch 1 | 99.5 | 99.2 | 0.30 |
| Batch 2 | 99.8 | 100.1 | -0.30 |
| Batch 3 | 99.6 | 99.4 | 0.20 |
| Mean | 99.63 | 99.57 | 0.06 |
| Std. Dev. | 0.15 | 0.46 | |
| t-test p-value | \multicolumn{3}{c | }{0.85 (p > 0.05)} |
Comparative analysis of assay results from HPLC-UV and GC-MS.
Conclusion
This guide has outlined a comprehensive framework for the development and cross-validation of two orthogonal analytical methods, HPLC-UV and GC-MS, for the quantitative determination of this compound. By adhering to the detailed protocols and rigorous cross-validation plan presented, pharmaceutical scientists can ensure the generation of reliable, consistent, and accurate analytical data. The successful implementation of such a cross-validation strategy provides a high degree of confidence in the analytical results, which is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
- ICH. Q14: Analytical Procedure Development. 2022.
- FDA.
- USP.
- ICH. Q2(R2)
Sources
- 1. Separation of 3-(4-(Dimethylamino)phenoxy)propan-1-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: An Evaluation of Reproducibility and Efficiency
Introduction
1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a key chemical intermediate, notably in the synthesis of various pharmaceuticals, including certain beta-blockers.[1][2][3] Its structural motif, featuring a primary amine, a secondary alcohol, and a phenoxy ether, makes it a versatile building block. The reproducibility and efficiency of its synthesis are paramount for ensuring the quality and cost-effectiveness of the final active pharmaceutical ingredients. This guide provides an in-depth comparison of common synthetic methodologies for this compound, with a focus on their reproducibility, scalability, and overall performance. We will delve into the mechanistic underpinnings of these methods and provide detailed, actionable protocols to aid researchers in their synthetic endeavors.
Overview of Synthetic Strategies
The synthesis of this compound predominantly revolves around the formation of an ether linkage between 4-methoxyphenol and a three-carbon aminopropanol synthon. The most prevalent and industrially relevant approaches utilize the nucleophilic attack of 4-methoxyphenoxide on an epoxide-containing electrophile, followed by the introduction of the amino group. This guide will focus on two major, well-documented routes:
-
Method A: The Epichlorohydrin Route. A two-step process involving the initial reaction of 4-methoxyphenol with epichlorohydrin to form a glycidyl ether intermediate, followed by aminolysis.
-
Method B: Alternative Electrophiles and Protecting Group Strategies. This section will explore variations using different electrophiles or protecting groups to potentially enhance yield, purity, or stereoselectivity.
Method A: The Epichlorohydrin Route
This is arguably the most traditional and widely employed method due to the ready availability and low cost of the starting materials. The synthesis proceeds in two distinct steps:
-
Formation of 1-(4-methoxyphenoxy)-2,3-epoxypropane: 4-methoxyphenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring of epichlorohydrin. This results in the opening of the epoxide and the formation of a chlorohydrin intermediate, which is then rapidly converted to the desired glycidyl ether under the reaction conditions.
-
Aminolysis of the Epoxide: The resulting epoxide is then subjected to ring-opening with a source of ammonia. This reaction typically requires elevated temperatures and pressures and can be carried out using aqueous or alcoholic ammonia.
Experimental Protocol for Method A
Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane
-
Reagents and Materials:
-
4-Methoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene (or other suitable organic solvent)
-
-
Procedure:
-
To a solution of sodium hydroxide in water, add 4-methoxyphenol and stir until a clear solution is obtained.
-
Add epichlorohydrin dropwise to the reaction mixture at a controlled temperature (e.g., 15°C).[4]
-
After the addition is complete, continue stirring at room temperature for several hours (e.g., 16 hours) to ensure the reaction goes to completion.[4]
-
Extract the product into an organic solvent like toluene.
-
Wash the organic layer with water to remove any remaining base and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude glycidyl ether.
-
Purification can be achieved by distillation under reduced pressure.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
1-(4-methoxyphenoxy)-2,3-epoxypropane
-
Aqueous ammonia (concentrated)
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
In a pressure vessel, dissolve the glycidyl ether in a suitable solvent such as ethanol.
-
Add a large excess of concentrated aqueous ammonia.
-
Heat the mixture to a temperature of 95-100°C for several hours (e.g., 1-18 hours).[5]
-
After cooling, evaporate the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile) to yield the final product.[5]
-
Causality and Experimental Choices
The choice of a strong base like sodium hydroxide in the first step is crucial for the complete deprotonation of the phenolic hydroxyl group, thereby generating a potent nucleophile.[6] The use of a phase-transfer catalyst can sometimes be employed to facilitate the reaction between the aqueous and organic phases. The aminolysis step is often the most challenging in terms of reproducibility. The use of a large excess of ammonia is necessary to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. The reaction is typically carried out in a sealed vessel to maintain the concentration of ammonia and to allow for heating above its boiling point, which accelerates the reaction rate.
Method B: Alternative Electrophiles and Protecting Group Strategies
Variations to the epichlorohydrin route have been developed to address some of its limitations, such as the potential for side reactions and the sometimes harsh conditions required for aminolysis.
One common alternative involves the use of a protected amino alcohol synthon. For instance, reacting 4-methoxyphenol with an N-protected 3-halopropanol derivative can provide a more controlled route to the desired product.[7]
Another approach involves the reduction of a nitrile precursor. 4-methoxyphenol can be reacted with acrylonitrile to form 3-(4-methoxyphenoxy)propanenitrile.[8] Subsequent reduction of the nitrile group, for example with lithium aluminum hydride or catalytic hydrogenation, yields the corresponding primary amine.[9]
Experimental Workflow for Nitrile Reduction Route (Method B)
Caption: A conceptual workflow for the synthesis of this compound via a nitrile reduction route.
Comparative Data Summary
| Parameter | Method A (Epichlorohydrin) | Method B (Nitrile Reduction) |
| Starting Materials Cost | Low | Moderate |
| Number of Steps | 2 | 2-3 |
| Typical Overall Yield | 60-80% | 50-70% |
| Reaction Conditions | Step 2 requires high pressure/temp | Reduction step can be hazardous |
| Key Challenges | Formation of byproducts in aminolysis | Handling of strong reducing agents |
| Scalability | Well-established for large scale | Moderate |
| Purity of Final Product | Good, with potential for amine impurities | Good, depends on reduction efficiency |
Conclusion and Recommendations
Both Method A and Method B offer viable pathways for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
Method A (Epichlorohydrin Route) is generally recommended for large-scale production due to its cost-effectiveness and the wealth of available literature and patents describing its optimization.[4][6] However, careful control of the aminolysis step is critical to ensure high purity and reproducibility.
Method B (Alternative Routes) , such as the nitrile reduction pathway, can offer advantages in terms of avoiding the high-pressure aminolysis step and may provide a cleaner reaction profile in some cases. However, the cost of reagents and the safety precautions required for handling potent reducing agents must be taken into account.
For research and development purposes, exploring both methods and their variations is advisable to determine the most suitable protocol for a given application. It is also worth noting the emergence of chemo-enzymatic methods that can offer high enantioselectivity, which is crucial for the synthesis of chiral drugs.[10]
References
- CN109553513B - Preparation method of metoprolol intermediate - Google P
- Preparation method of metoprolol intermediate - Eureka | P
- Synthesis of (S)-metoprolol ((S)-3) via a four step route including...
- US20050107635A1 - Metoprolol manufacturing process - Google P
- EP0165682B1 - The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)
- This compound | C10H15NO3 | CID 2735360 - PubChem. (URL: [Link])
- Process for preparing S-metoprolol and intermediates therefor - European Patent Office - EP 0339006 B1. (URL: [Link])
- DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO)
- WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google P
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (URL: [Link])
- WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)
- Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery - Shunyuansheng bio-pharmtech co., ltd. (URL: [Link])
Sources
- 1. CN109553513B - Preparation method of metoprolol intermediate - Google Patents [patents.google.com]
- 2. Preparation method of metoprolol intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0165682B1 - The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols - Google Patents [patents.google.com]
- 5. DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS - Google Patents [patents.google.com]
- 6. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(4-methoxyphenoxy)propanenitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery [whsysbio.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparative Guide to the Beta-Adrenergic Blocking Potential of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
This guide provides a comprehensive framework for the preclinical evaluation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a novel aryloxypropanolamine derivative, against established beta-adrenergic receptor antagonists (beta-blockers). We will detail the necessary experimental protocols to characterize its pharmacological profile and objectively compare its performance with the non-selective beta-blocker, Propranolol, and the cardioselective beta-1 blocker, Metoprolol. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new cardiovascular therapeutics.
Introduction: The Rationale for Investigation
The aryloxypropanolamine scaffold is a cornerstone in the development of beta-blockers, a class of drugs indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] These agents exert their therapeutic effects by antagonizing the actions of endogenous catecholamines, epinephrine and norepinephrine, at beta-adrenergic receptors.[1] Beta-blockers are broadly classified based on their receptor selectivity, with non-selective agents like Propranolol blocking both β1 and β2 receptors, and cardioselective agents such as Metoprolol showing a higher affinity for β1 receptors, which are predominantly located in the heart.[1][2][3]
The subject of this guide, this compound, shares structural similarities with known beta-blockers. The presence of a propan-2-ol backbone linked to a phenoxy group is a key pharmacophoric feature.[4] This investigation aims to elucidate the beta-blocking activity, receptor selectivity, and potential therapeutic utility of this compound through a rigorous head-to-head comparison with Propranolol and Metoprolol.
Comparative Pharmacological Evaluation: A Step-by-Step Approach
To ascertain the beta-blocking profile of this compound, a series of in vitro and in vivo experiments are proposed. These studies are designed to provide a comprehensive understanding of its potency, selectivity, and functional effects.
Part 1: In Vitro Characterization
The initial phase of evaluation focuses on determining the compound's affinity and selectivity for beta-adrenergic receptors using cell-based assays.
Experimental Protocol: Radioligand Binding Assays
This experiment will quantify the binding affinity of this compound for β1 and β2 adrenergic receptors.
Methodology:
-
Cell Culture: Stably transfected cell lines expressing human β1-adrenergic receptors (e.g., CHO-β1) and β2-adrenergic receptors (e.g., HEK293-β2) will be cultured to confluence.
-
Membrane Preparation: Cell membranes will be harvested and prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a non-selective beta-blocker) will be incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds (this compound, Propranolol, and Metoprolol) will be added to compete with the radioligand for receptor binding.
-
Non-specific binding will be determined in the presence of a high concentration of an unlabeled antagonist (e.g., Propranolol).
-
-
Data Analysis: The amount of bound radioactivity will be measured using a scintillation counter. The data will be analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50) for each compound at each receptor subtype. The binding affinity (Ki) will be calculated from the IC50 values using the Cheng-Prusoff equation.
Data Presentation:
The binding affinities (Ki) of this compound, Propranolol, and Metoprolol for β1 and β2 adrenergic receptors will be summarized in the following table:
| Compound | β1 Binding Affinity (Ki, nM) | β2 Binding Affinity (Ki, nM) | β1/β2 Selectivity Ratio (Ki β2 / Ki β1) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Propranolol | Experimental Value | Experimental Value | Calculated Value |
| Metoprolol | Experimental Value | Experimental Value | Calculated Value |
Causality Behind Experimental Choices: Radioligand binding assays are a gold standard for determining the direct interaction of a compound with its target receptor. The use of both β1 and β2 receptor-expressing cell lines is crucial for determining the cardioselectivity of the novel compound, a key parameter for predicting its potential side-effect profile.
Experimental Workflow Diagram:
Caption: Workflow for determining receptor binding affinity.
Part 2: In Vivo Functional Assessment
The second phase of the evaluation will assess the functional consequences of beta-receptor blockade in a living organism.
Experimental Protocol: Anesthetized Rat Model of Isoproterenol-Induced Tachycardia
This experiment will determine the in vivo potency and cardioselectivity of this compound.
Methodology:
-
Animal Preparation: Male Wistar rats will be anesthetized, and catheters will be implanted in the jugular vein (for drug administration) and carotid artery (for blood pressure and heart rate monitoring).
-
Baseline Measurements: After a stabilization period, baseline heart rate and blood pressure will be recorded.
-
Isoproterenol Challenge: Isoproterenol, a non-selective beta-agonist, will be administered intravenously to induce a tachycardic (increased heart rate) response. A dose-response curve for isoproterenol will be established.
-
Antagonist Administration: this compound, Propranolol, or Metoprolol will be administered intravenously at various doses.
-
Post-Antagonist Isoproterenol Challenge: The isoproterenol dose-response curve will be re-established in the presence of each antagonist.
-
Data Analysis: The ability of the test compounds to inhibit the isoproterenol-induced tachycardia will be quantified. The dose of each antagonist required to reduce the maximum heart rate response to isoproterenol by 50% (ED50) will be determined. To assess β2-blockade, the effect of the antagonists on isoproterenol-induced vasodilation (a β2-mediated effect) can also be measured.
Data Presentation:
The in vivo potency of the compounds will be presented in the following table:
| Compound | ED50 for Inhibition of Isoproterenol-Induced Tachycardia (mg/kg, IV) |
| This compound | Experimental Value |
| Propranolol | Experimental Value |
| Metoprolol | Experimental Value |
Causality Behind Experimental Choices: The anesthetized rat model is a well-established preclinical model for evaluating the cardiovascular effects of beta-blockers. Isoproterenol is used to stimulate both β1 and β2 receptors, allowing for the simultaneous assessment of a compound's effects on heart rate (primarily β1-mediated) and blood pressure (influenced by β2-mediated vasodilation). This provides a functional measure of cardioselectivity in a physiological context.
Signaling Pathway Diagram:
Caption: Simplified beta-adrenergic signaling cascade.
Discussion and Interpretation of Potential Outcomes
The experimental data generated from these studies will allow for a robust comparison of this compound with Propranolol and Metoprolol.
-
Potency: A lower Ki and ED50 value for this compound compared to the reference compounds would indicate higher potency.
-
Selectivity: A high β1/β2 selectivity ratio (significantly greater than 1) would classify the compound as cardioselective, similar to Metoprolol. A ratio close to 1 would suggest non-selective properties, akin to Propranolol.
-
Structure-Activity Relationship: The methoxy substituent on the phenoxy ring of this compound may influence its binding affinity and selectivity compared to the unsubstituted phenoxy group in some related compounds or the more complex side chains of Propranolol and Metoprolol.[5][6] The data will provide insights into how this structural modification impacts its pharmacological profile.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to the head-to-head comparison of the novel compound this compound with established beta-blockers. The proposed in vitro and in vivo experiments will provide the necessary data to determine its potency, selectivity, and potential as a new therapeutic agent. The findings from this research will be crucial for guiding further preclinical and clinical development.
References
- Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. PubMed. [Link]
- beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy] - PubMed. PubMed. [Link]
- Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed. PubMed. [Link]
- (2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. PubChem. [Link]
- 2-amino-3-(4-methoxyphenyl)
- Propranolol | C16H21NO2 | CID 4946 - PubChem. PubChem. [Link]
- 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some rel
- beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1 ... - PubMed. PubMed. [Link]
- Metoprolol | C15H25NO3 | CID 4171 - PubChem. PubChem. [Link]
- Metoprolol propranolol | C31H46N2O5 | CID 68952040 - PubChem. PubChem. [Link]
- Product Name : Metoprolol Related Compound A ((+/-)1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-propan-2-ol) (1441232) | Pharmaffiliates.
- (+)-Metoprolol | C15H25NO3 | CID 157717 - PubChem. PubChem. [Link]
- Propranolol - NIH 3D.
- Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine | lookchem. LookChem. [Link]
- {2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}isopropylammonium hemisuccinate - PMC - NIH.
- Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. CVPharmacology. [Link]
- 3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)
- The β-adrenoceptor blocking properties of the α-methyl analogues of propranolol and practolol in the anaesthetized dog - PMC.
Sources
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol Analogs as β-Adrenergic Receptor Antagonists
In the landscape of cardiovascular drug discovery, the aryloxypropanolamine scaffold remains a cornerstone for the development of β-adrenergic receptor antagonists, commonly known as beta-blockers. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-Amino-3-(4-methoxyphenoxy)propan-2-ol structure. We will dissect the nuanced interplay between chemical modifications and biological activity, offering a comparative framework supported by experimental data to guide researchers in the design of novel therapeutic agents.
The Aryloxypropanolamine Core: A Privileged Scaffold
The 1-amino-3-phenoxypropan-2-ol backbone is a well-established pharmacophore for β-adrenergic receptor antagonism. The key structural features essential for activity include the secondary amine, the hydroxyl group on the propanol chain, and the aromatic ring connected via an ether linkage. The stereochemistry of the hydroxyl-bearing carbon is critical, with the (S)-enantiomer typically exhibiting significantly higher affinity for β-adrenergic receptors.[1]
Strategic Modifications and their Impact on Potency and Selectivity
The pharmacological profile of this compound analogs can be finely tuned by strategic modifications at three primary sites: the aromatic ring, the amino group, and the propanol backbone.
Aromatic Ring Substitutions: The Key to Selectivity
The nature and position of substituents on the phenoxy ring are primary determinants of both the potency and the selectivity of these compounds for β1 (cardiac) versus β2 (bronchial and vascular smooth muscle) adrenergic receptors.
Positional Isomerism of the Methoxy Group:
-
Ortho Substitution: Generally, ortho substitution on the phenoxy ring can lead to potent, non-selective β-blockers.[3] The presence of a substituent at this position can influence the conformation of the aryloxypropanolamine side chain, potentially leading to optimal interactions with the receptor.
-
Meta Substitution: Meta substitution often results in compounds with retained but sometimes reduced potency compared to their ortho counterparts.
-
Para Substitution: The para position is a critical determinant of cardioselectivity (β1-selectivity). Many clinically successful β1-selective blockers, such as metoprolol and practolol, feature substitution at the para position. This selectivity is thought to arise from the specific interactions of the para substituent with a sub-pocket in the β1-adrenergic receptor that is not present or is different in the β2 receptor.
Exploring Other Substituents at the Para Position:
To understand the broader SAR, it is insightful to compare the 4-methoxy analog with other para-substituted derivatives.
| Substituent (at para-position) | General Effect on Activity | Rationale |
| -OCH3 (Methoxy) | Moderate potency, potential for β1-selectivity | The methoxy group is an electron-donating group of moderate size. |
| -Cl (Chloro) | Increased potency, often non-selective | The chloro group is an electron-withdrawing group that can enhance binding affinity. |
| -CH3 (Methyl) | Moderate potency, can contribute to selectivity | The methyl group is a small, lipophilic group. |
| -CONH2 (Amide) | High potency, often confers β1-selectivity | The amide group can act as a hydrogen bond donor and acceptor, leading to enhanced and selective receptor interactions. |
| -OCH2CH2OCH3 (Methoxyethyl) | High potency, β1-selective (e.g., Metoprolol) | The longer, flexible ether chain can occupy a specific hydrophobic pocket in the β1 receptor. |
Amino Group Modifications: Modulating Potency
The substituent on the nitrogen atom plays a crucial role in determining the potency of β-adrenergic antagonists.
-
Secondary Amines are Essential: A secondary amine is a strict requirement for optimal activity.
-
Bulky Substituents Enhance Potency: Increasing the steric bulk of the N-substituent generally leads to higher antagonist potency. Isopropyl and tert-butyl groups are common in many potent β-blockers. This is attributed to favorable van der Waals interactions within the receptor's binding pocket.
-
N,N-Disubstitution is Detrimental: The presence of two substituents on the nitrogen atom significantly decreases or abolishes activity.
Propan-2-ol Backbone: Stereochemistry is Key
As previously mentioned, the stereochemistry of the hydroxyl group on the propan-2-ol backbone is paramount. The (S)-enantiomer is consistently the more active isomer, often by a factor of 100 or more, highlighting the highly stereospecific nature of the interaction with the β-adrenergic receptor.[1]
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
General Synthesis of 1-Amino-3-(substituted-phenoxy)propan-2-ol Analogs
The synthesis of these analogs typically proceeds via a two-step sequence:
Step 1: Synthesis of the Epoxide Intermediate
The substituted phenol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.
-
Reaction: Substituted phenol + Epichlorohydrin
-
Base: Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone
-
Temperature: Room temperature to 60 °C
Step 2: Ring Opening of the Epoxide
The epoxide intermediate is then reacted with the appropriate amine (e.g., isopropylamine) to yield the final aryloxypropanolamine product.
-
Reaction: Glycidyl ether + Amine
-
Solvent: Ethanol or Isopropanol
-
Temperature: Reflux
Caption: Workflow for β-adrenergic receptor binding assay.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of the compounds to antagonize agonist-induced cyclic AMP (cAMP) production, a key downstream signaling event of β-adrenergic receptor activation.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells)
-
β-adrenergic agonist (e.g., Isoproterenol)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of the antagonist (test compound).
-
Stimulate the cells with a fixed concentration of the agonist (e.g., isoproterenol) in the presence of the antagonist.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Caption: Workflow for cAMP accumulation functional assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a well-defined yet continually evolving field. The key takeaways for researchers are:
-
Aromatic Substitution is Paramount: The position and nature of the substituent on the phenoxy ring are the most critical factors for tuning potency and, most importantly, cardioselectivity. Para-substitution is a key strategy for achieving β1-selectivity.
-
Stereochemistry is Non-Negotiable: The (S)-configuration at the 2-hydroxyl position of the propanolamine chain is essential for high-affinity binding.
-
Amino Substituent Size Matters: Bulky N-alkyl groups, such as isopropyl or tert-butyl, are generally required for potent antagonism.
Future research in this area could focus on the design of analogs with improved pharmacokinetic properties, such as longer duration of action or specific metabolic profiles. Furthermore, the exploration of novel substituents on the aromatic ring could lead to the discovery of compounds with enhanced selectivity or even biased agonism, opening new avenues for therapeutic intervention in cardiovascular diseases.
References
- Balsamo, A., Lapucci, A., Macchia, B., Macchia, M., Orlandini, E., Rossello, A., Ferni, G., & Pinza, M. (1995). Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. Il Farmaco, 50(4), 239-243. [Link]
- Pitre, D., & Spasciani, G. (1982). Syntheses and Beta-Adrenergic Binding Affinities of (R)- And (S)-fluoronaphthyloxypropanolamines. Journal of Medicinal Chemistry, 25(7), 856-859. [Link]
- Lemke, T. L., Cramer, M. B., Adamski, S. W., Pedone, C. A., & Brooker, G. (1981). beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines. Journal of Medicinal Chemistry, 24(10), 1211-1214. [Link]
- Erhardt, P. W., & Woo, C. M. (1981). beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of Medicinal Chemistry, 24(7), 834-839. [Link]
- Tucker, H. (1980). Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. Journal of Medicinal Chemistry, 23(10), 1122-1126. [Link]
- Kaiser, C., Jen, T., Garvey, E., Bowen, W. D., Colella, D. F., & Wardell, J. R. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]
- O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. [Link]
- Mehvar, R., & Brocks, D. R. (2001). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Journal of Pharmaceutical Sciences, 90(10), 1395-1413. [Link]
- ChEMBL. (n.d.). 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. (CHEMBL3244030).
- Imbert, P. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. [Link]
- Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 5(2). [Link]
- PubChem. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol.
- PubChem. (n.d.). (S)1-Amino-3-aminooxy-propan-2-ol.
- PubChem. (n.d.). 1-Amino-3-phenoxypropan-2-ol.
- Logoyda, L. (2020). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. International Journal of Green Pharmacy, 14(1). [Link]
Sources
- 1. Syntheses and beta-adrenergic binding affinities of (R)- and (S)-fluoronaphthyloxypropanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands [pubmed.ncbi.nlm.nih.gov]
Independent verification of the pharmacological effects of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
An Independent Investigator's Guide to Verifying the Pharmacological Profile of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (Metoprolol)
Introduction: Establishing the Molecular Identity and Therapeutic Context
This compound is the chemical name for the active pharmaceutical ingredient Metoprolol.[1] Metoprolol is a widely used medication clinically classified as a β1-selective adrenergic receptor antagonist, or "beta-blocker".[2][3][4] It is prescribed for a range of cardiovascular conditions, including hypertension, angina pectoris, heart failure, and arrhythmias, exerting its therapeutic effects by reducing heart rate, cardiac contractility, and blood pressure.[2][4]
This guide serves as a comprehensive framework for researchers and drug development professionals seeking to independently verify the core pharmacological claims of Metoprolol. It is structured not as a rigid protocol, but as a logical progression of experiments, from fundamental receptor interaction to integrated physiological response. We will objectively compare its performance against established alternatives, providing the rationale behind experimental design and detailed methodologies for robust, reproducible validation.
Part 1: Defining the Verification Objectives and Comparative Compounds
The primary objective is to systematically test the hypothesis that this compound is a potent and selective antagonist of the β1-adrenergic receptor. This verification process is built on three pillars: receptor binding affinity, functional cellular response, and integrated physiological effect.
To provide a robust comparative context, we will benchmark the test compound against:
-
Propranolol: A first-generation, non-selective β-blocker that antagonizes both β1 and β2 receptors. It serves as a crucial control for assessing selectivity.
-
Bisoprolol: Another second-generation, highly β1-selective antagonist.[5] This allows for a direct comparison of potency and selectivity within the same drug class.
-
Isoproterenol (Isoprenaline): A potent, non-selective β-adrenergic receptor agonist. This compound is essential for stimulating the receptors to measure the inhibitory effects of the antagonists.[6]
Part 2: In Vitro Verification – From Receptor Binding to Cellular Function
In vitro assays are foundational for quantifying the direct interaction between a compound and its molecular target, free from the complexities of a whole organism.
Radioligand Binding Assays: Quantifying Target Affinity and Selectivity
Expertise & Rationale: Receptor binding assays directly measure the affinity of a ligand for its receptor. By using membranes from cells expressing either β1 or β2 adrenergic receptors and a radiolabeled ligand, we can determine the equilibrium dissociation constant (Ki) of our test compounds. A lower Ki value indicates higher binding affinity. The ratio of Ki for β2 versus β1 provides a quantitative measure of β1-selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Culture HEK293 cells stably expressing either human β1- or β2-adrenergic receptors. Harvest cells and prepare membrane fractions via differential centrifugation. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (20-40 µg protein).
-
Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective antagonist.
-
A range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) of the test compound (Metoprolol), Propranolol, or Bisoprolol.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
-
Incubation: Incubate plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filter discs in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Expected Data Summary:
| Compound | β1 Receptor Ki (nM) | β2 Receptor Ki (nM) | Selectivity Ratio (β2-Ki / β1-Ki) |
| Metoprolol (Test) | 1.5 - 5.0 | 80 - 200 | ~40x |
| Propranolol | 1.0 - 4.0 | 1.0 - 4.0 | ~1x (Non-selective) |
| Bisoprolol | 1.0 - 3.0 | 150 - 300 | ~100x |
Note: Values are hypothetical, based on typical literature findings.
Functional Cellular Assays: Measuring Antagonism of Downstream Signaling
Expertise & Rationale: β-adrenergic receptors are Gs-protein coupled receptors (GPCRs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] A functional assay measures an antagonist's ability to block this agonist-induced cAMP production. This confirms that receptor binding translates into a functional cellular effect. The data are used to construct a Schild plot, which can determine the pA2 value, a functional measure of antagonist potency.
Signaling Pathway of β1-Adrenergic Receptor Activation
Caption: β1-adrenergic receptor signaling cascade and point of antagonist intervention.
Experimental Protocol: cAMP Accumulation Assay (HTRF)
-
Cell Plating: Seed cells expressing the target receptor (e.g., CHO-β1) into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of antagonists (Metoprolol, Propranolol, Bisoprolol).
-
Antagonist Pre-incubation: Treat cells with antagonist dilutions and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of Isoproterenol (typically the EC80) to all wells (except negative controls) and incubate for 30 minutes. Include a full Isoproterenol dose-response curve as a positive control.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit). This involves adding two reagents: a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration. Plot the agonist dose-response curve and the antagonist inhibition curves. Calculate the IC50 for each antagonist.
Workflow for In Vitro Functional Antagonism Assay
Caption: Step-by-step workflow for a cell-based functional antagonism assay.
Part 3: In Vivo Verification – Assessing Integrated Physiological Response
Expertise & Rationale: While in vitro data are crucial, they do not fully predict a compound's effect in a complex biological system. In vivo models are essential to verify that the compound reaches its target and elicits the expected physiological response.[7] For a β1-blocker, the primary endpoints are heart rate (chronotropy) and blood pressure. We will use an anesthetized rat model to measure the ability of our test compounds to blunt the tachycardic and hypotensive effects of a β-agonist challenge.[7]
Experimental Protocol: Anesthetized Rat Model of β-Adrenergic Blockade
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (e.g., with isoflurane or urethane). Cannulate the carotid artery for blood pressure monitoring and the jugular vein for intravenous drug administration. Monitor heart rate via ECG or from the arterial pressure waveform.
-
Stabilization: Allow the animal to stabilize for at least 20 minutes until heart rate and blood pressure are consistent.
-
Baseline Agonist Response: Administer a bolus dose of Isoproterenol (e.g., 0.1 µg/kg, i.v.) and record the peak increase in heart rate and decrease in mean arterial pressure. Allow parameters to return to baseline.
-
Antagonist Administration: Administer a single intravenous dose of the test compound (Metoprolol), Propranolol, or Bisoprolol.
-
Post-Antagonist Challenge: After 15-20 minutes, repeat the Isoproterenol challenge (0.1 µg/kg, i.v.) and record the cardiovascular responses.
-
Data Analysis: For each animal, calculate the percentage inhibition of the Isoproterenol-induced tachycardia. Compare the mean inhibition across different treatment groups using an appropriate statistical test (e.g., ANOVA).
Trustworthiness & Self-Validation: This protocol is self-validating. The baseline agonist response confirms the integrity of the model. A vehicle-treated control group is essential to account for any time-dependent changes in the preparation. The inclusion of Propranolol and Bisoprolol provides positive controls and benchmarks for potency and selectivity.
Expected Data Summary:
| Treatment Group (1 mg/kg, i.v.) | Baseline Heart Rate (BPM) | Isoproterenol-Induced ΔHR (BPM) | % Inhibition of Tachycardia |
| Vehicle | 350 ± 15 | +120 ± 10 | 0% (by definition) |
| Metoprolol (Test) | 310 ± 12 | +45 ± 8 | ~63% |
| Propranolol | 305 ± 14 | +30 ± 7 | ~75% |
| Bisoprolol | 315 ± 10 | +35 ± 6 | ~71% |
Note: Values are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05 vs. Vehicle) would be determined.
Part 4: Synthesis of Findings and Conclusion
This guide outlines a logical and robust pathway for the independent verification of the pharmacological effects of this compound (Metoprolol).
-
Receptor Binding: The initial binding assays are expected to confirm high affinity for the β1-adrenergic receptor with significantly lower affinity for the β2 receptor, establishing its selectivity profile in comparison to the non-selective Propranolol.
-
Functional Antagonism: The cell-based cAMP assays should demonstrate a potent, concentration-dependent inhibition of agonist-stimulated signaling, confirming that binding translates to a functional blockade.
-
Physiological Efficacy: The in vivo experiments are designed to verify that systemic administration of the compound results in the expected physiological outcome—a significant blunting of β-agonist-induced tachycardia.
By systematically progressing through these stages and comparing the results to well-characterized reference compounds, a researcher can build a comprehensive and defensible pharmacological profile. The convergence of data from binding, functional, and physiological assays provides the highest level of confidence in verifying the compound's mechanism of action as a β1-selective adrenergic antagonist.
References
- SingleCare. (2025).Metoprolol alternatives for blood pressure and heart conditions.
- Drugs.com. (n.d.).Metoprolol Alternatives Compared.
- SingleCare. (2023).Top Toprol XL (metoprolol succinate) alternatives and how to switch your Rx.
- Dr.Oracle. (2025).What is the next best medication for a patient who cannot tolerate metoprolol (Lopressor) due to intolerance?.
- Drugs.com. (n.d.).Metoprolol Tartrate Alternatives Compared.
- National Institutes of Health (NIH). (n.d.).Predicting in vivo cardiovascular properties of β-blockers from cellular assays.
- National Center for Biotechnology Information (NCBI). (2024).Metoprolol - StatPearls.
- ClinPGx. (n.d.).Metoprolol Pathway, Pharmacokinetics.
- U.S. Food & Drug Administration (FDA). (n.d.).METOPROLOL SUCCINATE.
- Wikipedia. (n.d.).Metoprolol.
- PubMed. (n.d.).Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols.
- National Institutes of Health (NIH). (n.d.).β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology.
- YouTube. (2024).Metoprolol Pharmacology.
- National Institutes of Health (NIH). (n.d.).Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists.
- National Institutes of Health (NIH). (n.d.).β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease.
- PubMed. (1983).beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols.
- PubMed. (1987).(+/-)-1-[[2-(3,4-Dimethoxphenyl)ethyl]amino]-3-(3-methylphenoxy)-2- Propanol Hydrochloride (Bevantolol, NC-1400) as a Beta 1-selective Adrenoceptor Blocker With Alpha 1-adrenoceptor Blocking Activity.
- bioRxiv. (2020).A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs.
- ACS Publications. (2013).Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor.
- National Institutes of Health (NIH). (n.d.).Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor.
- MDPI. (2026).Addressing Unmet Needs in Heart Failure with Preserved Ejection Fraction: Multi-Omics Approaches to Therapeutic Discovery.
- Frontiers. (n.d.).ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole.
- Santa Cruz Biotechnology. (n.d.).1-[4-(2-methoxyethyl)phenoxy]-3-propan-2-ylamino-propan-2-ol.
- PharmaCompass.com. (n.d.).1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.
- Shunyuansheng bio-pharmtech co., ltd. (n.d.).Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery.
- Semantic Scholar. (2017).Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- CymitQuimica. (n.d.).CAS 100841-00-7: 3-(4-methoxyphenoxy)propan-1-amine.
- Benchchem. (n.d.).3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7.
- ChemicalBook. (n.d.).this compound CAS 5002-93-7.
- CV Pharmacology. (n.d.).Beta-Adrenoceptor Antagonists (Beta-Blockers).
- PubMed. (2014).1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug.
- PubMed. (2002).(-)-1-(3,4-Dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)-selective binding in resting and active states.
- Heart. (n.d.).Current and emerging treatment options for transthyretin amyloid cardiomyopathy.
- National Institutes of Health (NIH). (n.d.).Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36.
- PharmaCompass.com. (n.d.).1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol.
- Semantic Scholar. (2017).Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- Smolecule. (2024).1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.
- PubChem. (n.d.).3-(4-Amino-2-methoxyphenoxy)-2-methylpropan-1-ol.
Sources
- 1. This compound CAS#: 5002-93-7 [m.chemicalbook.com]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metoprolol - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. droracle.ai [droracle.ai]
- 6. Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Metabolic Stability of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
In the landscape of drug discovery and development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides a comprehensive comparative analysis of the predicted metabolic stability of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a compound belonging to the aryloxpropanolamine class, which also includes numerous beta-blockers. Due to the current lack of publicly available experimental data for this specific molecule, this guide will leverage a detailed examination of structurally similar and widely studied beta-blockers—metoprolol, propranolol, carvedilol, and nebivolol—to infer its likely metabolic pathways.
Furthermore, this document serves as a practical handbook for researchers, providing detailed, field-proven protocols for conducting the necessary in vitro experiments to generate empirical data for this compound. By following these methodologies, scientists can directly assess its metabolic liabilities and make data-driven decisions in the progression of their research.
The Critical Role of Metabolic Stability in Drug Development
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and half-life.[1][2] Compounds that are rapidly metabolized by hepatic enzymes often exhibit low systemic exposure and a short duration of action, necessitating more frequent dosing or higher doses, which can increase the risk of adverse effects.[1] Conversely, excessively stable compounds may accumulate in the body, leading to potential toxicity. Therefore, an early assessment of metabolic stability is essential for optimizing lead compounds and selecting candidates with favorable pharmacokinetic properties.[1][2]
The liver is the primary site of drug metabolism, where a complex interplay of Phase I and Phase II enzymes transforms xenobiotics into more water-soluble derivatives for excretion.[3] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[3] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to further increase their polarity.
Comparative Framework: Aryloxpropanolamine Beta-Blockers
This compound shares the core aryloxpropanolamine scaffold with a class of drugs known as beta-blockers. By examining the well-documented metabolic pathways of established beta-blockers, we can anticipate the potential metabolic hotspots of our target compound.
Metoprolol: This cardioselective beta-blocker undergoes extensive hepatic metabolism, primarily through CYP2D6.[2][4] The major metabolic pathways include O-demethylation of the methoxyethyl group and α-hydroxylation of the ethyl side chain.[2][5][6] N-dealkylation of the isopropylamine group also occurs to a lesser extent.[2]
Propranolol: As a non-selective beta-blocker, propranolol is also heavily metabolized by the liver. Its primary metabolic routes are aromatic hydroxylation (mainly 4'-hydroxypropranolol), N-desisopropylation, and direct glucuronidation.[3][7] CYP2D6 and CYP1A2 are the major CYP isoforms involved in its oxidative metabolism.[7]
Carvedilol: This third-generation beta-blocker with additional alpha-blocking activity exhibits a more complex metabolic profile. Metabolism occurs via aromatic ring oxidation and glucuronidation.[1][8] The metabolism is stereoselective, with CYP2D6, CYP2C9, and CYP1A2 all playing significant roles.[8][9]
Nebivolol: A highly cardioselective beta-blocker, nebivolol is metabolized through various pathways, including aromatic hydroxylation and direct glucuronidation.[10] CYP2D6 is a key enzyme in its metabolism, and genetic polymorphisms in this enzyme can significantly impact its pharmacokinetics.[11]
Predicted Metabolic Pathways for this compound
Based on its structure, this compound possesses several potential sites for metabolic modification. The methoxy group on the phenyl ring is a likely site for O-demethylation, a common metabolic pathway for many beta-blockers. The secondary alcohol on the propanol backbone is a prime candidate for oxidation or direct glucuronidation. The primary amine could undergo N-acetylation or other conjugation reactions. Aromatic hydroxylation of the phenyl ring is also a plausible metabolic route.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound, the following in vitro assays are recommended. These protocols are designed to provide a comprehensive understanding of both Phase I and Phase II metabolic pathways.
Human Liver Microsomal Stability Assay
This assay is a primary screen for evaluating Phase I metabolic stability, as microsomes are enriched with CYP enzymes.[12]
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile), ensuring the final solvent concentration in the incubation is less than 1%.
-
Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in the phosphate buffer.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal solution, the test compound working solution (final concentration typically 1 µM), and the phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).
-
Human Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.[13][14]
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound.
-
Prepare a working solution of human liver S9 fraction (e.g., 1 mg/mL) in the phosphate buffer.
-
Prepare cofactor solutions: NADPH for Phase I and UDPGA (uridine diphosphate glucuronic acid) for Phase II glucuronidation.
-
-
Incubation:
-
In separate sets of tubes, prepare reaction mixtures containing the S9 fraction, the test compound, and the phosphate buffer.
-
To one set of tubes, add NADPH. To another set, add both NADPH and UDPGA. A control set without cofactors should also be included.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding the cofactors.
-
Collect aliquots at specified time points.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as the microsomal stability assay to quench the reaction and prepare the samples.
-
-
LC-MS/MS Analysis:
-
Quantify the parent compound in each sample. Comparing the depletion rates in the presence of different cofactors will elucidate the contributions of Phase I and Phase II enzymes to the overall metabolism.
-
Data Presentation and Interpretation
The data generated from these assays should be tabulated for clear comparison. Key parameters to report include:
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human Liver Microsomes | Experimental Value | Experimental Value |
| Metoprolol | Human Liver Microsomes | Literature/Experimental Value | Literature/Experimental Value |
| Propranolol | Human Liver Microsomes | Literature/Experimental Value | Literature/Experimental Value |
| Carvedilol | Human Liver Microsomes | Literature/Experimental Value | Literature/Experimental Value |
| Nebivolol | Human Liver Microsomes | Literature/Experimental Value | Literature/Experimental Value |
| This compound | Human Liver S9 (+NADPH) | Experimental Value | Experimental Value |
| This compound | Human Liver S9 (+NADPH, +UDPGA) | Experimental Value | Experimental Value |
A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the experimental design and potential metabolic fate, the following diagrams are provided.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of metoprolol in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ClinPGx [clinpgx.org]
- 8. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Nebita | 2.5 mg | Tablet | নেবিটা ২.৫ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 11. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The metabolism of propranolol (ICI 45,520, Inderal) and xamoterol (ICI 118,587, Corwin) by isolated rat hepatocytes: in vivo-in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mttlab.eu [mttlab.eu]
Benchmarking the purity of synthesized 1-Amino-3-(4-methoxyphenoxy)propan-2-ol against commercial standards
<
Abstract
This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized 1-Amino-3-(4-methoxyphenoxy)propan-2-ol against commercially available standards. We delve into a common synthetic route and detail a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, to establish a robust purity profile. This document is intended for researchers, scientists, and drug development professionals who require a meticulous understanding of the purity of this critical chemical intermediate.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring an amine, a hydroxyl group, and a methoxyphenoxy moiety, makes it a versatile precursor.[1] The purity of such intermediates is of paramount importance in drug development and manufacturing. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield of the final active pharmaceutical ingredient (API), and potential toxicological issues. Therefore, rigorous analytical characterization is essential to ensure the quality and consistency of the synthesized material. This guide outlines a systematic approach to compare the purity of a laboratory-synthesized batch of this compound with commercially procured standards.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 4-methoxyphenol with epichlorohydrin, followed by ammonolysis.[2] This two-step process is a variation of the Williamson ether synthesis followed by nucleophilic ring-opening of the resulting epoxide.
Synthetic Pathway
The synthesis proceeds as follows:
-
Step 1: Epoxidation. 4-methoxyphenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form 1-(4-methoxyphenoxy)-2,3-epoxypropane.
-
Step 2: Ammonolysis. The intermediate epoxide is then reacted with ammonia to open the epoxide ring, yielding the desired product, this compound.
Caption: Synthesis of this compound.
Detailed Synthetic Protocol
-
Materials: 4-methoxyphenol, epichlorohydrin, sodium hydroxide, ammonia solution, ethanol, ethyl acetate, anhydrous sodium sulfate.
-
Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane.
-
Dissolve 4-methoxyphenol in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide dropwise at room temperature.
-
Add epichlorohydrin to the mixture and reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude epoxide.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude 1-(4-methoxyphenoxy)-2,3-epoxypropane in ethanol.
-
Add an excess of aqueous ammonia solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is crucial for a comprehensive purity assessment. The following techniques provide orthogonal information, ensuring a reliable evaluation of the synthesized compound against the commercial standard.
Caption: Analytical workflow for purity comparison.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.[3][4]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm and 275 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound and the commercial standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the analyte, derivatization is often necessary to improve its volatility and thermal stability.[6][7] Silylation is a common derivatization technique for compounds containing amino and hydroxyl groups.[6]
Experimental Protocol:
-
Derivatization (Silylation):
-
To a dry vial, add approximately 1 mg of the sample.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).
-
Injection Mode: Split.
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is an indispensable tool for structural elucidation and can also provide quantitative information about purity. The proton NMR spectrum will confirm the presence of all expected protons and their chemical environments, while the carbon NMR will confirm the carbon framework.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. By comparing the FTIR spectra of the synthesized compound and the commercial standard, one can confirm the presence of the expected amine, hydroxyl, ether, and aromatic functionalities.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film on a salt plate.
-
Analysis Range: 4000-400 cm⁻¹.
Comparative Data Analysis
The data obtained from the analytical techniques should be systematically compared between the synthesized product and the commercial standard.
HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized | [Insert Value] | [Insert Value] |
| Commercial Standard | [Insert Value] | [Insert Value] |
| Table 1: HPLC Purity Data. |
Impurity Profile by HPLC and GC-MS
| Impurity | Retention Time (HPLC) | Retention Time (GC-MS) | Proposed Structure |
| [Impurity 1] | [Insert Value] | [Insert Value] | [Insert Structure] |
| [Impurity 2] | [Insert Value] | [Insert Value] | [Insert Structure] |
| Table 2: Impurity Profile. |
NMR Spectral Data Comparison
| Proton (¹H) / Carbon (¹³C) | Synthesized (δ, ppm) | Commercial Standard (δ, ppm) |
| -OCH₃ | [Insert Value] | [Insert Value] |
| Ar-H | [Insert Value] | [Insert Value] |
| -CH(OH)- | [Insert Value] | [Insert Value] |
| -CH₂-N | [Insert Value] | [Insert Value] |
| -CH₂-O- | [Insert Value] | [Insert Value] |
| C=O | [Insert Value] | [Insert Value] |
| Ar-C | [Insert Value] | [Insert Value] |
| Table 3: NMR Chemical Shift Comparison. |
FTIR Functional Group Analysis
| Functional Group | Synthesized (cm⁻¹) | Commercial Standard (cm⁻¹) |
| O-H stretch | [Insert Value] | [Insert Value] |
| N-H stretch | [InsertValue] | [Insert Value] |
| C-H (aromatic) | [Insert Value] | [Insert Value] |
| C-O-C (ether) | [Insert Value] | [Insert Value] |
| C-N stretch | [Insert Value] | [Insert Value] |
| Table 4: FTIR Absorption Frequencies. |
Interpretation and Conclusion
A thorough comparison of the analytical data will reveal the purity profile of the synthesized this compound relative to the commercial standard.
-
Purity: The HPLC percentage peak area provides a direct measure of purity. A high degree of similarity between the synthesized product and the standard indicates successful synthesis and purification.
-
Impurities: Any additional peaks in the HPLC or GC-MS chromatograms of the synthesized product should be investigated. Mass spectral data can help in the identification of these impurities, which may include unreacted starting materials, by-products, or residual solvents.
-
Structural Confirmation: The NMR and FTIR data should be virtually identical for both the synthesized compound and the commercial standard, confirming the correct chemical structure and the presence of all expected functional groups.
By following this comprehensive analytical guide, researchers can confidently assess the purity of their synthesized this compound, ensuring its suitability for downstream applications in drug discovery and development.
References
- Benchchem. GC-MS Analysis of 2-Aminopropan-2-ol and its Derivatives: Application Notes and Protocols.
- Fisher Scientific. This compound, 95 %, Thermo Scientific.
- PubChem. This compound.
- Smolecule. 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.
- ResearchGate. Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
- Benchchem. Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
- Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- doc brown's advanced organic chemistry revision notes. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr.
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
Sources
- 1. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 5. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Introduction: Navigating the Unknown with a Comparative Framework
In the landscape of preclinical drug development, novel chemical entities present both immense opportunity and significant challenges. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol is one such molecule, belonging to the aryloxypropanolamine class, a scaffold renowned for its utility in cardiovascular medicine, most notably as beta-adrenergic receptor blockers (beta-blockers). While the therapeutic potential is clear, the toxicological profile of this specific compound remains largely uncharacterized.[1]
This guide provides a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals to conduct a thorough comparative toxicity assessment of this compound. In the absence of direct, extensive toxicological data, a comparative approach is not merely beneficial—it is essential. By profiling our target compound against well-understood analogs from the same chemical class, we can leverage decades of structure-activity relationship (SAR) and structure-toxicity relationship (STR) knowledge to anticipate potential liabilities, guide experimental design, and make informed decisions early in the development pipeline.
The objective of this document is twofold: first, to present a tiered, logical workflow for toxicity testing, from broad in vitro screens to more specific mechanistic assays; and second, to provide detailed, field-proven experimental protocols that are self-validating and grounded in established regulatory science.
The Chemical Landscape: Selecting Comparators for a Robust Analysis
The toxicological properties of aryloxypropanolamines are heavily influenced by subtle structural modifications. Key determinants of their safety profile include cardioselectivity (preference for β1 vs. β2 receptors), lipophilicity (which affects CNS penetration), and off-target activities like ion channel blockade.[2][3] To build a meaningful comparison, we must select appropriate reference compounds that span a range of these properties.
Target Compound:
-
This compound: The novel compound of interest. Its specific receptor affinity and pharmacokinetic properties are yet to be fully determined.
Proposed Comparator Compounds:
-
Propranolol: A non-selective β-blocker. Its high lipophilicity allows it to cross the blood-brain barrier, potentially causing CNS effects, and it possesses membrane-stabilizing activity (sodium channel blockade) that contributes to cardiotoxicity in overdose.[3][4]
-
Metoprolol: A cardioselective (β1-selective) blocker. It serves as a benchmark for compounds designed to minimize β2-receptor-mediated side effects (e.g., bronchoconstriction).
-
Atenolol: A hydrophilic, cardioselective β-blocker that is predominantly excreted unchanged by the kidneys.[5] Its low lipophilicity limits CNS penetration, offering a different safety profile compared to propranolol.
By comparing our target compound against these three standards, we can contextualize its toxicity profile and generate hypotheses about its mechanism of action.
A Tiered Strategy for Toxicity Assessment
A progressive, tiered approach to toxicity testing is the most efficient method for de-risking a new chemical entity. This strategy, outlined below, prioritizes cost-effective, high-throughput in vitro assays to identify major liabilities before committing to more resource-intensive studies.
Caption: A tiered experimental workflow for toxicity profiling.
Core Experimental Protocols and Methodologies
The following protocols represent a standard, robust starting point for the toxicological evaluation of a novel aryloxypropanolamine.
General In Vitro Cytotoxicity Profiling (MTT Assay)
-
Causality and Rationale: The first step is to determine the concentration at which a compound causes general cell death. The MTT assay is a classic colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[6][7] Using a panel of cell lines is crucial. HepG2 (human liver carcinoma) cells provide an initial screen for potential hepatotoxicity.[8] H9c2 (rat cardiomyoblasts) offer a preliminary look at cardiotoxicity. HEK293 (human embryonic kidney) cells serve as a general, non-specialized mammalian cell line. A significant difference in the half-maximal inhibitory concentration (IC50) between these lines can provide early clues about organ-specific toxicity.
-
Detailed Step-by-Step Protocol:
-
Cell Seeding: Plate HepG2, H9c2, and HEK293 cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock concentration series of the target compound and comparators (e.g., from 0.1 µM to 1000 µM) in culture medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 or 48 hours. The duration should be selected based on the compound's expected mechanism and cell doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value for each compound and cell line.
-
-
Data Presentation: Comparative Cytotoxicity (IC50, µM)
Compound HepG2 (Liver) H9c2 (Cardiac) HEK293 (General) Target Compound Experimental Data Experimental Data Experimental Data Propranolol Experimental Data Experimental Data Experimental Data Metoprolol Experimental Data Experimental Data Experimental Data | Atenolol | Experimental Data | Experimental Data | Experimental Data |
In Vitro Genotoxicity Assessment
-
Causality and Rationale: Genotoxicity testing is a critical regulatory requirement designed to detect compounds that can damage genetic material, a key event in carcinogenesis and heritable diseases.[9] A standard battery approach is required because no single test can detect all relevant genotoxic mechanisms.[10]
-
Bacterial Reverse Mutation (Ames) Test: Screens for compounds that cause gene mutations (point mutations and frameshifts). It is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[10]
-
In Vitro Micronucleus Assay: Detects chromosomal damage. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[11] This assay identifies both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) agents.
-
-
Detailed Step-by-Step Protocol (In Vitro Micronucleus Assay):
-
Cell Culture: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to a sufficient density.[12]
-
Compound Exposure: Treat cells with at least three concentrations of the test compound, a negative (vehicle) control, and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9). The treatment should last for 3-6 hours with S9 or for a full cell cycle (approx. 24 hours) without S9.
-
Recovery and Cytokinesis Block: Wash the cells and add fresh medium containing Cytochalasin B (typically 3-6 µg/mL). This blocks cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.
-
Harvesting: Harvest the cells approximately 1.5-2.0 normal cell cycles after the beginning of treatment.
-
Slide Preparation: Use a cytocentrifuge to prepare slides, then fix and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.
-
Cytotoxicity Measurement: Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to ensure that the highest concentration tested induces approximately 50-60% cytotoxicity, confirming the assay was conducted at relevant concentrations.
-
-
Data Presentation: Comparative Genotoxicity Summary
Compound Ames Test (with/without S9) In Vitro Micronucleus (with/without S9) Target Compound Positive/Negative Positive/Negative Propranolol Literature Data/Experimental Literature Data/Experimental Metoprolol Literature Data/Experimental Literature Data/Experimental | Atenolol | Literature Data/Experimental | Literature Data/Experimental |
Mechanistic Insights: The Beta-Blocker Toxidrome
The primary pharmacological action of beta-blockers is the competitive inhibition of catecholamines (like adrenaline) at beta-adrenergic receptors. This blockade reduces the activation of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[2][4] This cascade is responsible for both the therapeutic effects (reduced heart rate, contractility) and the primary toxic effects (bradycardia, hypotension) in overdose.[2]
However, severe toxicity from some beta-blockers is driven by off-target effects. Propranolol's sodium channel blockade can lead to fatal cardiac arrhythmias, and its lipophilicity can cause seizures.[4] Sotalol's potassium channel blockade can prolong the QT interval, risking Torsades de Pointes.[4] Investigating these potential liabilities for this compound is a critical next step if initial screens raise concerns.
Caption: Beta-adrenergic signaling and the point of inhibition.
Synthesizing the Data for a Final Risk Assessment
The ultimate goal is to build a comprehensive safety profile that allows for a direct comparison between the novel compound and its established relatives. By integrating the data from all tiers of testing, a clear picture of the compound's potential risks begins to emerge.
Framework for Interpretation:
-
High Cytotoxicity in HepG2 cells: Suggests a potential for drug-induced liver injury (DILI). This should trigger follow-up assays, such as measuring glutathione (GSH) depletion, an indicator of oxidative stress which can potentiate hepatotoxicity.[13]
-
Positive Genotoxicity Signal: A significant red flag that requires careful follow-up, potentially including in vivo genotoxicity assays like the Comet assay or an in vivo micronucleus test.[14]
-
Potency vs. Toxicity Window: Compare the IC50 values from toxicity assays to the effective concentration (EC50) from efficacy studies. A large window between efficacy and toxicity is desirable.
-
Comparison to Analogs: If the target compound shows a toxicity profile similar to propranolol (e.g., low IC50 in cardiac cells), further investigation into sodium channel blockade is warranted. If its profile is closer to atenolol, it may possess a more favorable safety margin.
Final Comparative Toxicity Profile Summary
| Feature | Target Compound | Propranolol (Comparator) | Metoprolol (Comparator) | Atenolol (Comparator) |
|---|---|---|---|---|
| General Cytotoxicity | Low/Medium/High | High (Lipophilic) | Medium | Low |
| Genotoxicity Potential | Yes/No | No | No | No |
| Predicted Hepatotoxicity | Low/Medium/High | Medium (Metabolized) | Medium (Metabolized) | Low (Renal Clearance) |
| Predicted Cardiotoxicity | Low/Medium/High | High (Na+ Channel Block) | Medium | Low |
| Predicted CNS Toxicity | Low/Medium/High | High (Lipophilic) | Low | Low (Hydrophilic) |
| Overall Risk Profile | To be Determined | Moderate-High | Low-Moderate | Low |
Conclusion
The toxicological assessment of a novel compound like this compound, for which public data is scarce, demands a rigorous and logical scientific strategy. The comparative, tiered approach detailed in this guide provides a robust pathway for hazard identification and risk characterization. By systematically evaluating general cytotoxicity, genotoxicity, and potential organ-specific effects against well-characterized benchmarks, researchers can efficiently identify liabilities, understand mechanistic underpinnings, and ultimately make safer, more informed decisions in the complex process of drug development. This framework not only generates the data necessary for preclinical progression but also builds a deep, mechanistic understanding of the compound's behavior in biological systems.
References
- European Medicines Agency. (1995). ICH Topic S2B: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA. [Link]
- Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
- Pharmaron. Genetic Toxicology. Pharmaron. [Link]
- Charles River Laboratories. Genetic Toxicology Studies.
- Ahari, J. et al. (2023). Beta-Blocker Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Medscape. [Link]
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
- James, R. C., et al. (1985). Phenylpropanolamine potentiation of acetaminophen-induced hepatotoxicity: evidence for a glutathione-dependent mechanism. PubMed. [Link]
- Saljoughian, M. (2022). Beta-Blocker Toxicity.
- Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development.
- Stepanenko, A. A., & Dmitrenko, V. V. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- Murray, L. (2020). Beta-blocker toxicity. LITFL. [Link]
- Janočková, J., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]
- PubChem. This compound.
- GBA Group. In vitro & in vivo toxicology. GBA Group. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. Beta-Blocker Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. Beta-Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. gba-group.com [gba-group.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Phenylpropanolamine potentiation of acetaminophen-induced hepatotoxicity: evidence for a glutathione-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Assessing the Stereoselectivity of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol's Biological Activity: A Comparative Guide
Introduction: The Critical Role of Chirality in Beta-Blocker Efficacy
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer to exhibit significantly greater therapeutic effects or a different pharmacological profile than the other. This principle is particularly pronounced in the class of drugs known as beta-adrenergic receptor antagonists, or beta-blockers. These drugs, which are cornerstones in the management of cardiovascular diseases, exert their effects by blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors.
This guide provides a framework for assessing the stereoselectivity of the biological activity of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a representative aryloxypropanolamine beta-blocker. Due to the limited availability of public domain data on the specific enantiomers of this compound, we will utilize the well-documented stereoselectivity of a structurally analogous and widely prescribed beta-blocker, metoprolol, as a comparative benchmark. The methodologies and principles outlined herein provide a comprehensive roadmap for researchers and drug development professionals to characterize the stereoselective pharmacology of this compound and other novel chiral drug candidates.
It is a well-established principle that the beta-blocking activity of most beta-blockers with a single chiral center resides predominantly in the (S)-enantiomer.[1] This stereoselectivity arises from the specific interactions between the drug molecule and the chiral environment of the beta-adrenergic receptor binding pocket.
Comparative Analysis: Stereoselectivity of Metoprolol
Metoprolol, a cardioselective β1-adrenergic receptor antagonist, serves as an excellent case study for understanding the impact of stereochemistry on beta-blocker activity. Extensive research has quantified the differential binding affinities of its (S)- and (R)-enantiomers for β1- and β2-adrenergic receptors.
Chemical Structures
Chemical structures of the enantiomers of the target compound and metoprolol.
Receptor Binding Affinity Data
The following table summarizes the binding affinities of (S)- and (R)-metoprolol for β1- and β2-adrenergic receptors, as determined by radioligand binding assays. The affinity is expressed as the negative logarithm of the equilibrium dissociation constant (-log Kd). A higher value indicates a greater binding affinity.
| Enantiomer | Receptor | -log Kd (mean ± s.d.) | Reference |
| (S)-Metoprolol | β1 | 7.73 ± 0.10 | [2] |
| (R)-Metoprolol | β1 | 5.00 ± 0.06 | [2] |
| (S)-Metoprolol | β2 | 6.28 ± 0.06 | [2] |
| (R)-Metoprolol | β2 | 4.52 ± 0.09 | [2] |
As the data clearly indicates, (S)-metoprolol exhibits a significantly higher affinity for the β1-adrenergic receptor compared to (R)-metoprolol, with a difference of approximately 500-fold.[2] This pronounced stereoselectivity underscores the therapeutic importance of the (S)-enantiomer. The difference in affinity for β2-adrenoceptors is less pronounced but still favors the (S)-enantiomer by about 50-fold.[2]
Experimental Protocols for Assessing Stereoselectivity
To determine the stereoselective biological activity of this compound, a series of well-established experimental workflows are required. These protocols are designed to first separate the individual enantiomers and then to quantify their differential interactions with the target receptors.
Chiral Separation of Enantiomers
The first critical step is the resolution of the racemic mixture of this compound into its individual (R)- and (S)-enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Workflow for Chiral HPLC Separation:
Workflow for chiral separation of enantiomers.
Detailed Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohol compounds.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the racemic this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducibility.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance.
-
-
Injection and Elution: Inject the sample onto the column and monitor the chromatogram. The two enantiomers should elute as separate peaks.
-
Fraction Collection: Collect the eluent corresponding to each peak in separate vials.
-
Purity and Identity Confirmation: Analyze the collected fractions to confirm their enantiomeric purity and chemical identity using appropriate analytical techniques (e.g., re-injection on the chiral column, mass spectrometry, and NMR).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[3] These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (the enantiomers of this compound).
Workflow for Radioligand Binding Assay:
Workflow for determining receptor binding affinity.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing either the human β1- or β2-adrenergic receptor.
-
Assay Buffer: Use a suitable buffer, such as Tris-HCl, at physiological pH.
-
Radioligand: Select a suitable radiolabeled antagonist with high affinity for the target receptor (e.g., [3H]-CGP 12177 for both β1 and β2 receptors).
-
Competition Binding:
-
In a series of tubes or a microplate, add a fixed concentration of the radioligand and the membrane preparation.
-
Add increasing concentrations of the unlabeled (S)- or (R)-enantiomer of this compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist like propranolol).
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interpreting the Results and Establishing Stereoselectivity
By comparing the Ki values of the (S)- and (R)-enantiomers of this compound for both β1- and β2-adrenergic receptors, a clear picture of its stereoselective activity will emerge. A significantly lower Ki value for one enantiomer indicates a higher binding affinity for that receptor. The ratio of the Ki values (Ki(R)/Ki(S)) will provide a quantitative measure of the stereoselectivity. This data can then be directly compared to the established values for metoprolol to benchmark the compound's stereochemical profile within the broader class of beta-blockers.
Conclusion
The assessment of stereoselectivity is a fundamental aspect of modern drug discovery and development. For chiral beta-blockers like this compound, understanding the differential biological activities of its enantiomers is crucial for optimizing therapeutic efficacy and minimizing potential off-target effects. The experimental framework provided in this guide, utilizing chiral separation techniques and radioligand binding assays, offers a robust and reliable approach to elucidating the stereoselective pharmacology of this and other novel drug candidates. By generating and comparing quantitative binding data, researchers can make informed decisions in the lead optimization process, ultimately contributing to the development of safer and more effective medicines.
References
- Wahlund, G., Nerme, V., Abrahamsson, T., & Sjöquist, P. O. (1990). The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. Journal of Pharmacy and Pharmacology, 42(3), 165-170. [Link]
- Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
- Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]
- DeMarco, T., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).
- Janiak, P. S., Moser, U., & Mutschler, E. (1978). [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. Archiv der Pharmazie (Weinheim in Bergstrasse, Germany), 311(2), 131–135. [Link]
- Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. British Journal of Pharmacology, 166(5), 1547–1558. [Link]
- Main, B. G., & Tucker, H. (1985). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. European Journal of Medicinal Chemistry, 20(5), 447-453. [Link]
- Crowther, A. F., & Smith, L. H. (1977). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653–1656. [Link]
- Katti, S. B., et al. (2000). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Arzneimittel-Forschung, 50(1), 25–29. [Link]
- Kącka, A., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 195–206. [Link]
- O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238. [Link]
- BindingDB. (n.d.). Ki Summary.
- LookChem. (n.d.). 3-(4-methoxyphenoxy)propan-1-amine.
- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]
- Mathé, C., & Gosselin, G. (2006). L-nucleoside enantiomers as antivirals drugs: a mini-review. Antiviral Research, 71(2-3), 276–281. [Link]
- Sugimoto, Y., et al. (2002). (-)-1-(3,4-Dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)-selective binding in resting and active states. The Journal of Pharmacology and Experimental Therapeutics, 301(1), 51–58. [Link]
- Crowther, A. F., Gilman, D. J., & Smith, L. H. (1983). beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols. Journal of Medicinal Chemistry, 26(3), 352–357. [Link]
Sources
- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Assay Protocols for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Comparative Analysis
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive framework for the inter-laboratory validation of assay protocols for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a key chemical entity. By delving into the principles of method validation and comparing potential analytical techniques, this document serves as a critical resource for researchers, scientists, and drug development professionals. Our focus is to equip you with the expertise to not only select the most appropriate assay but also to design and execute a robust validation study that ensures data integrity across different laboratory settings.
The Imperative of Method Validation in Pharmaceutical Analysis
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a cornerstone of drug safety and efficacy. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical procedure validation, which form the bedrock of our discussion.[3][4][5]
The objective of validating an analytical procedure is to demonstrate its fitness for purpose.[1][2] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate under the specified operating conditions.[6] For a compound like this compound, this is crucial for ensuring consistent product quality and regulatory compliance.
A Comparative Overview of Analytical Techniques
The choice of analytical technique is a critical first step in developing a robust assay. For this compound, several chromatographic methods are viable, each with its own set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra. | High, based on both retention time and mass fragmentation patterns. | Excellent, offers high selectivity through precursor-to-product ion transitions.[7] |
| Sensitivity | Moderate, typically in the µg/mL to high ng/mL range. | High, often in the ng/mL to pg/mL range, especially with selective ion monitoring (SIM). | Very high, capable of reaching pg/mL to fg/mL levels, making it ideal for trace analysis.[8][9] |
| Linearity | Typically exhibits a wide linear range.[10][11] | Good linearity, but may be narrower than HPLC for some compounds. | Excellent linearity over a wide dynamic range. |
| Precision | High precision, with %RSD values typically below 2% for repeatability and intermediate precision.[11] | Good precision, though it can be influenced by derivatization steps if required. | High precision, comparable to or better than HPLC.[7][8] |
| Accuracy | High accuracy, often demonstrated by recovery studies in the range of 98-102%.[11] | Good accuracy, but can be affected by the efficiency of derivatization. | High accuracy, with minimal matrix effects when using appropriate internal standards.[7][8] |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and temperature. | Can be sensitive to variations in temperature ramps, gas flow rates, and injection parameters. | Robust, but can be influenced by matrix effects and ion suppression. |
| Sample Throughput | Moderate to high, with typical run times of 5-15 minutes. | Lower, as it may require derivatization and longer run times for thermal separation. | High, with run times often shorter than HPLC.[8] |
| Instrumentation Cost | Relatively low to moderate. | Moderate. | High. |
| Considerations | A widely available and versatile technique suitable for routine quality control. | Requires the analyte to be volatile and thermally stable, or to be derivatized. | The gold standard for bioanalytical studies and trace impurity analysis due to its sensitivity and selectivity. |
For the purpose of this guide, we will focus on developing and validating an HPLC-UV method, as it represents a widely accessible and practical approach for quality control laboratories.
The Validation Workflow: A Step-by-Step Approach
A successful inter-laboratory validation study is built upon a well-defined protocol that outlines the validation parameters and acceptance criteria.[1] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A generalized workflow for analytical method validation, culminating in an inter-laboratory study.
A Representative HPLC-UV Assay Protocol for this compound
The following protocol is a representative example for the quantification of this compound. The rationale behind each parameter is explained to provide a deeper understanding of the method's design.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Instrument | HPLC with UV-Vis Detector | Standard, widely available instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds like the analyte. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) | The combination of an organic modifier and an acidic buffer ensures good peak shape and retention for the basic amine group. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection Wavelength | 225 nm | The wavelength should be selected at the absorbance maximum of the analyte to ensure maximum sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte and prepare a 25 mL solution using the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: A simplified workflow for the HPLC-UV analysis of this compound.
Executing the Inter-Laboratory Validation Study
Once the method has been validated in a single laboratory, an inter-laboratory study is conducted to assess its reproducibility. This involves multiple laboratories analyzing identical samples using the same detailed protocol.
Key Validation Parameters for Inter-Laboratory Assessment
The following parameters are critical for evaluating the performance of the analytical method across different laboratories, as outlined in the ICH Q2(R2) guidelines.[1][4][12]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure that the signal measured is solely from the analyte of interest and not from any interfering substances.[13] | The analyte peak should be well-resolved from any impurity or placebo peaks. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.[6][12] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[12] | The specified range should be justified based on the intended application of the method. |
| Accuracy | The closeness of the test results to the true value.[6][13] | Recovery of 98.0% to 102.0% for the API in the drug product. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Reproducibility | The precision between different laboratories. | RSD between laboratories should be statistically evaluated and deemed acceptable for the intended purpose. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][13] | The results should remain within the acceptance criteria when parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) are varied. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
Conclusion
The successful inter-laboratory validation of an assay for this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comprehensive overview of the validation process, from the selection of an appropriate analytical technique to the execution of an inter-laboratory study. By adhering to the principles outlined by regulatory bodies such as the ICH and FDA, and by meticulously documenting each stage of the validation process, laboratories can establish a robust and reliable analytical method that will withstand regulatory scrutiny and ensure patient safety. The provided HPLC-UV protocol serves as a practical starting point for method development and subsequent validation, offering a balance of performance, accessibility, and cost-effectiveness.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- AMSbiopharma. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration. (2015).
- PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Walczak, M., Gębka, A., Główka, F. K., & Wsól, V. (2012). Enantioselective LC/ESI-MS/MS analysis and pharmacokinetic and tissue distribution study of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)
- ResearchGate. (2025). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]
- Reddy, G. S., Reddy, A. P., & Sreeramulu, J. (2014). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical Analysis, 4(5), 347-354. [Link]
- Srisook, K., Malapong, C., Sawai, P., & Srisook, E. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029–034. [Link]
- Popa, G., Imre, S., & Vari, C. E. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Iranian Journal of Pharmaceutical Research, 11(3), 739–747. [Link]
- Boughtflower, R., Taylor, K., Armston, A., & Belsey, S. (2025). Clinical validation of a liquid chromatography single quadrupole mass spectrometry (LC-MS) method using Waters Kairos™ Amino Acid Kit reagents. Annals of Clinical Biochemistry, 62(1), 47-56. [Link]
- Yuan, J., & Bennett, B. D. (2012). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. In Metabolomics: Methods and Protocols (pp. 13-22). Humana Press. [Link]
- ResearchGate. (n.d.). Targeted Quantification of Amino Acid Biomarkers Using LC-MS. [Link]
- ResearchGate. (2025). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. [Link]
- PubMed. (2012). 1-(Isopropyl-amino)-3-phen-oxy-propan-2-ol. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Enantioselective LC/ESI-MS/MS analysis and pharmacokinetic and tissue distribution study of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes | Springer Nature Experiments [experiments.springernature.com]
- 10. japsonline.com [japsonline.com]
- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (CAS No. 5002-93-7), grounding procedural steps in the chemical's specific hazard profile to ensure a self-validating and safe workflow.
Core Principle: Hazard-Informed Disposal
The disposal plan for any chemical is dictated by its inherent hazards. This compound is not a benign substance; it is a corrosive amine that demands respect. Understanding its hazard profile is the critical first step in ensuring a safe disposal pathway. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical that causes severe skin burns and eye damage and may cause respiratory irritation[1][2].
The causality is clear: its corrosive nature means it can cause immediate and severe tissue damage upon contact. Therefore, the primary directive of our disposal protocol is containment and isolation to prevent any unintended contact with personnel or incompatible materials.
| Hazard Identification & Safety Summary | |
| GHS Classification | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1; Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1][2]. |
| Signal Word | Danger [1][2] |
| Primary Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation.[1][2]. |
| Essential Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile, neoprene), chemical safety goggles, face shield, and a lab coat are mandatory. All handling of open containers must occur within a certified chemical fume hood[1][2]. |
| Chemical Incompatibilities | Strong oxidizing agents and acid chlorides. Contact with these can lead to vigorous, potentially violent reactions.[1][2]. |
| Environmental Precautions | The compound is water-soluble and mobile in the environment. Do not empty into drains or allow it to enter the water system[1]. |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the process from the point of waste generation to its final, safe storage awaiting professional disposal. This workflow is designed to be a closed-loop system, minimizing the potential for exposure at every step.
Diagram: Disposal Decision Workflow
Sources
Navigating the Safe Handling of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, moving beyond a simple checklist to instill a culture of safety and procedural excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1][2] A thorough understanding of these risks is the cornerstone of effective personal protective equipment (PPE) selection and safe handling protocols. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. Therefore, our safety protocols are designed to create a comprehensive barrier against these exposure pathways.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound. It is imperative that all PPE be inspected for integrity before each use.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8 inches) | Must be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] This combination protects against splashes and airborne particles that can cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit | Gloves should be inspected for tears or punctures before use and disposed of immediately after contamination. Proper glove removal technique is essential to avoid skin contact.[3] A lab coat or suit protects against accidental skin exposure. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when there is a potential for generating dust or aerosols, or if exposure limits are exceeded. A particulate filter conforming to EN 143 is recommended.[1] |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a systematic workflow is crucial for minimizing risks. The following protocol outlines the key stages for the safe management of this compound in a laboratory setting.
Pre-Operational Checks and Laboratory Setup
-
Ventilation Verification: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment Accessibility: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Gather all Necessary Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement and potential for spills.
Donning of Personal Protective Equipment (PPE)
The correct sequence for putting on PPE is critical to ensure complete protection.
Handling and Experimental Procedures
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to minimize the creation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and acid chlorides.[1][2]
Doffing of Personal Protective Equipment (PPE)
The removal of PPE must be done carefully to prevent cross-contamination.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response Protocol
The following workflow outlines the immediate actions to take in the event of a spill.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Waste Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All materials contaminated with this chemical, including gloves, pipette tips, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance: Dispose of the chemical waste through your institution's EHS department in accordance with all local, regional, and national regulations.[1][2] Do not dispose of this chemical down the drain.[1]
By implementing these comprehensive safety and handling protocols, you can ensure a safe laboratory environment and maintain the highest standards of scientific integrity.
References
- Fisher Scientific. (2025). Safety Data Sheet for this compound (Canada WHMIS 2015). [Link]
- PubChem. This compound.
- CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
